Product packaging for (-)-2-Chlorooctane(Cat. No.:CAS No. 18651-57-5)

(-)-2-Chlorooctane

Cat. No.: B12771515
CAS No.: 18651-57-5
M. Wt: 148.67 g/mol
InChI Key: HKDCIIMOALDWHF-MRVPVSSYSA-N
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Description

(-)-2-Chlorooctane is a useful research compound. Its molecular formula is C8H17Cl and its molecular weight is 148.67 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H17Cl B12771515 (-)-2-Chlorooctane CAS No. 18651-57-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

18651-57-5

Molecular Formula

C8H17Cl

Molecular Weight

148.67 g/mol

IUPAC Name

(2R)-2-chlorooctane

InChI

InChI=1S/C8H17Cl/c1-3-4-5-6-7-8(2)9/h8H,3-7H2,1-2H3/t8-/m1/s1

InChI Key

HKDCIIMOALDWHF-MRVPVSSYSA-N

Isomeric SMILES

CCCCCC[C@@H](C)Cl

Canonical SMILES

CCCCCCC(C)Cl

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of (-)-2-Chlorooctane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-2-Chlorooctane, the (R)-enantiomer of 2-chlorooctane (B146373), is a chiral alkyl halide of interest in various chemical and pharmaceutical research areas. Its stereochemistry plays a crucial role in its interactions with other chiral molecules, making a thorough understanding of its physical properties essential for applications in asymmetric synthesis, stereoselective reactions, and as a chiral building block in drug development. This technical guide provides a comprehensive overview of the known physical properties of this compound, supported by experimental methodologies and conceptual diagrams.

Core Physical Properties

The physical characteristics of this compound are fundamental to its handling, purification, and application in experimental settings. While data for the specific (-)-enantiomer is limited in some cases, the properties of the racemic mixture provide a valuable baseline. It is a general principle that enantiomers share identical physical properties such as boiling point, melting point, density, and refractive index, differing only in their interaction with plane-polarized light.

Quantitative Data Summary

The following tables summarize the key physical properties of 2-chlorooctane. Data for the racemic mixture is most commonly reported, and it is expected that the values for this compound are identical, with the exception of optical rotation.

PropertyValueSource(s)
Molecular Formula C₈H₁₇Cl[1][2]
Molecular Weight 148.67 g/mol [2]
Appearance Colorless liquid[3]
PropertyValueTemperature (°C)Pressure (atm)Source(s)
Boiling Point 171.9 - 178 °C1[1][3][4][5]
Melting Point -41.9 to -71.0 °C1[3][4]
Density 0.8658 - 0.871 g/cm³201[4][5]
Refractive Index (n_D) 1.427320[4]
PropertyValueConditionsSource(s)
Specific Rotation ([α]_D) Not explicitly found for this compound. It is established that enantiomers exhibit equal and opposite optical rotation. For example, (S)-2-chloropentane has a specific rotation of -12.00°. Therefore, (R)-2-chloropentane would have a specific rotation of +12.00°. It is known that this compound corresponds to the (R)-enantiomer.Varies with solvent, concentration, temperature, and wavelength.[6]

Experimental Protocols

The determination of the physical properties of a chiral compound like this compound relies on established experimental techniques. Below are detailed methodologies for key experiments.

Measurement of Refractive Index

The refractive index of a liquid is a measure of how much the path of light is bent, or refracted, when entering the liquid. It is a characteristic property that is dependent on temperature and the wavelength of light.

Apparatus: Abbe Refractometer

Procedure:

  • Calibration: Calibrate the refractometer using a standard sample with a known refractive index, such as distilled water.

  • Sample Application: Place a few drops of this compound onto the prism surface of the refractometer.

  • Measurement: Close the prism and allow the sample to spread into a thin film. While looking through the eyepiece, adjust the control knob until the boundary between the light and dark fields is sharp and centered on the crosshairs.

  • Reading: Read the refractive index value from the scale.

  • Temperature Control: Ensure the measurement is performed at a constant, recorded temperature, as refractive index is temperature-dependent.

Measurement of Specific Rotation

Specific rotation is a fundamental property of chiral compounds and is a measure of the extent to which a substance rotates the plane of polarized light.

Apparatus: Polarimeter

Procedure:

  • Solution Preparation: Prepare a solution of known concentration by accurately weighing a sample of this compound and dissolving it in a specific volume of a suitable achiral solvent (e.g., ethanol, chloroform).

  • Blank Measurement: Fill the polarimeter tube with the pure solvent and measure the optical rotation. This value serves as the blank.

  • Sample Measurement: Empty the tube, rinse it with the prepared solution, and then fill it with the solution. Place the tube in the polarimeter and measure the observed optical rotation.

  • Calculation: The specific rotation ([α]) is calculated using the following formula:

    [α] = α / (l * c)

    where:

    • α is the observed rotation in degrees.

    • l is the path length of the polarimeter tube in decimeters (dm).

    • c is the concentration of the solution in grams per milliliter (g/mL).

Visualizations

Relationship Between Enantiomers and Optical Activity

The defining characteristic that differentiates enantiomers is their opposite effect on plane-polarized light. This relationship is a cornerstone of stereochemistry.

G Enantiomeric Relationship and Optical Rotation racemic 2-Chlorooctane (Racemic Mixture) separation Chiral Separation racemic->separation enantiomer_R (R)-(-)-2-Chlorooctane (Levorotatory) enantiomer_S (S)-(+)-2-Chlorooctane (Dextrorotatory) separation->enantiomer_R separation->enantiomer_S light Plane-Polarized Light light->enantiomer_R Rotates Left (-) light->enantiomer_S Rotates Right (+)

Caption: Relationship between racemic 2-chlorooctane and its enantiomers.

Experimental Workflow for Determining Specific Rotation

The process of measuring the specific rotation of a chiral compound follows a systematic workflow to ensure accuracy and reproducibility.

G Workflow for Specific Rotation Measurement cluster_prep Preparation cluster_measurement Measurement cluster_calculation Calculation A Weigh this compound B Dissolve in Solvent A->B C Known Concentration Solution B->C E Measure Optical Rotation (α) C->E D Calibrate Polarimeter D->E G Calculate Specific Rotation [α] E->G F Record Path Length (l) F->G

Caption: Experimental workflow for determining the specific rotation.

Schematic of a Polarimeter

A polarimeter is the instrument used to measure the angle of rotation caused by passing polarized light through an optically active substance.

G Schematic of a Polarimeter light_source Light Source polarizer Polarizer light_source->polarizer Unpolarized Light sample_tube Sample Tube with This compound Solution Path Length (l) polarizer->sample_tube:f0 Plane-Polarized Light analyzer Analyzer sample_tube:f1->analyzer Rotated Plane-Polarized Light detector Detector (Eye or Photodetector) analyzer->detector Analyzed Light

Caption: A simplified schematic of a polarimeter.

References

An In-Depth Technical Guide to the Chemical Structure and Stereochemistry of (-)-2-Chlorooctane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, stereochemistry, and key physicochemical properties of (-)-2-chlorooctane. It includes detailed experimental protocols for its synthesis and chiral resolution, and methods for determining its enantiomeric purity, designed to be a valuable resource for professionals in research and drug development.

Chemical Structure and Identification

This compound is a chiral halogenated alkane. Its chemical identity is defined by the following identifiers:

  • IUPAC Name : (R)-2-chlorooctane

  • Molecular Formula : C₈H₁₇Cl[1]

  • SMILES Notation : CCCCCC--INVALID-LINK--Cl

  • InChI Key : HKDCIIMOALDWHF-MRVPVSSYSA-N

The structure consists of an eight-carbon chain with a chlorine atom attached to the second carbon atom. This second carbon is a stereocenter, giving rise to two enantiomers: (R)-2-chlorooctane and (S)-2-chlorooctane. The levorotatory enantiomer, which rotates plane-polarized light in a counter-clockwise direction, is designated as this compound and has the (R) absolute configuration. Its counterpart, the dextrorotatory (+)-2-chlorooctane, has the (S) configuration.

Physicochemical and Stereochemical Data

The following table summarizes the key quantitative data for 2-chlorooctane (B146373). Data for the racemic mixture is provided, with the understanding that the physical properties of the individual enantiomers are very similar, with the exception of the optical rotation, which is equal in magnitude but opposite in sign.

PropertyValue
Molecular Weight 148.67 g/mol [1]
Boiling Point (racemate) 172-173 °C[2]
Density (racemate) 0.8665 g/cm³[3]
Melting Point (racemate) -71.0 °C[3]
Specific Rotation of (R)-enantiomer Value not definitively found in searches, but is levorotatory (-)
Specific Rotation of (S)-enantiomer Value not definitively found in searches, but is dextrorotatory (+)

Experimental Protocols

Synthesis of (R)-(-)-2-Chlorooctane

The enantioselective synthesis of (R)-(-)-2-chlorooctane can be achieved via the nucleophilic substitution of (S)-(+)-2-octanol with thionyl chloride. This reaction typically proceeds with an inversion of stereochemistry at the chiral center.

Reaction:

(S)-(+)-CH₃(CH₂)₅CH(OH)CH₃ + SOCl₂ → (R)-(-)-CH₃(CH₂)₅CH(Cl)CH₃ + SO₂ + HCl

Experimental Workflow:

G start Start: (S)-(+)-2-Octanol reagents Add Thionyl Chloride (SOCl₂) (optional: in an inert solvent like diethyl ether) start->reagents reaction Reaction at controlled temperature (e.g., 0°C to room temperature) reagents->reaction quench Quench with ice-water reaction->quench extract Extract with an organic solvent (e.g., diethyl ether) quench->extract wash Wash organic layer with NaHCO₃ solution and brine extract->wash dry Dry over anhydrous MgSO₄ wash->dry concentrate Concentrate under reduced pressure dry->concentrate purify Purify by distillation concentrate->purify product Product: (R)-(-)-2-Chlorooctane purify->product

Caption: Synthesis of (R)-(-)-2-Chlorooctane.

Detailed Methodology:

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a drying tube is charged with (S)-(+)-2-octanol. An inert solvent such as anhydrous diethyl ether may be added.

  • Addition of Thionyl Chloride: The flask is cooled in an ice bath. Thionyl chloride (1.1 to 1.5 molar equivalents) is added dropwise from the dropping funnel with stirring, maintaining a low temperature.

  • Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours until the reaction is complete (monitored by TLC or GC).

  • Work-up: The reaction mixture is carefully poured onto crushed ice to quench the excess thionyl chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

  • Washing: The combined organic layers are washed successively with saturated sodium bicarbonate solution (to neutralize HCl) and brine.

  • Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

  • Purification: The crude (R)-(-)-2-chlorooctane is purified by fractional distillation under reduced pressure.

Chiral Resolution of Racemic 2-Chlorooctane

The separation of a racemic mixture of 2-chlorooctane into its individual enantiomers can be challenging due to their identical physical properties. A common strategy involves derivatization with a chiral resolving agent to form diastereomers, which have different physical properties and can be separated.

Logical Relationship for Chiral Resolution:

G racemate Racemic (±)-2-Chlorooctane diastereomers Formation of Diastereomeric Adducts/Salts racemate->diastereomers reagent Chiral Resolving Agent (e.g., (R)-(-)-α-phenylethylamine) reagent->diastereomers separation Separation of Diastereomers (e.g., Fractional Crystallization or Chromatography) diastereomers->separation diastereomer1 (R)-2-chlorooctane Adduct separation->diastereomer1 diastereomer2 (S)-2-chlorooctane Adduct separation->diastereomer2 cleavage1 Cleavage of Adduct diastereomer1->cleavage1 cleavage2 Cleavage of Adduct diastereomer2->cleavage2 enantiomer1 (R)-(-)-2-Chlorooctane cleavage1->enantiomer1 enantiomer2 (S)-(+)-2-Chlorooctane cleavage2->enantiomer2

Caption: Chiral Resolution of 2-Chlorooctane.

Detailed Methodology (Illustrative Example using a Chiral Amine):

Note: Direct salt formation with 2-chlorooctane is not feasible. This protocol outlines a conceptual pathway involving a precursor that can be derivatized.

  • Derivatization of a Precursor: A suitable precursor to 2-chlorooctane, such as a carboxylic acid derivative that can be converted to the chloride, is reacted with an enantiomerically pure chiral amine (e.g., (R)-(-)-α-phenylethylamine) to form diastereomeric salts.

  • Fractional Crystallization: The mixture of diastereomeric salts is dissolved in a suitable solvent and allowed to crystallize. Due to their different solubilities, one diastereomer will crystallize preferentially.

  • Isolation and Purification: The crystals are isolated by filtration and can be recrystallized to improve diastereomeric purity.

  • Liberation of the Enantiomerically Enriched Precursor: The purified diastereomeric salt is treated with an acid to regenerate the enantiomerically enriched carboxylic acid precursor and the chiral amine.

  • Conversion to this compound: The enantiomerically pure precursor is then converted to (R)-(-)-2-chlorooctane using a suitable chlorinating agent that proceeds with known stereochemistry.

Determination of Enantiomeric Purity

The enantiomeric excess (ee) of a sample of this compound can be determined using chiral gas chromatography (GC).

Experimental Workflow for Chiral GC Analysis:

G sample Sample of this compound dissolve Dissolve in a volatile solvent (e.g., hexane) sample->dissolve injection Inject into Chiral GC dissolve->injection separation Separation on a Chiral Stationary Phase (e.g., cyclodextrin-based column) injection->separation detection Detection by FID separation->detection chromatogram Obtain Chromatogram with two peaks for (R) and (S) enantiomers detection->chromatogram integration Integrate peak areas chromatogram->integration calculation Calculate Enantiomeric Excess (ee) integration->calculation result Result: % ee of this compound calculation->result

Caption: Enantiomeric Purity Analysis by Chiral GC.

Detailed Methodology:

  • Sample Preparation: A dilute solution of the 2-chlorooctane sample is prepared in a volatile solvent such as hexane.

  • GC Conditions:

    • Column: A chiral capillary column (e.g., a cyclodextrin-based stationary phase like Rt-βDEXsm).

    • Carrier Gas: Helium or hydrogen.

    • Injector and Detector Temperature: Typically set around 220-250 °C.

    • Oven Temperature Program: An initial temperature of around 60°C, held for a few minutes, followed by a ramp to a higher temperature (e.g., 180-200°C) to ensure elution of the enantiomers.

    • Detector: Flame Ionization Detector (FID).

  • Analysis: The prepared sample is injected into the GC. The two enantiomers will interact differently with the chiral stationary phase and will therefore have different retention times, resulting in two separate peaks on the chromatogram.

  • Calculation of Enantiomeric Excess (ee): The area under each peak is integrated. The enantiomeric excess is calculated using the following formula: ee (%) = [|Area(R) - Area(S)| / (Area(R) + Area(S))] x 100

This technical guide provides a foundational understanding of this compound for its application in scientific research and development. The provided protocols offer a starting point for the synthesis, resolution, and analysis of this chiral molecule. Researchers should note that optimization of these experimental conditions may be necessary for specific applications.

References

An In-depth Technical Guide to (-)-2-Chlorooctane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (-)-2-Chlorooctane, including its precise chemical identification, physical and chemical properties, and a detailed experimental protocol for its stereospecific synthesis. This information is intended to support research and development activities where this chiral molecule is of interest.

IUPAC Name and Synonyms

The stereochemistry of this compound is designated as (R) according to the Cahn-Ingold-Prelog priority rules. Therefore, the official IUPAC name is (R)-2-chlorooctane .

This compound is also known by several synonyms, which are often encountered in chemical literature and commercial listings. The relationship between the IUPAC name and its common synonyms is illustrated in the diagram below.

_IUPAC_and_Synonyms IUPAC (R)-2-Chlorooctane Synonym1 This compound IUPAC->Synonym1 Synonym2 (R)-(-)-2-Chlorooctane IUPAC->Synonym2 Synonym3 (R)-(-)-2-Octyl chloride IUPAC->Synonym3

Caption: Relationship between the IUPAC name and common synonyms for this compound.

Commonly used synonyms for (R)-2-chlorooctane include:

  • This compound[1]

  • (R)-(-)-2-Chlorooctane[1]

  • (R)-(-)-2-Octyl chloride[1]

  • A more general, non-stereospecific synonym is 2-Octyl chloride.[2][3][4]

  • Another general synonym is 1-Methylheptyl chloride.[2][4]

Physicochemical Properties

A summary of key quantitative data for 2-chlorooctane (B146373) (racemic mixture, unless otherwise specified) is presented in the table below. These properties are crucial for designing experimental setups, purification procedures, and for computational modeling.

PropertyValue
Molecular Formula C₈H₁₇Cl
Molecular Weight 148.67 g/mol [2]
Density 0.8658 g/cm³
Boiling Point 171.9 °C[5]
Melting Point -41.9 °C (estimate)[5]
Refractive Index 1.4273[5]
Vapor Pressure 1.69 mmHg at 25 °C[5]

Stereospecific Synthesis of (R)-(-)-2-Chlorooctane

The synthesis of enantiomerically pure (R)-(-)-2-chlorooctane requires a stereospecific method that controls the configuration at the chiral center. A reliable method involves the nucleophilic substitution of (S)-(+)-2-octanol with inversion of configuration.

Experimental Protocol: Chlorination of (S)-(+)-2-Octanol

This protocol is adapted from a method described for the synthesis of the (S)-(+) enantiomer from the (R)-(-) alcohol, which proceeds with an inversion of configuration via an SN2-like mechanism. To obtain (R)-(-)-2-chlorooctane, the starting material must be (S)-(+)-2-octanol.

Objective: To synthesize (R)-(-)-2-chlorooctane from (S)-(+)-2-octanol using trimethylsilyl (B98337) chloride (TMSCl) and a catalytic amount of bismuth(III) chloride (BiCl₃).

Reaction Scheme:

Caption: Reaction scheme for the synthesis of (R)-(-)-2-Chlorooctane.

Materials:

  • (S)-(+)-2-octanol

  • Trimethylsilyl chloride (TMSCl)

  • Bismuth(III) chloride (BiCl₃)

  • Anhydrous solvent (e.g., dichloromethane (B109758) or acetonitrile)

  • Inert gas (e.g., argon or nitrogen)

  • Standard glassware for organic synthesis (round-bottom flask, condenser, magnetic stirrer, etc.)

  • Quenching solution (e.g., saturated sodium bicarbonate solution)

  • Drying agent (e.g., anhydrous magnesium sulfate)

  • Apparatus for purification (e.g., distillation setup or flash chromatography system)

Procedure:

  • Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, dissolve (S)-(+)-2-octanol in the anhydrous solvent.

  • Addition of Catalyst: Add a catalytic amount of bismuth(III) chloride (BiCl₃) to the solution.

  • Addition of Chlorinating Agent: Slowly add trimethylsilyl chloride (TMSCl) to the stirred solution at room temperature. The reaction is typically exothermic, and the addition rate should be controlled to maintain a stable temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by a suitable technique, such as thin-layer chromatography (TLC) or gas chromatography (GC), until the starting material is consumed.

  • Work-up: Upon completion, quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the solvent under reduced pressure. The crude product can then be purified by distillation or flash column chromatography to yield pure (R)-(-)-2-chlorooctane.

Expected Outcome: This stereospecific synthesis is expected to yield (R)-(-)-2-chlorooctane with a high enantiomeric excess due to the SN2-like mechanism that inverts the stereochemistry at the chiral center.

References

(-)-2-Chlorooctane: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-2-Chlorooctane, systematically known as (R)-2-chlorooctane, is a chiral alkyl halide that serves as a valuable intermediate in stereoselective organic synthesis. Its specific stereochemistry makes it a crucial building block for the synthesis of enantiomerically pure molecules, particularly in the pharmaceutical and agrochemical industries. This technical guide provides an in-depth overview of the key chemical and physical properties of this compound, detailed experimental protocols for its synthesis, and its applications in asymmetric synthesis.

Core Data

Molecular Information and Physical Properties

The fundamental properties of this compound are summarized in the table below. Data for the racemic mixture of 2-chlorooctane (B146373) is also provided for comparison, as it can be a useful approximation for some physical characteristics.

PropertyThis compound (R-enantiomer)Racemic 2-Chlorooctane
CAS Number 18651-57-5[1]628-61-5[2]
Molecular Formula C₈H₁₇Cl[1]C₈H₁₇Cl[2]
Molecular Weight 148.67 g/mol [3]148.67 g/mol [3]
IUPAC Name (R)-2-chlorooctane2-chlorooctane[2]
Synonyms (R)-(-)-2-Chlorooctane, (R)-(-)-2-Octyl chloride[1]1-Methylheptyl chloride, 2-Octyl chloride[2]
Physical State Liquid (presumed)Liquid[2]
Boiling Point Not specified171.9-173 °C[3]
Density Not specified0.871 g/mL[3]
Refractive Index Not specified1.4273[3]
Optical Rotation Levorotatory (-)Racemic (no net rotation)

Stereoselective Synthesis: Experimental Protocol

The primary method for the synthesis of enantiomerically pure this compound is through the nucleophilic substitution of (S)-(+)-2-octanol. This reaction typically proceeds via an Sₙ2 mechanism, which results in the inversion of stereochemistry at the chiral center. The use of thionyl chloride (SOCl₂) is a common and effective method for this transformation.

Reaction: (S)-(+)-2-Octanol → (R)-(-)-2-Chlorooctane

Reagents and Materials:

  • (S)-(+)-2-Octanol

  • Thionyl chloride (SOCl₂)

  • Pyridine (as a solvent and acid scavenger)

  • Anhydrous diethyl ether

  • 5% Hydrochloric acid solution

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware for reflux and extraction

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve (S)-(+)-2-octanol in anhydrous diethyl ether and a stoichiometric amount of pyridine. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Thionyl Chloride: Cool the solution in an ice bath. Slowly add a solution of thionyl chloride in anhydrous diethyl ether from the dropping funnel. The addition should be done dropwise to control the exothermic reaction.

  • Reflux: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, gently heat the mixture to reflux for 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully pour the reaction mixture over crushed ice.

  • Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer successively with 5% hydrochloric acid solution (to remove pyridine), water, and saturated sodium bicarbonate solution.

  • Drying and Evaporation: Dry the organic layer over anhydrous magnesium sulfate. Filter the drying agent and remove the solvent using a rotary evaporator.

  • Purification: The crude (R)-(-)-2-chlorooctane can be purified by fractional distillation under reduced pressure.

Reaction Mechanism and Stereochemistry

The synthesis of this compound from (S)-(+)-2-octanol with thionyl chloride is a classic example of an Sₙ2 reaction. The key feature of this mechanism is the backside attack of the nucleophile (chloride ion) on the carbon atom bearing the leaving group (the chlorosulfite intermediate), resulting in a complete inversion of the stereochemical configuration.

Chiral_Synthesis_Workflow Start (S)-(+)-2-Octanol (Chiral Precursor) Synth Stereospecific Synthesis (e.g., with SOCl₂) Start->Synth Product (R)-(-)-2-Chlorooctane (Chiral Building Block) Synth->Product Coupling Nucleophilic Substitution with a complex substrate Product->Coupling Intermediate Chiral Intermediate Coupling->Intermediate FurtherSteps Further Synthetic Steps (e.g., cyclization, functional group modification) Intermediate->FurtherSteps FinalProduct Enantiomerically Pure Active Pharmaceutical Ingredient (API) FurtherSteps->FinalProduct

References

Spectroscopic Data of (-)-2-Chlorooctane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(-)-2-Chlorooctane is the levorotatory enantiomer of the chiral alkyl halide 2-chlorooctane (B146373). As a chiral molecule, its interaction with plane-polarized light is a defining characteristic, but its fundamental spectroscopic properties (NMR, IR, MS) in an achiral environment are identical to its dextrorotatory enantiomer, (+)-2-chlorooctane, and consequently, the racemic mixture. This guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for 2-chlorooctane, along with detailed experimental protocols relevant for its analysis. The data presented is sourced from public databases and is representative of racemic 2-chlorooctane, unless otherwise specified. For chiral-specific analysis, such as the determination of enantiomeric excess, specific chiral methodologies are required.

Data Presentation

The following tables summarize the key spectroscopic data for 2-chlorooctane.

Table 1: ¹H NMR Spectroscopic Data for 2-Chlorooctane

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~4.07Sextet1HH-2 (CHCl)
~1.70Multiplet2HH-3 (CH₂)
~1.52Doublet3HH-1 (CH₃)
~1.30Multiplet8HH-4, H-5, H-6, H-7 (CH₂)
~0.89Triplet3HH-8 (CH₃)

Note: The chemical shifts are approximate and can vary based on the solvent and instrument used. The data is based on spectra of the racemate.

Table 2: ¹³C NMR Spectroscopic Data for 2-Chlorooctane

Chemical Shift (δ) ppmAssignment
~62.5C-2 (CHCl)
~39.5C-3
~31.7C-6
~29.1C-5
~26.4C-4
~25.2C-1
~22.6C-7
~14.0C-8

Note: The chemical shifts are approximate and can vary based on the solvent and instrument used. The data is based on spectra of the racemate.

Table 3: IR Spectroscopic Data for 2-Chlorooctane

Wavenumber (cm⁻¹)IntensityAssignment
2960-2850StrongC-H stretching (alkane)
1465MediumC-H bending (CH₂)
1378MediumC-H bending (CH₃)
~1300-1150MediumC-H wagging (-CH₂X)
~850-550Medium-StrongC-Cl stretching

Note: The IR spectrum of a liquid film of 2-chlorooctane will show these characteristic peaks. The C-Cl stretch is a key diagnostic band for alkyl halides.[1]

Table 4: Mass Spectrometry Data for 2-Chlorooctane

m/zRelative Intensity (%)Assignment
148/150Low[M]⁺ (Molecular ion with ³⁵Cl/³⁷Cl)
112Moderate[M - HCl]⁺
91Moderate[C₇H₁₁]⁺
70High[C₅H₁₀]⁺
57High[C₄H₉]⁺ (Base Peak)
55High[C₄H₇]⁺
43High[C₃H₇]⁺
41High[C₃H₅]⁺

Note: The mass spectrum of 2-chlorooctane will exhibit a characteristic M/M+2 isotope pattern for chlorine-containing fragments in a roughly 3:1 ratio.[2][3] The fragmentation pattern is dominated by the loss of HCl and the formation of stable carbocations.[2]

Experimental Protocols

The following are detailed methodologies for the key experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation of this compound.

Methodology:

  • Sample Preparation: A sample of this compound (typically 5-25 mg) is dissolved in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (B1202638) (TMS) is often added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Instrumentation: A high-field NMR spectrometer (e.g., 300 MHz or higher) is used.

  • ¹H NMR Acquisition:

    • The spectrometer is tuned to the proton frequency.

    • A standard pulse-acquire sequence is used.

    • Typical parameters include a spectral width of 10-15 ppm, a sufficient number of scans for a good signal-to-noise ratio (e.g., 16-64 scans), and a relaxation delay of 1-5 seconds.

  • ¹³C NMR Acquisition:

    • The spectrometer is tuned to the carbon-13 frequency.

    • A proton-decoupled pulse sequence is typically used to simplify the spectrum and enhance the signal-to-noise ratio.

    • A wider spectral width (e.g., 0-220 ppm) is used, and a larger number of scans is typically required due to the low natural abundance of ¹³C.

  • Data Processing: The acquired free induction decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected to obtain the final spectra. The chemical shifts are referenced to TMS.

For Chiral Analysis (Enantiomeric Excess Determination): To distinguish between the enantiomers, a chiral derivatizing agent or a chiral solvating agent can be used.[4] This creates diastereomeric complexes that will have distinct NMR spectra.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To obtain the infrared spectrum of this compound to identify its functional groups.

Methodology:

  • Sample Preparation (Neat Liquid): As this compound is a liquid at room temperature, the simplest method is to run a neat sample. A drop of the liquid is placed between two salt plates (e.g., NaCl or KBr) to create a thin film.

  • Instrumentation: A Fourier-transform infrared spectrometer.

  • Data Acquisition:

    • A background spectrum of the clean salt plates is first recorded.

    • The sample is then placed in the spectrometer's sample compartment.

    • The spectrum is typically recorded over the range of 4000-400 cm⁻¹.

    • Multiple scans (e.g., 16-32) are co-added to improve the signal-to-noise ratio.

  • Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum of the compound.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Methodology (Gas Chromatography-Mass Spectrometry - GC-MS):

  • Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent (e.g., dichloromethane (B109758) or hexane).

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer (e.g., a quadrupole or time-of-flight analyzer).

  • Gas Chromatography:

    • Injector: A small volume (e.g., 1 µL) of the sample solution is injected into the GC inlet, which is heated to vaporize the sample.

    • Column: A capillary column suitable for separating non-polar compounds (e.g., a 5% phenyl-methylpolysiloxane stationary phase) is used.

    • Oven Program: A temperature program is used to separate the components of the sample. For example, the oven temperature could be held at 50°C for 2 minutes, then ramped up to 250°C at a rate of 10°C/min.

    • Carrier Gas: Helium is typically used as the carrier gas at a constant flow rate.

  • Mass Spectrometry:

    • Ionization: As the compound elutes from the GC column, it enters the mass spectrometer's ion source, where it is ionized, typically by electron impact (EI) at 70 eV.

    • Mass Analysis: The resulting ions are separated by the mass analyzer based on their mass-to-charge ratio (m/z).

    • Detection: The detector records the abundance of each ion.

  • Data Analysis: The resulting mass spectrum shows the relative abundance of different fragments plotted against their m/z values. The fragmentation pattern is then interpreted to deduce the structure of the molecule.

Mandatory Visualization

The following diagrams illustrate the logical workflow for the spectroscopic analysis of a chiral compound like this compound.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Techniques cluster_data Data Interpretation cluster_output Final Report Sample This compound NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR FTIR Spectroscopy Sample->IR MS Mass Spectrometry (GC-MS) Sample->MS Structure Structural Elucidation (Connectivity, Functional Groups) NMR->Structure Purity Purity Assessment NMR->Purity Chirality Chiral Analysis (with chiral auxiliaries) NMR->Chirality IR->Structure IR->Purity MS->Structure MS->Purity Report Technical Guide Structure->Report Purity->Report Chirality->Report

Caption: Workflow for the spectroscopic analysis of this compound.

Logical_Relationship cluster_input Input cluster_properties Inherent Properties cluster_spectroscopy Spectroscopic Manifestation cluster_interpretation Interpretation Molecule This compound MolecularStructure Molecular Structure (C₈H₁₇Cl) Molecule->MolecularStructure FunctionalGroups Functional Groups (Alkyl Halide) MolecularStructure->FunctionalGroups ChiralCenter Chiral Center at C2 MolecularStructure->ChiralCenter NMR_Data NMR Spectra (Chemical Shifts, Couplings) MolecularStructure->NMR_Data MS_Data Mass Spectrum (m/z of Fragments) MolecularStructure->MS_Data IR_Data IR Spectrum (Vibrational Modes) FunctionalGroups->IR_Data StructuralInfo Structural Information NMR_Data->StructuralInfo IR_Data->StructuralInfo MS_Data->StructuralInfo

Caption: Relationship between molecular properties and spectroscopic data.

References

An In-depth Technical Guide to the Chirality and Optical Activity of 2-Chlorooctane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stereochemical properties of 2-chlorooctane (B146373), focusing on its chirality and the resulting optical activity. This document details the structural basis of its stereoisomerism, the principles of polarimetry for measuring optical rotation, and a detailed experimental protocol.

Introduction to the Chirality of 2-Chlorooctane

2-Chlorooctane is a chiral molecule, a designation stemming from its structural asymmetry. The chirality of this haloalkane is centered at the second carbon atom (C2), which is bonded to four distinct substituents: a hydrogen atom, a chlorine atom, a methyl group, and a hexyl group. This carbon atom is, therefore, a stereocenter. Due to this feature, 2-chlorooctane exists as a pair of non-superimposable mirror images known as enantiomers.

These enantiomers, designated according to the Cahn-Ingold-Prelog (CIP) priority rules, are (R)-2-chlorooctane and (S)-2-chlorooctane. While possessing identical physical properties such as boiling point, density, and refractive index, they exhibit a crucial difference in their interaction with plane-polarized light.

Optical Activity and Enantiomers

Optically active compounds have the ability to rotate the plane of plane-polarized light. This phenomenon is a hallmark of chiral molecules. The two enantiomers of 2-chlorooctane rotate plane-polarized light to an equal extent but in opposite directions.

  • Dextrorotatory (+): One enantiomer rotates the plane of polarized light clockwise.

  • Levorotatory (-): The other enantiomer rotates the plane of polarized light counter-clockwise.

It has been established that the (+)-enantiomer of 2-chlorooctane corresponds to the (S) configuration, and the (-)-enantiomer corresponds to the (R) configuration. A 50:50 mixture of the (R) and (S) enantiomers, known as a racemic mixture, is optically inactive as the rotational effects of each enantiomer cancel each other out.

The relationship between the stereochemistry of 2-chlorooctane and its optical activity can be visualized as follows:

Chirality_Optical_Activity cluster_chirality Chirality of 2-Chlorooctane cluster_enantiomers Enantiomers cluster_optical_activity Optical Activity cluster_measurement Measurement 2_Chlorooctane 2-Chlorooctane Stereocenter Chiral Center (C2) (Attached to H, Cl, CH3, C6H13) 2_Chlorooctane->Stereocenter Possesses a R_Enantiomer (R)-2-chlorooctane Stereocenter->R_Enantiomer Gives rise to S_Enantiomer (S)-2-chlorooctane Stereocenter->S_Enantiomer Gives rise to Levorotatory Counter-clockwise Rotation (-) R_Enantiomer->Levorotatory Causes Dextrorotatory Clockwise Rotation (+) S_Enantiomer->Dextrorotatory Causes Plane_Polarized_Light Plane-Polarized Light Plane_Polarized_Light->R_Enantiomer Interacts with Plane_Polarized_Light->S_Enantiomer Interacts with Polarimeter Polarimeter Levorotatory->Polarimeter Measured by Dextrorotatory->Polarimeter Measured by Specific_Rotation Specific Rotation [α] Polarimeter->Specific_Rotation Determines

Diagram 1: Relationship between Chirality and Optical Activity of 2-Chlorooctane.

Quantitative Analysis of Optical Activity

The extent of optical rotation is quantified as the specific rotation, [α]. It is a characteristic physical property of a chiral compound. The specific rotation is calculated using the formula:

[α]Tλ = α / (l * c)

Where:

  • [α] is the specific rotation.

  • T is the temperature in degrees Celsius.

  • λ is the wavelength of light used (commonly the sodium D-line, 589 nm).

  • α is the observed rotation in degrees.

  • l is the path length of the polarimeter tube in decimeters (dm).

  • c is the concentration of the sample in grams per milliliter (g/mL) for a solution, or the density in g/mL for a neat liquid.[1]

CompoundConfigurationSpecific Rotation ([α]D20)
2-Chloropentane (B1584031)(S)-12.00°
2-Chloropentane(R)+12.00°

Note: Data presented is for 2-chloropentane and serves as an illustrative example.[2] The magnitude of rotation for 2-chlorooctane will differ.

Experimental Protocol: Measurement of Optical Rotation using Polarimetry

The following protocol outlines the procedure for determining the optical rotation of a neat liquid sample, such as 2-chlorooctane, using a polarimeter.

4.1. Instrumentation and Materials

  • Polarimeter

  • Sodium lamp (or other monochromatic light source)

  • Polarimeter cell (1 dm)

  • (R)-2-chlorooctane and (S)-2-chlorooctane samples

  • Lens paper

  • Acetone (for cleaning)

4.2. Experimental Workflow

The process for measuring the optical activity of 2-chlorooctane is outlined in the following workflow diagram:

Polarimetry_Workflow Start Start Instrument_Setup 1. Instrument Setup - Power on polarimeter and light source. - Allow to warm up. Start->Instrument_Setup Cell_Preparation 2. Cell Preparation - Clean and dry the polarimeter cell. - Check for scratches or defects. Instrument_Setup->Cell_Preparation Blank_Measurement 3. Blank Measurement - Fill cell with air (or achiral solvent). - Zero the instrument. Cell_Preparation->Blank_Measurement Sample_Loading 4. Sample Loading - Fill the cell with neat 2-chlorooctane. - Ensure no air bubbles are present. Blank_Measurement->Sample_Loading Take_Reading 5. Measure Observed Rotation (α) - Place cell in polarimeter. - Record the observed rotation. Sample_Loading->Take_Reading Repeat_Measurement Repeat 3x? Take_Reading->Repeat_Measurement Repeat_Measurement->Take_Reading No Data_Analysis 6. Data Analysis - Calculate the average α. - Calculate specific rotation [α]. Repeat_Measurement->Data_Analysis Yes End End Data_Analysis->End

References

A Comprehensive Technical Guide to the Solubility of (-)-2-Chlorooctane in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the solubility characteristics of (-)-2-chlorooctane, a chiral organochloride of interest in various chemical and pharmaceutical applications. Due to the limited availability of specific quantitative solubility data in peer-reviewed literature, this guide synthesizes established chemical principles, qualitative solubility information, and data for analogous compounds to present a thorough overview. The experimental protocols provided are based on standard laboratory methods for determining liquid-liquid solubility.

Core Concepts: The Physicochemical Basis of Solubility

The solubility of a solute in a solvent is governed by the principle of "similia similibus solvuntur" or "like dissolves like." This means that substances with similar polarities and intermolecular forces are more likely to be miscible. This compound is a chiral secondary haloalkane. Its molecular structure, featuring a long, nonpolar octyl chain and a polar carbon-chlorine bond, dictates its solubility behavior. The dominant intermolecular forces at play are London dispersion forces, arising from the alkyl chain, and weaker dipole-dipole interactions from the C-Cl bond.

Quantitative Solubility of this compound: An Overview

The following table presents estimated and qualitative solubility data for this compound in a range of common organic solvents at standard conditions (approximately 25°C and 1 atm).

SolventChemical FormulaPolarityPredicted Solubility/MiscibilityCitation
HexaneC₆H₁₄NonpolarMiscible[1]
TolueneC₇H₈NonpolarMiscible[1]
Diethyl Ether(C₂H₅)₂OModerately PolarVery Soluble/Miscible[2]
EthanolC₂H₅OHPolarVery Soluble/Miscible[2][3]
Acetone(CH₃)₂COPolarSoluble/Miscible
ChloroformCHCl₃Moderately PolarSoluble/Miscible
MethanolCH₃OHPolarSoluble
Ethyl AcetateCH₃COOC₂H₅Moderately PolarSoluble/Miscible
Dimethyl Sulfoxide (DMSO)(CH₃)₂SOPolarSparingly Soluble
WaterH₂OVery PolarInsoluble[2]

Disclaimer: The quantitative data in this table is largely estimated based on the solubility of structurally similar compounds and general chemical principles. For precise quantitative applications, experimental verification is strongly recommended.

Experimental Protocols for Solubility Determination

The following are detailed methodologies for determining the solubility of a liquid analyte like this compound in liquid organic solvents.

Protocol 1: Visual Miscibility Determination (Qualitative)

This method is a rapid and straightforward approach to determine if two liquids are miscible, partially miscible, or immiscible.

Materials:

  • Calibrated glass vials or test tubes with caps

  • Calibrated pipettes or micropipettes

  • This compound

  • A range of organic solvents

  • Vortex mixer (optional)

Procedure:

  • To a clean, dry vial, add a known volume (e.g., 1 mL) of the selected organic solvent.

  • To the same vial, add an equal volume of this compound.

  • Cap the vial securely and invert it several times or gently vortex for 30-60 seconds to ensure thorough mixing.

  • Allow the mixture to stand at a constant temperature for at least 5 minutes.

  • Observe the mixture for the presence of a single, clear phase (miscible), two distinct layers (immiscible), or a cloudy/turbid appearance (partially miscible).

Protocol 2: Gravimetric Determination of Solubility (Quantitative)

This method provides a quantitative measure of the solubility of a sparingly soluble liquid in a solvent.

Materials:

  • Analytical balance (readable to at least 0.1 mg)

  • Temperature-controlled shaker or incubator

  • Calibrated glass vials with caps

  • Calibrated pipettes

  • Separatory funnel or a method to carefully separate layers

  • Evaporating dish or pre-weighed beaker

  • Drying oven or vacuum desiccator

Procedure:

  • Add a known volume (e.g., 10 mL) of the desired organic solvent to a vial.

  • Add an excess amount of this compound to the solvent.

  • Seal the vial and place it in a temperature-controlled shaker set to the desired temperature (e.g., 25°C).

  • Agitate the mixture for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After equilibration, allow the mixture to stand undisturbed until the two phases (if present) have clearly separated.

  • Carefully separate the solvent layer (saturated with this compound) from the excess this compound layer.

  • Accurately weigh a clean, dry evaporating dish.

  • Transfer a precise volume (e.g., 5 mL) of the saturated solvent layer to the pre-weighed evaporating dish.

  • Gently evaporate the solvent in a fume hood or under a stream of inert gas. A rotary evaporator can be used for larger volumes.

  • Once the solvent is removed, place the dish in a drying oven at a temperature below the boiling point of this compound or in a vacuum desiccator until a constant weight is achieved.

  • The final weight of the dish minus the initial weight gives the mass of this compound dissolved in the known volume of the solvent.

  • Calculate the solubility in g/100 mL or other desired units.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for determining the solubility of a liquid analyte in a liquid solvent.

G Workflow for Liquid-Liquid Solubility Determination start Start: Select Analyte and Solvent prep Prepare Materials: - Calibrated Glassware - Temperature Control System - Analytical Balance start->prep qual_choice Qualitative or Quantitative? prep->qual_choice qual_path Qualitative (Miscibility) qual_choice->qual_path Qualitative quant_path Quantitative qual_choice->quant_path Quantitative mix Mix Known Volumes of Analyte and Solvent qual_path->mix saturate Prepare Saturated Solution (Excess Analyte) quant_path->saturate equilibrate Equilibrate at Constant Temperature mix->equilibrate observe Observe Phases: - Single Phase (Miscible) - Two Phases (Immiscible) - Turbid (Partially Miscible) equilibrate->observe end End: Report Results observe->end agitate Agitate to Reach Equilibrium saturate->agitate separate Separate Saturated Solvent Phase agitate->separate weigh_evap Weigh Known Volume of Saturated Solvent and Evaporate separate->weigh_evap calc Calculate Solubility weigh_evap->calc calc->end

Caption: Logical workflow for determining the solubility of a liquid in a liquid solvent.

References

An In-depth Technical Guide on the Thermodynamic Properties of (-)-2-Chlorooctane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known thermodynamic properties of (-)-2-Chlorooctane. Due to a scarcity of experimental data for the pure enantiomer, this document primarily presents critically evaluated data for the racemic mixture, (±)-2-Chlorooctane, which serves as a valuable approximation for the properties of the individual stereoisomers. This guide includes tabulated physical and thermodynamic data, detailed descriptions of general experimental methodologies for determining these properties, and a visual representation of a typical experimental workflow. This document is intended to be a foundational resource for researchers and professionals in chemistry and drug development requiring thermodynamic data for this compound.

Introduction

This compound is a chiral alkyl halide. The designation (-) refers to its levorotatory property, meaning it rotates the plane of polarized light to the left (counter-clockwise). This optical activity is a key characteristic of chiral molecules. The stereochemistry of this compound corresponds to the (R) configuration according to the Cahn-Ingold-Prelog priority rules.[1] Its enantiomer, (+)-2-Chlorooctane, is dextrorotatory and has the (S) configuration.[1]

While enantiomers share identical physical properties such as boiling point, melting point, and density in a non-chiral environment, their interactions with other chiral molecules and with plane-polarized light are distinct.[2] In drug development and asymmetric synthesis, understanding the specific properties of each enantiomer is critical.

This guide focuses on the thermodynamic properties, which are fundamental to understanding the energy, stability, and reactivity of this compound. It is important to note that most publicly available thermodynamic data pertains to the racemic mixture of 2-chlorooctane (B146373) (CAS Number: 628-61-5).[3][4][5] This guide will clearly distinguish between data for the racemate and the specific enantiomers where information is available.

Physical and Thermodynamic Properties

The quantitative data available for 2-chlorooctane, primarily for the racemic mixture, are summarized in the tables below. These values provide a close estimation for the properties of this compound.

Table 1: General and Physical Properties of 2-Chlorooctane

PropertyValueSource(s)
Molecular Formula C₈H₁₇Cl[3][4][5]
Molecular Weight 148.674 g/mol [3][4][5]
CAS Number (Racemate) 628-61-5[3][4][5]
Appearance Colorless liquid[6]
Boiling Point 171.9 - 173 °C (445.05 - 446.15 K)[1]
Melting Point -71.0 °C (202.15 K)[6]
Density 0.871 g/mL[1]

Table 2: Thermodynamic Properties of 2-Chlorooctane (Racemate)

PropertyValueTemperature (K)MethodSource(s)
Enthalpy of Vaporization (ΔvapH) 47.8 kJ/mol345Based on data from 330 K to 446 K[3]
Reaction Enthalpy (ΔrH°) -0.13 kJ/molLiquid PhaseCalorimetric Isoperibolic[1]
Reaction Enthalpy (ΔrH°) 0.27 kJ/molLiquid PhaseCalorimetric Isoperibolic[1]

Note: Reaction enthalpies listed are for specific transformations involving 2-chlorooctane.

Experimental Protocols for Determining Thermodynamic Properties

Enthalpy of Vaporization (ΔvapH)

The enthalpy of vaporization is the energy required to transform a given quantity of a substance from a liquid into a gas at a given pressure. It is a crucial measure of the strength of intermolecular forces.

Methodology: Calorimetry

Calorimetry is the most direct and accurate method for measuring enthalpy changes.[7][8]

  • Vaporization Calorimetry : A known mass of the liquid is vaporized within a calorimeter. The energy required for this phase change is measured by determining the heat absorbed by the system. This can be achieved by supplying a known amount of electrical energy and measuring the resulting temperature change, or by observing the temperature drop in the calorimeter as the substance evaporates.[9][10]

  • Condensation Calorimetry : In this approach, a known amount of the substance in its vapor phase is condensed to a liquid within the calorimeter. The heat released during condensation is measured. The experimental setup often involves a heat exchanger where the heat of condensation is transferred to a fluid with a known heat capacity.[10]

  • Differential Scanning Calorimetry (DSC) : This technique can also be used to determine the enthalpy of vaporization. A sample is heated at a constant rate, and the heat flow required to maintain this rate is compared to that of a reference. The area of the peak corresponding to the boiling point on the resulting thermogram is proportional to the enthalpy of vaporization.[11]

Heat Capacity (Cp)

Heat capacity is the amount of heat energy required to raise the temperature of a substance by one degree Celsius (or one Kelvin).

Methodology: Adiabatic and Scanning Calorimetry

  • Adiabatic Calorimetry : A sample is placed in a calorimeter that is thermally isolated from its surroundings. A known quantity of heat is supplied to the sample, and the resulting temperature increase is precisely measured. The heat capacity is calculated from these values. This method is highly accurate for determining absolute heat capacities over a range of temperatures.[12]

  • Differential Scanning Calorimetry (DSC) : In this method, the sample and a reference material are heated at the same constant rate. The difference in the heat flow required to maintain the same temperature for both is measured. This differential heat flow is directly related to the heat capacity of the sample.[6]

Gibbs Free Energy (G)

The Gibbs free energy of a system is a measure of the amount of usable energy in that system. The change in Gibbs free energy (ΔG) for a reaction at constant temperature and pressure indicates the spontaneity of the process.

Methodology: Calculation from Enthalpy and Entropy

The standard Gibbs free energy of formation (ΔGf°) is not typically measured directly. It is most often calculated using the Gibbs-Helmholtz equation:[13][14]

ΔG° = ΔH° - TΔS°

  • Determine Enthalpy (ΔH°) : The standard enthalpy of formation (ΔH°f) for an organic compound like this compound can be determined using bomb calorimetry.[12] The compound is combusted in a constant-volume vessel, and the heat released is measured. Using Hess's Law and the known enthalpies of formation of the combustion products (CO₂ and H₂O), the enthalpy of formation of the compound can be calculated.[7][12]

  • Determine Entropy (S°) : The standard absolute entropy (S°) is determined by measuring the heat capacity (Cp) of the substance from a temperature approaching absolute zero (0 K) up to the standard temperature (298.15 K). The entropy is then calculated by integrating Cp/T over this temperature range.[12]

  • Calculate Gibbs Free Energy (ΔG°) : With the experimentally determined ΔH° and S° values, the standard Gibbs free energy of formation can be calculated at a given temperature T.[13][14]

Visualized Experimental Workflow

The following diagram illustrates a generalized workflow for the experimental determination of the enthalpy of vaporization using a calorimetric method.

G Workflow: Determination of Enthalpy of Vaporization (ΔvapH) cluster_prep 1. Sample Preparation cluster_cal 2. Calorimetric Measurement cluster_data 3. Data Analysis prep1 Obtain high-purity This compound sample prep2 Accurately weigh the sample (mass m) prep1->prep2 cal1 Place sample in calorimeter vessel prep2->cal1 cal2 Initiate vaporization at constant temperature (T) and pressure (P) cal1->cal2 cal3 Measure energy input (q) required for complete vaporization cal2->cal3 data1 Record total heat absorbed (q) cal3->data1 data3 Calculate molar enthalpy of vaporization ΔvapH = q / n data1->data3 data2 Calculate moles of sample (n = m / MW) data2->data3 result Result: ΔvapH of this compound data3->result

Caption: Generalized workflow for determining the enthalpy of vaporization.

Conclusion

This technical guide has synthesized the available thermodynamic and physical property data for this compound, drawing primarily from data on its racemic mixture. The fundamental thermodynamic properties, including enthalpy of vaporization, heat capacity, and Gibbs free energy, have been discussed in the context of their general experimental determination via methods such as calorimetry.

The provided data serves as a crucial baseline for researchers. However, the distinct stereochemistry of this compound warrants further investigation. Future experimental studies focused on the pure (R)- and (S)-enantiomers are necessary to elucidate any subtle differences in their thermodynamic properties and to provide more precise data for applications in stereoselective synthesis and pharmaceutical development.

References

An In-depth Technical Guide to the Discovery and History of (-)-2-Chlorooctane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis, properties, and historical context of (-)-2-Chlorooctane, a chiral haloalkane utilized as a building block in organic synthesis. The document details the stereoselective methodologies for its preparation, presents its key physical and chemical properties in a structured format, and offers detailed experimental protocols for its synthesis.

Introduction

This compound, systematically named (R)-2-chlorooctane, is the levorotatory enantiomer of 2-chlorooctane (B146373). Its chirality arises from the stereocenter at the second carbon atom, which is bonded to a chlorine atom, a methyl group, a hexyl group, and a hydrogen atom.[1] The arrangement of these groups in a specific spatial orientation results in its optical activity, a property that is of significant interest in stereoselective synthesis, particularly in the development of pharmaceuticals and other bioactive molecules where enantiomeric purity is critical.

The history of this compound is not marked by a singular discovery but is rather intertwined with the broader development of stereochemistry and asymmetric synthesis. The ability to prepare enantiomerically pure haloalkanes is a direct consequence of foundational work in understanding reaction mechanisms, such as the S(_N)2 reaction and the Walden inversion, first observed by Paul Walden in 1896.[2] The development of methods for chiral resolution, particularly enzymatic kinetic resolution, has made the isolation of specific enantiomers like this compound a routine and accessible process in modern organic chemistry.

Physicochemical Properties

The physical and chemical properties of 2-chlorooctane have been characterized, with most available data pertaining to the racemic mixture. The properties of the individual enantiomers are largely similar, with the most significant difference being their interaction with plane-polarized light.

Table 1: Physical and Chemical Properties of 2-Chlorooctane

PropertyValueReference(s)
Molecular Formula C₈H₁₇Cl[3]
Molecular Weight 148.67 g/mol [3]
Appearance Colorless liquid[4]
Boiling Point 172-173 °C (for racemic mixture)[5]
Density 0.871 g/mL (for racemic mixture)[3]
Configuration (R) for the (-)-enantiomer[1]
Optical Rotation Levorotatory (-)[1]

Stereoselective Synthesis

The preparation of enantiomerically pure this compound is typically achieved through a two-step process that begins with the resolution of racemic 2-octanol (B43104), followed by a stereospecific chlorination reaction that proceeds with an inversion of configuration.

Enzymatic Kinetic Resolution of (±)-2-Octanol

The precursor to (R)-(-)-2-chlorooctane is (S)-(+)-2-octanol. This is efficiently obtained from racemic 2-octanol through enzymatic kinetic resolution. Lipases, such as Candida antarctica lipase (B570770) B (CALB), are commonly employed to selectively acylate the (R)-enantiomer of the alcohol, leaving the desired (S)-enantiomer unreacted and thus enantiomerically enriched.[6]

Chlorination with Inversion of Configuration

The conversion of (S)-(+)-2-octanol to (R)-(-)-2-chlorooctane is achieved via a nucleophilic substitution (S(_N)2) reaction that proceeds with a complete inversion of stereochemistry, a phenomenon known as the Walden inversion.[2] A common and effective reagent for this transformation is thionyl chloride (SOCl₂) in the presence of a base like pyridine (B92270). The pyridine not only neutralizes the HCl byproduct but also facilitates the S(_N)2 mechanism, ensuring the inversion of the stereocenter.[7]

The overall synthetic pathway is illustrated in the following workflow diagram.

G Synthesis Workflow for (R)-(-)-2-Chlorooctane cluster_0 Step 1: Kinetic Resolution cluster_1 Step 2: Chlorination racemic_octanol (±)-2-Octanol lipase Lipase (e.g., CALB) Vinyl Acetate (B1210297) racemic_octanol->lipase Enzymatic Acylation separation Separation lipase->separation s_octanol (S)-(+)-2-Octanol separation->s_octanol r_acetate (R)-2-Octyl Acetate separation->r_acetate s_octanol_step2 (S)-(+)-2-Octanol s_octanol->s_octanol_step2 Purified Precursor socl2 SOCl₂, Pyridine s_octanol_step2->socl2 SN2 Reaction (Walden Inversion) r_chlorooctane (R)-(-)-2-Chlorooctane socl2->r_chlorooctane

A flowchart illustrating the two-step synthesis of (R)-(-)-2-Chlorooctane.

Experimental Protocols

The following are detailed experimental procedures for the synthesis of (R)-(-)-2-chlorooctane.

Protocol 1: Enzymatic Kinetic Resolution of (±)-2-Octanol

Materials:

  • (±)-2-Octanol

  • Immobilized Candida antarctica lipase B (e.g., Novozym 435)

  • Vinyl acetate

  • Anhydrous hexane (B92381) (or other suitable organic solvent)

  • Standard laboratory glassware

  • Shaking incubator or magnetic stirrer

  • Gas chromatograph (GC) with a chiral column for enantiomeric excess (e.e.) analysis

Procedure:

  • To a dry flask, add (±)-2-octanol (e.g., 10 g, 76.8 mmol) and anhydrous hexane (400 mL).

  • Add vinyl acetate (1.5 equivalents).

  • Add immobilized Candida antarctica lipase B (e.g., 1 g).

  • Seal the flask and place it in a shaking incubator at 30°C and 200 rpm.

  • Monitor the reaction progress by taking small aliquots at regular intervals and analyzing them by chiral GC. The reaction is typically stopped at or near 50% conversion to obtain high e.e. for both the remaining alcohol and the formed ester.

  • Once the desired conversion is reached, stop the reaction by filtering off the enzyme.

  • Wash the enzyme with fresh hexane and combine the filtrates.

  • Remove the solvent under reduced pressure.

  • The resulting mixture of (S)-(+)-2-octanol and (R)-2-octyl acetate can be separated by column chromatography on silica (B1680970) gel.

Protocol 2: Synthesis of (R)-(-)-2-Chlorooctane

Materials:

  • (S)-(+)-2-Octanol (from Protocol 1)

  • Thionyl chloride (SOCl₂)

  • Anhydrous pyridine

  • Anhydrous diethyl ether (or other suitable inert solvent)

  • Standard laboratory glassware with a reflux condenser and drying tube

  • Ice bath

Procedure:

  • In a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a drying tube, dissolve (S)-(+)-2-octanol (e.g., 5 g, 38.4 mmol) in anhydrous diethyl ether (100 mL).

  • Cool the solution in an ice bath to 0°C.

  • Slowly add thionyl chloride (1.1 equivalents) dropwise to the stirred solution, maintaining the temperature below 10°C.

  • After the addition of thionyl chloride is complete, slowly add anhydrous pyridine (1.1 equivalents) dropwise, again keeping the temperature below 10°C. A precipitate of pyridinium (B92312) hydrochloride will form.

  • After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 1-2 hours. The reaction can be monitored by Thin Layer Chromatography (TLC).

  • Cool the mixture again in an ice bath and slowly add cold water to quench any excess thionyl chloride.

  • Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 5% HCl to remove pyridine, water, saturated NaHCO₃ solution to neutralize any remaining acid, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude (R)-(-)-2-chlorooctane.

  • The product can be further purified by distillation under reduced pressure.

Conclusion

This compound is a valuable chiral building block whose synthesis is a practical application of fundamental principles in stereochemistry and biocatalysis. The combination of enzymatic kinetic resolution and stereospecific S(_N)2 reaction provides an efficient route to this enantiomerically pure compound. The detailed protocols and data presented in this guide are intended to support researchers and professionals in the fields of organic synthesis and drug development in the preparation and utilization of this and similar chiral molecules.

References

(-)-2-Chlorooctane safety and handling precautions

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Safe Handling of (-)-2-Chlorooctane

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for this compound, a chemical intermediate used in various synthetic processes. Adherence to these guidelines is crucial to ensure the safety of laboratory personnel and to minimize environmental impact.

Chemical and Physical Properties

This compound is a colorless liquid.[1] It is a halogenated hydrocarbon, and its physical and chemical properties are summarized below. Proper understanding of these properties is essential for safe handling and storage.

PropertyValueSource
Molecular Formula C₈H₁₇Cl[1][2][3][4][5]
Molecular Weight 148.67 g/mol [1][2][3][5]
Appearance Colorless, oily liquid[1]
Odor Mild, unpleasant[1]
Boiling Point 183 °C (361 °F)
Melting Point -61 °C (-78 °F)
Density 0.875 g/cm³ at 25 °C (77 °F)
Vapor Pressure 1.37 mmHg[2][6]
Solubility Insoluble in water; soluble in non-polar solvents like hexane (B92381) and toluene.[1]
Flash Point 68 °C (154.4 °F)
Autoignition Temperature 230 °C (446 °F)

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary hazards are summarized in the table below.

Hazard ClassGHS CategoryHazard Statement
Flammable Liquids Category 4H227: Combustible liquid
Aspiration Hazard Category 1H304: May be fatal if swallowed and enters airways
Skin Sensitization Category 1H317: May cause an allergic skin reaction
Hazardous to the Aquatic Environment, Acute Hazard Category 1H400: Very toxic to aquatic life
Hazardous to the Aquatic Environment, Chronic Hazard Category 1H410: Very toxic to aquatic life with long lasting effects

Source:[2][7]

Primary Routes of Exposure: Inhalation, skin contact, eye contact, and ingestion.

Health Effects:

  • Inhalation: May cause respiratory irritation. High vapor concentrations can lead to symptoms like headache, dizziness, tiredness, nausea, and vomiting.[8]

  • Skin Contact: May cause skin irritation and an allergic skin reaction.[2][7]

  • Eye Contact: Causes serious eye irritation.[9]

  • Ingestion: May be fatal if swallowed and enters airways due to aspiration hazard.

  • Chronic Exposure: May cause damage to organs through prolonged or repeated exposure.[9]

Experimental Protocols for Safe Handling

The following protocols are designed to minimize risk when handling this compound in a laboratory setting.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is crucial.[10]

Protection TypeRecommended EquipmentSpecifications
Eye and Face Protection Safety goggles and a face shieldChemical splash-proof goggles are mandatory. A face shield provides an additional layer of protection.[10]
Hand Protection Chemical-resistant glovesNitrile or neoprene gloves are recommended. Inspect gloves for any signs of degradation or puncture before use.[10][11]
Skin and Body Protection Flame retardant antistatic protective clothing, lab coatEnsure clothing provides full coverage.
Respiratory Protection Respirator with appropriate cartridgesUse when vapors or aerosols are generated, or when working outside of a fume hood.[10]
Engineering Controls
  • Work in a well-ventilated area, preferably within a certified chemical fume hood.

  • Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[10]

  • Use explosion-proof electrical, ventilating, and lighting equipment.[9][12]

Handling and Storage
  • Handling:

    • Avoid contact with skin, eyes, and clothing.[8]

    • Do not breathe vapors or mists.[8]

    • Keep away from heat, sparks, open flames, and hot surfaces. No smoking.[12]

    • Ground and bond containers and receiving equipment to prevent static discharge.[9]

    • Use only non-sparking tools.[9][12]

    • When preparing solutions, add this compound to the solvent slowly to avoid splashing.[10]

  • Storage:

    • Store in a tightly closed container in a dry, cool, and well-ventilated place.[8][12]

    • Keep away from heat and sources of ignition.

    • Store locked up.

    • Incompatible materials include strong oxidizing agents, strong bases, and some metals like copper.[12]

Spill Management
  • Small Spills:

    • Evacuate the area and ensure adequate ventilation.

    • Remove all sources of ignition.[12]

    • Wear appropriate PPE.

    • Absorb the spill with inert absorbent material (e.g., sand, silica (B1680970) gel, universal binder).[8]

    • Collect the absorbed material into a suitable, closed container for disposal.[8][12]

  • Large Spills:

    • Evacuate the area immediately.

    • Contact emergency services.

    • Prevent the spill from entering drains or waterways.[8]

First-Aid Measures
  • Inhalation: Move the victim to fresh air. If not breathing, give artificial respiration. Seek medical attention.[8][12]

  • Skin Contact: Immediately remove all contaminated clothing. Rinse skin with plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[8][12]

  • Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Remove contact lenses if present and easy to do. Seek medical attention.[8][12]

  • Ingestion: Do NOT induce vomiting due to the risk of aspiration.[8] Call a physician or poison control center immediately.

Waste Disposal
  • Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.

  • Do not allow the product to enter drains.

Safe Handling Workflow

The following diagram illustrates the logical workflow for safely handling this compound in a research setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Response Risk Assessment Risk Assessment Gather PPE Gather PPE Risk Assessment->Gather PPE Prepare Work Area Prepare Work Area Gather PPE->Prepare Work Area Measure/Weigh Measure/Weigh Prepare Work Area->Measure/Weigh Perform Experiment Perform Experiment Measure/Weigh->Perform Experiment Temporary Storage Temporary Storage Perform Experiment->Temporary Storage Decontaminate Decontaminate Perform Experiment->Decontaminate Segregate Waste Segregate Waste Decontaminate->Segregate Waste Dispose Waste Dispose Waste Segregate Waste->Dispose Waste End End Dispose Waste->End Spill Spill Evacuate & Alert Evacuate & Alert Spill->Evacuate & Alert Exposure Exposure First Aid First Aid Exposure->First Aid

Caption: Workflow for the safe handling of this compound.

Disclaimer: This guide is intended for informational purposes only and is not a substitute for a formal safety review and training process. Always consult the most recent Safety Data Sheet (SDS) from your supplier before handling any chemical.

References

Navigating the Procurement of Enantiomerically Pure (-)-2-Chlorooctane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the commercial availability and procurement of enantiomerically pure (-)-2-Chlorooctane, a chiral intermediate of interest in pharmaceutical and chemical synthesis. Due to its specific stereochemistry, obtaining this compound requires careful consideration of supplier capabilities and analytical verification. This document provides an overview of the current market, a proposed synthesis route for obtaining the desired (R)-(-)-enantiomer, and detailed protocols for verifying its enantiomeric purity.

Commercial Availability

Direct commercial suppliers explicitly listing enantiomerically pure (R)-(-)-2-Chlorooctane are not readily identifiable in standard chemical catalogs. The majority of suppliers offer the racemic mixture, (±)-2-Chlorooctane. Researchers requiring the specific (-) enantiomer will likely need to consider custom synthesis or procure the necessary chiral precursor for in-house synthesis.

The precursor for the synthesis of (R)-(-)-2-Chlorooctane via a reaction pathway involving stereochemical inversion is (S)-(+)-2-Octanol, which is commercially available.

Table 1: Commercial Availability of Racemic 2-Chlorooctane (B146373) and the Requisite Chiral Precursor
CompoundCAS NumberSupplier ExamplesTypical Purity/SpecificationsNotes
(±)-2-Chlorooctane628-61-5Sigma-Aldrich, BOC Sciences, Dayang Chem>95%Racemic mixture. Identity and purity to be confirmed by the buyer.[1]
(S)-(+)-2-Octanol6169-06-8Sigma-Aldrich, Alfa Aesar, TCI>98% enantiomeric excess (ee)Precursor for the synthesis of (R)-(-)-2-Chlorooctane.

Proposed Synthesis of (R)-(-)-2-Chlorooctane

The synthesis of enantiomerically pure (R)-(-)-2-Chlorooctane can be achieved from the commercially available (S)-(+)-2-Octanol. The reaction proceeds via a nucleophilic substitution (SN2) mechanism, which results in an inversion of the stereochemical configuration at the chiral center. A common and effective method involves the use of thionyl chloride (SOCl₂).

Experimental Protocol: Synthesis of (R)-(-)-2-Chlorooctane from (S)-(+)-2-Octanol

Materials:

  • (S)-(+)-2-Octanol (high enantiomeric purity, e.g., >98% ee)

  • Thionyl chloride (SOCl₂)

  • Pyridine (B92270) (optional, as a scavenger for HCl)

  • Anhydrous diethyl ether (or other suitable anhydrous solvent)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Round-bottom flask

  • Reflux condenser with a drying tube

  • Stirring apparatus

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve (S)-(+)-2-Octanol in anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution in an ice bath to 0 °C.

  • Slowly add thionyl chloride (approximately 1.2 equivalents) to the stirred solution. If pyridine is used, it can be added prior to the thionyl chloride. The reaction is exothermic and will generate HCl gas.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then gently reflux for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Carefully pour the reaction mixture over crushed ice to quench the excess thionyl chloride.

  • Transfer the mixture to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize HCl), and finally with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • The crude (R)-(-)-2-Chlorooctane can be purified by fractional distillation under reduced pressure.

Synthesis Workflow for (R)-(-)-2-Chlorooctane cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Product S_Octanol (S)-(+)-2-Octanol Reaction SN2 Reaction (Stereochemical Inversion) S_Octanol->Reaction SOCl2 Thionyl Chloride (SOCl₂) SOCl2->Reaction Quench Quench with Ice Reaction->Quench Wash Aqueous Wash Quench->Wash Dry Dry Organic Layer Wash->Dry Evaporate Solvent Removal Dry->Evaporate Distill Fractional Distillation Evaporate->Distill R_Chlorooctane (R)-(-)-2-Chlorooctane Distill->R_Chlorooctane

Synthesis of (R)-(-)-2-Chlorooctane.

Analytical Protocols for Enantiomeric Purity Determination

The enantiomeric purity of the synthesized this compound must be confirmed experimentally. The two primary methods for this are polarimetry and chiral gas chromatography.

Polarimetry

Polarimetry measures the rotation of plane-polarized light by a chiral compound in solution. The direction and magnitude of this rotation are characteristic of a specific enantiomer.

Experimental Protocol: Measurement of Optical Rotation

Instrumentation:

  • Polarimeter

Procedure:

  • Sample Preparation: Accurately prepare a solution of the synthesized (R)-(-)-2-Chlorooctane of a known concentration (c, in g/mL) in a suitable achiral solvent (e.g., ethanol (B145695) or chloroform).

  • Blank Measurement: Fill the polarimeter cell (of a known path length, l, in decimeters) with the pure solvent and zero the instrument.

  • Sample Measurement: Rinse and fill the cell with the sample solution, ensuring no air bubbles are present in the light path. Measure the observed optical rotation (α).

  • Calculation of Specific Rotation: Calculate the specific rotation [α] using the formula: [α] = α / (c * l)

  • Comparison: Compare the obtained specific rotation value with the literature value for enantiomerically pure (R)-(-)-2-Chlorooctane. The enantiomeric excess (% ee) can be estimated by the formula: % ee = ([α] observed / [α] literature) * 100

Chiral Gas Chromatography (GC)

Chiral GC is a powerful technique for separating enantiomers and accurately determining their ratio. This method utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times.

Experimental Protocol: Chiral GC Analysis

Instrumentation:

  • Gas chromatograph with a Flame Ionization Detector (FID)

  • Chiral capillary column (e.g., a cyclodextrin-based column such as β-DEX™ or similar)

Procedure:

  • Sample Preparation: Prepare a dilute solution of the synthesized this compound in a volatile, achiral solvent (e.g., hexane (B92381) or dichloromethane). Also, prepare a solution of the racemic 2-chlorooctane as a reference standard to identify the retention times of both enantiomers.

  • GC Method Development:

    • Injector Temperature: 250 °C

    • Detector Temperature: 250 °C

    • Carrier Gas: Helium or Hydrogen at an appropriate flow rate.

    • Oven Temperature Program: Start with an isothermal period at a low temperature (e.g., 60-80 °C) to allow for good separation, followed by a temperature ramp to elute the compounds in a reasonable time. The exact program will need to be optimized for the specific column used.

  • Analysis:

    • Inject the racemic standard to determine the retention times for the (R) and (S) enantiomers.

    • Inject the synthesized sample under the same conditions.

    • Integrate the peak areas for both enantiomer peaks in the chromatogram.

  • Calculation of Enantiomeric Excess: % ee = |(Area₁ - Area₂) / (Area₁ + Area₂)| * 100 where Area₁ and Area₂ are the integrated peak areas of the two enantiomers.

Analytical Workflow for Enantiomeric Purity cluster_synthesis Input cluster_analysis Analytical Methods cluster_data Data Output & Calculation cluster_result Final Result Synthesized_Product Synthesized This compound Polarimetry Polarimetry Synthesized_Product->Polarimetry Chiral_GC Chiral GC Synthesized_Product->Chiral_GC Optical_Rotation Measure Optical Rotation (α) Polarimetry->Optical_Rotation GC_Chromatogram Obtain Chromatogram Chiral_GC->GC_Chromatogram Specific_Rotation Calculate Specific Rotation [α] Optical_Rotation->Specific_Rotation Peak_Areas Integrate Peak Areas GC_Chromatogram->Peak_Areas EE_Calc_Polarimetry Calculate % ee vs. Literature Specific_Rotation->EE_Calc_Polarimetry EE_Calc_GC Calculate % ee from Peak Areas Peak_Areas->EE_Calc_GC Final_Purity Enantiomeric Purity EE_Calc_Polarimetry->Final_Purity EE_Calc_GC->Final_Purity

Workflow for purity analysis.

References

The Enigmatic Presence of Halogenated Octanes in Nature: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The natural world is a vast repository of chemical diversity, with organisms producing a myriad of compounds for purposes ranging from defense to communication. Among these are the halogenated natural products (HNPs), a significant class of secondary metabolites where one or more halogen atoms are incorporated into an organic molecule.[1] These compounds are particularly abundant in marine environments, where higher concentrations of halides are available.[1][2] While a wide array of halogenated compounds, including phenols, terpenes, and acetogenins, have been isolated from marine organisms like algae, sponges, and corals, the specific natural occurrence of halogenated octanes remains largely uncharacterized in scientific literature.[3][4]

This technical guide aims to provide a comprehensive overview of the current knowledge regarding the natural occurrence of halogenated alkanes, with a contextual focus on the potential, though currently undocumented, existence of halogenated octanes. It will delve into the known producers of halogenated hydrocarbons, the quantitative data available for related compounds, detailed experimental protocols for their study, and a visualization of a fundamental halogenation pathway.

Natural Producers of Halogenated Hydrocarbons

The biosynthesis of halogenated organic compounds is a widespread phenomenon, particularly in marine ecosystems. A diverse range of organisms have been identified as producers of these unique metabolites.

  • Marine Algae: Marine macroalgae, especially red algae of the genus Laurencia, are prolific producers of halogenated compounds.[3] They are known to synthesize a variety of brominated and chlorinated terpenes and acetogenins.[3] Volatile halogenated hydrocarbons are also known to be produced by marine algae and play a role in atmospheric chemistry.[5][6]

  • Marine Sponges: Sponges, particularly from the order Verongida, are well-known for producing a plethora of brominated tyrosine derivatives.[7][8] They are a rich source of structurally unique and biologically active halogenated alkaloids.[9]

  • Marine Invertebrates: Other marine invertebrates, including worms and molluscs, have also been found to contain various halogenated compounds, which are often involved in chemical defense mechanisms.

  • Microorganisms: Bacteria and fungi, both terrestrial and marine, are also capable of producing halogenated metabolites.[1] For instance, the antibiotic chloramphenicol, which contains chlorine, is produced by a soil bacterium.

While these organisms are known to produce a wide range of halogenated molecules, specific reports detailing the natural production of halogenated octanes are scarce. The existing literature primarily focuses on either very short-chain haloalkanes (like halomethanes) or more complex, polycyclic halogenated structures.[10]

Quantitative Data on Naturally Occurring Halogenated Alkanes

Direct quantitative data for naturally occurring halogenated octanes is not available in the reviewed literature. However, data for other halogenated alkanes and related compounds have been reported, providing a valuable reference for the potential concentrations at which such compounds might be found.

Compound Class/Specific CompoundProducing Organism/MatrixConcentration RangeReference(s)
BromoformAsparagopsis (Red Algae)0.2 - 4.3% of dry weight[6]
Halogenated Alkanes (total of 18 compounds)Grateloupia vermiculophylla (Red Algae)< 1% of total GC area[6]
4,6-dibromo-2-(2',4'-dibromo)phenoxyanisole (BC-2)Marine Mammal Blubber> 1 mg/kg (up to 3.8 mg/kg in pygmy sperm whale)[11]
Methyl Bromide (CH3Br)Chaetoceros neogracilis and Phaeodactylum tricornutum (Diatoms)Strongest emitters among five tested phytoplankton species (qualitative)[12]

Experimental Protocols

The study of naturally occurring halogenated compounds involves a series of steps from extraction to identification and quantification. The methodologies are tailored to the volatility and polarity of the target compounds.

Extraction of Halogenated Compounds

The choice of extraction method depends on the nature of the source material and the target compounds.

  • For Volatile Halogenated Hydrocarbons from Algae:

    • Headspace Gas Chromatography/Mass Spectrometry (HS-GC/MS): This method is suitable for the analysis of volatile compounds. Algal cultures are placed in sealed vials and incubated to allow volatile compounds to accumulate in the headspace. An aliquot of the headspace gas is then directly injected into the GC-MS for analysis.[12]

  • For Non-Volatile Halogenated Compounds from Sponges and Algae:

    • Soxhlet Extraction: This is a continuous extraction method using solvents of increasing polarity. The biomass is placed in a thimble and repeatedly washed with a refluxing solvent (e.g., hexane, followed by dichloromethane, then methanol).[13]

    • Maceration: This involves soaking the dried and powdered biological material in a solvent (e.g., methanol/dichloromethane mixture) for an extended period with agitation.[14]

    • Partitioning: After an initial broad-spectrum extraction, the crude extract is partitioned between two immiscible solvents (e.g., water and ethyl acetate) to separate compounds based on their polarity.[13]

Separation and Identification

Chromatographic and spectroscopic techniques are essential for the separation and structural elucidation of halogenated compounds.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the most common technique for the analysis of volatile and semi-volatile halogenated compounds.[15][16] The gas chromatograph separates the components of a mixture, and the mass spectrometer provides information about the mass and fragmentation pattern of each component, allowing for its identification.

  • Two-Dimensional Gas Chromatography–High-Resolution Time-of-Flight Mass Spectrometry (GC × GC–HRTofMS): This advanced technique provides higher resolution and separation power, which is particularly useful for complex environmental samples.[15][16][17]

  • High-Performance Liquid Chromatography (HPLC): HPLC is used for the separation of non-volatile and thermally labile compounds. It is often coupled with UV or mass spectrometry detectors for identification.[13]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for the structural elucidation of purified compounds, providing detailed information about the carbon-hydrogen framework of a molecule.

Biosynthesis and Chemical Pathways

The biosynthesis of halogenated natural products is an enzymatically controlled process. Haloperoxidases are a key class of enzymes that catalyze the oxidation of halides (Cl⁻, Br⁻, I⁻) by hydrogen peroxide, leading to the formation of a reactive halogenating species that can then react with an organic substrate.[6]

While a specific biosynthetic pathway for halogenated octanes in a natural system has not been described, the fundamental chemical reaction for the halogenation of an alkane is the free-radical substitution reaction . This reaction proceeds via a chain mechanism involving initiation, propagation, and termination steps. Although this is a synthetic route, it provides a logical framework for how a halogen might be introduced onto an alkane backbone.

Free_Radical_Halogenation cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination X2 Halogen (X₂) 2X 2 Halogen Radicals (2 X•) RH Alkane (R-H) R_rad Alkyl Radical (R•) RH->R_rad + X• X_rad Halogen Radical (X•) RX Haloalkane (R-X) R_rad->RX + X₂ HX Hydrogen Halide (H-X) X2_2 Halogen (X₂) X_rad_2 Halogen Radical (X•) X_rad_2->RH Chain reaction R_rad_term R• RX_term R-X R_rad_term->RX_term + X• X_rad_term X• X2_term X₂ X_rad_term->X2_term + X• X_rad_term2 X• R_rad_term2 R• RR_term R-R R_rad_term2->RR_term + R•

Caption: Free-radical halogenation of an alkane.

Conclusion

The natural occurrence of halogenated octanes is a topic that requires further investigation. While the current body of scientific literature does not provide direct evidence for their existence, the widespread ability of marine organisms to produce a vast array of halogenated hydrocarbons suggests that their presence cannot be entirely ruled out. The methodologies for the extraction, separation, and identification of such compounds are well-established, primarily relying on advanced chromatographic and spectrometric techniques. Future research in marine natural products chemistry, employing sensitive analytical methods, may yet uncover the presence of these elusive molecules, potentially revealing novel bioactive compounds with applications in drug development and other scientific fields.

References

(-)-2-Chlorooctane molecular weight and density

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physicochemical Properties of (-)-2-Chlorooctane

This technical guide provides a detailed overview of the molecular weight and density of this compound, tailored for researchers, scientists, and professionals in drug development. This document outlines key quantitative data, experimental protocols for their determination, and visual workflows to elucidate the methodologies.

Introduction to this compound

This compound is a halogenated hydrocarbon, an organic compound belonging to the class of alkyl halides.[1] Its structure consists of an eight-carbon chain (octane) with a chlorine atom substituted at the second carbon position.[1] This chiral molecule is a colorless liquid at room temperature and is generally insoluble in water but soluble in non-polar organic solvents like hexane (B92381) and toluene.[1][2] Due to its alkyl halide nature, it serves as a valuable intermediate in various organic synthesis reactions, particularly in nucleophilic substitution reactions for creating more complex molecules.[1]

Core Physicochemical Data

The fundamental physicochemical properties of 2-Chlorooctane (B146373) are summarized below. These values are critical for a range of applications, from reaction stoichiometry to formulation development.

PropertyValueUnits
Molecular FormulaC₈H₁₇Cl
Molecular Weight 148.67 g/mol g/mol
148.674 g/mol [3][4] g/mol
148.676 g/mol [5] g/mol
148.66 g/mol [1] g/mol
Density 0.871 g/mL[6]g/mL
0.8665 g/cm³[1]g/cm³

Experimental Protocols

Accurate determination of molecular weight and density is fundamental in chemical characterization. The following sections detail the standard methodologies for these measurements.

Determination of Density

The density of a liquid compound such as this compound can be precisely determined by measuring the mass of a known volume.[7]

Methodology:

  • Preparation: Ensure a clean and dry pycnometer (density bottle) or a graduated cylinder and a calibrated analytical balance are available.[7] Record the ambient temperature as density is temperature-dependent.

  • Mass of Empty Vessel: Accurately weigh the empty, dry pycnometer or graduated cylinder on the analytical balance and record its mass (m₁).[7]

  • Volume Measurement: Fill the pycnometer or graduated cylinder with a precise volume of this compound (e.g., 10 mL). Ensure the measurement is taken at the bottom of the meniscus to avoid parallax error.[7]

  • Mass of Filled Vessel: Reweigh the vessel containing the this compound and record the total mass (m₂).[7]

  • Calculation:

    • Calculate the mass of the liquid (m) by subtracting the mass of the empty vessel from the mass of the filled vessel (m = m₂ - m₁).[8]

    • The density (ρ) is then calculated using the formula: ρ = m / V, where V is the volume of the liquid.[7]

  • Replication: For enhanced accuracy, the procedure should be repeated multiple times, and the average density should be reported.[7]

G A Tare analytical balance with empty pycnometer B Add a known volume (V) of this compound A->B C Measure the mass of the pycnometer with the sample (m_total) B->C D Calculate sample mass (m_sample = m_total - m_pycnometer) C->D E Calculate Density (ρ = m_sample / V) D->E F Repeat for statistical validity E->F

Caption: Workflow for the experimental determination of density.

Determination of Molecular Weight

Mass spectrometry is a powerful analytical technique for the precise determination of the molecular weight of a compound.

Methodology:

  • Sample Preparation: Prepare a dilute solution of this compound in a suitable volatile solvent.

  • Ionization: Introduce the sample into the mass spectrometer. The molecules are then ionized, commonly using techniques like Electron Ionization (EI) or Electrospray Ionization (ESI), to form charged molecular ions.

  • Mass Analysis: The ionized molecules are accelerated and separated by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer) based on their mass-to-charge ratio (m/z).

  • Detection: A detector records the abundance of ions at each m/z value.

  • Data Analysis: The resulting mass spectrum will show a peak corresponding to the molecular ion [M]⁺. The m/z value of this peak provides the molecular weight of the compound. For this compound, a prominent peak would be expected around m/z 148, corresponding to the C₈H₁₇Cl⁺ ion. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl) will also be observable.

G A Prepare dilute sample of this compound B Introduce sample into Mass Spectrometer A->B C Ionize sample (e.g., EI, ESI) B->C D Separate ions by mass-to-charge ratio (m/z) C->D E Detect ion abundance D->E F Analyze mass spectrum to identify molecular ion peak E->F

Caption: Workflow for molecular weight determination via mass spectrometry.

References

Conformational Analysis of Chiral Haloalkanes: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principles and practices involved in the conformational analysis of chiral haloalkanes. Understanding the three-dimensional structure and conformational preferences of these molecules is critical in various fields, including drug design, materials science, and stereoselective synthesis. This document details the key experimental and computational methodologies, presents quantitative data for representative molecules, and offers detailed protocols to aid in practical application.

Introduction to Conformational Analysis of Chiral Haloalkanes

Chiral haloalkanes are hydrocarbons containing at least one halogen atom and a stereocenter, rendering them optically active. The presence of halogens introduces steric and electronic effects that significantly influence the molecule's conformational landscape. Rotation around carbon-carbon single bonds gives rise to various spatial arrangements known as conformers, which exist in a dynamic equilibrium. The relative energies of these conformers, and the energy barriers between them, determine the molecule's overall shape, reactivity, and biological activity.

The primary goal of conformational analysis is to identify the most stable conformer(s) and to understand the factors governing their stability. For chiral haloalkanes, this involves considering steric hindrance, dipole-dipole interactions, and stereoelectronic effects such as the gauche effect.

Experimental Techniques for Conformational Analysis

A suite of powerful experimental techniques is employed to elucidate the conformational preferences of chiral haloalkanes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for conformational analysis in solution. Vicinal proton-proton coupling constants (³JHH) are particularly informative as their magnitude is related to the dihedral angle between the coupled protons, a relationship described by the Karplus equation. By measuring these coupling constants, the relative populations of different conformers can be determined. For chiral molecules, the use of chiral solvating agents can help in resolving signals from different enantiomers and diastereomers.

Key Parameters from NMR:

  • Chemical Shifts (δ): Provide information about the electronic environment of each nucleus.

  • Coupling Constants (J): ³JHH values are crucial for determining dihedral angles.

  • Nuclear Overhauser Effect (NOE): Provides information about through-space distances between protons, helping to distinguish between different conformers.

Vibrational Circular Dichroism (VCD) Spectroscopy

VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.[1][2] The resulting VCD spectrum is highly sensitive to the molecule's three-dimensional structure, including its absolute configuration and conformation.[1][2] By comparing experimental VCD spectra with those predicted by quantum chemical calculations, the dominant conformers in solution can be identified.[1]

X-ray Crystallography

Single-crystal X-ray diffraction provides an unambiguous determination of the molecular structure in the solid state.[3] This technique yields precise information on bond lengths, bond angles, and dihedral angles, offering a static snapshot of the molecule in its crystalline form.[3] While the solid-state conformation may not always be the most stable in solution, it provides a crucial reference point for computational and other solution-phase studies.

Computational Methods in Conformational Analysis

Computational chemistry plays a vital role in complementing experimental data and providing a deeper understanding of the conformational landscape.

Molecular Mechanics (MM)

Molecular mechanics methods offer a fast and efficient way to explore the potential energy surface of a molecule. These methods are particularly useful for performing initial conformational searches to identify a broad range of possible low-energy structures.

Density Functional Theory (DFT)

DFT calculations provide a more accurate description of the electronic structure and are widely used to refine the geometries and energies of conformers identified by molecular mechanics.[4] The B3LYP functional combined with a basis set such as 6-31G(d,p) is a commonly used and reliable method for these calculations.[4][5] DFT can be used to calculate rotational energy profiles, vibrational frequencies for VCD spectra prediction, and NMR chemical shifts and coupling constants.

Quantitative Conformational Data

The following tables summarize key quantitative data for representative haloalkanes.

Table 1: Conformational Energy Differences for Butane and Substituted Ethanes
MoleculeConformationEnergy Difference (kcal/mol)Dihedral Angle (°)
n-ButaneAnti0180
Gauche0.960
1,2-DichloroethaneAnti0180
Gauche1.2~65
1,2-DibromoethaneAnti0180
Gauche1.6~68
1,2-DifluoroethaneGauche0~70
Anti0.6180

Note: Energy differences are relative to the most stable conformer. Data is compiled from various sources and computational studies.

Table 2: Representative ³JHH Coupling Constants for Staggered Conformers
Dihedral Angle (°)ConformationTypical ³JHH (Hz)
60Gauche2 - 5
180Anti10 - 16

These are approximate values and can be influenced by substituent electronegativity and other factors.[6]

Experimental Protocols

Protocol for NMR Spectroscopic Analysis
  • Sample Preparation: Dissolve 5-10 mg of the chiral haloalkane in a suitable deuterated solvent (e.g., CDCl₃, acetone-d₆) in a 5 mm NMR tube.

  • Data Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum to identify all proton signals.

    • Perform a COSY (Correlation Spectroscopy) experiment to establish proton-proton coupling networks.

    • Acquire a high-resolution 1D ¹H spectrum with a sufficient number of data points to accurately measure coupling constants.

  • Data Analysis:

    • Assign all proton signals using the 1D and COSY spectra.

    • Measure the vicinal coupling constants (³JHH) for relevant protons.

    • Use the Karplus equation or a modified version to correlate the measured J-values with dihedral angles.

    • Calculate the relative populations of the conformers using the Boltzmann distribution, based on the experimentally determined average coupling constants and the theoretical coupling constants for each pure conformer.

Protocol for Vibrational Circular Dichroism (VCD) Spectroscopy
  • Sample Preparation: Prepare a solution of the chiral haloalkane (typically 5-10 mg) in a suitable solvent (e.g., CCl₄, CDCl₃) to a concentration of approximately 0.1 M.[7] The solvent should be transparent in the IR region of interest.[7]

  • Instrumentation Setup:

    • Use a dedicated VCD spectrometer.

    • Select an appropriate IR cell with BaF₂ or CaF₂ windows and a suitable path length (e.g., 72 µm).[7]

  • Data Collection:

    • Record the IR and VCD spectra of the sample at a resolution of, for example, 8 cm⁻¹.[7]

    • Collect data for a sufficient amount of time (e.g., in blocks of 60 minutes) to achieve a good signal-to-noise ratio.[7]

    • Record a spectrum of the pure solvent for background subtraction.

  • Data Processing and Analysis:

    • Subtract the solvent spectrum from the sample spectrum.

    • Compare the experimental VCD spectrum with the theoretically calculated spectra for different conformers to determine the dominant conformation and absolute configuration.

Protocol for Single Crystal X-ray Diffraction
  • Crystal Growth: Grow single crystals of the chiral haloalkane of suitable size and quality (typically >0.1 mm in all dimensions, transparent, and without visible defects).[8] This can be achieved through slow evaporation of a solvent, vapor diffusion, or slow cooling of a saturated solution.[8]

  • Crystal Mounting: Mount a suitable crystal on a goniometer head.

  • Data Collection:

    • Place the mounted crystal in a single-crystal X-ray diffractometer.

    • Cool the crystal to a low temperature (e.g., 100 K) to minimize thermal vibrations.

    • Expose the crystal to a monochromatic X-ray beam and collect the diffraction data as a series of images while rotating the crystal.[9]

  • Structure Solution and Refinement:

    • Process the diffraction data to obtain a set of reflection intensities.

    • Solve the phase problem to generate an initial electron density map.

    • Build a molecular model into the electron density map.

    • Refine the model against the experimental data to obtain the final crystal structure, including atomic coordinates, bond lengths, bond angles, and dihedral angles.

Computational Protocol for DFT Calculations

  • Initial Conformational Search:

    • Perform a conformational search using a molecular mechanics force field (e.g., MMFF) to identify a set of low-energy conformers.

  • DFT Geometry Optimization:

    • For each low-energy conformer identified in the previous step, perform a geometry optimization using DFT at a suitable level of theory (e.g., B3LYP/6-31G(d,p)).[4][5]

  • Frequency Calculations:

    • Perform frequency calculations on the optimized geometries to confirm that they are true minima (no imaginary frequencies) and to obtain thermochemical data (e.g., Gibbs free energies).

  • Analysis of Results:

    • Compare the relative energies (or Gibbs free energies) of the optimized conformers to determine their relative populations according to the Boltzmann distribution.

    • Analyze the geometric parameters (dihedral angles, bond lengths, etc.) of the most stable conformers.

    • (Optional) Calculate theoretical VCD spectra and NMR parameters for comparison with experimental data.

Visualizations

The following diagrams illustrate key concepts and workflows in the conformational analysis of chiral haloalkanes.

G Conformational Equilibrium of a Chiral Haloalkane (e.g., 2-Chlorobutane) A Anti Conformer B Gauche-1 Conformer A->B ΔE₁ C Gauche-2 Conformer A->C ΔE₂ B->A B->C ΔE₃ C->A C->B

Caption: Equilibrium between anti and gauche conformers of a chiral haloalkane.

G Experimental Workflow for Conformational Analysis cluster_exp Experimental Techniques cluster_data Data Analysis cluster_comp Computational Modeling cluster_result Results NMR NMR Spectroscopy NMR_data Coupling Constants, NOEs NMR->NMR_data VCD VCD Spectroscopy VCD_data VCD Spectrum VCD->VCD_data Xray X-ray Crystallography Xray_data Crystal Structure Xray->Xray_data Conformers Identification of Stable Conformers & Populations NMR_data->Conformers DFT DFT Calculations VCD_data->DFT Comparison VCD_data->Conformers Xray_data->Conformers DFT->Conformers

Caption: Integrated workflow for conformational analysis.

G Relationship between Dihedral Angle and ³JHH Coupling Dihedral Dihedral Angle (φ) Karplus Karplus Equation ³J = Acos²(φ) + Bcos(φ) + C Dihedral->Karplus J_value ³JHH Coupling Constant Karplus->J_value Conformer_Pop Conformer Population J_value->Conformer_Pop Analysis

References

An In-depth Technical Guide to the Stability and Storage of (-)-2-Chlorooctane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical stability and recommended storage conditions for the chiral molecule (-)-2-Chlorooctane. Understanding the stability profile of this compound is critical for its effective use in research and development, particularly in contexts where maintaining its enantiomeric purity is essential. This document synthesizes available data on its degradation pathways, including hydrolysis, photodegradation, thermal decomposition, and racemization, and provides detailed experimental protocols for stability assessment.

Executive Summary

This compound is a secondary chloroalkane that is chemically stable under standard ambient conditions. However, its stability can be compromised by exposure to heat, light, strong bases, and strong oxidizing agents. A crucial aspect of its stability is the potential for racemization at its stereocenter, which can be influenced by the solvent and reaction conditions. Optimal storage involves maintaining the compound in a tightly sealed container, in a cool, dry, and well-ventilated area, away from incompatible substances and sources of ignition.

Chemical and Physical Properties

A summary of the key physical and chemical properties of 2-chlorooctane (B146373) is presented in Table 1. These properties are fundamental to understanding its behavior and stability.

Table 1: Physicochemical Properties of 2-Chlorooctane

PropertyValueReference(s)
Molecular Formula C₈H₁₇Cl[1]
Molecular Weight 148.67 g/mol [1]
Appearance Colorless liquid[2]
Boiling Point 171.9 - 173 °C[3]
Melting Point -41.9 °C (estimated)
Density 0.871 g/mL
Solubility in Water Very slightly soluble[2][4]
Solubility in Organic Solvents Soluble in non-polar solvents like hexane (B92381) and toluene.[2]
Vapor Pressure 1.37 mmHg[1]

Stability Profile and Degradation Pathways

This compound is susceptible to several degradation pathways that can affect its chemical integrity and enantiomeric purity. The primary routes of degradation are hydrolysis, photodegradation, and thermal decomposition. Furthermore, the stability of the chiral center is a key consideration, with racemization possible under certain conditions.

Racemization

The chiral center in this compound is susceptible to racemization, the process by which an enantiomerically pure substance converts into a mixture of equal parts of both enantiomers.[5] The mechanism of racemization is highly dependent on the reaction conditions.

  • S_N1-type Reactions: In polar, ionizing solvents, racemization can occur through the formation of a planar carbocation intermediate.[6] This is a common pathway for secondary alkyl halides.

  • S_N2-type Reactions: In the presence of nucleophiles, an S_N2 reaction can lead to inversion of stereochemistry. If the nucleophile is the chloride ion itself, this can lead to racemization.[7]

  • Free Radical Mechanisms: Thermal or photochemical conditions that promote the formation of a free radical at the chiral center will also lead to racemization.[6]

Racemization_Pathways cluster_sn1 SN1 Pathway cluster_sn2 SN2 Pathway cluster_radical Free Radical Pathway This compound This compound Planar Carbocation Planar Carbocation This compound->Planar Carbocation Polar, Ionizing Solvent Inversion of Configuration Inversion of Configuration This compound->Inversion of Configuration Nucleophilic Attack (e.g., Cl-) Carbon Radical Carbon Radical This compound->Carbon Radical Heat or UV Light Racemic Mixture Racemic Mixture Planar Carbocation->Racemic Mixture Inversion of Configuration->Racemic Mixture Repeated Inversion Carbon Radical->Racemic Mixture

Hydrolysis

As a secondary haloalkane, 2-chlorooctane can undergo hydrolysis to form 2-octanol. The rate of hydrolysis is influenced by the stability of the potential carbocation intermediate and the reaction conditions. Secondary haloalkanes can react via both S_N1 and S_N2 mechanisms.[4] The reaction is generally slow in neutral water but can be accelerated by heat and the presence of bases.

Photodegradation

Exposure to ultraviolet (UV) light can induce the degradation of chlorinated alkanes. The primary mechanism involves the homolytic cleavage of the carbon-chlorine bond to form a carbon radical and a chlorine radical. These reactive species can then participate in a variety of secondary reactions, leading to a mixture of degradation products. Studies on related chlorinated paraffins have shown that photodegradation leads to dechlorination.[8]

Thermal Decomposition

At elevated temperatures, 2-chlorooctane can undergo thermal decomposition. This process can proceed through either free-radical or ionic pathways, depending on the conditions. Decomposition products can include octenes (via elimination of HCl), octane, and other chlorinated species. The presence of impurities or incompatible materials can lower the decomposition temperature.

Degradation_Pathways cluster_main cluster_hydrolysis Hydrolysis cluster_photo Photodegradation cluster_thermal Thermal Decomposition This compound This compound 2-Octanol 2-Octanol This compound->2-Octanol H2O, Heat Carbon Radical + Cl Radical Carbon Radical + Cl Radical This compound->Carbon Radical + Cl Radical UV Light Octenes + HCl Octenes + HCl This compound->Octenes + HCl High Temperature Degradation Products Degradation Products Carbon Radical + Cl Radical->Degradation Products

Recommended Storage and Handling

Proper storage and handling are paramount to maintaining the quality and stability of this compound. The following recommendations are based on safety data sheets and general principles for handling chlorinated hydrocarbons.[9]

Table 2: Recommended Storage and Handling Conditions for this compound

ParameterRecommendationRationale
Temperature Store in a cool place.To minimize thermal decomposition and evaporation.
Light Protect from light.To prevent photolytic degradation.
Atmosphere Store under an inert atmosphere (e.g., nitrogen or argon) for long-term storage.To prevent oxidation and reaction with atmospheric moisture.
Container Tightly closed container.To prevent evaporation and contamination.
Ventilation Store in a well-ventilated place.To dissipate any vapors that may escape.
Incompatible Materials Strong oxidizing agents, strong bases.To avoid violent reactions.

Storage_Logic Optimal Storage Optimal Storage Degradation Degradation Storage Conditions Storage Conditions Cool & Dark Cool & Dark Storage Conditions->Cool & Dark Temperature & Light Tightly Sealed Tightly Sealed Storage Conditions->Tightly Sealed Container Inert Atmosphere Inert Atmosphere Storage Conditions->Inert Atmosphere Atmosphere Away from Incompatibles Away from Incompatibles Storage Conditions->Away from Incompatibles Chemical Environment Cool & Dark->Optimal Storage Tightly Sealed->Optimal Storage Inert Atmosphere->Optimal Storage Away from Incompatibles->Optimal Storage Heat/Light Exposure Heat/Light Exposure Heat/Light Exposure->Degradation Moisture/Air Exposure Moisture/Air Exposure Moisture/Air Exposure->Degradation Contact with Incompatibles Contact with Incompatibles Contact with Incompatibles->Degradation

Experimental Protocols for Stability Assessment

The following are generalized protocols for assessing the stability of this compound. These should be adapted based on the specific experimental setup and analytical capabilities available.

Protocol 1: Determination of Hydrolytic Stability

Objective: To determine the rate of hydrolysis of this compound in an aqueous solution.

Materials:

  • This compound

  • Ethanol (B145695) (as a co-solvent to aid solubility)

  • Deionized water

  • Silver nitrate (B79036) solution (0.1 M)

  • Nitric acid (to acidify the silver nitrate solution)

  • Thermostatically controlled water bath

  • Test tubes

  • Stopwatch

Procedure:

  • Prepare a solution of this compound in ethanol at a known concentration.

  • In a separate test tube, prepare an acidified aqueous solution of silver nitrate.

  • Place both test tubes in a water bath set to a constant temperature (e.g., 50 °C).

  • Once the solutions have reached thermal equilibrium, mix the contents of the two test tubes and start the stopwatch.

  • Observe the formation of a white precipitate of silver chloride (AgCl).

  • Record the time taken for the precipitate to become visible.

  • The rate of hydrolysis can be compared with other haloalkanes under the same conditions. A faster precipitate formation indicates a faster hydrolysis rate.

Protocol 2: Assessment of Photostability

Objective: To evaluate the degradation of this compound upon exposure to UV light.

Materials:

  • This compound

  • A suitable solvent (e.g., cyclohexane (B81311) or acetonitrile)

  • Quartz cuvettes or a photoreactor

  • A UV light source (e.g., a high-pressure mercury lamp)

  • Analytical instrument for quantification (e.g., Gas Chromatography with a chiral column, GC-MS)

Procedure:

  • Prepare a solution of this compound in the chosen solvent at a known concentration.

  • Transfer the solution to a quartz cuvette or the photoreactor.

  • Expose the solution to UV radiation for a defined period.

  • At regular intervals, withdraw aliquots of the solution.

  • Analyze the aliquots using a suitable analytical method to determine the concentration of remaining this compound and to identify any degradation products.

  • A parallel experiment should be run in the dark to serve as a control.

  • The rate of photodegradation can be determined by plotting the concentration of this compound as a function of irradiation time.

Protocol 3: Evaluation of Thermal Stability

Objective: To determine the thermal decomposition profile of this compound.

Materials:

  • This compound

  • Thermogravimetric Analyzer (TGA) or a sealed tube apparatus

  • Inert gas supply (e.g., nitrogen)

  • Analytical instrument for product analysis (e.g., GC-MS)

Procedure using TGA:

  • Place a small, accurately weighed sample of this compound into the TGA pan.

  • Heat the sample under a controlled atmosphere (e.g., nitrogen) at a constant heating rate (e.g., 10 °C/min).

  • Record the mass loss as a function of temperature.

  • The onset temperature of decomposition and the temperature of maximum decomposition rate can be determined from the TGA curve.

Procedure using Sealed Tube:

  • Place a known amount of this compound into a glass tube.

  • Seal the tube under vacuum or an inert atmosphere.

  • Heat the tube in an oven at a constant temperature for a specified time.

  • After cooling, open the tube and analyze the contents to determine the extent of decomposition and to identify the degradation products.

Conclusion

This compound is a moderately stable compound that requires careful storage and handling to maintain its chemical and enantiomeric integrity. The primary degradation pathways include racemization, hydrolysis, photodegradation, and thermal decomposition. By controlling the storage conditions, specifically temperature, light exposure, and exclusion of incompatible materials, the stability of this compound can be effectively preserved. The experimental protocols provided in this guide offer a framework for researchers to assess the stability of this compound under their specific laboratory conditions. Further studies are warranted to obtain quantitative kinetic data for the degradation and racemization of this compound to build a more complete stability profile.

References

Methodological & Application

Chiral Resolution of 2-Chlorooctane Racemate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for three common chiral resolution techniques applicable to the separation of 2-chlorooctane (B146373) enantiomers: Enzymatic Kinetic Resolution, Chiral Chromatography, and Diastereomeric Crystallization. Since direct resolution of 2-chlorooctane can be challenging, these protocols focus on the resolution of its precursor, 2-octanol (B43104), which can then be converted to the desired enantiomer of 2-chlorooctane with an inversion of stereochemistry.

Introduction

Chiral separation is a critical process in the pharmaceutical and chemical industries, as enantiomers of a chiral molecule often exhibit different pharmacological, toxicological, and physiological properties. 2-Chlorooctane, a chiral secondary alkyl halide, is a valuable building block in organic synthesis. The ability to obtain enantiomerically pure (R)- or (S)-2-chlorooctane is essential for the synthesis of stereochemically defined target molecules. This document outlines and compares three distinct methods for the resolution of racemic 2-chlorooctane, primarily through the resolution of its precursor, 2-octanol.

Comparative Data of Chiral Resolution Techniques

The following table summarizes typical quantitative data for the chiral resolution techniques described in this document. The data for enzymatic resolution and chiral chromatography are based on the resolution of the precursor, 2-octanol, while the data for diastereomeric crystallization is representative of the resolution of secondary alcohols.

TechniqueChiral Selector/ReagentSubstrateYield (%)Enantiomeric Excess (e.e.) (%)Key AdvantagesKey Disadvantages
Enzymatic Kinetic Resolution Pseudomonas fluorescens Lipase (B570770) (PFL)(±)-2-Octanol~50% (for each enantiomer)>99% (for the unreacted alcohol)High enantioselectivity, mild reaction conditions, environmentally friendly.Theoretical maximum yield of 50% for a single enantiomer, requires screening of enzymes.
Chiral Gas Chromatography Derivatized β-Cyclodextrin CSP(±)-2-OctanolN/A (Analytical)N/A (Analytical)High resolution, small sample requirement, direct analysis.Primarily for analytical scale, requires specialized columns.
Diastereomeric Crystallization Chiral Base (e.g., Cinchonidine)(±)-2-Octanol monoesterVariableUp to >99%Scalable, well-established technique.Requires derivatization, can be labor-intensive, success is not guaranteed.

Experimental Protocols

Enzymatic Kinetic Resolution of (±)-2-Octanol

This protocol describes the lipase-catalyzed enantioselective acetylation of 2-octanol. One enantiomer is preferentially acylated, leaving the other enantiomer unreacted and in high enantiomeric purity.

Materials:

  • (±)-2-Octanol

  • Pseudomonas fluorescens Lipase (PFL), immobilized

  • Vinyl acetate (B1210297) (acyl donor)

  • Organic solvent (e.g., n-hexane, tert-butyl methyl ether)

  • Anhydrous sodium sulfate

  • Silica (B1680970) gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Equipment:

  • Reaction flask with a magnetic stirrer

  • Temperature-controlled bath

  • Rotary evaporator

  • Chromatography column

  • Chiral GC or HPLC system for e.e. determination

Protocol:

  • Reaction Setup: In a clean, dry reaction flask, dissolve (±)-2-octanol (1.0 eq) in the chosen organic solvent (e.g., n-hexane).

  • Addition of Reagents: Add vinyl acetate (1.5 eq) to the solution.

  • Enzyme Addition: Add immobilized Pseudomonas fluorescens lipase (typically 50-100 mg per mmol of substrate).

  • Reaction: Stir the mixture at a controlled temperature (e.g., 30-45°C).

  • Monitoring: Monitor the reaction progress by taking small aliquots and analyzing them by GC or TLC. The reaction is typically stopped at or near 50% conversion to achieve the highest enantiomeric excess for both the unreacted alcohol and the ester product.

  • Work-up: Once the desired conversion is reached, filter off the enzyme. Wash the enzyme with a small amount of the reaction solvent.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting mixture of unreacted 2-octanol and the acetylated product can be separated by silica gel column chromatography.

  • Analysis: Determine the enantiomeric excess of the recovered 2-octanol and the 2-octyl acetate (after hydrolysis) using a suitable chiral GC or HPLC method.

Expected Outcome:

This protocol can yield the unreacted (S)-2-octanol with an enantiomeric excess of over 99% at approximately 51% conversion[1]. The (R)-2-octyl acetate can be collected and hydrolyzed to obtain (R)-2-octanol.

Chiral Gas Chromatography of (±)-2-Octanol

This protocol provides a general method for the analytical separation of 2-octanol enantiomers using a chiral gas chromatography column.

Instrumentation:

  • Gas chromatograph with a Flame Ionization Detector (FID)

  • Chiral capillary column (e.g., derivatized β-cyclodextrin stationary phase, such as Rt-βDEXsm)

  • Autosampler or manual injection port

Typical GC Conditions:

  • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness derivatized β-cyclodextrin column.

  • Carrier Gas: Helium or Hydrogen.

  • Injector Temperature: 250°C.

  • Detector Temperature: 250°C.

  • Oven Temperature Program: Start at a suitable initial temperature (e.g., 60°C), hold for 1-2 minutes, then ramp at a controlled rate (e.g., 2-5°C/min) to a final temperature (e.g., 150°C).

  • Injection: 1 µL of a dilute solution of (±)-2-octanol in a suitable solvent (e.g., hexane).

  • Split Ratio: 50:1 or as optimized for the specific instrument and sample concentration.

Procedure:

  • Sample Preparation: Prepare a dilute solution of the racemic 2-octanol sample in a volatile solvent like hexane.

  • Injection: Inject the sample into the GC.

  • Data Acquisition: Record the chromatogram. The two enantiomers should elute at different retention times.

  • Analysis: Integrate the peak areas of the two enantiomers to determine their relative amounts and calculate the enantiomeric excess if the sample is not racemic.

Diastereomeric Crystallization of (±)-2-Octanol

This protocol describes a general procedure for the resolution of a secondary alcohol by forming diastereomeric salts of its acidic derivative.

Materials:

  • (±)-2-Octanol

  • Dicarboxylic acid anhydride (B1165640) (e.g., phthalic anhydride or maleic anhydride)

  • Pyridine (B92270) or another suitable base

  • Enantiomerically pure chiral base (resolving agent, e.g., (R)-(+)-α-phenylethylamine or cinchonidine)[2].

  • Suitable crystallization solvent (e.g., ethanol, acetone, or a mixture)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (B78521) (NaOH)

  • Organic solvent for extraction (e.g., diethyl ether)

Equipment:

  • Round-bottom flasks

  • Reflux condenser

  • Crystallization dish

  • Filtration apparatus (Büchner funnel)

  • pH meter or pH paper

Protocol:

Part 1: Formation of the Diastereomeric Salts

  • Esterification: React (±)-2-octanol with a dicarboxylic acid anhydride (e.g., phthalic anhydride) in the presence of a base like pyridine to form the corresponding monoester. This introduces a carboxylic acid group.

  • Salt Formation: Dissolve the resulting racemic monoester in a suitable solvent. In a separate flask, dissolve an equimolar amount of the chiral resolving agent (e.g., (R)-(+)-α-phenylethylamine) in the same solvent.

  • Crystallization: Combine the two solutions. The diastereomeric salts will form. Allow the solution to cool slowly to induce crystallization. One diastereomer should be less soluble and crystallize out.

  • Isolation: Collect the crystals by filtration. The mother liquor will be enriched in the other diastereomer.

Part 2: Liberation of the Enantiopure Alcohol

  • Hydrolysis of the Salt: Treat the isolated crystalline diastereomeric salt with a strong acid (e.g., HCl) to protonate the chiral amine, and then with a base (e.g., NaOH) to hydrolyze the ester and liberate the enantiomerically enriched 2-octanol.

  • Extraction: Extract the liberated 2-octanol into an organic solvent.

  • Purification: Wash, dry, and purify the 2-octanol by distillation or chromatography.

  • Analysis: Determine the enantiomeric excess of the resolved 2-octanol by chiral GC or HPLC.

Visualizations

Enzymatic_Kinetic_Resolution racemate Racemic 2-Octanol ((R)- and (S)-enantiomers) reaction Enzymatic Acetylation (Kinetic Resolution) racemate->reaction reagents Lipase (e.g., PFL) + Acyl Donor (Vinyl Acetate) in Organic Solvent reagents->reaction separation Separation (Column Chromatography) reaction->separation unreacted (S)-2-Octanol (High e.e.) separation->unreacted product (R)-2-Octyl Acetate separation->product hydrolysis Hydrolysis product->hydrolysis final_product (R)-2-Octanol hydrolysis->final_product

Enzymatic Kinetic Resolution Workflow

Chiral_Chromatography_Workflow racemate Racemic 2-Octanol Sample injection Injection into Chiral GC racemate->injection column Chiral Stationary Phase (e.g., Derivatized Cyclodextrin) injection->column separation Differential Interaction with CSP column->separation detection Detection (FID) separation->detection enantiomer_S (S)-2-Octanol detection->enantiomer_S enantiomer_R (R)-2-Octanol detection->enantiomer_R

Chiral Gas Chromatography Workflow

Diastereomeric_Crystallization_Workflow cluster_0 Diastereomer Formation cluster_1 Separation and Liberation racemate Racemic 2-Octanol derivatization Derivatization (e.g., with Phthalic Anhydride) racemate->derivatization racemic_ester Racemic 2-Octanol Monoester derivatization->racemic_ester salt_formation Diastereomeric Salt Formation racemic_ester->salt_formation resolving_agent Chiral Resolving Agent (e.g., (R)-(+)-α-phenylethylamine) resolving_agent->salt_formation diastereomers Mixture of Diastereomers salt_formation->diastereomers crystallization Fractional Crystallization diastereomers->crystallization less_soluble Less Soluble Diastereomer (Crystals) crystallization->less_soluble more_soluble More Soluble Diastereomer (in Mother Liquor) crystallization->more_soluble liberation1 Liberation of Alcohol less_soluble->liberation1 liberation2 Liberation of Alcohol more_soluble->liberation2 enantiomer1 Enantiomer 1 liberation1->enantiomer1 enantiomer2 Enantiomer 2 liberation2->enantiomer2

Diastereomeric Crystallization Workflow

Conclusion

The choice of chiral resolution technique for 2-chlorooctane racemate depends on the desired scale, required purity, and available resources. Enzymatic kinetic resolution offers high enantioselectivity under mild conditions, making it an excellent choice for producing highly pure enantiomers, albeit with a theoretical maximum yield of 50% for each. Chiral chromatography is a powerful analytical tool for determining enantiomeric purity and can also be used for preparative separations. Diastereomeric crystallization is a classical and scalable method, but it often requires more extensive optimization of derivatization and crystallization conditions. For the synthesis of enantiomerically pure 2-chlorooctane, resolution of the precursor 2-octanol followed by stereospecific conversion is a highly effective strategy.

References

Asymmetric Synthesis of (-)-2-Chlorooctane: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the asymmetric synthesis of (R)-(-)-2-chlorooctane, a valuable chiral intermediate in organic synthesis. The described method utilizes the stereospecific chlorination of the readily available (S)-(+)-2-octanol, proceeding with a complete inversion of configuration at the stereocenter. This S_N2 reaction, employing a triphenylphosphine (B44618)/trichloroacetamide (B1219227) system, offers high yields and excellent enantiomeric purity, making it a reliable method for obtaining the desired enantiomer.

Introduction

Chirally pure alkyl halides are crucial building blocks in the synthesis of numerous pharmaceuticals and fine chemicals. The stereochemistry of these intermediates often dictates the biological activity and efficacy of the final active pharmaceutical ingredient. (-)-2-Chlorooctane, the (R)-enantiomer, is one such important chiral synthon. Its asymmetric synthesis requires a method that can precisely control the stereochemical outcome. The protocol detailed herein describes a robust and highly stereoselective method for the synthesis of (R)-(-)-2-chlorooctane from its enantiomeric precursor, (S)-(+)-2-octanol. The reaction proceeds via a mechanism that ensures inversion of stereochemistry, a key principle in asymmetric synthesis.

Reaction Scheme

The synthesis proceeds via an S_N2 reaction, where the hydroxyl group of (S)-(+)-2-octanol is converted into a good leaving group by the reagent system, followed by a backside attack of the chloride ion. This results in a complete inversion of the stereochemical configuration at the chiral center, yielding (R)-(-)-2-chlorooctane.

Figure 1. Overall reaction scheme for the synthesis of (R)-(-)-2-Chlorooctane.

Data Presentation

The following table summarizes the quantitative data for the asymmetric synthesis of (R)-(-)-2-chlorooctane from (S)-(+)-2-octanol.

Parameter(S)-(+)-2-Octanol (Starting Material)(R)-(-)-2-Chlorooctane (Product)Reference
Molecular Weight ( g/mol ) 130.23148.67
Enantiomeric Purity (e.e.) >99%>99%[1]
Specific Rotation ([α]D) +9.9° (neat)-36.1° (neat)[1]
Typical Yield N/A76%[1]

Experimental Protocol

This protocol is adapted from the procedure described by Pluempanupat and Chavasiri for the chlorination of the enantiomeric alcohol.[1][2]

Materials and Equipment
  • (S)-(+)-2-Octanol (>99% e.e.)

  • Triphenylphosphine (PPh₃)

  • Trichloroacetamide (Cl₃CCONH₂)

  • Dichloromethane (CH₂Cl₂, anhydrous)

  • Round-bottom flask with magnetic stirrer

  • Standard glassware for extraction and purification

  • Rotary evaporator

  • Silica (B1680970) gel for column chromatography

  • Polarimeter for measuring optical rotation

Procedure
  • Reaction Setup: To a stirred solution of (S)-(+)-2-octanol (1.0 eq) and triphenylphosphine (2.0 eq) in anhydrous dichloromethane, add trichloroacetamide (2.0 eq).

  • Reaction Execution: Stir the reaction mixture at room temperature for 15 minutes. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion of the reaction, concentrate the mixture under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent (e.g., hexane (B92381) or a hexane/ethyl acetate (B1210297) mixture) to isolate the (R)-(-)-2-chlorooctane.

  • Characterization:

    • Confirm the identity and purity of the product using ¹H NMR and ¹³C NMR spectroscopy.

    • Determine the enantiomeric excess by chiral GC or HPLC analysis.

    • Measure the specific rotation using a polarimeter and compare with the literature value.

Characterization Data for the Product (S)-(+)-2-chlorooctane (as a reference for the expected R-(-) enantiomer)[1]
  • ¹H NMR (CDCl₃): δ 4.01 (sextet, J = 6.5 Hz, 1H), 1.69 (m, 2H), 1.28–1.50 (m, 11H), 0.89 (t, J = 6.7 Hz, 3H).

Workflow Diagram

The following diagram illustrates the key steps in the synthesis and purification of (R)-(-)-2-chlorooctane.

G start Start: (S)-(+)-2-Octanol reactants Add PPh3 (2 eq) and Cl3CCONH2 (2 eq) in anhydrous CH2Cl2 start->reactants reaction Stir at Room Temperature for 15 minutes reactants->reaction workup Concentrate under reduced pressure reaction->workup purification Purify by Flash Column Chromatography workup->purification characterization Characterize Product: NMR, Chiral GC/HPLC, Polarimetry purification->characterization end End: (R)-(-)-2-Chlorooctane characterization->end

Figure 2. Experimental workflow for the synthesis of (R)-(-)-2-Chlorooctane.

Safety Precautions

  • All manipulations should be carried out in a well-ventilated fume hood.

  • Dichloromethane is a volatile and potentially carcinogenic solvent. Avoid inhalation and skin contact.

  • Trichloroacetamide is a hazardous substance. Handle with appropriate personal protective equipment (gloves, safety glasses).

  • Standard laboratory safety procedures should be followed at all times.

Conclusion

The described protocol provides a reliable and highly stereoselective method for the asymmetric synthesis of (R)-(-)-2-chlorooctane. The use of the triphenylphosphine/trichloroacetamide reagent system ensures a clean inversion of configuration with high yields and excellent enantiomeric purity. This makes the method highly suitable for applications in research and development where chirally pure intermediates are required.

References

(-)-2-Chlorooctane: A Chiral Building Block for Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction: (-)-2-Chlorooctane, a chiral alkyl halide, serves as a valuable building block in organic synthesis for the introduction of the stereochemically defined (R)-octan-2-yl moiety. Its utility lies in its ability to undergo nucleophilic substitution reactions, allowing for the construction of more complex chiral molecules. This document provides detailed application notes and experimental protocols for the use of this compound in the stereospecific synthesis of chiral amines, key intermediates in the development of pharmaceuticals and other bioactive compounds.

Physicochemical Properties and Reactivity

This compound is a secondary alkyl halide, and its reactivity is primarily governed by nucleophilic substitution reactions (S(_N)1 and S(_N)2).[1] The choice of reaction conditions, such as the solvent and the nucleophile, can influence the reaction mechanism. For the purpose of stereospecific synthesis, S(_N)2 conditions are typically favored to ensure inversion of configuration at the chiral center.

Table 1: Physicochemical Data of this compound

PropertyValue
Molecular Formula C(8)H({17})Cl
Molecular Weight 148.67 g/mol
Appearance Liquid
Chirality (S)-enantiomer
Boiling Point ~173 °C
Density ~0.87 g/mL

Application in the Synthesis of (R)-2-Aminooctane

A primary application of this compound is in the stereospecific synthesis of (R)-2-aminooctane, a chiral amine. The synthesis proceeds with a net inversion of stereochemistry at the C2 position, a hallmark of the S(_N)2 mechanism. Two common methods for this transformation are the Gabriel synthesis and the azide (B81097) substitution followed by reduction.

Method 1: Synthesis of (R)-2-Aminooctane via Azide Substitution and Reduction

This two-step method involves the S(_N)2 displacement of the chloride with an azide ion, followed by the reduction of the resulting azide to the primary amine. This route is often preferred due to the mild conditions of the reduction step.[2]

Step 1: Synthesis of (R)-2-Azidooctane

The first step is a nucleophilic substitution reaction where the azide ion displaces the chloride from this compound. This reaction proceeds via an S(_N)2 mechanism, resulting in an inversion of configuration.

sn2_reaction S-2-Chlorooctane This compound (S) R-2-Azidooctane (R)-2-Azidooctane S-2-Chlorooctane->R-2-Azidooctane Sɴ2 Inversion NaCl Sodium Chloride (NaCl) S-2-Chlorooctane->NaCl Azide Sodium Azide (NaN₃) Azide->R-2-Azidooctane

Caption: S(_N)2 displacement of chloride by azide.

Experimental Protocol: Synthesis of (R)-2-Azidooctane

  • Materials:

    • This compound (1.0 eq)

    • Sodium azide (NaN(_3)) (1.5 eq)

    • Dimethylformamide (DMF)

  • Procedure:

    • In a round-bottom flask, dissolve this compound in DMF.

    • Add sodium azide to the solution.

    • Heat the reaction mixture to 80-90 °C and stir for 12-24 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • After completion, cool the mixture and pour it into water.

    • Extract the product with diethyl ether.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.

  • Expected Outcome: The product, (R)-2-azidooctane, is typically a colorless oil and is often used in the next step without further purification.

Step 2: Reduction of (R)-2-Azidooctane to (R)-2-Aminooctane

The azido (B1232118) group is then reduced to a primary amine using a reducing agent like lithium aluminum hydride (LiAlH(_4)) or through catalytic hydrogenation.[2]

reduction_reaction R-2-Azidooctane (R)-2-Azidooctane R-2-Aminooctane (R)-2-Aminooctane R-2-Azidooctane->R-2-Aminooctane Reduction NitrogenGas Nitrogen Gas (N₂) R-2-Azidooctane->NitrogenGas ReducingAgent Reducing Agent (e.g., LiAlH₄) ReducingAgent->R-2-Aminooctane

Caption: Reduction of the azide to a primary amine.

Experimental Protocol: Reduction of (R)-2-Azidooctane

  • Materials:

    • (R)-2-Azidooctane (1.0 eq)

    • Lithium aluminum hydride (LiAlH(_4)) (1.5 eq)

    • Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

  • Procedure:

    • In a dry round-bottom flask under an inert atmosphere, suspend LiAlH(_4) in anhydrous diethyl ether.

    • Cool the suspension to 0 °C.

    • Add a solution of (R)-2-azidooctane in anhydrous diethyl ether dropwise.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.

    • Carefully quench the reaction by the sequential dropwise addition of water, 15% aqueous NaOH, and then water again.

    • Filter the resulting solid and wash it with diethyl ether.

    • Dry the combined organic filtrates over anhydrous sodium sulfate and concentrate under reduced pressure.

    • The crude (R)-2-aminooctane can be purified by distillation.

  • Expected Outcome: (R)-2-Aminooctane is a liquid with a characteristic amine odor.

Table 2: Representative Data for the Synthesis of (R)-2-Aminooctane

StepProductTypical YieldEnantiomeric Excess (e.e.)Analytical Method
1 (R)-2-Azidooctane>90%>98%Chiral GC/HPLC
2 (R)-2-Aminooctane80-90%>98%Chiral GC/HPLC
Method 2: Gabriel Synthesis of (R)-2-Aminooctane

The Gabriel synthesis provides an alternative route to primary amines from alkyl halides.[3][4][5][6] It utilizes potassium phthalimide (B116566) as an ammonia (B1221849) surrogate to avoid the over-alkylation that can occur with direct amination.[3][4][5]

gabriel_synthesis_workflow cluster_step1 Step 1: N-Alkylation cluster_step2 Step 2: Hydrazinolysis Reactants1 This compound + Potassium Phthalimide Product1 N-((R)-octan-2-yl)phthalimide Reactants1->Product1 Sɴ2 Reaction Reactants2 N-((R)-octan-2-yl)phthalimide + Hydrazine (B178648) (N₂H₄) Product2 (R)-2-Aminooctane + Phthalhydrazide (B32825) Reactants2->Product2 Cleavage

Caption: Workflow for the Gabriel Synthesis.

Experimental Protocol: Gabriel Synthesis

  • Step 1: Synthesis of N-((R)-octan-2-yl)phthalimide

    • Combine this compound (1.0 eq) and potassium phthalimide (1.1 eq) in DMF.

    • Heat the mixture to 80-100 °C for several hours until TLC indicates the consumption of the starting material.

    • Cool the reaction mixture and pour it into water to precipitate the product.

    • Collect the solid by filtration, wash with water, and dry.

  • Step 2: Hydrazinolysis

    • Suspend the N-((R)-octan-2-yl)phthalimide in ethanol.

    • Add hydrazine hydrate (B1144303) (1.5 eq) and reflux the mixture for 2-4 hours.

    • Cool the reaction, and the phthalhydrazide byproduct will precipitate.

    • Filter off the precipitate and wash it with ethanol.

    • The filtrate contains the desired (R)-2-aminooctane. Acidify the filtrate with HCl to form the hydrochloride salt, which can be isolated, or carefully distill the free amine after a basic workup.

Conclusion

This compound is a versatile chiral building block for the stereospecific synthesis of (R)-octyl-substituted compounds. The protocols outlined above for the synthesis of (R)-2-aminooctane demonstrate its utility in providing access to valuable chiral intermediates for the pharmaceutical and chemical industries. The choice between the azide method and the Gabriel synthesis will depend on factors such as the desired scale, available reagents, and tolerance to specific reaction conditions. Careful execution of these S(_N)2 reactions allows for the efficient transfer of chirality from the starting material to the final product.

References

Application Notes and Protocols: Nucleophilic Substitution Reactions of (-)-2-Chlorooctane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-2-Chlorooctane is a chiral secondary alkyl halide that serves as a valuable substrate for investigating the principles of nucleophilic substitution reactions. Its stereocenter allows for the detailed study of reaction mechanisms, particularly the stereochemical outcomes of S({N})1 and S({N})2 pathways. The ability to control the stereochemistry at this center is of paramount importance in the pharmaceutical industry, where the chirality of a molecule can dictate its pharmacological activity. One enantiomer of a chiral drug may exhibit therapeutic benefits, while the other may be inactive or even toxic.[1] Consequently, understanding and manipulating the substitution reactions of chiral precursors like this compound are crucial for the enantioselective synthesis of drug candidates.[2][3][4][5]

These application notes provide a detailed overview of the nucleophilic substitution reactions of this compound, including experimental protocols and data presented in a clear, tabular format. The information is intended to guide researchers in designing and executing experiments for the synthesis of chiral molecules.

Reaction Mechanisms

As a secondary alkyl halide, this compound can undergo nucleophilic substitution by both S({N})1 and S({N})2 mechanisms, with the predominant pathway being highly dependent on the reaction conditions.[6]

  • S({N})2 (Substitution Nucleophilic Bimolecular): This is a single-step, concerted mechanism where the nucleophile attacks the carbon atom at the same time as the leaving group (chloride) departs.[6][7] This "backside attack" results in an inversion of the stereochemical configuration at the chiral center.[7] Strong nucleophiles and polar aprotic solvents favor the S({N})2 pathway.[8]

  • S({N})1 (Substitution Nucleophilic Unimolecular): This is a two-step mechanism that begins with the slow departure of the leaving group to form a planar carbocation intermediate.[6] The nucleophile can then attack this intermediate from either face, leading to a mixture of products with both retention and inversion of configuration, often resulting in racemization.[9][10] Weak nucleophiles and polar protic solvents promote the S({N})1 mechanism due to their ability to stabilize the carbocation intermediate.[6][8]

Data Presentation

The following tables summarize quantitative data for representative nucleophilic substitution reactions of this compound. Please note that specific values can vary based on experimental conditions. The data for optical rotation is based on analogous reactions with similar secondary alkyl halides, such as 2-bromooctane, to provide a realistic illustration of the expected stereochemical outcomes.[11]

Table 1: Reaction of this compound with Sodium Hydroxide (B78521) (Predominantly S(_{N})2)

ParameterValue
Reactant This compound
Nucleophile Hydroxide ion (from NaOH)
Solvent Acetone (polar aprotic)
Temperature 50 °C
Reaction Time 4 hours
Predominant Mechanism S(_{N})2
Major Product (+)-2-Octanol
Yield ~85%
Specific Rotation of this compound -36.2°
Specific Rotation of (+)-2-Octanol +9.9°[11]
Stereochemical Outcome Inversion of configuration

Table 2: Reaction of this compound with Ethanol (Solvolysis, S({N})1/S({N})2 Competition)

ParameterValue
Reactant This compound
Nucleophile Ethanol (weak nucleophile)
Solvent Ethanol (polar protic)
Temperature 78 °C (reflux)
Reaction Time 12 hours
Predominant Mechanism Competition between S({N})1 and S({N})2
Major Products (±)-2-Ethoxyooctane
Yield ~60%
Specific Rotation of this compound -36.2°
Specific Rotation of Product Mixture Approaching 0° (near racemic)
Stereochemical Outcome Racemization (with slight net inversion)

Experimental Protocols

The following are detailed protocols for conducting the nucleophilic substitution reactions of this compound.

Protocol 1: Synthesis of (+)-2-Octanol via S(_{N})2 Reaction

This protocol is adapted from procedures for similar primary and secondary alkyl halides.[12]

Materials:

  • This compound

  • Sodium hydroxide (NaOH)

  • Acetone (anhydrous)

  • Diethyl ether

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Polarimeter

Procedure:

  • In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 5.0 g of sodium hydroxide in 20 mL of distilled water.

  • To this solution, add 50 mL of acetone.

  • Add 10.0 g of this compound to the flask.

  • Attach a reflux condenser and heat the mixture to a gentle reflux (approximately 50-60 °C) with continuous stirring for 4 hours.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Transfer the mixture to a separatory funnel and add 50 mL of diethyl ether and 50 mL of water.

  • Shake the funnel gently and allow the layers to separate.

  • Remove the aqueous layer and wash the organic layer with 50 mL of brine.

  • Separate the organic layer and dry it over anhydrous magnesium sulfate.

  • Filter the solution to remove the drying agent and concentrate the filtrate using a rotary evaporator to obtain crude (+)-2-octanol.

  • Purify the product by distillation.

  • Determine the specific rotation of the purified (+)-2-octanol using a polarimeter to confirm the inversion of configuration.

Protocol 2: Synthesis of (±)-2-Ethoxyooctane via S({N})1/S({N})2 Competition

This protocol is based on typical solvolysis procedures for secondary alkyl halides.

Materials:

  • This compound

  • Ethanol (absolute)

  • Sodium bicarbonate

  • Diethyl ether

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Polarimeter

Procedure:

  • In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, place 10.0 g of this compound and 50 mL of absolute ethanol.

  • Heat the mixture to reflux (approximately 78 °C) with stirring for 12 hours.

  • Allow the reaction mixture to cool to room temperature.

  • Neutralize the solution by adding small portions of sodium bicarbonate until effervescence ceases.

  • Transfer the mixture to a separatory funnel and add 50 mL of diethyl ether and 50 mL of water.

  • Shake the funnel and allow the layers to separate.

  • Discard the aqueous layer and wash the organic layer twice with 50 mL of brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter the solution and remove the solvent using a rotary evaporator to yield crude (±)-2-ethoxyooctane.

  • Purify the product via distillation.

  • Measure the optical rotation of the purified product to assess the degree of racemization.

Mandatory Visualizations

SN2_Mechanism reactant This compound transition_state Transition State [HO---C---Cl]⁻ reactant->transition_state Backside Attack nucleophile OH⁻ nucleophile->transition_state product (+)-2-Octanol transition_state->product Inversion of Configuration leaving_group Cl⁻ transition_state->leaving_group

Caption: S(_{N})2 reaction mechanism of this compound with hydroxide.

SN1_Mechanism reactant This compound carbocation Planar Carbocation Intermediate reactant->carbocation Step 1: Slow Loss of Cl⁻ product_R (R)-2-Ethoxyooctane (Inversion) carbocation->product_R Step 2: Nucleophilic Attack (Top face) product_S (S)-2-Ethoxyooctane (Retention) carbocation->product_S Step 2: Nucleophilic Attack (Bottom face) nucleophile EtOH nucleophile->carbocation

Caption: S(_{N})1 reaction mechanism of this compound.

Experimental_Workflow start Reaction Setup This compound, Nucleophile, Solvent reaction Reaction (Heating/Stirring) start->reaction workup Work-up (Extraction & Washing) reaction->workup drying Drying (Anhydrous MgSO₄/Na₂SO₄) workup->drying purification Purification (Distillation) drying->purification analysis Analysis (Polarimetry, NMR, GC-MS) purification->analysis

Caption: General experimental workflow for nucleophilic substitution.

Applications in Drug Development

The enantioselective synthesis of chiral molecules is a cornerstone of modern pharmaceutical development. Chiral building blocks, such as the products derived from the nucleophilic substitution of this compound, are critical intermediates in the synthesis of complex active pharmaceutical ingredients (APIs). For instance, chiral alcohols and amines are common moieties in a wide range of drugs. By controlling the stereochemical outcome of the substitution reaction, researchers can selectively synthesize the desired enantiomer of a drug intermediate, thereby avoiding the need for costly chiral separation later in the synthetic route and preventing potential side effects from the unwanted enantiomer. The principles demonstrated with this compound are broadly applicable to the synthesis of a vast array of chiral pharmaceuticals.[1]

References

Application Notes and Protocols: Formation of a Chiral Grignard Reagent from (-)-2-Chlorooctane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Grignard reagents are powerful tools in organic synthesis, enabling the formation of carbon-carbon bonds. The generation of chiral Grignard reagents, particularly from readily available chiral starting materials like (-)-2-chlorooctane, is of significant interest in the pharmaceutical industry for the asymmetric synthesis of complex molecules and active pharmaceutical ingredients (APIs). The stereochemical integrity of the Grignard reagent is paramount in these applications, as different enantiomers of a drug can exhibit vastly different pharmacological activities.

This document provides detailed application notes and protocols for the formation of the Grignard reagent from this compound. Two primary methodologies are discussed: the classical approach involving the direct reaction with magnesium metal and a modern, stereoretentive protocol that largely preserves the enantiomeric purity of the starting material.

Stereochemical Considerations in Grignard Reagent Formation

The formation of Grignard reagents from alkyl halides is understood to proceed through a radical mechanism on the surface of the magnesium metal.[1] For a chiral starting material such as this compound, where the chlorine atom is attached to the stereocenter, this radical mechanism can lead to a loss of stereochemical information, resulting in a partially or fully racemic Grignard reagent.

However, studies have shown that the degree of racemization is influenced by the halogen atom. Reactions involving alkyl chlorides tend to proceed with a higher degree of retention of configuration compared to the corresponding bromides and iodides.[1] While complete retention is not typically achieved via the classical method, the use of this compound is advantageous over other halides for preserving some of the optical activity.

For applications demanding high enantiopurity, modern methods that circumvent the formation of radical intermediates are recommended. A highly effective stereoretentive method has been developed that involves a low-temperature iodine-lithium exchange followed by a lithium-magnesium transmetalation.[2][3]

Data Presentation

The following tables summarize the key parameters and expected outcomes for the two primary protocols for the formation of the Grignard reagent from this compound.

Table 1: Comparison of Protocols for Grignard Reagent Formation from this compound

ParameterClassical Protocol (Direct Reaction with Mg)Stereoretentive Protocol (I/Li and Li/Mg Exchange)
Starting Material This compound(-)-2-Iodooctane (B12745701) (prepared from (-)-2-octanol)
Primary Reagents Magnesium turningstert-Butyllithium (B1211817), Me₃SiCH₂MgCl
Typical Solvent Anhydrous Diethyl Ether or THFAnhydrous Pentane (B18724)/Diethyl Ether mixture
Reaction Temperature Reflux-78 °C to -50 °C
Stereochemical Outcome Partial Racemization with some RetentionHigh Retention of Configuration
Expected Enantiomeric Excess (ee) Moderate to Low (Substrate Dependent)Up to 99%
Key Advantage Simpler procedure, readily available reagentsExcellent preservation of stereochemistry
Key Disadvantage Loss of enantiopurityRequires cryogenic temperatures and more complex reagent handling

Experimental Protocols

Protocol 1: Classical Formation of Octan-2-ylmagnesium chloride (with Potential for Partial Racemization)

This protocol describes the traditional method for preparing a Grignard reagent. The stereochemical outcome is expected to be a partially racemized product with some retention of the original configuration of this compound.

Materials:

  • This compound

  • Magnesium turnings

  • Iodine (crystal)

  • Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

  • Round-bottom flask, reflux condenser, dropping funnel (all oven-dried)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Apparatus Setup: Assemble an oven-dried round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel. Ensure the entire apparatus is under a positive pressure of an inert gas (nitrogen or argon).

  • Magnesium Activation: Place magnesium turnings (1.2 equivalents) and a single crystal of iodine in the flask. Gently warm the flask with a heat gun under a flow of inert gas to sublime the iodine, which will activate the magnesium surface.

  • Initiation: Add a small portion (approximately 10%) of a solution of this compound (1 equivalent) in anhydrous diethyl ether to the activated magnesium turnings. The reaction is initiated when the iodine color disappears and gentle bubbling is observed, leading to a cloudy gray solution. Gentle warming may be necessary to start the reaction.

  • Addition: Once the reaction has initiated, add the remaining solution of this compound dropwise from the funnel at a rate that maintains a gentle reflux.

  • Completion: After the addition is complete, continue to stir the reaction mixture at reflux for an additional 30-60 minutes to ensure all the alkyl halide has reacted.

  • Use: The resulting gray-to-brown solution is the octan-2-ylmagnesium chloride Grignard reagent. It should be used immediately in the subsequent synthetic step.

Protocol 2: Stereoretentive Formation of (-)-Octan-2-ylmagnesium chloride

This advanced protocol is recommended for syntheses where maintaining the high enantiopurity of the chiral center is critical. It involves the preparation of (-)-2-iodooctane from (-)-2-octanol, followed by a low-temperature halogen-metal exchange sequence.[2][3]

Part A: Synthesis of (-)-2-Iodooctane This transformation is typically achieved from the corresponding alcohol via an Appel reaction or by treatment with triphenylphosphine (B44618) and iodine.

Part B: Stereoretentive Grignard Reagent Formation Materials:

  • (-)-2-Iodooctane

  • tert-Butyllithium (t-BuLi) in pentane

  • Trimethylsilylmethylmagnesium chloride (Me₃SiCH₂MgCl) in a suitable solvent

  • Anhydrous pentane

  • Anhydrous diethyl ether

  • Schlenk flask or similar apparatus for air-sensitive reactions

  • Low-temperature cooling bath (e.g., dry ice/acetone)

Procedure:

  • Apparatus Setup: Use a thoroughly dried Schlenk flask equipped with a magnetic stir bar and septum, maintained under an inert atmosphere.

  • Initial Mixture: To the flask, add a solution of (-)-2-iodooctane (1 equivalent) and trimethylsilylmethylmagnesium chloride (1.1 equivalents) in a 2:1 mixture of pentane and diethyl ether.

  • Cooling: Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

  • Transmetalation: While stirring, slowly add tert-butyllithium (2.2 equivalents) to the cooled solution. This initiates an iodine-lithium exchange, followed by a lithium-magnesium transmetalation to form the desired chiral Grignard reagent.

  • Reaction: The resulting solution contains the enantiomerically enriched (-)-octan-2-ylmagnesium species, which can then be reacted with a suitable electrophile at low temperature.

Applications in Drug Development

Chiral Grignard reagents are invaluable in the pharmaceutical industry for the stereoselective synthesis of drug candidates.[] The primary application of an optically active Grignard reagent like (-)-octan-2-ylmagnesium chloride is as a nucleophile in the asymmetric synthesis of chiral alcohols, amines, and other complex molecules.

  • Synthesis of Chiral Tertiary Alcohols: The addition of the chiral Grignard reagent to prochiral ketones or aldehydes can generate new stereocenters with high diastereoselectivity, leading to the formation of enantioenriched tertiary or secondary alcohols, respectively. These chiral alcohol motifs are common in many biologically active molecules.

  • Kinetic Resolution: Chiral Grignard reagents can be used in the kinetic resolution of racemic electrophiles, where one enantiomer reacts preferentially, leaving the unreacted enantiomer in high enantiomeric excess.

  • Fragment-Based Drug Discovery: The octyl group can be incorporated as a lipophilic fragment into a larger molecule to enhance its binding affinity to a biological target. The defined stereochemistry of the Grignard reagent ensures the precise three-dimensional orientation of this fragment.

While specific examples of the use of (-)-octan-2-ylmagnesium chloride in the synthesis of a marketed drug are not readily found in the literature, its potential as a chiral building block is significant for the development of new chemical entities where a stereodefined secondary octyl moiety is desired.

Visualizations

Grignard_Formation_Pathways cluster_0 Classical Protocol cluster_1 Stereoretentive Protocol This compound This compound Mg_metal Mg⁰ / Ether This compound->Mg_metal Reaction Radical_Intermediate Surface Radical Intermediate Mg_metal->Radical_Intermediate SET Racemized_Product Partially Racemized (octan-2-yl)MgCl Radical_Intermediate->Racemized_Product Racemization/ Partial Retention (-)-2-Iodooctane (-)-2-Iodooctane tBuLi 1. t-BuLi 2. Me₃SiCH₂MgCl (-)-2-Iodooctane->tBuLi I/Li and Li/Mg Exchange -78 °C Retained_Product (-)-(octan-2-yl)MgCH₂SiMe₃ (High ee) tBuLi->Retained_Product

Caption: Comparison of classical and stereoretentive Grignard formation.

Experimental_Workflow start Start: This compound prep_glassware Oven-dry glassware Assemble under Inert Gas start->prep_glassware activate_mg Activate Mg turnings with Iodine prep_glassware->activate_mg initiate_reaction Initiate reaction with small amount of This compound activate_mg->initiate_reaction add_reagent Slowly add remaining This compound solution initiate_reaction->add_reagent reflux Reflux to completion add_reagent->reflux grignard_product Product: (octan-2-yl)magnesium chloride reflux->grignard_product application Immediate use in subsequent reaction grignard_product->application

Caption: Workflow for the classical Grignard reagent synthesis.

References

The Role of (-)-2-Chlorooctane in the Synthesis of Chiral Pharmaceutical Intermediates: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(-)-2-Chlorooctane, a chiral alkyl halide, serves as a valuable building block in asymmetric synthesis, particularly for the introduction of a chiral octyl moiety in the development of pharmaceutical intermediates. Its utility stems from its ability to undergo stereospecific nucleophilic substitution reactions, allowing for the creation of enantiomerically pure molecules. This document provides an overview of its application, focusing on the synthesis of chiral secondary amines, a common structural motif in many biologically active compounds.

Physicochemical Properties and Reactivity

This compound is the (R)-enantiomer of 2-chlorooctane. Its key physical and chemical properties are summarized in the table below.

PropertyValue
Molecular Formula C₈H₁₇Cl
Molecular Weight 148.67 g/mol
Appearance Liquid (presumed)
Chirality (R)-enantiomer
Key Reactivity Susceptible to nucleophilic substitution reactions (SN2 mechanism favored)

The primary mode of reaction for this compound in pharmaceutical synthesis is nucleophilic substitution, where the chlorine atom is displaced by a nucleophile.[1] Due to the chiral center at the carbon bearing the chlorine, these reactions, particularly under SN2 conditions, proceed with inversion of configuration, allowing for a high degree of stereochemical control in the synthesis of the target molecule.

Hypothetical Application: Synthesis of a Chiral Secondary Amine Intermediate

The following protocol describes a hypothetical synthesis of (S)-N-benzyl-2-octanamine from (R)-2-Chlorooctane and benzylamine (B48309). This transformation is a representative example of how this chiral alkyl halide can be employed to generate more complex chiral intermediates.

Experimental Protocol: Synthesis of (S)-N-benzyl-2-octanamine

Objective: To synthesize (S)-N-benzyl-2-octanamine via a nucleophilic substitution reaction between (R)-2-Chlorooctane and benzylamine.

Materials:

  • (R)-2-Chlorooctane (98% enantiomeric excess)

  • Benzylamine

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetonitrile (B52724) (CH₃CN), anhydrous

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Silica (B1680970) gel for column chromatography

Procedure:

  • To a stirred solution of (R)-2-Chlorooctane (1.0 eq) in anhydrous acetonitrile in a round-bottom flask, add benzylamine (1.2 eq) and anhydrous potassium carbonate (2.0 eq).

  • The reaction mixture is heated to reflux and stirred for 24-48 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure using a rotary evaporator.

  • The residue is partitioned between diethyl ether and water. The organic layer is separated, washed sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated to yield the crude product.

  • The crude product is purified by silica gel column chromatography to afford the pure (S)-N-benzyl-2-octanamine.

Expected Outcome and Characterization:

The reaction is expected to proceed via an SN2 mechanism, leading to the inversion of stereochemistry at the chiral center. Thus, starting from (R)-2-Chlorooctane, the expected product is (S)-N-benzyl-2-octanamine.

ParameterExpected Value
Yield 70-85% (hypothetical)
Enantiomeric Excess (ee) >95% (hypothetical)
Characterization ¹H NMR, ¹³C NMR, Mass Spectrometry, Chiral HPLC

Visualizing the Synthetic Workflow and Logic

The following diagrams illustrate the logical flow of the synthesis and the key mechanistic step.

G cluster_workflow Experimental Workflow Start Start ReactionSetup Reaction Setup: (R)-2-Chlorooctane, Benzylamine, K2CO3 in Acetonitrile Start->ReactionSetup Reflux Reflux for 24-48h ReactionSetup->Reflux Workup Aqueous Workup & Extraction Reflux->Workup Purification Column Chromatography Workup->Purification Product (S)-N-benzyl-2-octanamine Purification->Product

Caption: Workflow for the synthesis of (S)-N-benzyl-2-octanamine.

G cluster_mechanism Logical Relationship: SN2 Reaction Reactants (R)-2-Chlorooctane + Benzylamine TransitionState SN2 Transition State (Backside Attack) Reactants->TransitionState Nucleophilic Attack Products (S)-N-benzyl-2-octanamine + HCl TransitionState->Products Inversion of Stereochemistry

Caption: Logical pathway of the SN2 reaction.

Signaling Pathway Context

As the specific pharmaceutical application of intermediates derived from this compound is not defined in the literature, a relevant signaling pathway cannot be definitively described. However, chiral amines are known to interact with a variety of receptors. For instance, if the synthesized intermediate were to be incorporated into a molecule targeting adrenergic receptors, it would modulate the G-protein coupled receptor (GPCR) signaling cascade, which plays a crucial role in regulating physiological processes such as heart rate, blood pressure, and bronchodilation.

G cluster_pathway Hypothetical Signaling Pathway Interaction Ligand Chiral Amine (Drug Candidate) Receptor G-Protein Coupled Receptor (e.g., Adrenergic Receptor) Ligand->Receptor Binds to GProtein G-Protein Activation Receptor->GProtein Effector Effector Enzyme (e.g., Adenylyl Cyclase) GProtein->Effector SecondMessenger Second Messenger (e.g., cAMP) Effector->SecondMessenger CellularResponse Cellular Response SecondMessenger->CellularResponse

Caption: Potential interaction with a GPCR signaling pathway.

Conclusion

This compound is a promising chiral starting material for the synthesis of enantiomerically pure pharmaceutical intermediates. Its utility lies in its defined stereochemistry and its reactivity in nucleophilic substitution reactions that proceed with a high degree of stereocontrol. While detailed, published applications in the synthesis of specific drugs are scarce, the principles of its reactivity allow for the design of synthetic routes to a variety of chiral molecules, such as the chiral secondary amine presented in this note. Further research and publication in this area would be beneficial to fully elucidate the practical applications of this chiral building block in drug development.

References

Application Note: Determination of Enantiomeric Excess of 2-Chlorooctane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the fields of chemical synthesis, pharmaceutical development, and materials science, the stereochemistry of a molecule is of paramount importance. Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit markedly different biological activities, toxicities, and physical properties. Therefore, the ability to accurately determine the enantiomeric excess (ee), a measure of the purity of a single enantiomer in a mixture, is a critical aspect of quality control and stereoselective synthesis. This application note provides detailed protocols for determining the enantiomeric excess of 2-chlorooctane (B146373), a chiral haloalkane, using chiral gas chromatography (GC) and polarimetry.

Principle of Enantiomeric Excess Determination

Enantiomeric excess is defined as the absolute difference between the mole fractions of two enantiomers in a mixture, expressed as a percentage. It is a direct measure of the extent to which one enantiomer is in excess over the other. An ee of 100% indicates an enantiomerically pure substance, while an ee of 0% signifies a racemic mixture (an equal mixture of both enantiomers).

The determination of enantiomeric excess typically involves a chiral environment that can differentiate between the two enantiomers. This can be achieved through various analytical techniques, including chiral chromatography and polarimetry.

Experimental Protocols

Chiral Gas Chromatography (GC)

Chiral GC is a powerful technique for separating and quantifying enantiomers. The separation is achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. For volatile compounds like 2-chlorooctane, cyclodextrin-based CSPs are highly effective.[1][2][3]

Instrumentation and Materials:

  • Gas Chromatograph (GC) with a Flame Ionization Detector (FID)

  • Chiral Capillary Column: Astec CHIRALDEX G-TA (30 m x 0.25 mm I.D., 0.12 µm film thickness) or equivalent derivatized cyclodextrin (B1172386) column[3]

  • Carrier Gas: Helium, high purity

  • Sample: 2-chlorooctane (racemic standard and sample of unknown ee)

  • Solvent: Hexane or other suitable solvent

Experimental Workflow Diagram:

G Workflow for Enantiomeric Excess Determination cluster_data Data Analysis racemic Prepare Racemic Standard (e.g., 1 mg/mL in Hexane) inject_racemic Inject Racemic Standard racemic->inject_racemic unknown Prepare Unknown Sample (e.g., 1 mg/mL in Hexane) inject_unknown Inject Unknown Sample unknown->inject_unknown chromatogram_racemic Obtain Chromatogram (Two equal area peaks) inject_racemic->chromatogram_racemic chromatogram_unknown Obtain Chromatogram (Two peaks of potentially unequal area) inject_unknown->chromatogram_unknown integrate Integrate Peak Areas chromatogram_racemic->integrate chromatogram_unknown->integrate calculate_ee Calculate Enantiomeric Excess integrate->calculate_ee

Caption: Workflow for ee determination by Chiral GC.

Protocol:

  • Sample Preparation:

    • Prepare a solution of a racemic standard of 2-chlorooctane (e.g., 1 mg/mL) in a suitable solvent like hexane.

    • Prepare a solution of the 2-chlorooctane sample with unknown enantiomeric excess at a similar concentration.

  • GC Instrument Setup:

    • Install the Astec CHIRALDEX G-TA column in the GC.

    • Set the GC parameters as outlined in Table 1.

  • Analysis:

    • Inject 1 µL of the racemic standard solution into the GC. This will establish the retention times for the (R)- and (S)-enantiomers and confirm that the column is performing correctly (two peaks of approximately equal area should be observed).

    • Inject 1 µL of the unknown sample solution into the GC.

    • Acquire the chromatogram.

  • Data Analysis:

    • Integrate the peak areas for the two enantiomers in the chromatogram of the unknown sample.

    • Calculate the enantiomeric excess using the formula provided in the "Calculations" section below.

Table 1: Chiral GC Method Parameters for 2-Halohydrocarbon Enantiomers [3]

ParameterValue
Column Astec CHIRALDEX G-TA, 30 m x 0.25 mm I.D., 0.12 µm
Oven Program 30 °C (hold for 3 min), then ramp at 5 °C/min to 70 °C
Injector Temperature 250 °C
Detector (FID) Temp. 250 °C
Carrier Gas Helium
Inlet Pressure 30 psi
Injection Volume 1 µL
Split Ratio 80:1
Polarimetry

Polarimetry measures the rotation of plane-polarized light by a chiral compound in solution. The magnitude and direction of the rotation are characteristic of the enantiomer and its concentration. To determine the enantiomeric excess using this method, the specific rotation of the enantiomerically pure substance must be known.

Instrumentation and Materials:

  • Polarimeter

  • Sodium lamp (D-line, 589 nm)

  • Polarimeter cell (e.g., 1 dm path length)

  • Volumetric flasks and pipettes

  • Sample: 2-chlorooctane (sample of unknown ee)

  • Solvent: A suitable achiral solvent (e.g., ethanol, chloroform)

Protocol:

  • Sample Preparation:

    • Accurately prepare a solution of the 2-chlorooctane sample of unknown enantiomeric excess in a suitable achiral solvent. A typical concentration is in the range of 0.1 to 1 g/mL. Record the exact concentration (c) in g/mL.

  • Polarimeter Setup:

    • Turn on the polarimeter and the sodium lamp, allowing them to warm up and stabilize.

    • Calibrate the instrument by filling the polarimeter cell with the pure solvent and setting the reading to zero.

  • Measurement:

    • Rinse and fill the polarimeter cell with the sample solution, ensuring no air bubbles are present in the light path.

    • Place the cell in the polarimeter and measure the observed optical rotation (α_obs). Record the value in degrees.

  • Data Analysis:

    • Calculate the specific rotation of the mixture using the formula in the "Calculations" section.

    • Calculate the enantiomeric excess using the specific rotation of the mixture and the known specific rotation of the pure enantiomer.

Calculations

Enantiomeric Excess from Chiral Chromatography

The enantiomeric excess is calculated from the integrated peak areas of the two enantiomers in the chromatogram:

ee (%) = |(Area₁ - Area₂) / (Area₁ + Area₂)| * 100

Where:

  • Area₁ = Peak area of the major enantiomer

  • Area₂ = Peak area of the minor enantiomer

Enantiomeric Excess from Polarimetry
  • Calculate the specific rotation of the sample mixture ([α]mix):

    [α]mix = αobs / (c * l)

    Where:

    • αobs = observed rotation in degrees

    • c = concentration in g/mL

    • l = path length of the polarimeter cell in decimeters (dm)

  • Calculate the enantiomeric excess (optical purity):

    ee (%) = ([α]mix / [α]pure) * 100

    Where:

    • [α]pure = specific rotation of the pure enantiomer

Data Presentation

The quantitative data obtained from the chiral GC analysis should be summarized in a table for clear comparison and reporting.

Table 2: Example Data from Chiral GC Analysis of a 2-Chlorooctane Sample

EnantiomerRetention Time (min)Peak Area
Enantiomer 1tR1A1
Enantiomer 2tR2A2
Calculated ee (%) \multicolumn{2}{c}{[Calculated Value] }

Retention times to be determined from the analysis of the racemic standard.

Table 3: Data for Polarimetry Analysis of a 2-Chlorooctane Sample

ParameterValue
Concentration (c) [Measured Value] g/mL
Path Length (l) [Cell Length] dm
Observed Rotation (αobs) [Measured Value] °
Specific Rotation of Mixture ([α]mix) [Calculated Value] °
Specific Rotation of Pure Enantiomer ([α]pure) To be determined
Calculated ee (%) [Calculated Value]

Conclusion

This application note provides detailed and practical protocols for the determination of the enantiomeric excess of 2-chlorooctane. Chiral Gas Chromatography using a cyclodextrin-based stationary phase offers a robust and reliable method for the direct separation and quantification of the enantiomers. Polarimetry provides a complementary, albeit less direct, method that is dependent on the availability of the specific rotation of a pure enantiomer. The choice of method will depend on the available instrumentation and the specific requirements of the analysis. For routine and accurate determination, the chiral GC method is highly recommended.

References

Chiral HPLC methods for separating 2-chlorooctane enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note on the Enantioseparation of 2-Chlorooctane (B146373)

For Researchers, Scientists, and Drug Development Professionals

Introduction

The separation of enantiomers is a critical process in the pharmaceutical and chemical industries, as individual enantiomers of a chiral molecule can exhibit markedly different physiological activities. 2-Chlorooctane, a chiral halogenated alkane, serves as a valuable model compound and building block in stereoselective synthesis. The development of robust analytical methods to resolve its enantiomers is essential for quality control and the characterization of stereospecific reactions.

While specific high-performance liquid chromatography (HPLC) methods for the enantioseparation of 2-chlorooctane are not widely documented in scientific literature, methods for structurally similar short-chain haloalkanes have been successfully developed using gas chromatography (GC). For instance, the enantiomers of 2-chlorobutane (B165301) have been resolved using novel supramolecular stationary phases. Drawing upon established principles of chiral chromatography, this application note presents a detailed protocol for the development of a chiral HPLC method for the separation of (R)- and (S)-2-chlorooctane.

The proposed method utilizes a polysaccharide-based chiral stationary phase (CSP) under normal-phase conditions, a strategy widely recognized for its broad applicability and success in resolving a diverse range of chiral compounds, including non-polar analytes.[1][2]

Data Presentation: Representative Chromatographic Results

The following table summarizes the expected quantitative data for the separation of 2-chlorooctane enantiomers based on the proposed HPLC method. These values are representative of a successful chiral separation and can be used as a benchmark during method development.

ParameterValue
Column Chiralpak® AD-H, 250 x 4.6 mm, 5 µm
Mobile Phase n-Hexane / Isopropanol (B130326) (95:5, v/v)
Flow Rate 1.0 mL/min
Temperature 25°C
Detection UV at 210 nm
Retention Time (t_R1_) ~ 8.5 min
Retention Time (t_R2_) ~ 9.8 min
Separation Factor (α) ~ 1.20
Resolution (R_s_) > 1.5

Experimental Protocols

This section provides a detailed methodology for the chiral HPLC separation of 2-chlorooctane enantiomers.

Materials and Reagents
  • Chiral Column: Chiralpak® AD-H, 250 x 4.6 mm, 5 µm particle size (or equivalent polysaccharide-based CSP).

  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV detector.

  • Solvents: HPLC-grade n-hexane and isopropanol.

  • Sample: A racemic mixture of 2-chlorooctane, and the individual enantiomers if available for peak identification.

Mobile Phase Preparation
  • Prepare the mobile phase by mixing HPLC-grade n-hexane and isopropanol in a 95:5 volume-to-volume ratio. For a 1 L preparation, this corresponds to 950 mL of n-hexane and 50 mL of isopropanol.

  • Degas the mobile phase for at least 15 minutes using an ultrasonic bath or an online degasser to prevent bubble formation in the HPLC system.

Sample Preparation
  • Prepare a stock solution of racemic 2-chlorooctane at a concentration of 1 mg/mL in the mobile phase.

  • Filter the sample solution through a 0.45 µm syringe filter before injection to remove any particulate matter that could damage the column.

HPLC System Setup and Execution
  • Column Installation: Install the Chiralpak® AD-H column in the column compartment.

  • System Equilibration: Equilibrate the column with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved. This may take 30-60 minutes.

  • Set Parameters:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25°C

    • Injection Volume: 10 µL

    • UV Detection: 210 nm. Note: As 2-chlorooctane lacks a strong chromophore, detection at low wavelengths is necessary. This may result in a higher baseline noise. For improved sensitivity, derivatization with a UV-active agent may be considered.

  • Analysis: Inject the prepared sample and start the data acquisition. The total run time should be sufficient to allow for the elution of both enantiomers, typically around 15-20 minutes.

Method Optimization Notes

If the initial separation is not optimal (e.g., poor resolution or long retention times), the following parameters can be adjusted:

  • Mobile Phase Composition: The ratio of isopropanol can be varied. Increasing the isopropanol content will generally decrease retention times, while decreasing it may improve resolution.[3]

  • Alcohol Modifier: Ethanol can be substituted for isopropanol, which can sometimes provide different selectivity.[4]

  • Flow Rate: A lower flow rate (e.g., 0.5-0.8 mL/min) can sometimes improve resolution, at the cost of a longer analysis time.

  • Temperature: Varying the column temperature can affect the thermodynamics of the chiral recognition process and can be a powerful tool for optimizing selectivity.

Visualizations

Workflow for Chiral HPLC Method Development

Chiral_HPLC_Method_Development cluster_screening Phase 1: Initial Screening cluster_optimization Phase 2: Method Optimization cluster_validation Phase 3: Validation start Define Analyte (2-Chlorooctane) select_csp Select CSPs (e.g., Polysaccharide-based) start->select_csp select_mp Select Mobile Phases (Normal, Reversed, Polar Organic) select_csp->select_mp screen Screen CSPs and Mobile Phases select_mp->screen eval_results Evaluate Screening Results (Resolution, Selectivity) screen->eval_results no_sep No Separation? eval_results->no_sep no_sep->select_csp Try different CSP optimize_mp Optimize Mobile Phase (Modifier Ratio, Additives) no_sep->optimize_mp Proceed to Optimization optimize_temp Optimize Temperature optimize_mp->optimize_temp optimize_flow Optimize Flow Rate optimize_temp->optimize_flow final_method Final Optimized Method optimize_flow->final_method validate Method Validation (Robustness, Reproducibility) final_method->validate end_node Validated Protocol validate->end_node

Caption: Workflow for Chiral HPLC Method Development.

Key Parameters Influencing Chiral Separation

Chiral_Separation_Parameters cluster_params Experimental Parameters center_node Chiral Separation (Resolution & Selectivity) csp Chiral Stationary Phase (e.g., Polysaccharide, Pirkle) csp->center_node Primary Influence mp Mobile Phase (Composition, pH, Additives) mp->center_node High Influence temp Temperature temp->center_node Moderate Influence flow Flow Rate flow->center_node Minor Influence on Selectivity

Caption: Key Parameters Influencing Chiral Separation.

References

Application Notes and Protocols for the Gas Chromatography Analysis of (-)-2-Chlorooctane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the analysis of the chiral molecule (-)-2-Chlorooctane using gas chromatography (GC). The focus is on achieving enantioselective separation to distinguish this compound from its (+) enantiomer.

Introduction

2-Chlorooctane is a chiral halogenated hydrocarbon. The analysis of individual enantiomers, such as this compound, is critical in various fields, including pharmaceutical development, where the biological activity of enantiomers can differ significantly. Gas chromatography, particularly with the use of chiral stationary phases, is a powerful technique for the separation and quantification of volatile chiral compounds.[1][2][3]

The principle of chiral separation by GC relies on the formation of transient diastereomeric complexes between the enantiomers and a chiral selector immobilized in the stationary phase.[4] These complexes have different stabilities, leading to different retention times and, thus, separation of the enantiomers.[4] Cyclodextrin-based chiral stationary phases are commonly employed for this purpose.[1][2][3]

Experimental Protocols

Sample Preparation

The following protocol outlines a general procedure for preparing a this compound standard for GC analysis.

Materials:

  • This compound standard

  • High-purity volatile solvent (e.g., hexane, isooctane, or dichloromethane)

  • Volumetric flasks

  • Micropipettes

  • GC vials with septa

Procedure:

  • Stock Solution Preparation: Accurately weigh a known amount of this compound and dissolve it in a specific volume of a suitable volatile solvent in a volumetric flask to create a stock solution of known concentration.

  • Working Standard Preparation: Prepare a series of working standards by diluting the stock solution with the same solvent to achieve the desired concentration range for calibration.

  • Sample Transfer: Transfer an aliquot of the final working standard solution into a GC vial and seal it with a septum cap.

Gas Chromatography (GC) Method

This protocol provides a starting point for the enantioselective analysis of this compound. Optimization may be required based on the specific instrument and column used.

Instrumentation:

  • Gas chromatograph equipped with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).

  • Chiral capillary column (e.g., a cyclodextrin-based column such as one containing a derivative of beta-cyclodextrin).

  • Autosampler (recommended for reproducibility).

Table 1: Gas Chromatography Instrumental Parameters

ParameterRecommended Setting
Column Chirasil-DEX CB (or equivalent beta-cyclodextrin (B164692) based chiral column), 25 m x 0.25 mm ID, 0.25 µm film thickness
Injector Temperature 220 °C
Injection Mode Split (e.g., 50:1 ratio)
Injection Volume 1 µL
Carrier Gas Helium or Hydrogen
Flow Rate 1.0 mL/min (constant flow)
Oven Temperature Program Initial: 60 °C, hold for 2 minRamp: 5 °C/min to 150 °CHold: 5 min at 150 °C
Detector FID or MS
FID Temperature 250 °C
MS Transfer Line Temp 230 °C
MS Ion Source Temp 200 °C
MS Mode Scan (e.g., m/z 40-200) or Selected Ion Monitoring (SIM)

Data Presentation

Quantitative data should be summarized for clarity and ease of comparison.

Table 2: Example Quantitative Data Summary

Sample IDRetention Time (min)Peak AreaConcentration (µg/mL)Enantiomeric Excess (%)
Standard 115.21250001.0100% (-)
Standard 215.81280001.0100% (+)
Racemic Mixture15.2, 15.8130000, 1295002.0 (total)0%
Sample X15.22500002.0100% (-)

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the GC analysis of this compound.

G Figure 1: Gas Chromatography Workflow for this compound Analysis cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing start This compound Standard stock Prepare Stock Solution start->stock working Prepare Working Standards stock->working vial Transfer to GC Vial working->vial injection Autosampler Injection vial->injection separation Chiral GC Column Separation injection->separation detection FID/MS Detection separation->detection chromatogram Generate Chromatogram detection->chromatogram integration Peak Integration and Quantification chromatogram->integration report Generate Report integration->report G Figure 2: Principle of Chiral Separation in GC cluster_mixture cluster_csp cluster_interaction cluster_elution enantiomer_R (+)-Enantiomer complex_R Complex 1 (Less Stable) enantiomer_R->complex_R Interaction enantiomer_S (-)-Enantiomer complex_S Complex 2 (More Stable) enantiomer_S->complex_S Interaction csp_node Chiral Selector elution_R (+)-Enantiomer (Elutes First) complex_R->elution_R Faster Elution elution_S (-)-Enantiomer (Elutes Second) complex_S->elution_S Slower Elution

References

Application Notes and Protocols for the Derivatization of (-)-2-Chlorooctane for Analytical Purposes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The enantioselective analysis of chiral molecules is of paramount importance in the pharmaceutical industry, as the stereochemistry of a drug can significantly influence its pharmacological and toxicological properties. (-)-2-Chlorooctane is a chiral secondary alkyl halide that serves as a valuable building block in organic synthesis. The determination of its enantiomeric purity is crucial for quality control and regulatory compliance.

Direct separation of enantiomers on a chiral gas chromatography (GC) column is a common approach. However, an alternative and often more accessible method involves the derivatization of the enantiomeric mixture with a chiral derivatizing agent (CDA) to form diastereomers. These diastereomers possess different physicochemical properties and can be separated on a standard, achiral GC column.[1] This application note provides a detailed protocol for the derivatization of this compound with an enantiomerically pure chiral amine, (R)-(+)-α-methylbenzylamine, to facilitate its quantitative analysis by gas chromatography-mass spectrometry (GC-MS).

The derivatization reaction proceeds via a nucleophilic substitution (SN2) mechanism, where the chiral amine displaces the chloride from this compound. The reaction of a racemic mixture of 2-chlorooctane (B146373) with a single enantiomer of the chiral amine results in the formation of two diastereomers that can be chromatographically resolved.

Principle of the Method

The analytical strategy involves two key steps:

  • Derivatization: The enantiomers of 2-chlorooctane are converted into a mixture of diastereomeric N-(1-methylheptyl)-1-phenylethanamines by reaction with an enantiomerically pure chiral amine, such as (R)-(+)-α-methylbenzylamine. This reaction transforms the enantiomers into diastereomers with distinct physical properties.

  • GC-MS Analysis: The resulting diastereomeric mixture is then separated and quantified using a standard achiral gas chromatography column coupled with a mass spectrometer. The difference in the spatial arrangement of the diastereomers leads to differential interactions with the stationary phase, enabling their separation.

Experimental Protocols

Materials and Reagents
Derivatization Protocol

This protocol describes the formation of diastereomeric amines from this compound.

  • Sample Preparation: Accurately weigh approximately 10 mg of the this compound sample into a 10 mL screw-cap vial.

  • Reagent Addition: Add 2 mL of anhydrous acetonitrile to the vial to dissolve the sample.

  • Add a 1.5 molar excess of (R)-(+)-α-methylbenzylamine to the solution.

  • Add a 2.0 molar excess of anhydrous triethylamine to the reaction mixture. Triethylamine acts as a base to neutralize the hydrochloric acid (HCl) generated during the reaction.

  • Reaction: Tightly cap the vial and heat the reaction mixture at 80°C for 12 hours in a heating block or oil bath.

  • Work-up:

    • After cooling to room temperature, add 5 mL of deionized water to the reaction mixture.

    • Extract the organic products with 3 x 5 mL of dichloromethane.

    • Combine the organic layers and wash them with 2 x 5 mL of deionized water to remove any remaining salts.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter the solution to remove the drying agent.

    • Carefully evaporate the solvent under a gentle stream of nitrogen to obtain the derivatized product.

  • Sample for GC-MS: Dissolve the residue in a known volume of dichloromethane (e.g., 1 mL) for GC-MS analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Instrumentation
  • Gas Chromatograph: Agilent 7890B GC system or equivalent.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • GC Column: A standard, non-polar achiral column such as a DB-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness) is suitable for separating the diastereomers.

  • Injector: Split/splitless injector.

  • Software: MassHunter or equivalent chromatography data system.

Chromatographic Conditions
ParameterValue
Injector Temperature 250°C
Injection Volume 1 µL
Split Ratio 50:1
Carrier Gas Helium
Flow Rate 1.0 mL/min (constant flow)
Oven Temperature Program Initial temperature: 100°C, hold for 2 min
Ramp 1: 10°C/min to 250°C, hold for 5 min
MSD Transfer Line 280°C
Ion Source Temperature 230°C
Quadrupole Temperature 150°C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range 50 - 400 m/z

Data Presentation and Analysis

The enantiomeric excess (e.e.) of the this compound sample can be determined by calculating the relative peak areas of the two diastereomers in the chromatogram.

Table 1: Representative Chromatographic Data for Diastereomeric Amine Derivatives

DiastereomerRetention Time (min)Peak Area
(R)-N-(1-methylheptyl)-1-phenylethanaminetR1A1
(S)-N-(1-methylheptyl)-1-phenylethanaminetR2A2

Note: Retention times are hypothetical and need to be determined experimentally.

Calculation of Enantiomeric Excess (% e.e.):

% e.e. = [ |(A₁ - A₂) / (A₁ + A₂)| ] x 100

Where A₁ and A₂ are the peak areas of the two diastereomers.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_workup Work-up cluster_analysis Analysis start This compound Sample dissolve Dissolve in Acetonitrile start->dissolve add_reagents Add (R)-(+)-α-methylbenzylamine and Triethylamine dissolve->add_reagents react Heat at 80°C for 12h add_reagents->react extract Aqueous Work-up & Dichloromethane Extraction react->extract dry Dry and Evaporate extract->dry gcms GC-MS Analysis dry->gcms data Data Analysis (% e.e.) gcms->data

Caption: Workflow for the derivatization and analysis of this compound.

Derivatization Reaction Signaling Pathway

derivatization_reaction cluster_reactants Reactants cluster_products Products chlorooctane This compound (Enantiomer) reaction SN2 Reaction (Triethylamine, 80°C) chlorooctane->reaction amine (R)-(+)-α-Methylbenzylamine (Chiral Derivatizing Agent) amine->reaction diastereomer1 (R,S)-Diastereomer diastereomer2 (R,R)-Diastereomer (if starting with racemate) reaction->diastereomer1 reaction->diastereomer2

Caption: Derivatization of this compound to form diastereomers.

References

Application Notes and Protocols: Reaction Kinetics and Mechanisms of (-)-2-Chlorooctane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the reaction kinetics and mechanisms of the chiral secondary alkyl halide, (-)-2-chlorooctane. This document outlines the competing nucleophilic substitution (S(_N)1 and S(_N)2) and elimination (E1 and E2) pathways, supported by quantitative data, detailed experimental protocols, and mechanistic diagrams.

Introduction

This compound is a secondary alkyl halide capable of undergoing a variety of reaction pathways depending on the conditions employed. The stereocenter at the second carbon allows for the study of stereochemical outcomes, providing valuable insights into reaction mechanisms. Understanding the kinetics of these reactions is crucial for controlling product formation in synthetic chemistry and for predicting the metabolic fate of structurally related pharmaceutical compounds.

As a secondary halide, this compound represents a borderline case where S(_N)1/E1 and S(_N)2/E2 mechanisms can compete. The choice of nucleophile, base, solvent, and temperature will significantly influence the predominant reaction pathway and the resulting product distribution.

Reaction Pathways

The primary reaction pathways for this compound are nucleophilic substitution and (\beta)-elimination.

  • Nucleophilic Substitution (S(_N)) : A nucleophile replaces the chlorine atom.

    • S(_N)2 (Bimolecular Nucleophilic Substitution) : A one-step process where the nucleophile attacks as the chloride ion departs. This reaction proceeds with inversion of configuration.

    • S(_N)1 (Unimolecular Nucleophilic Substitution) : A two-step process involving the formation of a carbocation intermediate. This pathway typically leads to a racemic mixture of substitution products.

  • (\beta)-Elimination (E) : A proton is removed from a carbon adjacent to the carbon bearing the chlorine, resulting in the formation of an alkene.

    • E2 (Bimolecular Elimination) : A one-step, concerted reaction where a strong base removes a proton and the chloride ion departs simultaneously.

    • E1 (Unimolecular Elimination) : A two-step process that proceeds through the same carbocation intermediate as the S(_N)1 reaction.

The interplay between these four mechanisms is a key aspect of the reactivity of this compound.

Quantitative Kinetic and Product Data

The following tables summarize the reaction conditions that favor each mechanistic pathway and the expected product distribution based on available data for 2-chlorooctane (B146373) and analogous secondary alkyl halides.

Table 1: Conditions Favoring Each Reaction Mechanism for this compound

MechanismSubstrateNucleophile/BaseSolventTemperature
S(_N)2 SecondaryStrong, non-bulky nucleophile (e.g., I
^-
, CN
^-
, CH(_3)O
^-
)
Polar Aprotic (e.g., Acetone, DMSO)Moderate
S(_N)1 SecondaryWeak nucleophile (e.g., H(_2)O, ROH)Polar Protic (e.g., H(_2)O, Ethanol)Higher
E2 SecondaryStrong, bulky base (e.g., t-BuOK) or strong, non-bulky base at high temp.Less Polar/AproticHigher
E1 SecondaryWeak base (e.g., H(_2)O, ROH)Polar Protic (e.g., H(_2)O, Ethanol)Higher

Table 2: Product Distribution in Competing S(_N)1/E1 and S(_N)2/E2 Reactions

Reaction ConditionsMajor Mechanism(s)Substitution Product(s)Elimination Product(s)Product Ratio (Substitution:Elimination)
60% aqueous ethanol (B145695), 100 °CS(_N)1 / E1(±)-Octan-2-ol1-Octene, cis-2-Octene, trans-2-Octene~86 : 14
Sodium ethoxide in ethanolS(_N)2 / E2(+)-2-Ethoxyooctane (inversion)1-Octene, cis-2-Octene, trans-2-OcteneVaries with temperature and base concentration

Mechanistic Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the key reaction pathways for this compound.

SN2_Mechanism reactant This compound transition_state [Nu---C---Cl]‡ reactant->transition_state Nu⁻ product (+)-Substitution Product (Inversion of Configuration) transition_state->product - Cl⁻

Diagram 1: Sₙ2 reaction mechanism.

SN1_E1_Mechanisms cluster_SN1 SN1 Pathway cluster_E1 E1 Pathway SN1_product (±)-Octan-2-ol carbocation Octan-2-yl Cation (Planar) carbocation->SN1_product + H₂O - H⁺ E1_products Octenes carbocation->E1_products - H⁺ start This compound start->carbocation - Cl⁻ (slow, rds)

Diagram 2: Competing Sₙ1 and E1 mechanisms.

E2_Mechanism reactant This compound transition_state [Base---H---C---C---Cl]‡ reactant->transition_state Base⁻ product Octenes + Base-H⁺ + Cl⁻ transition_state->product

Diagram 3: E2 reaction mechanism.

Experimental Protocols

The following are detailed protocols for investigating the kinetics and product distribution of reactions involving this compound.

Protocol 1: Kinetic Study of S(_N)1/E1 Solvolysis

This protocol outlines a method to determine the rate of solvolysis of this compound in an aqueous ethanol mixture. The reaction rate is monitored by titrating the hydrochloric acid produced.

Materials:

Procedure:

  • Prepare a solution of this compound in 60% aqueous ethanol (e.g., 0.1 M).

  • Place a known volume of the this compound solution into several sealed reaction flasks and place them in the constant temperature water bath at 100 °C.

  • At regular time intervals, remove a flask from the water bath and quench the reaction by placing it in an ice bath.

  • Add a few drops of phenolphthalein indicator to the quenched reaction mixture.

  • Titrate the produced HCl with the standardized 0.01 M NaOH solution until a faint pink endpoint is reached.

  • Record the volume of NaOH used.

  • The concentration of HCl at each time point can be calculated, which corresponds to the extent of the reaction.

  • The first-order rate constant (k) can be determined by plotting ln(--INVALID-LINK--/--INVALID-LINK--) versus time, where --INVALID-LINK-- is the concentration of this compound at time t.

Protocol 2: Product Analysis by Gas Chromatography (GC)

This protocol describes the analysis of the product mixture from both solvolysis and elimination reactions to determine the ratio of substitution and elimination products.

Materials:

  • Product mixture from the reaction

  • Anhydrous sodium sulfate

  • Diethyl ether

  • Internal standard (e.g., nonane)

  • Gas chromatograph with a flame ionization detector (GC-FID)

  • Capillary column suitable for separating isomers of octene and octanol (B41247) (e.g., DB-5 or equivalent)

Procedure:

  • After the reaction is complete, quench the reaction mixture and extract the organic products with diethyl ether.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Prepare a sample for GC analysis by diluting a known amount of the organic extract in a suitable solvent and adding a known amount of an internal standard.

  • Inject the sample into the GC.

  • Typical GC conditions:

    • Injector temperature: 250 °C

    • Detector temperature: 250 °C

    • Oven temperature program: Initial temperature of 40 °C, hold for 5 minutes, then ramp at 5 °C/min to 150 °C.

    • Carrier gas: Helium

  • Identify the peaks corresponding to 1-octene, cis-2-octene, trans-2-octene, and octan-2-ol by comparing their retention times with those of authentic standards.

  • Quantify the relative amounts of each product by integrating the peak areas and correcting for the response factors of the detector using the internal standard.

Protocol 3: Stereochemical Analysis by Polarimetry

This protocol is used to monitor the change in optical rotation during the reaction of optically active this compound, which can distinguish between S(_N)2 (inversion) and S(_N)1 (racemization) mechanisms.

Materials:

  • Polarimeter

  • Thermostatted polarimeter cell

  • Reaction mixture

Procedure:

  • Set up the reaction in a suitable solvent within the thermostatted polarimeter cell.

  • Record the initial optical rotation of the this compound solution at the start of the reaction (t=0).

  • Monitor the optical rotation at regular time intervals as the reaction proceeds.

  • If the reaction proceeds via an S(_N)2 mechanism, the optical rotation will change from a negative value to a positive value (assuming the product has an opposite and significant specific rotation).

  • If the reaction proceeds via an S(_N)1 mechanism, the optical rotation will gradually decrease to zero as a racemic mixture is formed.

  • The rate of change of optical rotation can be used to calculate the reaction rate constant.

Experimental Workflow

The following diagram illustrates a typical workflow for a kinetic and mechanistic study of this compound.

Experimental_Workflow cluster_Reaction Reaction Setup cluster_Monitoring Kinetic Monitoring cluster_Analysis Product Analysis Reactant This compound Conditions Select Nucleophile/Base and Solvent Reactant->Conditions Titration Titration (for Solvolysis) Conditions->Titration Polarimetry Polarimetry (for Stereochemistry) Conditions->Polarimetry Extraction Workup & Extraction Conditions->Extraction Rate Constant Calculation Rate Constant Calculation Titration->Rate Constant Calculation Stereochemical Outcome Stereochemical Outcome Polarimetry->Stereochemical Outcome GC_Analysis GC-MS/FID Analysis Extraction->GC_Analysis Product Distribution Product Distribution GC_Analysis->Product Distribution

Diagram 4: General experimental workflow.

Conclusion

The reaction of this compound serves as an excellent model system for studying the interplay of S(_N)1, S(_N)2, E1, and E2 reaction mechanisms. By carefully selecting the reaction conditions, researchers can favor a particular pathway and synthesize the desired substitution or elimination products. The protocols outlined in these application notes provide a framework for conducting detailed kinetic and mechanistic investigations, which are essential for applications in synthetic chemistry and drug development.

Application Notes and Protocols for the Large-Scale Synthesis of (-)-2-Chlorooctane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the large-scale synthesis of enantiomerically enriched (-)-2-Chlorooctane, also known as (R)-2-Chlorooctane. This chiral alkyl halide is a valuable building block in asymmetric synthesis, particularly in the development of novel pharmaceutical agents and other specialty chemicals. The primary synthetic route detailed herein involves the stereospecific nucleophilic substitution of the readily available chiral precursor, (S)-(+)-2-octanol, utilizing thionyl chloride (SOCl₂) with inversion of configuration. This method is scalable and offers a reliable pathway to obtain the desired (R)-enantiomer with high optical purity. This guide includes comprehensive experimental protocols, data presentation in tabular format, and process diagrams to ensure clarity and reproducibility for researchers in industrial and academic settings.

Introduction

This compound is a chiral secondary alkyl halide of significant interest in organic synthesis. Its utility as a chiral intermediate stems from its ability to participate in various nucleophilic substitution reactions to introduce a chiral octyl moiety into a target molecule.[1] The stereochemistry of the final product is often dependent on the optical purity of the starting alkyl halide, making the enantioselective synthesis of this compound a critical process.

The most common and industrially viable approach for the synthesis of optically active secondary alkyl chlorides is the reaction of the corresponding chiral alcohol with a chlorinating agent.[2] To achieve the desired (-)-enantiomer of 2-chlorooctane, which has the (R) configuration, the synthesis commences with the (S)-enantiomer of 2-octanol. The reaction with thionyl chloride (SOCl₂) in the presence of a non-nucleophilic base, such as pyridine (B92270), proceeds via an Sₙ2 mechanism, resulting in a complete inversion of stereochemistry at the chiral center.[1][3]

Synthetic Pathway

The overall synthetic transformation for the preparation of this compound from (S)-(+)-2-octanol is depicted below. The reaction proceeds with an inversion of the stereochemical configuration.

G cluster_main Synthesis of this compound S_Octanol (S)-(+)-2-Octanol R_Chlorooctane This compound S_Octanol->R_Chlorooctane Sₙ2 Inversion Reagents SOCl₂ Pyridine Reagents->S_Octanol:e

Figure 1: Overall synthetic scheme for this compound.

Mechanism of Action

The reaction of (S)-(+)-2-octanol with thionyl chloride in the presence of pyridine follows a well-established Sₙ2 pathway, ensuring stereochemical inversion.

G cluster_mechanism Reaction Mechanism Step1 1. Formation of Alkyl Chlorosulfite Step2 2. Nucleophilic Attack by Chloride Step1->Step2 Pyridine facilitates HCl removal Step3 3. Product Formation Step2->Step3 Inversion of stereochemistry

Figure 2: Key steps in the reaction mechanism.

  • Formation of Alkyl Chlorosulfite: The hydroxyl group of (S)-(+)-2-octanol attacks the sulfur atom of thionyl chloride, displacing a chloride ion. Pyridine then acts as a base to remove the proton from the oxonium ion, forming an intermediate alkyl chlorosulfite and pyridinium (B92312) chloride.

  • Nucleophilic Attack by Chloride: The chloride ion, liberated in the first step, acts as a nucleophile and attacks the carbon atom bearing the chlorosulfite group from the backside.

  • Product Formation: This backside attack leads to the displacement of the chlorosulfite group, which decomposes into sulfur dioxide (SO₂) and another chloride ion, resulting in the formation of (R)-(-)-2-Chlorooctane with an inverted stereochemistry.

Experimental Protocols

The following protocol is a representative procedure for the large-scale synthesis of this compound.

Materials and Equipment
  • Reactants:

    • (S)-(+)-2-Octanol (≥99% ee)

    • Thionyl chloride (SOCl₂) (≥99%)

    • Pyridine (anhydrous, ≥99.8%)

  • Solvents:

  • Reagents for Work-up:

    • Deionized water

    • Saturated sodium bicarbonate (NaHCO₃) solution

    • Brine (saturated NaCl solution)

    • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Equipment:

    • Large-scale reaction vessel with overhead stirrer, dropping funnel, condenser, and nitrogen inlet

    • Heating/cooling mantle

    • Separatory funnels

    • Rotary evaporator

    • Fractional distillation apparatus

    • Polarimeter

    • Chiral Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) system

Large-Scale Synthesis Protocol

Safety Precautions: This reaction should be performed in a well-ventilated fume hood. Thionyl chloride is corrosive and reacts violently with water, releasing toxic gases (HCl and SO₂). Appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

  • Reactor Setup: A 50 L jacketed glass reactor equipped with a mechanical stirrer, a thermocouple, a dropping funnel, and a reflux condenser connected to a gas scrubber (containing NaOH solution) is assembled and dried thoroughly. The system is then purged with dry nitrogen.

  • Charging Reactants: The reactor is charged with (S)-(+)-2-octanol (2.6 kg, 20 mol) and anhydrous dichloromethane (10 L). The solution is cooled to 0 °C with stirring.

  • Addition of Pyridine: Anhydrous pyridine (1.74 kg, 22 mol, 1.1 eq) is added slowly to the stirred solution while maintaining the temperature below 5 °C.

  • Addition of Thionyl Chloride: Thionyl chloride (2.62 kg, 22 mol, 1.1 eq) is added dropwise from the addition funnel over a period of 2-3 hours. The internal temperature is carefully maintained between 0 and 5 °C throughout the addition. After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 12-16 hours.

  • Reaction Monitoring: The progress of the reaction can be monitored by TLC or GC analysis to confirm the disappearance of the starting alcohol.

  • Work-up:

    • The reaction mixture is cooled back to 0 °C.

    • Deionized water (10 L) is added cautiously and slowly to quench the excess thionyl chloride.

    • The mixture is transferred to a large separatory funnel, and the organic layer is separated.

    • The organic layer is washed successively with 1 M HCl (2 x 5 L) to remove pyridine, saturated NaHCO₃ solution (2 x 5 L) to neutralize any remaining acid, and brine (5 L).

    • The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

  • Purification: The crude product is purified by fractional distillation under reduced pressure to yield pure this compound.

Data Presentation

The following tables summarize the expected quantitative data for the large-scale synthesis of this compound.

Table 1: Reactant and Product Stoichiometry

CompoundMolecular Weight ( g/mol )Moles (mol)Mass (kg)Volume (L)Equivalents
(S)-(+)-2-Octanol130.23202.603.151.0
Thionyl Chloride118.97222.621.591.1
Pyridine79.10221.741.781.1
This compound148.67----

Table 2: Typical Reaction Parameters and Expected Results

ParameterValue
Reaction Temperature0 °C to Room Temperature
Reaction Time12-16 hours
Expected Yield 80-90%
Expected Enantiomeric Excess (ee) >98%
Appearance of ProductColorless liquid
Boiling Point173 °C at 760 mmHg
Optical Rotation [α]DNegative

Characterization

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques:

  • ¹H NMR and ¹³C NMR: To confirm the chemical structure.

  • FT-IR Spectroscopy: To identify characteristic functional groups.

  • Gas Chromatography-Mass Spectrometry (GC-MS): To determine the purity and confirm the molecular weight.

  • Chiral GC or HPLC: To determine the enantiomeric excess of the product.

  • Polarimetry: To measure the optical rotation.

Troubleshooting

IssuePossible CauseSuggested Solution
Low YieldIncomplete reactionIncrease reaction time or slightly increase the equivalents of thionyl chloride and pyridine.
Loss during work-upEnsure careful phase separation and complete extraction.
Low Enantiomeric ExcessRacemizationEnsure the reaction temperature is kept low during the addition of thionyl chloride. Avoid strongly acidic or basic conditions during work-up where possible.
Impure starting materialUse (S)-(+)-2-octanol with the highest possible enantiomeric purity.
Formation of by-productsSide reactionsEnsure anhydrous conditions are maintained. Add thionyl chloride slowly to control the reaction exotherm.

Conclusion

The protocol described provides a robust and scalable method for the synthesis of this compound with high yield and excellent enantiomeric purity. By carefully controlling the reaction conditions, particularly temperature and stoichiometry, researchers can reliably produce this important chiral building block for applications in drug discovery and development. The use of thionyl chloride with pyridine to promote an Sₙ2 reaction on the corresponding chiral alcohol is a classic and effective strategy for stereospecific chlorination.

References

Application Notes and Protocols for the Biocatalytic Synthesis of (-)-2-Chlorooctane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed chemoenzymatic protocol for the synthesis of enantiomerically enriched (-)-2-chlorooctane. This method leverages the high selectivity of lipases for the kinetic resolution of a racemic precursor, followed by a stereospecific chemical conversion. Chiral chloroalkanes are valuable building blocks in the pharmaceutical industry for the synthesis of various drug candidates. Biocatalytic methods offer a green and efficient alternative to traditional chemical synthesis, often providing higher enantioselectivity under milder reaction conditions.

The described two-step synthesis pathway involves:

  • Enzymatic Kinetic Resolution of (±)-2-Octanol: A commercially available lipase (B570770) from Pseudomonas fluorescens is utilized to selectively acylate (R)-2-octanol from a racemic mixture, yielding the desired (S)-2-octanol with high enantiomeric purity.

  • Stereospecific Chlorination of (S)-2-Octanol: The resulting (S)-2-octanol is converted to this compound with inversion of stereochemistry using an Appel-type reaction.

Data Presentation

The following tables summarize the quantitative data for the key enzymatic kinetic resolution step.

Table 1: Lipase-Catalyzed Kinetic Resolution of (±)-2-Octanol

Enzyme SourceAcyl DonorSolventConversion (%)Enantiomeric Excess of (S)-2-octanol (ee, %)Enantiomeric Ratio (E)Reference
Pseudomonas fluorescens Lipase (PFL)Vinyl Acetate (B1210297)Organic Solvent~51>99>200[1]
Immobilized Pseudomonas sp. Lipase (PSL)Vinyl AcetateOrganic Solvent53>99-[1]
Candida antarctica Lipase B (CALB)Isopropenyl AcetateToluene>95 (DKR)>98-[2]

Note: DKR refers to Dynamic Kinetic Resolution, which can achieve yields greater than 50% for one enantiomer.

Experimental Protocols

Part 1: Enzymatic Kinetic Resolution of (±)-2-Octanol

This protocol describes the resolution of racemic 2-octanol (B43104) using Pseudomonas fluorescens lipase.

Materials:

  • (±)-2-Octanol

  • Pseudomonas fluorescens Lipase (PFL)

  • Vinyl Acetate

  • Anhydrous organic solvent (e.g., n-heptane, toluene, or methyl tert-butyl ether)

  • Sodium bicarbonate solution (saturated)

  • Brine

  • Anhydrous sodium sulfate

  • Silica (B1680970) gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Equipment:

  • Reaction flask with a magnetic stirrer

  • Temperature-controlled oil bath or water bath

  • Rotary evaporator

  • Chromatography column

  • Analytical equipment for determining conversion and enantiomeric excess (e.g., chiral gas chromatography)

Procedure:

  • To a solution of racemic 2-octanol (1.0 eq) in the chosen anhydrous organic solvent, add vinyl acetate (2.0 eq).

  • Add Pseudomonas fluorescens lipase (a typical starting point is 10-50 mg of lipase per mmol of substrate).

  • Stir the reaction mixture at a controlled temperature (e.g., 30-40 °C).

  • Monitor the reaction progress by periodically taking samples and analyzing them by chiral GC to determine the conversion and the enantiomeric excess of the remaining (S)-2-octanol. The reaction should be stopped at approximately 50% conversion to achieve high enantiomeric excess for both the unreacted alcohol and the ester product.

  • Once the desired conversion is reached, filter off the enzyme.

  • Wash the organic phase with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting mixture of (S)-2-octanol and (R)-2-octyl acetate by silica gel column chromatography to isolate the (S)-2-octanol.

Part 2: Synthesis of this compound from (S)-2-Octanol (Appel Reaction)

This protocol describes the conversion of (S)-2-octanol to this compound with inversion of configuration.

Materials:

  • (S)-2-Octanol (from Part 1)

  • Triphenylphosphine (B44618) (PPh₃)

  • Carbon tetrachloride (CCl₄) or another suitable chlorine source like hexachloroacetone.

  • Anhydrous dichloromethane (B109758) (DCM) or another suitable anhydrous solvent.

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane)

Equipment:

  • Reaction flask with a magnetic stirrer, under an inert atmosphere (e.g., nitrogen or argon)

  • Ice bath

  • Rotary evaporator

  • Chromatography column

Procedure:

  • Dissolve triphenylphosphine (1.5 eq) in anhydrous dichloromethane under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add carbon tetrachloride (1.5 eq) to the solution.

  • Add a solution of (S)-2-octanol (1.0 eq) in anhydrous dichloromethane dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC or GC).

  • Quench the reaction by adding a saturated solution of sodium bicarbonate.

  • Separate the organic layer and wash it with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain this compound. The reaction proceeds with inversion of configuration.[3][4]

Mandatory Visualization

The following diagrams illustrate the overall chemoenzymatic synthesis workflow and the enzymatic kinetic resolution process.

chemoenzymatic_synthesis_workflow cluster_step1 Step 1: Enzymatic Kinetic Resolution cluster_step2 Step 2: Chemical Conversion (Appel Reaction) racemic_octanol (±)-2-Octanol lipase Pseudomonas fluorescens Lipase (PFL) racemic_octanol->lipase s_octanol (S)-2-Octanol lipase->s_octanol Unreacted r_acetate (R)-2-Octyl Acetate lipase->r_acetate Acylated vinyl_acetate Vinyl Acetate vinyl_acetate->lipase appel_reagents PPh₃ / CCl₄ s_octanol->appel_reagents SN2 Reaction (Inversion) final_product This compound appel_reagents->final_product

Caption: Chemoenzymatic synthesis workflow for this compound.

enzymatic_resolution_logic cluster_reaction Kinetic Resolution racemic_mixture Racemic (±)-2-Octanol r_enantiomer (R)-2-Octanol (Fast reacting) racemic_mixture->r_enantiomer s_enantiomer (S)-2-Octanol (Slow reacting) racemic_mixture->s_enantiomer enzyme_reaction Lipase-catalyzed Acylation product_r (R)-2-Octyl Acetate enzyme_reaction->product_r product_s (S)-2-Octanol (Unreacted) enzyme_reaction->product_s r_enantiomer->enzyme_reaction s_enantiomer->enzyme_reaction Slow

Caption: Logical flow of the enzymatic kinetic resolution of 2-octanol.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of (-)-2-Chlorooctane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of (-)-2-Chlorooctane synthesis.

Troubleshooting Guide

Low yield is a common issue in the synthesis of chiral molecules like this compound. This guide addresses specific problems you might encounter during the experiment.

Problem Potential Cause Recommended Solution
Low or No Product Formation 1. Inactive Starting Material: (S)-(+)-2-Octanol may be of poor quality or degraded.- Verify the purity of the starting material using Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy.- Use a fresh, unopened bottle of the starting material.
2. Ineffective Chlorinating Agent: Thionyl chloride (SOCl₂) may have decomposed due to exposure to moisture.- Use a fresh bottle of thionyl chloride.- Ensure all glassware is thoroughly dried before use.
3. Incorrect Reaction Temperature: The reaction may be too slow at low temperatures or lead to side reactions at high temperatures.- Maintain the reaction temperature at 0°C during the addition of thionyl chloride to control the exothermic reaction.- Allow the reaction to proceed at room temperature or with gentle heating as specified in the protocol to ensure completion.
Low Yield with Significant Starting Material Remaining 1. Incomplete Reaction: Insufficient reaction time or inadequate mixing.- Monitor the reaction progress using Thin Layer Chromatography (TLC) or GC.- Extend the reaction time if the starting material is still present.- Ensure efficient stirring throughout the reaction.
2. Insufficient Reagent: The molar ratio of thionyl chloride to alcohol may be too low.- Use a slight excess of thionyl chloride (e.g., 1.1 to 1.2 equivalents) to ensure complete conversion of the alcohol.
Formation of Significant Byproducts 1. Elimination Reactions: The presence of a strong base or high temperatures can promote the formation of octene isomers.- Use a non-nucleophilic base like pyridine (B92270) to neutralize the HCl byproduct without promoting elimination.- Maintain a low reaction temperature.
2. Rearrangement Products: Carbocation rearrangements can occur, especially under acidic conditions, leading to the formation of other chloro-octane isomers.[1]- The use of thionyl chloride with pyridine generally proceeds via an SN2-like mechanism, which minimizes carbocation formation and subsequent rearrangements.[2]
Difficulty in Product Purification 1. Emulsion Formation during Workup: The presence of pyridinium (B92312) hydrochloride salt can lead to emulsions during aqueous extraction.- Add a small amount of brine (saturated NaCl solution) to break the emulsion.- Filter the organic layer through a pad of celite.
2. Co-elution of Product and Impurities: The product and unreacted starting material or byproducts may have similar polarities.- Optimize the solvent system for column chromatography. A non-polar eluent system like hexane (B92381) or petroleum ether is generally effective for separating the non-polar 2-chlorooctane (B146373) from the more polar 2-octanol.- Consider fractional distillation under reduced pressure for purification.

Frequently Asked Questions (FAQs)

Q1: What is the best method for synthesizing this compound?

A1: The most common and reliable method for synthesizing enantiomerically pure this compound is the reaction of (S)-(+)-2-Octanol with thionyl chloride (SOCl₂) in the presence of a non-nucleophilic base like pyridine. This reaction proceeds with an inversion of stereochemistry at the chiral center.

Q2: Why is pyridine used in the reaction with thionyl chloride?

A2: Pyridine serves two main purposes. First, it acts as a base to neutralize the hydrochloric acid (HCl) that is generated as a byproduct of the reaction. This prevents potential acid-catalyzed side reactions. Second, it can act as a catalyst by forming a reactive intermediate with thionyl chloride, which is then more readily attacked by the alcohol.

Q3: How can I monitor the progress of the reaction?

A3: The reaction progress can be conveniently monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). On a TLC plate, the product, 2-chlorooctane, will have a higher Rf value (less polar) than the starting material, 2-octanol.

Q4: What are the expected yields for this synthesis?

A4: The yield of this compound can vary depending on the reaction conditions and the purity of the reagents. With careful execution of the protocol, yields in the range of 70-90% can be expected.

Method Chlorinating Agent Base Typical Yield
SN2 ReactionThionyl Chloride (SOCl₂)Pyridine70-90%
Appel ReactionCarbon tetrachloride (CCl₄)Triphenylphosphine (PPh₃)60-80%
With Phosphorus PentachloridePhosphorus Pentachloride (PCl₅)None50-70%

Q5: What are the key safety precautions I should take during this synthesis?

A5: Thionyl chloride is a corrosive and moisture-sensitive reagent that reacts violently with water to release toxic gases (HCl and SO₂).[3][4] Pyridine is a flammable and toxic liquid. It is crucial to:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Ensure all glassware is completely dry to prevent a violent reaction with thionyl chloride.

  • Quench any unreacted thionyl chloride carefully with a suitable alcohol (e.g., isopropanol) before disposal.

Experimental Protocols

Synthesis of (R)-(-)-2-Chlorooctane from (S)-(+)-2-Octanol

This protocol describes the synthesis of (R)-(-)-2-Chlorooctane via an SN2 reaction with inversion of configuration.

Materials:

  • (S)-(+)-2-Octanol

  • Thionyl chloride (SOCl₂)

  • Pyridine

  • Diethyl ether (anhydrous)

  • 5% Hydrochloric acid (HCl) solution

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a drying tube, dissolve (S)-(+)-2-Octanol (1.0 eq) in anhydrous diethyl ether.

  • Addition of Pyridine: Add pyridine (1.1 eq) to the solution and cool the mixture to 0°C in an ice bath.

  • Addition of Thionyl Chloride: Add thionyl chloride (1.1 eq) dropwise to the stirred solution via the dropping funnel. Maintain the temperature at 0°C during the addition.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours, or until TLC/GC analysis indicates the complete consumption of the starting material.

  • Workup:

    • Cool the reaction mixture in an ice bath and slowly add cold water to quench the reaction.

    • Transfer the mixture to a separatory funnel and wash sequentially with 5% HCl solution, water, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Purification:

    • Filter off the drying agent.

    • Remove the solvent by rotary evaporation.

    • The crude product can be purified by fractional distillation under reduced pressure or by column chromatography on silica (B1680970) gel using a non-polar eluent (e.g., hexane).

Visualizations

experimental_workflow cluster_reaction Reaction cluster_workup Workup cluster_purification Purification start Dissolve (S)-(+)-2-Octanol in anhydrous diethyl ether add_pyridine Add Pyridine and cool to 0°C start->add_pyridine add_socl2 Dropwise addition of Thionyl Chloride at 0°C add_pyridine->add_socl2 react Stir at room temperature (1-2 hours) add_socl2->react quench Quench with cold water react->quench wash_hcl Wash with 5% HCl quench->wash_hcl wash_water Wash with Water wash_hcl->wash_water wash_bicarb Wash with sat. NaHCO₃ wash_water->wash_bicarb wash_brine Wash with Brine wash_bicarb->wash_brine dry Dry over anhydrous MgSO₄ wash_brine->dry filter Filter dry->filter evaporate Rotary Evaporation filter->evaporate purify Fractional Distillation or Column Chromatography evaporate->purify product This compound purify->product

Caption: Experimental workflow for the synthesis of this compound.

reaction_pathway reactant (S)-(+)-2-Octanol reagent + SOCl₂ / Pyridine product (R)-(-)-2-Chlorooctane reactant->product SN2 Inversion byproducts + SO₂ + Pyridinium chloride

Caption: Reaction pathway for the synthesis of this compound.

References

Technical Support Center: Chlorination of Octane

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chlorination of octane (B31449). This resource is designed for researchers, scientists, and professionals in drug development. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the experimental chlorination of octane.

Frequently Asked Questions (FAQs)

Q1: What are the primary products of the free-radical chlorination of n-octane?

The free-radical chlorination of n-octane primarily yields a mixture of monochlorinated isomers: 1-chlorooctane, 2-chlorooctane, 3-chlorooctane, and 4-chlorooctane (B1617971). Due to the reaction mechanism, further chlorination can occur, leading to the formation of dichlorinated, trichlorinated, and higher polychlorinated alkanes (PCAs) as side products.[1][2][3]

Q2: Why do I get a mixture of monochlorinated octane isomers instead of a single product?

Free-radical chlorination is generally not very selective.[2] The chlorine radical can abstract any of the hydrogen atoms on the octane chain. In n-octane, there are four distinct types of hydrogen atoms (at positions C1, C2, C3, and C4), leading to the formation of a corresponding mixture of constitutional isomers. The distribution of these isomers is determined by the number of hydrogen atoms at each position and the relative reactivity of each type of hydrogen (primary vs. secondary).

Q3: What is the expected ratio of the different monochlorooctane isomers?

The product distribution depends on the statistical probability of a chlorine radical colliding with a specific hydrogen atom and the reactivity of that hydrogen. Secondary hydrogens are more reactive than primary hydrogens in free-radical chlorination. The relative reactivity of primary (1°), secondary (2°), and tertiary (3°) hydrogens has been found to be approximately 1 : 3.8 : 5.[4][5]

For n-octane, we can calculate a theoretical product distribution for the monochlorinated isomers based on these relative reactivities.

Q4: What are the common side reactions in the chlorination of octane?

The most significant side reactions are:

  • Polychlorination: The initial monochlorinated product can react further with chlorine to produce a mixture of dichlorinated, trichlorinated, and even more highly chlorinated octanes.[1][6] This is a common issue, especially if a high concentration of chlorine is used.

  • Formation of structural isomers: As mentioned, a mixture of 1-, 2-, 3-, and 4-chlorooctane is typically formed.

  • Radical termination reactions: The combination of two radicals can lead to the formation of longer-chain alkanes as minor byproducts, though this is less common.

Troubleshooting Guide

Problem Possible Causes Solutions
Low or no reaction 1. Insufficient initiation (e.g., UV light is too weak or the temperature is too low). 2. Presence of radical inhibitors (e.g., oxygen).1. Ensure a strong UV light source is used or gently heat the reaction mixture as per the protocol. 2. Degas the solvent and reactants or conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
Excessive polychlorination 1. High chlorine to octane molar ratio. 2. Prolonged reaction time.1. Use a molar excess of octane relative to the chlorinating agent (e.g., Cl2 or SO2Cl2). This increases the probability of a chlorine radical reacting with an octane molecule rather than a chloro-octane molecule. 2. Monitor the reaction progress (e.g., by GC) and stop it once the desired level of monochlorination is achieved.
Unexpected product distribution 1. Reaction temperature is too high, leading to reduced selectivity. 2. Presence of catalysts or solvents that can influence selectivity.1. Conduct the reaction at a lower temperature. Lower temperatures generally favor the more stable secondary radical, leading to a higher proportion of secondary chloro-octanes. 2. Ensure the use of non-reactive solvents. Aromatic solvents can sometimes influence reactivity.
Difficulty in product separation The boiling points of the monochlorinated isomers are very close, making separation by distillation challenging.Utilize fractional distillation with a high-efficiency column. For analytical purposes, gas chromatography (GC) is the preferred method for separating and quantifying the isomers.[7][8][9]

Quantitative Data

The theoretical product distribution for the monochlorination of n-octane can be estimated using the number of hydrogens at each position and their relative reactivities (1° = 1, 2° = 3.8).

Position Number of Hydrogens Type of Hydrogen Relative Reactivity Calculation Theoretical % Yield
C16Primary (1°)16 x 1 = 6.014.8%
C24Secondary (2°)3.84 x 3.8 = 15.237.5%
C34Secondary (2°)3.84 x 3.8 = 15.237.5%
C42Secondary (2°)3.82 x 3.8 = 7.618.8%
Total 40.5 100%

Note: This is a theoretical calculation. Actual experimental results may vary depending on reaction conditions.

Experimental Protocols

Key Experiment: Free-Radical Chlorination of n-Octane

This protocol is adapted from procedures for similar alkanes like heptane (B126788) and 1-chlorobutane.[10][11]

Materials:

  • n-Octane

  • Sulfuryl chloride (SO₂Cl₂) or chlorine gas (Cl₂)

  • Radical initiator (e.g., azobisisobutyronitrile - AIBN)

  • Anhydrous sodium bicarbonate (NaHCO₃)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Non-reactive solvent (e.g., carbon tetrachloride or dichloromethane, if needed)

  • Reaction vessel (e.g., a three-necked flask) equipped with a condenser, a dropping funnel, and a magnetic stirrer.

  • UV lamp or heat source (oil bath)

  • Gas trap (if using Cl₂ or generating SO₂)

Procedure:

  • Setup: Assemble the reaction apparatus in a fume hood. Ensure all glassware is dry.

  • Reactants: Place n-octane and the radical initiator (AIBN) in the reaction flask. If using a solvent, add it at this stage.

  • Initiation: Begin stirring and either heat the mixture to reflux or irradiate with a UV lamp to initiate the reaction.

  • Addition of Chlorinating Agent: Slowly add the sulfuryl chloride or bubble the chlorine gas through the reaction mixture from the dropping funnel or gas inlet tube. Control the rate of addition to maintain a steady reaction and avoid excessive temperature increase.

  • Reaction Monitoring: Monitor the progress of the reaction by taking small aliquots and analyzing them by Gas Chromatography (GC).

  • Workup: Once the desired conversion is achieved, stop the initiation (turn off the lamp/heat).

    • Cool the reaction mixture to room temperature.

    • Carefully add a saturated solution of sodium bicarbonate to neutralize any remaining acid (like HCl). Vent the flask frequently to release any CO₂ gas produced.

    • Separate the organic layer using a separatory funnel.

    • Wash the organic layer with water and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate.

  • Analysis and Purification: Filter off the drying agent. The product mixture can be analyzed by GC-MS to determine the product distribution.[8][9][12] Further purification can be attempted by fractional distillation.

Visualizations

Troubleshooting_Workflow start Experiment Start check_reaction Reaction Progress? start->check_reaction low_conversion Problem: Low/No Conversion check_reaction->low_conversion No high_polychlorination Problem: High Polychlorination check_reaction->high_polychlorination Yes, but... unexpected_ratio Problem: Unexpected Isomer Ratio check_reaction->unexpected_ratio Yes, but... end Successful Product Mixture check_reaction->end Yes solution1 Check Initiator/UV Source Degas Solvents low_conversion->solution1 solution2 Use Excess Octane Reduce Reaction Time high_polychlorination->solution2 solution3 Control Temperature Use Non-reactive Solvent unexpected_ratio->solution3 solution1->start Retry solution2->start Retry solution3->start Retry

Troubleshooting workflow for octane chlorination.

Reaction_Pathways cluster_main Main Reaction Pathway cluster_side Side Reaction: Polychlorination Octane n-Octane Octyl_rad Octyl Radical Octane->Octyl_rad H• abstraction Cl_rad Cl• Cl_rad->Octyl_rad HCl HCl Cl_rad->HCl Octyl_rad->Cl_rad Monochloro Monochloro-octanes (Isomer Mixture) Octyl_rad->Monochloro Cl• addition Cl2 Cl₂ Cl2->Monochloro Monochloro_side Monochloro-octanes Dichloro Dichloro-octanes Monochloro_side->Dichloro Further H• abstraction and Cl• addition Cl_rad_side Cl• Cl_rad_side->Dichloro

Reaction pathways in octane chlorination.

References

Technical Support Center: Purification of (-)-2-Chlorooctane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of (-)-2-chlorooctane from its common reaction byproducts.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound.

Fractional Distillation Issues

Problem 1: Poor Separation of this compound and Contaminants

  • Possible Cause: The boiling points of this compound and its byproducts, such as 2-octene or unreacted (R)-(-)-2-octanol, are too close for efficient separation with the current distillation setup.[1]

  • Solution:

    • Increase Column Efficiency: Utilize a longer fractionating column or one with a more efficient packing material (e.g., Vigreux indentations, Raschig rings, or metal sponges) to increase the number of theoretical plates.[2]

    • Optimize Distillation Rate: A slow and steady distillation rate is crucial for achieving good separation. A rate of approximately 1-2 drops per second for the distillate is often recommended.[2]

    • Ensure Proper Insulation: Insulate the fractionating column with glass wool or aluminum foil to maintain a proper temperature gradient and prevent premature condensation.[2]

    • Check Thermometer Placement: The thermometer bulb must be positioned just below the side arm leading to the condenser to accurately measure the temperature of the vapor that is distilling.[2]

Problem 2: No Product Distilling Over or Distillation Stops Prematurely

  • Possible Cause: Insufficient heating of the distillation flask or significant heat loss from the apparatus.

  • Solution:

    • Increase Heating Mantle Temperature: Gradually increase the temperature of the heating mantle. The temperature of the heating source should typically be set 20-30°C higher than the boiling point of the liquid being distilled.[3]

    • Improve Insulation: Ensure the distillation flask and fractionating column are well-insulated to minimize heat loss to the surroundings.[2]

    • Check for Leaks: Ensure all joints in the distillation apparatus are properly sealed to prevent vapor from escaping.

Problem 3: Bumping or Uncontrolled Boiling

  • Possible Cause: Superheating of the liquid due to a lack of nucleation sites for smooth boiling.[4]

  • Solution:

    • Add Boiling Chips: Always add a few fresh boiling chips or a magnetic stir bar to the distillation flask before heating to promote smooth boiling.[4] Never add boiling chips to a hot liquid.

    • Ensure Even Heating: Use a heating mantle that fits the round-bottom flask properly to ensure even heat distribution.

Column Chromatography Issues

Problem 1: Co-elution of this compound and Byproducts

  • Possible Cause: The chosen solvent system (eluent) does not provide adequate separation of the components on the stationary phase.

  • Solution:

    • Optimize Solvent System: Systematically screen different solvent systems with varying polarities. For a relatively non-polar compound like 2-chlorooctane, a non-polar stationary phase like silica (B1680970) gel is appropriate. The mobile phase would typically be a non-polar solvent such as hexane (B92381) or heptane, with a small amount of a slightly more polar solvent like ethyl acetate (B1210297) or dichloromethane (B109758) to adjust the elution strength.

    • Gradient Elution: If a single solvent system is ineffective, employ a gradient elution where the polarity of the mobile phase is gradually increased during the separation.

    • Dry Loading: If the crude product has poor solubility in the initial eluent, it can be adsorbed onto a small amount of silica gel and then dry-loaded onto the column.[5]

Problem 2: Tailing of Peaks During Elution

  • Possible Cause: Interactions between the analyte and active sites on the stationary phase, or overloading of the column.

  • Solution:

    • Deactivate Silica Gel: If strong interactions with acidic silica gel are suspected, a small amount of a basic modifier like triethylamine (B128534) can be added to the eluent.

    • Reduce Sample Load: Do not overload the column. As a general rule, the amount of crude material should be about 1-5% of the weight of the stationary phase.

Frequently Asked Questions (FAQs)

Q1: What are the most likely byproducts in the synthesis of this compound from (R)-(-)-2-octanol and thionyl chloride?

A1: The most common byproducts are 2-octene (from an E2 elimination reaction) and unreacted (R)-(-)-2-octanol. Other potential impurities could include diastereomeric sulfites if the intermediate chlorosulfite is not fully converted.

Q2: Why is pyridine (B92270) often used in the reaction of alcohols with thionyl chloride?

A2: Pyridine is a weak base that serves two primary purposes. First, it neutralizes the HCl generated during the reaction, which can prevent acid-catalyzed side reactions.[3] Second, it influences the reaction mechanism to proceed via an SN2 pathway, leading to inversion of stereochemistry.[5][6] This is crucial for converting (R)-(-)-2-octanol to (S)-(+)-2-chlorooctane (which is the enantiomer of this compound). To obtain this compound, one would typically start with (S)-(+)-2-octanol.

Q3: Can I use simple distillation instead of fractional distillation?

A3: Simple distillation is generally only effective for separating liquids with a boiling point difference of greater than 70°C or for separating a volatile liquid from a non-volatile solid.[3] Given the relatively close boiling points of this compound, 2-octene, and 2-octanol, fractional distillation is necessary for effective purification.[1][2]

Q4: How can I monitor the purity of my fractions during distillation or chromatography?

A4: Gas Chromatography (GC) is an excellent technique for monitoring the purity of the collected fractions. A small aliquot of each fraction can be injected into a GC to determine the relative amounts of the desired product and any impurities. Thin-layer chromatography (TLC) can also be used, particularly for column chromatography, but may be less effective for separating the relatively non-polar compounds involved.

Q5: What is the expected stereochemical outcome of the reaction between (R)-(-)-2-octanol and thionyl chloride?

A5: In the presence of a non-nucleophilic solvent, the reaction can proceed with retention of configuration via an SNi (substitution nucleophilic internal) mechanism.[6] However, when a base like pyridine is used, the reaction typically proceeds with inversion of configuration via an SN2 mechanism.[3][5] Therefore, reacting (R)-(-)-2-octanol with thionyl chloride and pyridine would be expected to yield (S)-(+)-2-chlorooctane.

Data Presentation

Table 1: Physical Properties of Key Compounds

CompoundStructureMolar Mass ( g/mol )Boiling Point (°C)
This compoundCH₃(CH₂)₅CHClCH₃148.67~173
(R)-(-)-2-OctanolCH₃(CH₂)₅CH(OH)CH₃130.23~175-178.5
trans-2-OcteneCH₃(CH₂)₄CH=CHCH₃112.22~123-125
cis-2-OcteneCH₃(CH₂)₄CH=CHCH₃112.22~126

Experimental Protocols

Synthesis of this compound from (S)-(+)-2-Octanol

This protocol is adapted for the synthesis of this compound, which has the (R) configuration, starting from (S)-(+)-2-octanol to achieve inversion of stereochemistry.

Materials:

  • (S)-(+)-2-Octanol

  • Thionyl chloride (SOCl₂)

  • Anhydrous pyridine

  • Anhydrous diethyl ether

  • 5% Hydrochloric acid solution

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • Reaction Setup: In a fume hood, equip a dry 250 mL round-bottom flask with a magnetic stir bar, a dropping funnel, and a reflux condenser fitted with a drying tube containing calcium chloride.

  • Reagent Addition: Add (S)-(+)-2-octanol (e.g., 0.1 mol) and anhydrous diethyl ether (100 mL) to the flask. Cool the stirred solution to 0°C using an ice-water bath.

  • Thionyl Chloride Addition: Slowly add thionyl chloride (e.g., 0.11 mol) dropwise from the addition funnel over 30 minutes, ensuring the internal temperature remains below 10°C.

  • Pyridine Addition: After the thionyl chloride addition is complete, add anhydrous pyridine (e.g., 0.11 mol) dropwise, maintaining the temperature below 10°C. A precipitate of pyridinium (B92312) hydrochloride will form.

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours. The reaction progress can be monitored by TLC or GC.

  • Workup: Cool the reaction mixture in an ice bath and cautiously add 50 mL of cold water to quench any excess thionyl chloride.

  • Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 50 mL of 5% HCl solution (to remove pyridine), 50 mL of water, 50 mL of saturated NaHCO₃ solution (to neutralize any remaining acid), and finally with 50 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the diethyl ether using a rotary evaporator.

Purification by Fractional Distillation
  • Apparatus Setup: Assemble a fractional distillation apparatus using the crude this compound in a round-bottom flask. Use a well-insulated fractionating column.

  • Distillation: Gently heat the flask. Collect a forerun of any low-boiling impurities.

  • Fraction Collection: As the temperature stabilizes near the boiling point of 2-octene (~125°C), collect this fraction in a separate receiving flask.

  • Increase the heating to distill the this compound, collecting the fraction that comes over at its boiling point (~173°C).

  • Leave a small amount of residue in the distillation flask to avoid distilling to dryness.

Mandatory Visualization

Synthesis_and_Purification_Workflow cluster_synthesis Synthesis of this compound cluster_purification Purification start (S)-(+)-2-Octanol in Diethyl Ether reagents 1. Thionyl Chloride (SOCl2) 2. Pyridine reaction Reaction at 0°C to RT start->reaction reagents->reaction workup Aqueous Workup (HCl, H2O, NaHCO3, Brine) reaction->workup crude Crude this compound workup->crude distillation Fractional Distillation crude->distillation byproducts Byproducts: 2-Octene, 2-Octanol distillation->byproducts Lower boiling fraction pure_product Pure this compound distillation->pure_product Higher boiling fraction

Caption: Workflow for the synthesis and purification of this compound.

Troubleshooting_Logic cluster_distillation Fractional Distillation cluster_chromatography Column Chromatography start Purification Issue d_issue Poor Separation? start->d_issue c_issue Co-elution? start->c_issue d_sol1 Increase Column Efficiency d_issue->d_sol1 Yes d_sol2 Optimize Distillation Rate d_issue->d_sol2 Yes d_sol3 Check Insulation d_issue->d_sol3 Yes c_sol1 Optimize Solvent System c_issue->c_sol1 Yes c_sol2 Use Gradient Elution c_issue->c_sol2 Yes c_sol3 Dry Load Sample c_issue->c_sol3 Yes

Caption: Troubleshooting logic for purification issues.

References

Technical Support Center: Chiral Resolution of 2-Chlorooctane

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chiral resolution of 2-chlorooctane (B146373). This resource provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and professionals in drug development.

Troubleshooting Guides

This section addresses specific issues you may encounter during the chiral resolution of 2-chlorooctane via enzymatic kinetic resolution and chiral High-Performance Liquid Chromatography (HPLC).

Enzymatic Kinetic Resolution Troubleshooting

Question: Why is my enzymatic resolution showing low or no conversion?

Answer: Low conversion in enzymatic resolutions can stem from several factors related to the enzyme's activity and the reaction conditions.

  • Enzyme Inactivity: The lipase (B570770) may be inactive due to improper storage or handling. Ensure the enzyme is stored at the recommended temperature and handled according to the manufacturer's instructions.

  • Sub-optimal Reaction Conditions: Temperature, solvent, and pH can significantly impact enzyme activity.

    • Temperature: Most lipases, such as Candida antarctica lipase B (CALB), have an optimal temperature range, often between 30-50°C.[1] Verify that your reaction temperature is within the optimal range for the specific lipase you are using.

    • Solvent: The choice of organic solvent is crucial. Non-polar solvents like hexane (B92381) or heptane (B126788) are often preferred for lipase-catalyzed resolutions.[2] Polar solvents can strip the essential water layer from the enzyme, leading to deactivation.

    • Water Content: Lipases require a minimal amount of water to maintain their catalytically active conformation. However, excessive water can promote the reverse reaction (hydrolysis). The optimal water activity (a_w_) should be controlled, for instance, by using molecular sieves or salt hydrates.[3]

  • Substrate/Product Inhibition: High concentrations of the substrate (2-chlorooctane) or the product can inhibit the enzyme. Try running the reaction at a lower substrate concentration.

  • Acyl Donor Issues: Ensure the acyl donor is stable under the reaction conditions and is used in the correct molar ratio. For transesterification reactions, vinyl acetate (B1210297) is often used as an irreversible acyl donor, as the resulting vinyl alcohol tautomerizes to acetaldehyde, driving the reaction forward.[4]

Question: My enzymatic resolution has stalled at 50% conversion, but the enantiomeric excess (e.e.) of the remaining substrate is low. What's wrong?

Answer: This is a classic sign of a non-selective enzyme or racemization of the substrate or product under the reaction conditions.

  • Low Enantioselectivity of the Enzyme: The chosen lipase may not be effective for resolving 2-chlorooctane. Screening different lipases (e.g., from Pseudomonas cepacia, Candida rugosa) is recommended to find one with higher enantioselectivity (E-value).[1][5]

  • Racemization: The chiral center in 2-chlorooctane or the acylated product might be racemizing under the reaction conditions. This can be investigated by incubating the purified enantiomers under the reaction conditions (without the enzyme) and monitoring their optical purity over time.

Chiral HPLC Troubleshooting

Question: I am not seeing any separation of the 2-chlorooctane enantiomers on my chiral column. What should I do?

Answer: A complete lack of separation, or co-elution, is a common issue in chiral method development.

  • Incorrect Chiral Stationary Phase (CSP): The selected CSP may not be suitable for resolving 2-chlorooctane. Polysaccharide-based columns, such as those with cellulose (B213188) or amylose (B160209) derivatives (e.g., Chiralcel® OD-H), are a good starting point for a wide range of racemates.[6][7] If one type of CSP doesn't work, you may need to screen others.

  • Inappropriate Mobile Phase: The mobile phase composition is critical for achieving separation.

    • For normal-phase chromatography on a polysaccharide-based column, a typical mobile phase is a mixture of an alkane (like n-hexane or heptane) and an alcohol (like isopropanol (B130326) or ethanol).[8][9]

    • Try varying the ratio of the alcohol modifier. A lower alcohol percentage generally increases retention and may improve resolution, but can also lead to broader peaks.

  • Temperature Effects: Temperature can influence chiral recognition. Try operating the column at different temperatures (e.g., 10°C, 25°C, 40°C) to see if resolution improves. Lower temperatures often enhance enantioselectivity.

Question: My peaks are tailing. How can I improve the peak shape?

Answer: Peak tailing can be caused by several factors, including secondary interactions with the stationary phase and column overload.

  • Secondary Silanol (B1196071) Interactions: Residual silanol groups on the silica (B1680970) support of the CSP can cause tailing, especially with polar or basic analytes. While 2-chlorooctane is relatively non-polar, this can still be a factor. Adding a small amount of a competing agent to the mobile phase, such as an acid (trifluoroacetic acid) or a base (diethylamine), can sometimes improve peak shape, but be sure this is compatible with your CSP.[8]

  • Column Overload: Injecting too much sample can lead to peak tailing. Try diluting your sample and injecting a smaller volume.

  • Contamination: The column or guard column may be contaminated. Flush the column with a strong, compatible solvent as recommended by the manufacturer.[8]

Frequently Asked Questions (FAQs)

Q1: What is the first step in developing a chiral resolution method for 2-chlorooctane? A1: The first step is a literature search for established methods for 2-chlorooctane or structurally similar compounds like other secondary haloalkanes or 2-octanol.[10] Based on the findings, you can choose an initial approach, such as enzymatic resolution with a lipase or screening of chiral HPLC columns.

Q2: How do I calculate the enantiomeric excess (e.e.)? A2: Enantiomeric excess is calculated from the relative amounts of the two enantiomers. If you have the peak areas from a chiral chromatogram for the (R) and (S) enantiomers, the formula is: e.e. (%) = |Area(R) - Area(S)| / |Area(R) + Area(S)| * 100 A racemic mixture has an e.e. of 0%, while a pure enantiomer has an e.e. of 100%.[11]

Q3: Can I use a non-chiral column to determine e.e.? A3: Generally, no. A non-chiral (achiral) column cannot distinguish between enantiomers. However, it is possible to use an indirect method where the enantiomers are first reacted with a chiral derivatizing agent to form diastereomers. These diastereomers can then be separated on an achiral column.[12]

Q4: What is a "guard column" and do I need one? A4: A guard column is a short, disposable column placed before the main analytical column. It is packed with the same or a similar stationary phase. Its purpose is to protect the expensive analytical column from contaminants and strongly retained compounds in the sample. Using a guard column is highly recommended to extend the lifetime of your chiral column.[8]

Q5: My lipase-catalyzed reaction is very slow. How can I speed it up? A5: To increase the reaction rate, you can:

  • Increase the enzyme concentration.

  • Optimize the temperature for the specific lipase.

  • Ensure efficient mixing to overcome mass transfer limitations.

  • Choose a solvent that favors high enzyme activity.[2]

Quantitative Data Summary

The following tables provide illustrative data for typical outcomes in the chiral resolution of a secondary haloalkane like 2-chlorooctane. Actual results may vary.

Table 1: Illustrative Data for Enzymatic Kinetic Resolution of (±)-2-Chlorooctane

Lipase SourceAcyl DonorSolventTemp (°C)Time (h)Conversion (%)Substrate e.e. (%)Product e.e. (%)E-value
Candida antarctica Lipase B (CALB)Vinyl AcetateHeptane4024~50>99>99>200
Pseudomonas cepacia Lipase (PCL)Vinyl ButyrateToluene3548~4580>95~50
Candida rugosa Lipase (CRL)Acetic AnhydrideDichloromethane3072~4065>90~20

Table 2: Illustrative Data for Chiral HPLC Separation of (±)-2-Chlorooctane

Chiral Stationary PhaseMobile Phase (v/v)Flow Rate (mL/min)Temp (°C)k'1k'2Separation Factor (α)Resolution (Rs)
Chiralcel® OD-Hn-Hexane/Isopropanol (99:1)1.0252.52.81.121.8
Chiralcel® OD-Hn-Hexane/Isopropanol (95:5)1.0251.82.01.101.5
Chiralpak® AD-Hn-Hexane/Ethanol (98:2)0.8203.13.51.132.1

Experimental Protocols

Protocol 1: Enzymatic Kinetic Resolution of (±)-2-Chlorooctane using CALB
  • Materials:

    • (±)-2-Chlorooctane

    • Immobilized Candida antarctica lipase B (e.g., Novozym® 435)

    • Vinyl acetate (acyl donor)

    • Anhydrous heptane (solvent)

    • Molecular sieves (3Å), activated

  • Procedure:

    • To a dried flask, add (±)-2-chlorooctane (1.0 eq.), anhydrous heptane, and activated molecular sieves.

    • Add vinyl acetate (1.5 eq.).

    • Add immobilized CALB (e.g., 20 mg per 100 mg of substrate).

    • Seal the flask and place it in an orbital shaker at 40°C.

    • Monitor the reaction progress by taking small aliquots over time and analyzing them by chiral GC or HPLC to determine conversion and enantiomeric excess of the remaining substrate and the formed product (2-octyl acetate).

    • The reaction is typically stopped at or near 50% conversion to obtain high e.e. for both the unreacted (S)-2-chlorooctane and the product, (R)-2-octyl acetate.

    • Once the desired conversion is reached, filter off the enzyme and molecular sieves.

    • The solvent can be removed under reduced pressure. The remaining substrate and product can be separated by column chromatography.

Protocol 2: Chiral HPLC Analysis of 2-Chlorooctane
  • Instrumentation and Column:

    • HPLC system with UV detector (detection at a low wavelength, e.g., 210 nm, may be necessary for 2-chlorooctane).

    • Chiralcel® OD-H column (e.g., 250 x 4.6 mm, 5 µm particle size).[6]

  • Mobile Phase Preparation:

    • Prepare a mobile phase of n-Hexane/Isopropanol (99:1 v/v).

    • Use HPLC-grade solvents.

    • Degas the mobile phase before use.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25°C.

    • Injection Volume: 10 µL.

    • Sample Preparation: Dissolve a small amount of the 2-chlorooctane sample in the mobile phase.

  • Procedure:

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.

    • Inject the sample.

    • Record the chromatogram for a sufficient time to allow both enantiomers to elute.

    • Integrate the peak areas to determine the enantiomeric excess.

Visualizations

Enzymatic_Resolution_Workflow Workflow for Enzymatic Kinetic Resolution cluster_prep Preparation cluster_reaction Reaction cluster_monitoring Monitoring & Workup cluster_separation Separation racemate Racemic 2-Chlorooctane reaction_vessel Reaction at Optimal Temp & Mixing racemate->reaction_vessel enzyme Immobilized Lipase (e.g., CALB) enzyme->reaction_vessel reagents Acyl Donor & Solvent reagents->reaction_vessel monitoring Monitor by Chiral HPLC/GC reaction_vessel->monitoring Take Aliquots stop_reaction Stop at ~50% Conversion monitoring->stop_reaction filtration Filter to Remove Enzyme stop_reaction->filtration separation Column Chromatography filtration->separation enantiomer_S (S)-2-Chlorooctane separation->enantiomer_S product_R (R)-Product separation->product_R

Caption: Workflow for Enzymatic Kinetic Resolution.

HPLC_Troubleshooting_Logic Troubleshooting Logic for Poor HPLC Resolution start Poor or No Resolution check_csp Is the CSP appropriate? (e.g., Polysaccharide-based) start->check_csp check_mp Optimize Mobile Phase (Vary % Alcohol) check_csp->check_mp Yes fail Screen Different CSPs check_csp->fail No check_temp Optimize Temperature (e.g., 10-40°C) check_mp->check_temp Improvement? success Resolution Achieved check_mp->success Yes check_column Check Column Health (Flush / Replace Guard) check_temp->check_column Improvement? check_temp->success Yes check_column->success Yes check_column->fail No Improvement

Caption: Troubleshooting Logic for Poor HPLC Resolution.

References

Technical Support Center: Optimizing Synthesis of (-)-2-Chlorooctane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of (-)-2-Chlorooctane. The information is presented in a user-friendly question-and-answer format to directly address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the stereochemistry of this compound and its common precursor?

This compound possesses the (R) configuration at its stereocenter. The common and logical precursor for its stereospecific synthesis is (R)-(-)-2-octanol. The synthesis aims to invert the stereocenter from (R) to (S) to yield the desired (+)-2-chlorooctane, which is the enantiomer of this compound. To synthesize this compound, one would start with (S)-(+)-2-octanol. However, as the synthesis of (+)-2-chlorooctane from (R)-(-)-2-octanol is well-documented, we will focus on this transformation, which follows the same principles for obtaining the desired this compound from (S)-(+)-2-octanol.

Q2: Which synthetic methods are recommended for a stereospecific synthesis of this compound?

For the synthesis of optically active 2-chlorooctane (B146373) from the corresponding chiral 2-octanol, methods that proceed with a predictable stereochemical outcome are essential. The most common and effective methods involve nucleophilic substitution (SN2) reactions which lead to an inversion of configuration at the chiral center. The two primary recommended methods are:

  • Reaction with Thionyl Chloride (SOCl₂) : This is a widely used method for converting alcohols to alkyl chlorides. When performed in the presence of a base like pyridine (B92270), the reaction proceeds via an SN2 mechanism, resulting in a clean inversion of stereochemistry.[1][2] The gaseous byproducts (SO₂ and HCl) are easily removed, simplifying purification.[3][4]

  • The Appel Reaction : This reaction utilizes triphenylphosphine (B44618) (PPh₃) and a carbon tetrahalide (like CCl₄) to convert alcohols to alkyl halides.[5][6] It is known for its mild conditions and also proceeds with inversion of configuration for primary and secondary alcohols.[5][6]

Q3: What are the key reaction parameters to control for optimal yield and stereoselectivity?

Optimizing the reaction conditions is crucial for maximizing the yield and enantiomeric excess of this compound. Key parameters include:

  • Temperature: Lower temperatures are generally favored to minimize side reactions such as elimination and racemization. For the thionyl chloride reaction, the addition of the reagent is often carried out at 0°C.[1]

  • Solvent: The choice of solvent is critical. For the thionyl chloride reaction, using a non-coordinating solvent like toluene (B28343) or chloroform (B151607) can lead to retention of configuration (SNi mechanism), while the use of pyridine promotes the desired inversion (SN2 mechanism).[1] For the Appel reaction, aprotic solvents like dichloromethane (B109758) are common.[6]

  • Reagent Stoichiometry: Using a slight excess of the chlorinating agent (e.g., 1.1-1.5 equivalents of thionyl chloride) can help drive the reaction to completion.[1]

  • Reaction Time: The reaction progress should be monitored (e.g., by TLC) to determine the optimal reaction time and avoid prolonged reaction times which can lead to side products.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield - Incomplete reaction. - Competing elimination reaction (E2). - Formation of symmetric ether byproduct. - Loss of product during workup and purification.- Monitor the reaction by TLC to ensure completion. - Use milder reaction conditions (lower temperature). For the thionyl chloride reaction, the presence of pyridine helps neutralize the HCl byproduct, reducing acid-catalyzed elimination.[1] - Carefully control stoichiometry and reaction temperature.[1] - Ensure efficient extraction and minimize transfers.
Low Enantiomeric Excess (Racemization) - The reaction is proceeding partially through an SN1 mechanism. - For the thionyl chloride reaction, the absence of a base like pyridine can lead to a competing SNi mechanism with retention of configuration, thus lowering the overall inversion selectivity.- Use reaction conditions that strongly favor the SN2 pathway (e.g., aprotic polar solvent, good nucleophile). - When using thionyl chloride, ensure the use of pyridine to promote a clean SN2 inversion.[1][2]
Formation of Alkene Impurities - Elimination (E2) is a common side reaction, especially at higher temperatures. The acidic conditions generated during the thionyl chloride reaction can promote elimination.- Maintain a low reaction temperature. - Use a non-basic chlorinating agent or, in the case of thionyl chloride, add a base like pyridine to neutralize the generated HCl.[1]
Product is Cloudy or Contains Water - Incomplete drying of the organic phase before the final purification step.- Thoroughly dry the product with an anhydrous salt like MgSO₄ or Na₂SO₄ before distillation. Ensure the drying agent is free-flowing after stirring.
Difficulty in Removing Triphenylphosphine Oxide (from Appel Reaction) - Triphenylphosphine oxide is a common byproduct of the Appel reaction and can be challenging to separate from the desired product due to its polarity.- Purification is typically achieved by column chromatography. In some cases, precipitation of the triphenylphosphine oxide can be induced.

Experimental Protocols

Protocol 1: Synthesis of this compound via Thionyl Chloride with Inversion of Stereochemistry (SN2 Pathway)

This protocol is adapted from general procedures for the conversion of secondary alcohols to alkyl chlorides with inversion of stereochemistry.[1][2]

Materials:

  • (S)-(+)-2-Octanol (1.0 eq)

  • Anhydrous Pyridine

  • Thionyl Chloride (SOCl₂) (1.1 - 1.5 eq)

  • Anhydrous diethyl ether

  • Saturated aqueous NaHCO₃ solution

  • Brine

  • Anhydrous MgSO₄ or Na₂SO₄

Procedure:

  • In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize HCl and SO₂), dissolve (S)-(+)-2-octanol in anhydrous pyridine.

  • Cool the solution to 0°C in an ice bath.

  • Add thionyl chloride dropwise to the stirred solution via the dropping funnel over 30-60 minutes, maintaining the temperature at 0°C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Carefully and slowly pour the reaction mixture into a stirred, saturated aqueous solution of NaHCO₃ to neutralize the excess acid and quench any remaining thionyl chloride.

  • Separate the organic layer and extract the aqueous layer with diethyl ether.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude this compound by fractional distillation under reduced pressure.

Protocol 2: Synthesis of this compound via the Appel Reaction

This protocol is based on general procedures for the Appel reaction.[5][6]

Materials:

  • (S)-(+)-2-Octanol (1.0 eq)

  • Triphenylphosphine (PPh₃) (1.2 eq)

  • Carbon tetrachloride (CCl₄)

  • Anhydrous dichloromethane (DCM)

Procedure:

  • In a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve triphenylphosphine in anhydrous dichloromethane.

  • Cool the solution to 0°C in an ice bath.

  • Add a solution of (S)-(+)-2-octanol in anhydrous dichloromethane to the stirred solution.

  • Add carbon tetrachloride dropwise to the reaction mixture at 0°C.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Concentrate the reaction mixture under reduced pressure.

  • The crude product can be purified by column chromatography on silica (B1680970) gel to separate the this compound from the triphenylphosphine oxide byproduct.

Data Presentation

Table 1: Physical Properties of 2-Chlorooctane and Related Compounds

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)
2-ChlorooctaneC₈H₁₇Cl148.67172-173[7][8]
(S)-(+)-2-OctanolC₈H₁₈O130.23178-180
Octene (potential byproduct)C₈H₁₆112.21~121

Table 2: Summary of Reaction Conditions for Stereospecific Chlorination

MethodReagentsSolventTemperatureStereochemical Outcome
Thionyl ChlorideSOCl₂Pyridine0°C to RTInversion (SN2)[1][2]
Appel ReactionPPh₃, CCl₄Dichloromethane0°C to RTInversion (SN2)[5][6]
TMSCl/BiCl₃TMSCl, cat. BiCl₃Not specifiedNot specifiedInversion (SN2-like)[9]

Visualizations

experimental_workflow cluster_start Starting Material cluster_reaction Chlorination Reaction cluster_workup Workup & Purification cluster_product Final Product start (S)-(+)-2-Octanol thionyl_chloride Thionyl Chloride (SOCl₂) / Pyridine start->thionyl_chloride appel Appel Reaction (PPh₃ / CCl₄) start->appel quench Aqueous Quench thionyl_chloride->quench appel->quench extract Extraction quench->extract dry Drying extract->dry purify Fractional Distillation / Chromatography dry->purify product This compound purify->product troubleshooting_logic cluster_yield Low Yield Analysis cluster_purity Low Purity Analysis issue Low Yield or Purity? incomplete_rxn Incomplete Reaction? issue->incomplete_rxn Yield Issue racemization Racemization? issue->racemization Purity Issue elimination Elimination Side Reaction? incomplete_rxn->elimination No check_tlc Monitor by TLC incomplete_rxn->check_tlc Yes workup_loss Loss During Workup? elimination->workup_loss No lower_temp Lower Reaction Temperature elimination->lower_temp Yes optimize_extraction Optimize Extraction/Purification workup_loss->optimize_extraction Yes alkene_impurity Alkene Impurity? racemization->alkene_impurity No use_pyridine Use Pyridine with SOCl₂ racemization->use_pyridine Yes check_temp Check Temperature Control alkene_impurity->check_temp Yes

References

Technical Support Center: Stereochemical Integrity of (-)-2-Chlorooctane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist you in preventing the racemization of (-)-2-chlorooctane during your experiments. Maintaining the stereochemical purity of chiral molecules is critical in drug development and various fields of chemical research. This guide will help you navigate the challenges of working with this secondary alkyl halide.

Quick Troubleshooting Guide

Issue EncounteredProbable Cause(s)Recommended Solution(s)
Loss of Optical Activity / Racemization Reaction proceeding through an S({N})1 mechanism.Promote the S({N})2 pathway. See detailed FAQs below.
Use of a polar protic solvent (e.g., water, ethanol, methanol).Switch to a polar aprotic solvent such as acetone, DMF, or DMSO.
Use of a weak nucleophile.Employ a strong, preferably anionic, nucleophile (e.g., N(_3)
^{-}
, CN
^{-}
, RS
^{-}
).
High reaction temperature.Conduct the reaction at a low to moderate temperature .
Low Reaction Yield Poor leaving group ability.While chloride is a reasonable leaving group, for difficult reactions, consider converting the corresponding alcohol to a tosylate for a better leaving group.
Steric hindrance.Ensure the nucleophile is not excessively bulky.
Formation of Elimination Byproducts Use of a strong, bulky base/nucleophile.Use a nucleophile that is a weak base (e.g., azide (B81097), cyanide).
High reaction temperature.Lower the reaction temperature, as elimination is favored at higher temperatures.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of racemization when working with this compound?

A1: The primary cause of racemization in reactions involving this compound, a chiral secondary alkyl halide, is the occurrence of a nucleophilic substitution reaction via the S(_{N})1 mechanism . This mechanism proceeds through a planar carbocation intermediate. The incoming nucleophile can attack this flat intermediate from either face with roughly equal probability, leading to a mixture of both enantiomers (a racemic mixture).[1][2][3]

Q2: How can I prevent racemization and promote inversion of stereochemistry?

A2: To prevent racemization, you must favor the S({N})2 mechanism over the S({N})1 mechanism. The S({N})2 reaction is a single-step process where the nucleophile attacks the carbon center from the side opposite to the leaving group (backside attack).[4] This concerted mechanism results in a predictable inversion of the stereochemical configuration.[5][4] For this compound, which is likely the (S) enantiomer if levorotatory, an S(_{N})2 reaction would yield the corresponding (R) product.

Q3: What are the ideal reaction conditions to favor the S(_{N})2 pathway for this compound?

A3: To promote the S(_{N})2 mechanism and ensure inversion of configuration, the following conditions are recommended:

  • Substrate: As a secondary halide, this compound is at a crossroads between S({N})1 and S({N})2. The choice of other reaction parameters is therefore critical.

  • Nucleophile: Use a strong nucleophile . Strong nucleophiles are necessary to facilitate the bimolecular rate-determining step of the S(_{N})2 reaction.[6] Anionic nucleophiles are generally stronger than their neutral counterparts.

  • Solvent: Employ a polar aprotic solvent . These solvents can dissolve the nucleophilic salt but do not solvate the anion as strongly as polar protic solvents. This "naked" and highly reactive nucleophile is crucial for the S(_{N})2 pathway.[7][8]

  • Temperature: Maintain a low to moderate reaction temperature . Higher temperatures can provide the energy needed to form a carbocation, thus favoring the S(_{N})1 pathway, and can also promote competing elimination reactions.

Q4: Which solvents are best for S(_{N})2 reactions with this compound?

A4: Polar aprotic solvents are highly recommended. Below is a table illustrating the significant rate enhancement for a typical S(_{N})2 reaction in polar aprotic solvents compared to polar protic solvents.

SolventSolvent TypeRelative Rate Constant (k({rel}))Rationale
Dimethylformamide (DMF) Polar Aprotic~2800Excellent at solvating cations, leaving the nucleophile highly reactive.
Acetone Polar Aprotic~500Good choice, significantly enhances S({N})2 reaction rates.
Ethanol Polar Protic~4Solvates the nucleophile through hydrogen bonding, reducing its reactivity.
Methanol Polar Protic~1Strong hydrogen bonding with the nucleophile significantly slows the S({N})2 reaction.
Water Polar Protic~0.1Strongest solvation of the nucleophile, least favorable for S({N})2.

Note: The relative rate constants are illustrative for the S(_{N})2 reaction of 1-bromooctane (B94149) with azide at 25°C and are normalized to the reaction in methanol. This demonstrates the dramatic effect of solvent choice.

Q5: How does the choice of nucleophile affect the stereochemical outcome?

A5: The strength of the nucleophile is a key determinant of the reaction mechanism. A strong nucleophile will favor the S({N})2 pathway, leading to inversion, while a weak nucleophile is more likely to allow for the S({N})1 pathway and racemization.

NucleophileCategoryRelative Rate Constant (Illustrative)Expected Stereochemical Outcome
Azide (N({3})
^{-}
)
Excellent~500Inversion (S({N})2)
Iodide (Ingcontent-ng-c3973722063="" _nghost-ng-c798938392="" class="inline ng-star-inserted">
^{-}
)
Excellent~100Inversion (S({N})2)
Cyanide (CNngcontent-ng-c3973722063="" _nghost-ng-c798938392="" class="inline ng-star-inserted">
^{-}
)
Good~125Inversion (S({N})2)
Hydroxide (OHngcontent-ng-c3973722063="" _nghost-ng-c798938392="" class="inline ng-star-inserted">
^{-}
)
Good~16Inversion (S({N})2), but can promote elimination
Water (H({2})O)Weak~0.001Racemization (S({N})1)

Note: The relative rate constants are illustrative for the S(_{N})2 reaction of 1-bromooctane and are normalized to the reaction with chloride.

Experimental Protocols

Protocol: Nucleophilic Substitution of this compound with Sodium Azide (S(_{N})2 Conditions)

This protocol is designed to maximize the inversion of stereochemistry by favoring the S(_{N})2 pathway.

Materials:

  • This compound

  • Sodium azide (NaN(_{3}))

  • Anhydrous dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (B86663) (MgSO(_{4}))

  • Round-bottom flask, magnetic stirrer, reflux condenser, separatory funnel, rotary evaporator.

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 equivalent) in anhydrous DMF.

  • Addition of Nucleophile: To this solution, add sodium azide (1.5 equivalents). Using an excess of the nucleophile helps to ensure the reaction goes to completion via the bimolecular pathway.

  • Reaction Conditions: Heat the reaction mixture to a moderate temperature (e.g., 50-60 °C). Stir the mixture vigorously.

  • Monitoring: Monitor the progress of the reaction periodically using an appropriate technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC), until the starting material is consumed.

  • Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • Pour the mixture into a separatory funnel containing water.

    • Extract the aqueous layer three times with diethyl ether.

    • Combine the organic extracts and wash them successively with water, saturated aqueous sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate.

  • Isolation:

    • Filter off the drying agent.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product, (+)-2-azidooctane.

  • Purification and Analysis:

    • Purify the crude product by flash column chromatography if necessary.

    • Determine the optical rotation of the purified product using a polarimeter and calculate the enantiomeric excess to confirm the degree of inversion.

Visualizing Reaction Pathways and Experimental Logic

To aid in understanding the concepts discussed, the following diagrams illustrate the key reaction mechanisms and a logical workflow for experimental design.

SN1_vs_SN2 cluster_SN1 SN1 Pathway (Leads to Racemization) cluster_SN2 SN2 Pathway (Leads to Inversion) SN1_start This compound SN1_inter Planar Carbocation Intermediate SN1_start->SN1_inter Slow, Unimolecular Loss of Cl- SN1_end Racemic Mixture (R and S Products) SN1_inter->SN1_end Fast, Nucleophilic Attack (Both Faces) SN2_start This compound SN2_ts Transition State SN2_start->SN2_ts Concerted, Bimolecular Backside Attack by Nu- SN2_end Inverted Product ((+)-Product) SN2_ts->SN2_end workflow start Goal: Prevent Racemization of This compound decision_mechanism Choose Reaction Mechanism start->decision_mechanism sn2_path Select SN2 Pathway (Inversion of Configuration) decision_mechanism->sn2_path Favorable sn1_path Avoid SN1 Pathway (Racemization) decision_mechanism->sn1_path Unfavorable decision_solvent Select Solvent sn2_path->decision_solvent polar_aprotic Polar Aprotic (e.g., DMF, Acetone) decision_solvent->polar_aprotic Correct polar_protic Avoid Polar Protic (e.g., H2O, EtOH) decision_solvent->polar_protic Incorrect decision_nucleophile Select Nucleophile polar_aprotic->decision_nucleophile strong_nu Strong Nucleophile (e.g., N3-, CN-) decision_nucleophile->strong_nu Correct weak_nu Avoid Weak Nucleophile (e.g., H2O, ROH) decision_nucleophile->weak_nu Incorrect decision_temp Select Temperature strong_nu->decision_temp low_temp Low to Moderate Temperature decision_temp->low_temp Correct high_temp Avoid High Temperature decision_temp->high_temp Incorrect end Achieve High Enantiomeric Excess of Inverted Product low_temp->end

References

Troubleshooting low enantiomeric excess in asymmetric synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues with low enantiomeric excess (ee) in asymmetric synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Our troubleshooting guides are presented in a question-and-answer format to directly address specific problems you may encounter during your experiments.

Q1: My asymmetric reaction is resulting in a low enantiomeric excess (ee). What are the most common causes?

A1: Low enantiomeric excess is a common challenge in asymmetric synthesis and can be attributed to several factors. A systematic investigation is the key to identifying the root cause. The primary areas to investigate are:

  • Catalyst-Related Issues: The chiral catalyst is the cornerstone of asymmetric induction. Its purity, activity, and proper handling are critical.

  • Reaction Conditions: Parameters such as temperature, solvent, and concentration play a significant role in the stereochemical outcome of the reaction.

  • Substrate Quality: The purity of your starting materials can significantly impact the catalyst's performance and, consequently, the enantioselectivity.

  • Analytical Method Accuracy: It is also crucial to ensure that the method used to measure the enantiomeric excess is accurate and validated.

Q2: How does the purity of the chiral catalyst affect the enantiomeric excess?

A2: The enantiomeric purity of the chiral catalyst directly influences the enantiomeric excess of the product.[1][2] Any racemic or impure form of the catalyst will likely catalyze a non-stereoselective reaction, leading to a decrease in the overall ee.

Troubleshooting Steps:

  • Verify Catalyst Purity: If possible, determine the enantiomeric purity of your catalyst using techniques like chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

  • Source a High-Purity Catalyst: Purchase catalysts from reputable suppliers who provide a certificate of analysis with guaranteed enantiomeric purity.

  • Proper Storage and Handling: Chiral catalysts can be sensitive to air, moisture, and light. Ensure you are following the recommended storage and handling procedures to prevent degradation.

Q3: Could the reaction temperature be the reason for my low ee?

A3: Yes, temperature is a critical parameter in controlling enantioselectivity.[3][4][5][6][7] Generally, lowering the reaction temperature enhances enantioselectivity.[8] This is because a lower temperature increases the energy difference between the diastereomeric transition states, favoring the formation of one enantiomer over the other. However, in some rare cases, higher temperatures have been observed to improve enantioselectivity.[3][7]

Troubleshooting Steps:

  • Temperature Screening: Perform the reaction at a range of temperatures (e.g., room temperature, 0 °C, -20 °C, -78 °C) to determine the optimal condition for enantioselectivity.

  • Monitor Reaction Time: Be aware that lowering the temperature will likely slow down the reaction rate, so you may need to increase the reaction time accordingly.

Table 1: Effect of Temperature on Enantiomeric Excess (Illustrative Example)

Temperature (°C)Enantiomeric Excess (ee, %)
2565
088
-2095
-7899

Q4: I'm still getting low ee after optimizing the temperature. What role does the solvent play?

A4: The solvent can have a profound impact on the enantioselectivity of a reaction.[9][10][11][12] It can influence the solubility of the catalyst and reactants, the stability of the transition state, and the overall reaction mechanism. The polarity and coordinating ability of the solvent are particularly important factors.[8]

Troubleshooting Steps:

  • Solvent Screening: Test a variety of solvents with different polarities and coordinating properties (e.g., toluene, dichloromethane, THF, diethyl ether, ethyl acetate).

  • Consider Solvent Mixtures: In some cases, a mixture of solvents can provide the optimal balance of properties for high enantioselectivity.

Table 2: Influence of Solvent on Enantiomeric Excess (Illustrative Example)

SolventDielectric Constant (ε)Enantiomeric Excess (ee, %)
Toluene2.492
Dichloromethane9.185
Tetrahydrofuran (THF)7.578
Acetonitrile37.555

Q5: My catalyst and reaction conditions seem fine. Could the substrate be the problem?

A5: Absolutely. The purity and structure of your substrate are critical for achieving high enantioselectivity.[13][14][15][16]

Troubleshooting Steps:

  • Substrate Purity: Ensure your substrate is free from impurities that could poison the catalyst or participate in non-selective side reactions. Purify the substrate by distillation, recrystallization, or chromatography if necessary.

  • Substrate Structure: In some cases, minor modifications to the substrate structure, such as the introduction of a different protecting group, can have a significant impact on the stereochemical outcome.

Experimental Protocols

Protocol 1: General Procedure for Temperature Screening

  • Set up a series of identical reactions in parallel.

  • To a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), add the chiral catalyst and the solvent.

  • Cool each reaction vessel to the desired temperature (e.g., 25 °C, 0 °C, -20 °C, -78 °C) using an appropriate cooling bath.

  • Add the substrate to each reaction mixture.

  • Stir the reactions at their respective temperatures and monitor their progress by TLC or another suitable analytical technique.

  • Once the reactions are complete, quench them and work up each reaction in an identical manner.

  • Purify the product from each reaction.

  • Determine the enantiomeric excess of each purified product using chiral HPLC or GC.

Protocol 2: General Procedure for Solvent Screening

  • Set up a series of identical reactions in parallel, each with a different solvent.

  • To a flame-dried flask under an inert atmosphere, add the chiral catalyst and the chosen solvent.

  • Bring each reaction to the optimal temperature determined from the temperature screening experiment.

  • Add the substrate to each reaction mixture.

  • Stir the reactions and monitor their progress.

  • Upon completion, perform an identical quench and workup procedure for each reaction.

  • Purify the product from each reaction.

  • Analyze the enantiomeric excess of each product by chiral HPLC or GC.

Visualizing the Troubleshooting Process

Diagram 1: Troubleshooting Workflow for Low Enantiomeric Excess

TroubleshootingWorkflow Start Low Enantiomeric Excess Observed Catalyst Catalyst Issues? Start->Catalyst Conditions Reaction Conditions? Catalyst->Conditions [No] Purity Check Catalyst Purity & Activity Catalyst->Purity [Yes] Substrate Substrate Quality? Conditions->Substrate [No] Temperature Optimize Temperature Conditions->Temperature [Yes] Analysis Analytical Method? Substrate->Analysis [No] SubstratePurity Verify Substrate Purity Substrate->SubstratePurity [Yes] Analysis->Start [No, Re-evaluate] ValidateMethod Validate Chiral HPLC/GC Method Analysis->ValidateMethod [Yes] End High Enantiomeric Excess Achieved Purity->Conditions Purity->End [Resolved] Temperature->End [Resolved] Solvent Screen Solvents Temperature->Solvent [Still Low] Solvent->End [Resolved] Concentration Optimize Concentration Solvent->Concentration [Still Low] Concentration->Substrate Concentration->End [Resolved] SubstratePurity->Analysis SubstratePurity->End [Resolved] ValidateMethod->End

Caption: A flowchart for systematically troubleshooting low enantiomeric excess.

Diagram 2: Key Factors Influencing Enantioselectivity

EnantioselectivityFactors center Enantiomeric Excess (ee) Catalyst Catalyst Catalyst->center sub_catalyst Purity Ligand Structure Loading Catalyst->sub_catalyst Temperature Temperature Temperature->center sub_temp Lower Temp Generally Increases ee Temperature->sub_temp Solvent Solvent Solvent->center sub_solvent Polarity Coordinating Ability Solvent->sub_solvent Substrate Substrate Substrate->center sub_substrate Purity Steric/Electronic Properties Substrate->sub_substrate Concentration Concentration Concentration->center sub_conc Reaction Kinetics Concentration->sub_conc

Caption: The interplay of factors affecting the enantiomeric excess of a reaction.

References

Identifying and removing impurities in (-)-2-Chlorooctane samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and removing impurities from (-)-2-Chlorooctane samples.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the purification and analysis of this compound.

Issue: Presence of Unexpected Peaks in Gas Chromatography (GC) Analysis

  • Question: My GC chromatogram of a this compound sample displays several peaks in addition to the main product peak. What are the likely identities of these impurities and what are the recommended methods for their removal?

  • Answer: The presence of extraneous peaks in a GC analysis is indicative of impurities within your sample. The specific nature of these impurities is often related to the synthetic route employed for the preparation of this compound.

    Common Potential Impurities:

    • Unreacted Starting Materials: A frequent source of impurity is the presence of unreacted starting materials. For example, if this compound is synthesized from (R)-(-)-2-octanol, residual alcohol may be observed in the chromatogram.

    • Isomeric Byproducts: The formation of positional isomers, such as 1-chlorooctane (B87089) and 3-chlorooctane, can occur as byproducts during the chlorination process.[1]

    • Residual Solvents: Solvents utilized during the reaction or in subsequent purification steps (e.g., diethyl ether, ethanol) can persist in the final product and appear as distinct peaks in the GC analysis.[2]

    • Degradation Products: this compound may degrade over time, particularly with exposure to moisture or elevated temperatures, leading to the formation of octene isomers or other decomposition byproducts.

    Workflow for Identification and Removal of Impurities:

    GC_Impurity_Workflow Workflow for Identifying and Removing GC Impurities start Unexpected GC Peaks Observed identification Identify Impurities (GC-MS, NMR) start->identification selection Select Purification Method identification->selection frac_dist Fractional Distillation selection->frac_dist Significant Boiling Point Difference prep_chrom Preparative Chromatography selection->prep_chrom Similar Boiling Points reanalysis Re-analyze by GC for Purity Confirmation frac_dist->reanalysis prep_chrom->reanalysis final_product Purified this compound reanalysis->final_product

    Caption: Workflow for troubleshooting unexpected peaks in GC analysis.

    Recommended Course of Action:

    • Impurity Identification:

      • Gas Chromatography-Mass Spectrometry (GC-MS): This is a highly effective technique for the identification of unknown impurities. The mass spectrum of each impurity peak can be compared against spectral libraries to determine its identity.[3]

      • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR can provide valuable structural information to aid in the identification of impurities, particularly for distinguishing between isomers.[4]

    • Impurity Removal:

      • Fractional Distillation: This is a primary and highly effective method for separating impurities that have boiling points significantly different from that of this compound (boiling point ≈ 172°C).[2][5] This technique is well-suited for the removal of lower-boiling solvents or higher-boiling starting materials.

      • Preparative Gas Chromatography (Prep-GC) or Column Chromatography: For the removal of impurities with boiling points that are very close to that of this compound, such as isomers, preparative chromatography is often the more suitable method.

Issue: Ensuring Accurate Quantification of this compound Purity

  • Question: I have concerns regarding the accuracy of the purity measurements for my this compound samples. What steps can I take to ensure I am obtaining reliable quantitative data?

  • Answer: The accurate quantification of your sample's purity is contingent upon proper calibration and the use of appropriate analytical techniques.

    Key Factors for Accurate Quantification:

    • Internal Standard Method: The use of an internal standard in your GC analysis is highly recommended. An internal standard is a compound of known concentration that is added to your sample to correct for variations in injection volume and detector response, thereby improving the accuracy and precision of the quantification.

    • Calibration Curve: It is essential to generate a calibration curve using certified reference standards of this compound over a range of concentrations. This will enable the accurate determination of the concentration of your sample based on its peak area.

    • Detector Choice: A Flame Ionization Detector (FID) is generally the preferred detector for the quantification of hydrocarbons like this compound due to its wide linear range and response that is proportional to the mass of carbon.

    Example of Quantitative Purity Data:

Purification StagePurity of this compound (%)Predominant ImpurityImpurity Content (%)
Crude Material87.5(R)-(-)-2-octanol9.8
Post-Fractional Distillation99.61-Chlorooctane0.2
Post-Preparative GC>99.9Not Detected<0.1

Frequently Asked Questions (FAQs)

1. What are the primary analytical methods for assessing the purity of this compound?

The most widely used and effective analytical techniques are:

  • Gas Chromatography (GC): This is the ideal method for separating and quantifying volatile impurities.[6] A non-polar capillary column is typically employed for this purpose.[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: This technique provides comprehensive structural information, which is invaluable for the identification of isomers and other structurally related impurities.[4]

  • Chiral High-Performance Liquid Chromatography (HPLC): This is a critical technique for determining the enantiomeric excess of this compound, which confirms the stereochemical purity of the sample.

2. What are the critical parameters to consider when performing fractional distillation of this compound?

  • Boiling Point: The boiling point of 2-chlorooctane (B146373) is approximately 172°C.[2] Impurities with boiling points that differ by at least 20-25°C can generally be effectively separated.[5]

  • Vacuum Application: For compounds that are susceptible to decomposition at their atmospheric boiling point, vacuum distillation is recommended as it lowers the boiling temperature.

  • Column Efficiency: The efficiency of the fractionating column, which is measured in theoretical plates, is a crucial factor for the successful separation of compounds with similar boiling points.[7] A longer column or a column with more efficient packing material will yield a better separation.

  • Reflux Ratio: A higher reflux ratio, which is the ratio of the amount of condensate returned to the column to the amount collected as distillate, generally results in a better separation but a slower rate of distillation.

3. How can I effectively remove water from my this compound sample?

Water is a common impurity that can be introduced if the sample is exposed to the atmosphere.[3] It can be removed using the following methods:

  • Use of Drying Agents: The sample can be treated with a suitable drying agent, such as anhydrous magnesium sulfate (B86663) (MgSO₄) or calcium chloride (CaCl₂), followed by filtration to remove the hydrated agent.

  • Azeotropic Distillation: If a suitable solvent that forms an azeotrope with water is used in the reaction, water can be effectively removed during the distillation process.

4. Is crystallization a viable method for the purification of this compound?

Crystallization is generally not a suitable purification method for this compound because it exists as a liquid at room temperature.[8] Crystallization is a highly effective technique for the purification of solid compounds.[9]

Experimental Protocols

Protocol 1: Purity Analysis by Gas Chromatography (GC)

  • Instrument: A gas chromatograph equipped with a Flame Ionization Detector (FID).

  • Column: A 30 m x 0.25 mm ID, 0.25 µm film thickness, non-polar capillary column (e.g., DB-1 or equivalent).

  • Carrier Gas: Helium or Nitrogen with a constant flow rate (e.g., 1 mL/min).[10]

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Temperature ramp: 10°C/min to 200°C.

    • Hold at 200°C for 5 minutes.

  • Injector Temperature: 250°C.

  • Detector Temperature: 280°C.

  • Injection Volume: 1 µL.

  • Sample Preparation: The this compound sample should be diluted in a suitable solvent, such as hexane, to a concentration of approximately 1 mg/mL. If quantitative analysis is being performed, an internal standard should be added.

Protocol 2: Fractional Distillation

  • Apparatus: A standard fractional distillation apparatus should be assembled, consisting of a distilling flask, a fractionating column, a condenser, a receiving flask, and a thermometer.[11]

  • Procedure: a. The impure this compound sample should be placed in the distilling flask along with a few boiling chips to ensure smooth boiling. b. The flask should be heated gently. c. As the liquid boils, the vapor will ascend through the fractionating column. d. The temperature at the top of the column should be carefully monitored. The temperature will plateau at the boiling point of the first fraction, which is the component with the lowest boiling point. e. This initial fraction should be collected in the receiving flask. f. After the first fraction has been completely distilled, the temperature will begin to rise again and will then plateau at the boiling point of the subsequent fraction. The receiving flask should be changed to collect this new fraction. g. The fraction that distills at approximately 172°C should be collected as the purified this compound.[2]

    Decision Logic for Distillation Method Selection:

    Distillation_Method_Logic Decision Logic for Selecting Distillation Method start Purification of this compound Required bp_diff Boiling Point Difference of Impurities > 25°C? start->bp_diff simple_dist Simple Distillation is Likely Sufficient bp_diff->simple_dist Yes frac_dist Fractional Distillation is Necessary bp_diff->frac_dist No thermal_stability Is the Compound Thermally Stable at its Atmospheric Boiling Point? simple_dist->thermal_stability frac_dist->thermal_stability vac_dist Vacuum Distillation is Recommended thermal_stability->vac_dist No atm_dist Atmospheric Distillation is Appropriate thermal_stability->atm_dist Yes

    Caption: Decision logic for selecting the appropriate distillation method.

References

Technical Support Center: Analytical Method Development for Trace Analysis of (-)-2-Chlorooctane

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analytical method development of (-)-2-Chlorooctane. This guide is designed for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

1. What are the primary analytical techniques for the trace analysis of this compound?

For the trace analysis of a chiral and semi-volatile compound like this compound, the most suitable techniques are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), particularly with chiral stationary phases.[1][2][3]

  • Gas Chromatography (GC): Often coupled with a mass spectrometer (MS) or an electron capture detector (ECD), GC is well-suited for analyzing volatile and semi-volatile chlorinated hydrocarbons.[4][5][6] Chiral separation can be achieved using a chiral GC column.

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for chiral separations of pharmaceutical compounds.[2][3] An HPLC system equipped with a chiral stationary phase (CSP) column can effectively separate this compound from its (+) enantiomer.[2][7]

2. How do I choose between GC and HPLC for my analysis?

The choice depends on several factors:

  • Sample Matrix: For complex matrices, the extensive cleanup often required for GC might make HPLC a more straightforward option.

  • Volatility and Thermal Stability: this compound is volatile enough for GC. However, if there's a risk of degradation at higher temperatures, HPLC would be a better choice.

  • Required Sensitivity: Both GC-MS and LC-MS/MS can provide high sensitivity for trace analysis.[6][8] GC-ECD is also highly sensitive to halogenated compounds.[5]

  • Chiral Resolution: A wider variety of chiral stationary phases are commercially available for HPLC, which may offer more options for achieving optimal enantiomeric separation.[2][3]

3. What kind of sample preparation is needed for trace analysis of this compound?

Effective sample preparation is crucial for trace analysis to remove interferences and concentrate the analyte.[9][10] The choice of method depends on the sample matrix.

  • For Liquid Samples (e.g., biological fluids, water):

    • Liquid-Liquid Extraction (LLE): Utilizes two immiscible solvents to partition the analyte from the sample matrix.[11] Given that 2-chlorooctane (B146373) is soluble in non-polar solvents and insoluble in water, LLE with a non-polar solvent like hexane (B92381) is a viable option.[12]

    • Solid-Phase Extraction (SPE): A highly selective method for isolating analytes from a liquid sample using a solid sorbent.[9][11] A reverse-phase SPE cartridge (e.g., C18) would be appropriate for retaining the non-polar this compound from an aqueous matrix.

  • For Solid Samples (e.g., soil, tissue):

    • Soxhlet Extraction: A classic and thorough method for extracting organic compounds from solid matrices using a volatile solvent.[13]

    • Ultrasonic Extraction: Uses ultrasonic vibrations to extract the analyte with a solvent, a simpler and faster alternative to Soxhlet.[13]

4. Why is chiral separation important for this compound?

In pharmaceutical development, enantiomers of a chiral drug can have different pharmacological, metabolic, and toxicological properties.[1][2] Regulatory authorities often require the analysis of individual enantiomers.[1][2] Therefore, it is critical to develop an analytical method that can separate and quantify this compound in the presence of its (+) enantiomer.

Troubleshooting Guides

Issue 1: Poor or No Peak Observed in GC/HPLC
Possible Cause Troubleshooting Step
Improper Sample Preparation Review your extraction procedure for analyte loss. Check solvent compatibility and pH. Ensure complete elution from SPE cartridges.
Injection Problem For GC, ensure the syringe is clean and injecting the correct volume.[14] For HPLC, check for air bubbles in the autosampler or sample loop.
Column Issues The column may be degraded or contaminated. For HPLC, try flushing the column. For GC, try baking the column at a high temperature (within its limits). If the problem persists, replace the column.
Detector Malfunction Ensure the detector is turned on and the settings are appropriate. Check for detector contamination.
Analyte Degradation This compound may be degrading in the GC inlet at high temperatures. Try lowering the inlet temperature. If degradation persists, HPLC is a better alternative.
Issue 2: Poor Chiral Resolution (Co-eluting Enantiomers)
Possible Cause Troubleshooting Step
Incorrect Chiral Stationary Phase (CSP) The selected CSP may not be suitable for this separation. Consult CSP selection guides or literature for separating alkyl halides. Polysaccharide-based (e.g., cellulose (B213188), amylose) and cyclodextrin-based CSPs are common choices.[2]
Suboptimal Mobile Phase (HPLC) The mobile phase composition is critical for chiral separation. Systematically vary the ratio of the organic modifier (e.g., isopropanol (B130326), ethanol) in your mobile phase (e.g., hexane). Small changes can have a large impact on resolution.
Incorrect Temperature (GC/HPLC) For GC, a slower temperature ramp can improve resolution. For HPLC, running the analysis at a lower temperature can sometimes enhance enantioselectivity.
Flow Rate Too High A lower flow rate increases the interaction time of the analytes with the stationary phase, which can improve resolution.
Column Overload Injecting too much sample can lead to peak broadening and loss of resolution. Try diluting your sample.
Issue 3: High Background Noise or Ghost Peaks
Possible Cause Troubleshooting Step
Contaminated Solvents or Reagents Use high-purity, LC-MS or GC-grade solvents.[8] Run a blank gradient (without injection) to check for solvent contamination.
Sample Carryover Implement a robust needle wash step in your autosampler sequence, using a strong solvent. Inject a blank sample after a high-concentration sample to check for carryover.
Contaminated GC Inlet Liner or HPLC Guard Column Replace the GC inlet liner or the HPLC guard column. These are consumable parts that trap non-volatile residues.
Matrix Effects The sample matrix may be causing ion suppression (in MS) or other interferences. Improve your sample cleanup procedure to remove more of the matrix components.[8]

Quantitative Data Summary

Parameter Gas Chromatography-Mass Spectrometry (GC-MS) Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Limit of Detection (LOD) 0.1 - 10 ppb (µg/L)0.01 - 5 ppb (µg/L)
Limit of Quantification (LOQ) 0.5 - 20 ppb (µg/L)0.05 - 10 ppb (µg/L)
Linearity (R²) > 0.995> 0.995
Recovery (%) 75 - 110%80 - 115%
Precision (%RSD) < 15%< 15%

Note: These are generalized values. Actual performance will depend on the specific instrument, sample matrix, and final method parameters.

Experimental Protocols

Protocol 1: Chiral GC-MS Method Development
  • Sample Preparation (LLE):

    • To 1 mL of aqueous sample, add 1 mL of hexane.

    • Vortex for 2 minutes.

    • Centrifuge at 3000 rpm for 5 minutes to separate the layers.

    • Carefully transfer the upper hexane layer to a clean vial for analysis.

  • GC-MS System:

    • GC Column: A chiral column, such as a cyclodextrin-based capillary column (e.g., Beta-DEX™).

    • Injection: 1 µL, splitless mode.

    • Inlet Temperature: 220 °C.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Program: Start at 60 °C, hold for 1 minute, then ramp to 150 °C at 5 °C/min.

    • MS Detector: Electron Ionization (EI) mode. Scan from m/z 40-200. Monitor characteristic ions for 2-chlorooctane.

  • Optimization: Adjust the oven temperature program (ramp rate and final temperature) to achieve baseline separation of the enantiomers.

Protocol 2: Chiral HPLC-UV/MS Method Development
  • Sample Preparation (SPE):

    • Condition a C18 SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.

    • Load 1 mL of the aqueous sample onto the cartridge.

    • Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.

    • Elute the this compound with 1 mL of methanol into a clean collection tube.

    • Evaporate the eluent to dryness under a gentle stream of nitrogen and reconstitute in the mobile phase.

  • HPLC System:

    • HPLC Column: A chiral stationary phase column, such as one based on derivatized cellulose or amylose (B160209) (e.g., Chiralcel® OD-H).

    • Mobile Phase: Isocratic mixture of Hexane and Isopropanol (e.g., 98:2 v/v).

    • Flow Rate: 0.8 mL/min.

    • Column Temperature: 25 °C.

    • Injection Volume: 10 µL.

    • Detector: UV at 210 nm or a Mass Spectrometer with an appropriate source (e.g., APCI or ESI).

  • Optimization: Adjust the ratio of hexane to isopropanol. A small decrease in the percentage of isopropanol will increase retention and may improve resolution.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample Aqueous Sample LLE Liquid-Liquid Extraction (Hexane) Sample->LLE Option 1 SPE Solid-Phase Extraction (C18) Sample->SPE Option 2 Extract Final Extract in Compatible Solvent LLE->Extract SPE->Extract GC Chiral GC-MS Extract->GC HPLC Chiral HPLC-UV/MS Extract->HPLC Data Data Acquisition & Processing GC->Data HPLC->Data Report Final Report: Concentration of This compound Data->Report

Caption: General experimental workflow for the trace analysis of this compound.

Troubleshooting_Resolution start Poor or No Chiral Resolution check_column Is this the correct Chiral Column? start->check_column check_mobile_phase Optimize Mobile Phase (e.g., % Modifier) check_temp Adjust Temperature (Lower for HPLC) check_mobile_phase->check_temp check_flow Reduce Flow Rate check_temp->check_flow optimized Resolution Achieved check_flow->optimized check_column->check_mobile_phase Yes new_column Select a Different Chiral Stationary Phase check_column->new_column No new_column->start

Caption: Troubleshooting flowchart for poor chiral resolution in HPLC.

References

Technical Support Center: Degradation Pathways of (-)-2-Chlorooctane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (-)-2-Chlorooctane. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments involving its degradation.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: As a secondary alkyl halide, this compound primarily undergoes two types of reactions: nucleophilic substitution (S\textsubscript{N}1 and S\textsubscript{N}2) and elimination (E1 and E2).[1] The predominant pathway is highly dependent on the reaction conditions, including the strength of the nucleophile or base, the solvent, and the temperature.

  • With strong, non-bulky bases (e.g., sodium ethoxide in ethanol): The E2 (bimolecular elimination) pathway is favored, leading to the formation of octene isomers.[2][3][4] S\textsubscript{N}2 (bimolecular nucleophilic substitution) can be a competing minor pathway.

  • With weak nucleophiles/weak bases (e.g., solvolysis in ethanol (B145695) or water): A mixture of S\textsubscript{N}1 (unimolecular nucleophilic substitution) and E1 (unimolecular elimination) products is typically observed.[5][6] These reactions proceed through a carbocation intermediate.

Q2: What are the expected products from the reaction of this compound with a strong base like alcoholic potassium hydroxide (B78521) (KOH)?

A2: When treated with a strong base like alcoholic KOH, this compound will primarily undergo an E2 elimination to yield a mixture of octene isomers.[2] According to Zaitsev's rule, the major product will be the most substituted (and therefore most stable) alkene, which is 2-octene.[7][8] 1-octene (B94956) will be formed as a minor product. A small amount of the S\textsubscript{N}2 substitution product, 2-octanol (B43104), may also be formed.

Q3: What is the expected stereochemical outcome for the degradation products?

A3: The stereochemistry of the products depends on the reaction mechanism:

  • S\textsubscript{N}2 Reaction: This reaction proceeds with an inversion of configuration at the chiral center. If you start with (-)-(R)-2-Chlorooctane, the S\textsubscript{N}2 product will be (+)-(S)-2-octanol.

  • S\textsubscript{N}1 Reaction: This pathway involves a planar carbocation intermediate, leading to a racemic or near-racemic mixture of the substitution product (a mix of (R)- and (S)-2-octanol).[9]

  • E2 Reaction: This reaction is stereospecific and requires an anti-periplanar arrangement of the beta-hydrogen and the chlorine leaving group.[10][11] This can influence the ratio of cis- and trans-alkene isomers formed.

  • E1 Reaction: Like the S\textsubscript{N}1 reaction, the E1 pathway also proceeds through a carbocation intermediate, and therefore is not stereospecific.

Troubleshooting Guides

Problem 1: Low yield of the desired elimination product (octene) when using a strong base.

Possible Cause Suggested Solution
Temperature is too low. Elimination reactions are favored at higher temperatures.[6] Try increasing the reaction temperature by refluxing the mixture.
Base is not strong enough or concentration is too low. Ensure a high concentration of a strong base like sodium ethoxide or potassium tert-butoxide is used to favor the E2 pathway.
Competing S\textsubscript{N}2 reaction. Use a sterically hindered (bulky) base such as potassium tert-butoxide. Bulky bases favor elimination over substitution because they have difficulty accessing the carbon atom for a backside attack required in S\textsubscript{N}2 reactions.[12][13]
Presence of water in the reaction mixture. Water can act as a nucleophile, leading to hydrolysis products. Ensure all reagents and glassware are dry. Use an anhydrous solvent.

Problem 2: An unexpected mixture of substitution and elimination products is observed.

Possible Cause Suggested Solution
Reaction conditions favor multiple pathways. Secondary alkyl halides are prone to competing reactions.[14][15] To favor elimination, use a strong, non-nucleophilic base and a less polar, aprotic solvent. To favor substitution, use a good nucleophile that is a weak base in a polar aprotic solvent for S\textsubscript{N}2, or a weak nucleophile in a polar protic solvent for S\textsubscript{N}1.
Incorrect choice of base/nucleophile. A strong, non-bulky base that is also a good nucleophile (e.g., hydroxide or ethoxide) can give significant amounts of both E2 and S\textsubscript{N}2 products.[12] Refer to the reaction pathway diagrams to select appropriate reagents.

Problem 3: The ratio of octene isomers in the product mixture is not as expected.

Possible Cause Suggested Solution
Thermodynamic vs. kinetic control. The use of a bulky base (e.g., potassium tert-butoxide) can lead to the formation of the less substituted alkene (1-octene) as the major product (Hofmann elimination) due to steric hindrance. For the more substituted alkene (2-octene, Zaitsev product), use a smaller, strong base like sodium ethoxide.[12]
Isomerization of the product. Acidic conditions can cause isomerization of the double bond. Ensure the workup procedure is neutral or slightly basic to preserve the initial product ratio.

Data Presentation

Table 1: Predicted Product Distribution for the Reaction of 2-Chloropentane (B1584031) with Sodium Ethoxide in Ethanol at 25°C

Note: Data for 2-chloropentane is provided as a representative example for a secondary chloroalkane. Similar trends are expected for this compound.

ProductPercentage Yield
trans-2-Pentene55%
cis-2-Pentene16%
1-Pentene29%

(Data derived from a representative reaction of a similar secondary chloroalkane)[16]

Experimental Protocols

Protocol 1: E2 Elimination of this compound with Sodium Ethoxide in Ethanol

Objective: To synthesize octene isomers from this compound via an E2 elimination reaction.

Materials:

  • This compound

  • Sodium metal

  • Anhydrous ethanol

  • Reflux condenser

  • Heating mantle

  • Round-bottom flask

  • Separatory funnel

  • Drying agent (e.g., anhydrous magnesium sulfate)

  • Distillation apparatus

Procedure:

  • Preparation of Sodium Ethoxide Solution: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), carefully add small pieces of sodium metal to anhydrous ethanol. The reaction is exothermic and produces hydrogen gas, so it should be performed in a well-ventilated fume hood. The concentration of the resulting sodium ethoxide solution should be determined by titration.

  • Reaction Setup: Add the freshly prepared sodium ethoxide solution to a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

  • Addition of this compound: Slowly add this compound to the sodium ethoxide solution while stirring.

  • Reaction: Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Workup: After the reaction is complete, cool the mixture to room temperature. Carefully add water to quench the unreacted sodium ethoxide. Transfer the mixture to a separatory funnel and extract the organic layer with a non-polar solvent (e.g., diethyl ether or hexane). Wash the organic layer with water and brine, then dry it over anhydrous magnesium sulfate.

  • Purification: Remove the solvent by rotary evaporation. The resulting crude product, a mixture of octene isomers, can be purified by fractional distillation.

Protocol 2: Analysis of Degradation Products by Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To separate and identify the products of the degradation of this compound.

Instrumentation and Conditions:

  • GC-MS System: An Agilent 7890A GC coupled with a 5975C MSD or equivalent.[17]

  • Column: A high-polarity capillary column, such as an Agilent J&W DB-WAXetr (60 m x 0.25 mm ID, 0.25 µm film thickness), is recommended for separating alkene isomers.[17] For separating 2-octanol and octene isomers, a column like HP-5MS (30m0.25mm0.25um) can also be used.[18]

  • Carrier Gas: Helium at a constant flow rate.

  • Injector: Split/splitless injector.

  • Temperature Program: An optimized temperature gradient is crucial for separating closely eluting isomers. A slow temperature ramp is generally recommended.[18] A starting point could be:

    • Initial temperature: 40°C, hold for 5 minutes.

    • Ramp: Increase to 220°C at a rate of 5°C/min.

    • Hold at 220°C for 10 minutes.

  • MS Detector: Electron ionization (EI) at 70 eV. Scan range of m/z 35-300.

Sample Preparation:

  • Dilute a small aliquot of the reaction mixture in a suitable solvent (e.g., hexane (B92381) or dichloromethane) to a final concentration of approximately 10-100 µg/mL.[17]

  • Inject 1 µL of the prepared sample into the GC-MS.

  • Identify the products by comparing their mass spectra with a library (e.g., NIST) and their retention times with known standards.

Visualizations

Degradation_Pathways cluster_strong_base Strong Base (e.g., NaOEt in EtOH) cluster_weak_base Weak Base/Nucleophile (e.g., EtOH, H2O) This compound This compound E2 E2 This compound->E2 E2 Favored SN2 SN2 This compound->SN2 SN2 Competing Carbocation Intermediate Carbocation Intermediate This compound->Carbocation Intermediate Solvolysis Octene Isomers (Major) Octene Isomers (Major) E2->Octene Isomers (Major) 2-Octanol (Minor) 2-Octanol (Minor) SN2->2-Octanol (Minor) E1 E1 Carbocation Intermediate->E1 SN1 SN1 Carbocation Intermediate->SN1 Octene Isomers Octene Isomers E1->Octene Isomers 2-Octanol (Racemic) 2-Octanol (Racemic) SN1->2-Octanol (Racemic)

Caption: Degradation pathways of this compound.

E2_vs_SN2_Troubleshooting Start Start Low Octene Yield Low Octene Yield Start->Low Octene Yield Increase Temperature Increase Temperature Low Octene Yield->Increase Temperature Is temp too low? Use Bulky Base Use Bulky Base Low Octene Yield->Use Bulky Base High SN2 side product? Check Base Strength/Conc. Check Base Strength/Conc. Low Octene Yield->Check Base Strength/Conc. Is base weak? Desired Product Ratio? Desired Product Ratio? Increase Temperature->Desired Product Ratio? Use Bulky Base->Desired Product Ratio? Check Base Strength/Conc.->Desired Product Ratio? Desired Product Ratio?->Low Octene Yield No, re-evaluate End End Desired Product Ratio?->End Yes

Caption: Troubleshooting workflow for E2/SN2 reactions.

References

Technical Support Center: Enhancing Stereoselectivity in Reactions with (-)-2-Chlorooctane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (-)-2-Chlorooctane. The focus is on enhancing the stereoselectivity of reactions to achieve desired stereochemical outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the primary reaction pathways for this compound, and how do they affect stereochemistry?

A1: As a secondary alkyl halide, this compound primarily undergoes nucleophilic substitution reactions via two main mechanisms: SN1 and SN2.[1][2]

  • SN2 (Substitution Nucleophilic Bimolecular): This is a single-step reaction where the nucleophile attacks the carbon atom from the side opposite to the chlorine atom (backside attack). This results in an inversion of the stereochemical configuration at the chiral center.[1] For this compound, an SN2 reaction will ideally lead to the corresponding product with the opposite stereochemistry.

  • SN1 (Substitution Nucleophilic Unimolecular): This is a two-step reaction that proceeds through a planar carbocation intermediate. The nucleophile can then attack this intermediate from either face, leading to a mixture of enantiomers (racemization).[1]

To enhance stereoselectivity, reaction conditions should be optimized to favor the SN2 pathway.

Q2: How can I favor the SN2 pathway to maximize stereochemical inversion?

A2: To favor the SN2 mechanism and achieve high stereochemical inversion, consider the following factors:

  • Nucleophile: Use a strong, non-bulky nucleophile. Strong nucleophiles are more likely to attack the electrophilic carbon directly in a concerted step.[3]

  • Solvent: Employ a polar aprotic solvent such as acetone (B3395972), DMSO, or DMF. These solvents solvate the cation but not the anionic nucleophile, increasing the nucleophile's reactivity.[1]

  • Concentration: Maintain a high concentration of the nucleophile to promote the bimolecular SN2 reaction.

  • Temperature: Lower reaction temperatures generally favor the SN2 pathway over elimination (E2) and SN1 reactions.[3]

Q3: What causes a loss of stereoselectivity in my reactions with this compound?

A3: A loss of stereoselectivity, often observed as a lower than expected enantiomeric excess (e.e.), is typically due to the competing SN1 reaction pathway.[4] This can be caused by:

  • Weak Nucleophiles: Using weak nucleophiles (e.g., water, alcohols) can favor the SN1 mechanism.

  • Protic Solvents: Polar protic solvents (e.g., water, ethanol) can stabilize the carbocation intermediate in the SN1 pathway and solvate the nucleophile, reducing its reactivity.

  • Low Nucleophile Concentration: A low concentration of the nucleophile can slow down the SN2 reaction, allowing the SN1 pathway to compete.

  • Substrate Structure: While this compound is a secondary halide, factors that stabilize a carbocation at the second position can increase the rate of the SN1 reaction.

Troubleshooting Guides

Issue 1: Low Enantiomeric Excess (e.e.) in a Nucleophilic Substitution Reaction

  • Question: I am performing a substitution reaction on this compound with sodium azide (B81097) (NaN₃) in ethanol (B145695) and obtaining a product with a low enantiomeric excess. How can I improve the stereoselectivity?

  • Answer: The use of ethanol, a polar protic solvent, is likely promoting a competing SN1 reaction, leading to racemization. To enhance the enantiomeric excess by favoring the SN2 pathway, you should modify your experimental protocol.

    Recommended Solution:

    • Change the Solvent: Switch from ethanol to a polar aprotic solvent like acetone or DMF.

    • Increase Nucleophile Concentration: Ensure you are using a sufficient molar excess of sodium azide.

    • Control the Temperature: Run the reaction at a lower temperature (e.g., 0 °C to room temperature) to disfavor the SN1 pathway and potential elimination side reactions.

Issue 2: Inconsistent Stereochemical Outcomes

  • Question: My results for the reaction of this compound with potassium cyanide (KCN) are not reproducible. Sometimes I get a high degree of inversion, and other times I see significant racemization. What could be the cause?

  • Answer: Inconsistent results often stem from variations in reaction conditions that affect the delicate balance between the SN1 and SN2 pathways.

    Recommended Solution:

    • Solvent Purity: Ensure your solvent is anhydrous. Trace amounts of water in a polar aprotic solvent can promote the SN1 reaction.[5]

    • Reagent Quality: Use high-purity this compound and KCN. Impurities can interfere with the desired reaction pathway.

    • Strict Temperature Control: Maintain a constant temperature throughout the reaction. Fluctuations can alter the reaction kinetics and the ratio of SN1 to SN2 products.

    • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions with atmospheric moisture and oxygen.

Data Presentation

The following tables summarize how reaction conditions can influence the stereochemical outcome of a typical nucleophilic substitution reaction of this compound with a generic nucleophile (Nu⁻). The data is illustrative and intended to demonstrate the principles discussed.

Table 1: Effect of Solvent on Enantiomeric Excess (e.e.)

EntrySolventNucleophile (Nu⁻)Temperature (°C)Product ConfigurationEnantiomeric Excess (e.e.) (%)
1Methanol (Protic)Azide (N₃⁻)25Inverted45
2Acetone (Aprotic)Azide (N₃⁻)25Inverted92
3DMSO (Aprotic)Azide (N₃⁻)25Inverted95

Table 2: Effect of Nucleophile Strength and Concentration on Stereoselectivity

EntryNucleophileConcentration (M)SolventTemperature (°C)Product ConfigurationPredominant Mechanism
1H₂O (Weak)1.0Water50RacemicSN1
2CH₃COO⁻ (Moderate)1.0Acetone25InvertedSN2
3CN⁻ (Strong)0.5DMSO25InvertedSN2
4CN⁻ (Strong)2.0DMSO25InvertedSN2 (Higher Rate)

Experimental Protocols

Protocol 1: Maximizing Inversion via SN2 Reaction

This protocol describes a general procedure for the nucleophilic substitution of this compound to achieve high stereochemical inversion.

  • Preparation:

    • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add the polar aprotic solvent (e.g., 50 mL of anhydrous acetone).

    • Add the strong nucleophile (e.g., 1.2 equivalents of sodium iodide).

    • Stir the mixture under a nitrogen atmosphere.

  • Reaction:

    • Cool the mixture to the desired temperature (e.g., 0 °C) using an ice bath.

    • Slowly add this compound (1.0 equivalent) to the stirred solution.

    • Allow the reaction to stir at this temperature, monitoring its progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up and Purification:

    • Once the reaction is complete, quench the reaction by adding distilled water.

    • Extract the aqueous layer with an organic solvent (e.g., diethyl ether).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter the solution and concentrate the solvent under reduced pressure.

    • Purify the crude product by flash column chromatography.

  • Analysis:

    • Determine the enantiomeric excess of the purified product using chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC).

Visualizations

SN1_vs_SN2 cluster_SN2 SN2 Pathway (Favored for High Stereoselectivity) cluster_SN1 SN1 Pathway (Leads to Racemization) start_sn2 This compound + Nu⁻ ts_sn2 Pentavalent Transition State start_sn2->ts_sn2 Backside Attack (Single Step) start_sn1 This compound end_sn2 Inverted Product ts_sn2->end_sn2 carbocation Planar Carbocation Intermediate start_sn1->carbocation Step 1: Leaving Group Departs end_sn1 Racemic Mixture (Inverted + Retained Products) carbocation->end_sn1 Step 2: Nucleophilic Attack (from either face)

Caption: SN1 vs. SN2 pathways for this compound.

experimental_workflow cluster_workflow Workflow for Optimizing Stereoselectivity cluster_conditions Parameters to Vary start Define Reaction: This compound + Nucleophile condition_screening Screen Reaction Conditions start->condition_screening analysis Analyze Product Stereochemistry (Chiral HPLC/GC) condition_screening->analysis optimization Optimize Conditions analysis->optimization optimization->condition_screening Low e.e. final_protocol Final Optimized Protocol optimization->final_protocol High e.e. solvent Solvent (Aprotic vs. Protic) nucleophile Nucleophile (Strength, Concentration) temperature Temperature (Low vs. High)

Caption: Experimental workflow for optimizing stereoselectivity.

References

Technical Support Center: Handling Air-Sensitive Reagents in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for handling air-sensitive reagents. This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable advice for the successful execution of syntheses involving air-sensitive materials. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to address common challenges.

Frequently Asked questions (FAQs)

Q1: What defines a reagent as "air-sensitive"?

A reagent is classified as air-sensitive if it reacts with atmospheric components such as oxygen (O₂), water (H₂O), carbon dioxide (CO₂), and in some cases, nitrogen (N₂). These reactions can lead to decomposition of the reagent, the formation of undesired byproducts, and a reduction in reaction yield. In some instances, these reactions can create hazardous conditions, including fires or explosions. Common examples of air-sensitive reagents include organometallic compounds (e.g., Grignard reagents, organolithiums), metal hydrides, and certain transition metal complexes in low oxidation states.

Q2: What are the primary techniques for handling air-sensitive reagents?

The two most common methods for creating an inert atmosphere to handle air-sensitive reagents are the use of a Schlenk line or a glovebox.[1]

  • Schlenk Line: A Schlenk line is a glass manifold with a dual-port system that allows for the alternation between a vacuum and a supply of inert gas (typically argon or nitrogen). This setup enables the removal of air from the reaction vessel, which is then backfilled with an inert gas, creating an oxygen- and moisture-free environment for the reaction.

  • Glovebox: A glovebox is a sealed container that is continuously purged with an inert gas. The atmosphere inside the glovebox is circulated through a catalyst system that removes oxygen and moisture, often maintaining levels below 1 part per million (ppm).[2] This allows for the direct manipulation of reagents in an inert environment.

Q3: How dry is "dry enough" for solvents and glassware?

For most applications involving highly sensitive reagents like organolithiums or Grignard reagents, solvents should have a water content of less than 50 ppm. Glassware should be rigorously dried to remove adsorbed moisture from its surface. A common practice is to oven-dry glassware at >125°C overnight and then allow it to cool in a desiccator or under a stream of inert gas just before use.[3] For particularly sensitive reactions, flame-drying the glassware under vacuum is recommended.

Q4: What is the appropriate personal protective equipment (PPE) for handling pyrophoric reagents?

Pyrophoric reagents can ignite spontaneously on contact with air. When handling these materials, it is crucial to wear:

  • A flame-resistant lab coat.

  • Chemical splash goggles and a face shield.

  • Flame-resistant gloves, often worn over a pair of chemical-resistant nitrile gloves.

Troubleshooting Guide

Problem: My reaction with an air-sensitive reagent failed (no product or very low yield). What are the likely causes?

A failed reaction involving air-sensitive reagents can often be traced back to the introduction of air or moisture into the system. The following Q&A will guide you through the most common culprits.

Q5: Could my inert gas be the source of contamination?

While high-purity inert gases are used, contamination can occur. It is good practice to use a gas purifier or an oxygen/moisture trap on your inert gas line. For most preparative-scale work, a combined oxygen and moisture level below 5 ppm is a safe standard.[4]

Q6: How can I be sure my glassware was properly dried?

Simply air-drying glassware is insufficient. Oven-drying for several hours at a high temperature (e.g., 140°C for 4 hours or 125°C overnight) is a minimum requirement.[3] After drying, assemble the glassware while still hot and immediately purge with inert gas to prevent moisture from re-adsorbing on the cool surfaces. For highly sensitive reactions, flame-drying the assembled apparatus under vacuum is the most effective method.

Q7: My solvent was from a new, sealed bottle. Could it still have too much water?

Even anhydrous solvents from a commercial supplier can have water content that is too high for very sensitive reactions. It is best to either test the water content (e.g., by Karl Fischer titration) or dry the solvent further using an appropriate drying agent or a solvent purification system.

Q8: I used a syringe and septum to transfer my reagent. What could have gone wrong?

This is a very common point of failure. Here are some things to check:

  • Septum integrity: Old, punctured, or low-quality septa can leak. Always use a fresh septum for each reaction and fold it over the neck of the flask for a better seal.

  • Syringe technique: Did you properly flush the syringe with inert gas before drawing up the reagent? Air and moisture can adhere to the inside surfaces of the syringe. It is recommended to flush the syringe with inert gas at least three times.

  • Positive pressure: Was there a positive pressure of inert gas in the reagent bottle and the reaction flask during the transfer? A lack of positive pressure can allow air to be drawn into the system.

Q9: The reaction started but then seemed to stop. What could be the issue?

This could indicate a slow leak in your system. Check all joints and connections for proper sealing. If using greased joints, ensure a complete and even seal. If using septa, ensure they are securely fastened. A small, continuous leak can introduce enough oxygen or moisture over time to quench the reaction.

Data Presentation

The following tables summarize key quantitative parameters for handling air-sensitive reagents.

Table 1: Inert Atmosphere Purity Levels for Air-Sensitive Synthesis

ParameterRecommended LevelNotes
Glovebox Atmosphere < 1 ppm O₂, < 1 ppm H₂OMaintained by a catalyst and molecular sieves.[2]
Schlenk Line Inert Gas < 5 ppm O₂ + H₂OFor general preparative work.[4]
Medical Grade Inert Gas < 67 ppm MoistureA common specification for commercially available gas.[5]

Table 2: Typical Water Content in "Anhydrous" Solvents and Dried Solvents

SolventWater Content in "Anhydrous" Grade (Typical, ppm)Achievable Water Content After Drying (ppm)Common Drying Method
Tetrahydrofuran (THF)< 50< 10Activated Alumina Column, Na/Benzophenone
Diethyl Ether< 50< 10Activated Alumina Column, Na/Benzophenone
Toluene< 30< 5Activated Alumina Column, CaH₂
Dichloromethane< 50< 10Activated Alumina Column, CaH₂
Acetonitrile< 30< 10Activated Alumina Column, CaH₂ then P₂O₅

Experimental Protocols

Protocol 1: Transfer of an Air-Sensitive Reagent via Cannula

This protocol describes the transfer of a liquid reagent from a storage flask to a reaction flask using a double-tipped needle (cannula) under a positive pressure of inert gas.

  • Preparation:

    • Ensure both the reagent flask and the reaction flask are fitted with clean, dry rubber septa.

    • Connect both flasks to the Schlenk line and perform at least three vacuum/inert gas backfill cycles on the reaction flask.

    • Ensure a positive pressure of inert gas is flowing into both flasks, indicated by a steady bubbling through the bubbler.

  • Cannula Purge:

    • Take a clean, dry cannula and insert one end through the septum of the reagent flask, keeping the tip above the liquid level.

    • Insert the other end of the cannula through the septum of the reaction flask.

    • Allow the inert gas to flow through the cannula for several minutes to purge it of any residual air.

  • Transfer:

    • Lower the tip of the cannula in the reagent flask into the liquid.

    • To initiate the transfer, either slightly increase the inert gas pressure in the reagent flask or create a slight vacuum in the reaction flask by briefly opening it to the vacuum line. A safer method is to insert a vent needle into the septum of the receiving flask to allow for gas to escape, thus drawing the liquid over.

    • Once the desired amount of reagent has been transferred, raise the cannula tip above the liquid level in the reagent flask.

    • Allow the inert gas to flush any remaining liquid from the cannula into the reaction flask.

  • Completion:

    • Remove the cannula from the reaction flask first, and then from the reagent flask.

    • Ensure both flasks remain under a positive pressure of inert gas.

Protocol 2: Setting up a Reaction on a Schlenk Line

  • Glassware Preparation:

    • Assemble the reaction flask with a stir bar and any other necessary glassware (e.g., condenser, addition funnel).

    • Grease all joints lightly and evenly with a suitable vacuum grease.

    • Seal all openings with septa or glass stoppers.

  • Inerting the Apparatus:

    • Connect the reaction apparatus to the Schlenk line via flexible tubing.

    • Open the stopcock on the apparatus to the vacuum manifold of the Schlenk line.

    • Evacuate the system for several minutes. If the glassware was not pre-dried, gently flame-dry the entire apparatus under vacuum until no more condensation is visible.

    • Allow the glassware to cool to room temperature under vacuum.

    • Close the stopcock to the vacuum and slowly open it to the inert gas manifold to backfill the apparatus with inert gas.

    • Repeat this vacuum/backfill cycle at least three times to ensure a thoroughly inert atmosphere.

  • Adding Reagents:

    • Add dry, degassed solvents and air-stable reagents via syringe through a septum.

    • Add air-sensitive reagents using a gas-tight syringe or via cannula transfer as described in Protocol 1.

    • Maintain a positive flow of inert gas throughout the reagent addition process.

Mandatory Visualizations

Troubleshooting_Workflow start Reaction Failed (Low/No Product) check_atmosphere Was the reaction performed under a rigorously inert atmosphere? start->check_atmosphere check_reagents Were the reagents and solvents of sufficient purity and dryness? check_atmosphere->check_reagents Yes atmosphere_no No check_atmosphere->atmosphere_no No check_technique Was the handling and transfer technique correct? check_reagents->check_technique Yes reagents_no No check_reagents->reagents_no No technique_no No check_technique->technique_no No re_evaluate Re-evaluate reaction (stoichiometry, temperature, etc.) check_technique->re_evaluate Yes improve_atmosphere Solution: Improve inerting procedure. - Check for leaks in Schlenk line. - Ensure sufficient vacuum/backfill cycles. - Use an O2/moisture trap. atmosphere_no->improve_atmosphere improve_reagents Solution: Purify/dry materials. - Dry/degas solvents before use. - Use freshly opened or titrated reagents. - Dry glassware thoroughly. reagents_no->improve_reagents improve_technique Solution: Refine handling technique. - Use fresh septa. - Properly flush syringes/cannulas. - Maintain positive inert gas pressure. technique_no->improve_technique

Caption: Troubleshooting workflow for a failed air-sensitive reaction.

Cannula_Transfer_Workflow cluster_prep Preparation cluster_purge Cannula Purge cluster_transfer Transfer cluster_finish Completion prep_flasks 1. Equip flasks with septa and place under inert gas. insert_cannula 2. Insert cannula into both flasks (tip above liquid). prep_flasks->insert_cannula purge_cannula 3. Flush cannula with inert gas for 2-3 minutes. insert_cannula->purge_cannula lower_cannula 4. Lower cannula tip into the source liquid. purge_cannula->lower_cannula initiate_transfer 5. Initiate transfer via pressure differential (e.g., vent needle). lower_cannula->initiate_transfer complete_transfer 6. Raise cannula tip and flush remaining liquid. initiate_transfer->complete_transfer remove_cannula 7. Remove cannula from receiving flask, then source flask. complete_transfer->remove_cannula

Caption: Experimental workflow for a cannula transfer.

References

Technical Support Center: Solvent Effects on the Reactivity of (-)-2-Chlorooctane

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for experiments involving (-)-2-chlorooctane. This resource provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in understanding and optimizing their reactions.

Frequently Asked Questions (FAQs)

Q1: Why is the choice of solvent so critical when working with a secondary alkyl halide like this compound?

A1: this compound is a secondary alkyl halide, which places it at a mechanistic crossroads. It can undergo substitution reactions via both bimolecular (S(_N)2) and unimolecular (S(_N)1) pathways, as well as elimination reactions (E2 and E1). The solvent plays a crucial role in stabilizing or destabilizing the transition states and intermediates of these competing pathways, thereby dictating the major reaction mechanism and the resulting product distribution.

Q2: I am observing a mixture of substitution and elimination products. How can I favor the substitution product?

A2: To favor substitution over elimination, consider the following:

  • Nucleophile/Base Strength: Use a good nucleophile that is a weak base. Strong, bulky bases will strongly favor the E2 pathway.

  • Temperature: Lowering the reaction temperature generally favors substitution over elimination, as elimination reactions often have a higher activation energy.[1]

  • Solvent Choice: For S(_N)2 reactions, polar aprotic solvents are ideal. For S(_N)1, a polar protic solvent is necessary, but be aware of competing E1 reactions.

Q3: My reaction is proceeding much slower than expected in a polar protic solvent. What could be the issue?

A3: If you are attempting an S(_N)2 reaction, a polar protic solvent (e.g., water, ethanol) will solvate the nucleophile through hydrogen bonding. This "cages" the nucleophile, reducing its strength and dramatically slowing down the S(_N)2 reaction rate.[2][3] If an S(_N)1 reaction is intended and is still slow, it could be that the solvent is not polar enough to sufficiently stabilize the carbocation intermediate, or the temperature is too low.

Q4: I started with optically pure this compound, but my substitution product is racemic or has low optical purity. Why did this happen?

A4: The loss of optical purity indicates that the reaction is proceeding, at least in part, through an S(_N)1 mechanism. The S(_N)1 reaction involves the formation of a planar carbocation intermediate. The nucleophile can then attack this intermediate from either face with roughly equal probability, leading to a mixture of enantiomers (racemization).[4] If complete inversion of stereochemistry is desired, conditions favoring the S(_N)2 mechanism should be employed.

Q5: What is the expected stereochemical outcome for an S(_N)2 reaction with this compound?

A5: An S(_N)2 reaction proceeds via a backside attack by the nucleophile, leading to an inversion of the stereochemical configuration at the chiral center. This is often referred to as a Walden inversion. If you start with this compound, which has the (R) configuration, the S(_N)2 product will have the (S) configuration.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low reaction rate S(_N)2 Attempt: Use of a polar protic solvent (e.g., methanol, water) is solvating and deactivating the nucleophile.Switch to a polar aprotic solvent such as acetone, DMSO, or DMF to enhance nucleophilicity.[2][5]
S(_N)1 Attempt: The solvent may not be polar enough to stabilize the secondary carbocation intermediate effectively.Use a more polar protic solvent or a mixture with a higher dielectric constant (e.g., aqueous ethanol (B145695), formic acid).[4]
Predominance of elimination products (alkenes) The nucleophile being used is also a strong base (e.g., hydroxides, alkoxides).Use a nucleophile that is a weak base (e.g., azide, cyanide, or a halide ion).
The reaction temperature is too high.Run the reaction at a lower temperature.
For S(_N)2 attempts: A secondary alkyl halide with a strong base will almost exclusively give the E2 product.[6]If substitution is desired with a strongly basic nucleophile, an alternative synthetic route may be necessary.
Formation of a racemic mixture of substitution products The reaction is proceeding through an S(_N)1 pathway, which involves a planar carbocation intermediate.To achieve inversion of stereochemistry, promote the S(_N)2 pathway by using a polar aprotic solvent and a strong, non-bulky nucleophile.
Unexpected ether or alcohol products The solvent (e.g., ethanol, water) is acting as the nucleophile in a solvolysis reaction. This is common in S(_N)1 conditions.If a different substitution product is desired, the intended nucleophile must be present in a sufficiently high concentration and be more reactive than the solvent. Alternatively, switch to a non-nucleophilic solvent.

Data Presentation: Solvent Effects on Reactivity

The following tables provide illustrative data on how solvent choice can influence the reaction rate and product distribution for a typical secondary alkyl halide like 2-chlorooctane. Note: Absolute values will vary based on the specific nucleophile, concentration, and temperature.

Table 1: Illustrative Relative Rates of Solvolysis (S(_N)1) at 25°C

Solvent (Composition by Volume)Dielectric Constant (Approx.)Relative Rate Constant (k(_\text{rel}))
100% Ethanol241
80% Ethanol / 20% Water36~10
60% Ethanol / 40% Water48~100
40% Ethanol / 60% Water59~1,000
100% Water79~300,000

This table illustrates the dramatic increase in the S(_N)1 reaction rate with increasing solvent polarity (dielectric constant) due to better stabilization of the carbocation intermediate.[4]

Table 2: Illustrative Product Distribution in Reactions of 2-Haloalkanes

SubstrateNucleophile/BaseSolventMajor Product(s)Minor Product(s)Dominant Mechanism
2-ChlorooctaneNaCNDMSO (Polar Aprotic)2-CyanooctaneS(_N)2
2-ChlorooctaneCH(_3)COOH (weak nucleophile)Acetic Acid (Polar Protic)2-Octyl acetate, OctenesS(_N)1 / E1
2-ChlorooctaneNaOCH(_2)CH(_3) (strong base)Ethanol (Polar Protic)Octenes2-EthoxyoctaneE2

Experimental Protocols

Protocol 1: Determining the Rate of Solvolysis (S(_N)1) of this compound

This procedure measures the rate of an S(_N)1 reaction by monitoring the production of HCl over time.

Materials:

  • This compound

  • Aqueous ethanol solvent mixtures (e.g., 80:20, 60:40 ethanol:water)

  • Standardized NaOH solution (e.g., 0.02 M)

  • Bromothymol blue indicator

  • Constant temperature water bath, burette, flasks

Procedure:

  • Prepare the desired aqueous ethanol solvent mixture.

  • In a flask, add a known volume of the solvent mixture (e.g., 50 mL) and a few drops of bromothymol blue indicator.

  • Place the flask in a constant temperature water bath and allow it to equilibrate.

  • Initiate the reaction by adding a precise amount of this compound (e.g., 0.5 mL) to the flask. This is time t=0.

  • The solvolysis reaction will produce HCl, causing the indicator to change color (e.g., from blue to yellow).

  • Titrate the reaction mixture with the standardized NaOH solution, adding it dropwise until the indicator color reverts to its endpoint. Record the volume of NaOH added and the time.

  • Repeat the titration at regular time intervals to monitor the progress of the reaction.

  • The rate constant can be determined by plotting the natural logarithm of the remaining concentration of this compound versus time. The concentration of reacted alkyl halide at each time point can be calculated from the volume of NaOH used.

Protocol 2: Product Analysis by Gas Chromatography (GC)

This protocol allows for the separation and quantification of substitution and elimination products.

Materials:

  • Completed reaction mixture

  • Gas chromatograph (GC) with a suitable column (e.g., a polar capillary column)

  • Authentic standards of expected products (e.g., 2-octanol, 2-ethoxyoctane, octene isomers)

  • Internal standard (a non-reactive compound with a distinct retention time)

Procedure:

  • Quench the reaction at a predetermined time by cooling and neutralizing any acid or base.

  • Extract the organic products into a suitable solvent (e.g., diethyl ether).

  • Add a known amount of an internal standard to the extracted sample.

  • Inject a small volume of the sample into the GC.

  • Run a temperature program that effectively separates the starting material, substitution products, and elimination products.

  • Identify the peaks in the chromatogram by comparing their retention times to those of the authentic standards.

  • Quantify the relative amounts of each product by integrating the peak areas and comparing them to the area of the internal standard. This allows for the calculation of product ratios.

Visualizations

Solvent_Effects cluster_conditions Reaction Conditions cluster_pathways Reaction Pathways cluster_outcomes Primary Outcomes Solvent Solvent SN1_E1 SN1 / E1 Solvent->SN1_E1 Polar Protic (e.g., H2O, EtOH) SN2_E2 SN2 / E2 Solvent->SN2_E2 Polar Aprotic (e.g., Acetone, DMSO) Nucleophile Nucleophile Nucleophile->SN1_E1 Weak Nucleophile Weak Base Nucleophile->SN2_E2 Strong Nucleophile Carbocation Carbocation Intermediate (Racemization) SN1_E1->Carbocation Concerted Concerted Reaction (Inversion/Stereospecific) SN2_E2->Concerted Troubleshooting_Workflow Start Start Problem Unexpected Experimental Result (e.g., Low Yield, Wrong Product) Start->Problem Analyze_Conditions Analyze Reaction Conditions: - Solvent Type - Nucleophile Strength - Temperature Problem->Analyze_Conditions Check_Solvent Is Solvent Appropriate for Desired Mechanism? Analyze_Conditions->Check_Solvent Check_Nuc Is Nucleophile a Strong Base? Check_Solvent->Check_Nuc Yes Solvent_SN2 Issue: Polar protic solvent hindering SN2. Check_Solvent->Solvent_SN2 No (SN2) Solvent_SN1 Issue: Solvent not polar enough for SN1. Check_Solvent->Solvent_SN1 No (SN1) Check_Stereo Is Stereochemistry Incorrect? Check_Nuc->Check_Stereo No E2_Dominates Issue: E2 is favored over SN2. Check_Nuc->E2_Dominates Yes SN1_Occurring Issue: SN1 pathway is causing racemization. Check_Stereo->SN1_Occurring Yes End Modify Conditions Based on Analysis Check_Stereo->End No Solvent_SN2->End Solvent_SN1->End E2_Dominates->End SN1_Occurring->End

References

Technical Support Center: Asymmetric Synthesis of (-)-2-Chlorooctane

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the asymmetric synthesis of (-)-2-Chlorooctane. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding catalyst deactivation and other common challenges in this enantioselective transformation.

Frequently Asked Questions (FAQs)

Q1: What are the common visual and non-visual signs of catalyst deactivation in my reaction?

A1: Signs of catalyst deactivation can manifest in several ways. Visually, you might observe a change in the color of the reaction mixture, which could indicate the formation of inactive catalyst species or byproducts. Non-visual signs are often more telling and include a significant decrease in the reaction rate, a complete stall of the reaction before completion, or the need for higher catalyst loading to achieve the desired conversion. A drop in enantiomeric excess (ee%) in the product is also a key indicator that the active chiral environment of the catalyst has been compromised.

Q2: What are the most likely causes of catalyst deactivation in this asymmetric synthesis?

A2: Catalyst deactivation can be categorized into three main types: chemical, thermal, and mechanical.[1] For the asymmetric synthesis of this compound, which often involves transition metal catalysts with chiral ligands (e.g., BINAM derivatives, chiral amino alcohols) or organocatalysts, the most common causes are:

  • Catalyst Poisoning: Impurities in the reactants (e.g., 1-octene), solvents, or inert gas stream can act as poisons.[1] Sulfur and nitrogen-containing compounds are well-known poisons for many transition metal catalysts. Water and oxygen can also deactivate sensitive catalysts, particularly air-sensitive organometallic complexes.[2]

  • Fouling: The deposition of byproducts or polymerized starting materials on the catalyst surface can block active sites.[3]

  • Thermal Degradation (Sintering): High reaction temperatures can cause the agglomeration of metal particles in heterogeneous catalysts or the decomposition of the chiral ligand in homogeneous catalysts, leading to a loss of active surface area and chiral environment.[1]

  • Formation of Inactive Species: The catalyst may undergo an irreversible transformation into an inactive complex during the reaction.[4]

Q3: My reaction starts but does not go to completion. What should I investigate?

A3: A reaction that stalls is a classic symptom of gradual catalyst deactivation.[1] The primary suspects are impurities acting as catalyst poisons. It is crucial to ensure the purity of your starting materials (substrate and reagents) and solvents. Using freshly distilled or anhydrous solvents and ensuring a strictly inert atmosphere (high-purity argon or nitrogen) can often resolve this issue. Another strategy to mitigate this is the slow, continuous addition of the substrate, which can help maintain a low concentration of the potential poison and extend the catalyst's lifetime.

Q4: Can I regenerate and reuse my catalyst?

A4: The reusability of a catalyst depends on the mechanism of deactivation.

  • If deactivation is due to fouling by coke or other deposits, regeneration is often possible through methods like oxidation in air to burn off the deposits, followed by re-reduction if necessary.[5]

  • If poisoning is reversible, washing the catalyst with appropriate solvents or mild acidic/basic solutions might restore activity.

  • However, if deactivation is caused by thermal degradation (sintering) or irreversible chemical changes to the catalyst structure, regeneration is generally not effective, and a fresh batch of catalyst is required.[1]

Troubleshooting Guides

This section provides a systematic approach to diagnosing and resolving common issues encountered during the asymmetric synthesis of this compound.

Guide 1: Low or Inconsistent Enantioselectivity (ee%)

Low or fluctuating enantiomeric excess is a common challenge in asymmetric catalysis.[1] A systematic approach is necessary to identify the root cause.

Potential Causes & Solutions

Potential Cause Troubleshooting Steps & Solutions
Impure Catalyst or Ligand Ensure the chiral catalyst or ligand has high chemical and enantiomeric purity. Synthesize a fresh batch or procure from a reputable supplier. Small variations can significantly impact enantioselectivity.[1]
Sub-optimal Reaction Temperature Asymmetric reactions are highly temperature-sensitive. Lowering the reaction temperature (e.g., to -20 °C or -78 °C) often enhances enantioselectivity by favoring the transition state leading to the desired enantiomer.[6]
Incorrect Solvent Choice The solvent can influence the conformation of the catalyst-substrate complex. Screen a variety of anhydrous, high-purity solvents to find the optimal one for your specific catalyst system.
Presence of Water or Oxygen For air- and moisture-sensitive catalysts, ensure all glassware is flame-dried, solvents are anhydrous, and the reaction is conducted under a strictly inert atmosphere (e.g., using a Schlenk line or in a glovebox).[2]
Inaccurate Analytical Method Validate your chiral HPLC or GC method. Ensure baseline separation of enantiomers (Resolution > 1.5) and confirm accuracy and precision by analyzing a racemic standard.[1]
Guide 2: Low Yield or Incomplete Conversion

Low product yield can be caused by poor catalyst activity, catalyst deactivation, or suboptimal reaction conditions.

Potential Causes & Solutions

Potential Cause Troubleshooting Steps & Solutions
Catalyst Poisoning Purify all reagents and solvents rigorously. Impurities such as sulfur, water, or other coordinating species can poison the catalyst. Consider passing gaseous reagents through a purification train.[1]
Insufficient Catalyst Loading While undesirable, increasing the catalyst loading can sometimes overcome partial deactivation and drive the reaction to completion. This is a temporary solution until the root cause of deactivation is identified.
Incorrect Stoichiometry Carefully verify the stoichiometry of all reagents. An excess of one reactant may be necessary to achieve full conversion of the limiting reagent.
Poor Mixing In heterogeneous catalysis, ensure vigorous stirring to overcome mass transfer limitations between the liquid and solid phases.
Thermal Degradation If the reaction requires elevated temperatures, monitor for signs of catalyst decomposition (e.g., color change). It may be necessary to use a more thermally stable catalyst or ligand.[1]

Data Presentation

The following table provides illustrative data on how different factors can influence the synthesis of this compound. Note: This data is hypothetical and intended for illustrative purposes to demonstrate troubleshooting principles.

Table 1: Illustrative Performance Data for a Generic Chiral Catalyst System

Entry Catalyst System Solvent Temperature (°C) Conversion (%) ee% of this compound Notes
1Chiral Catalyst A (1 mol%)Toluene09592Baseline experiment
2Chiral Catalyst A (1 mol%)THF08885Solvent effect
3Chiral Catalyst A (1 mol%)Toluene259975Higher temp lowers ee%
4Chiral Catalyst A (1 mol%)Toluene (undried)03060Moisture deactivates catalyst
5Chiral Catalyst B (1 mol%)Toluene0>9998More robust catalyst
6Chiral Catalyst A (5 mol%)Toluene (undried)08562Higher loading compensates partially

Experimental Protocols

Protocol 1: General Procedure for Asymmetric Synthesis of this compound

This protocol is a generalized starting point and requires optimization for specific catalyst systems. The reaction described is the anti-Markovnikov hydrochlorination of 1-octene (B94956).

Materials:

  • Chiral catalyst (e.g., chiral thiourea, chiral phosphoric acid, or a transition metal complex with a chiral ligand)

  • 1-octene, purified (e.g., by distillation or passing through activated alumina)

  • Chlorinating agent (e.g., HCl gas, or a solid HCl source)

  • Anhydrous, degassed solvent (e.g., toluene, dichloromethane)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere, dissolve the chiral catalyst (e.g., 1-5 mol%) in the anhydrous solvent.

  • Cooling: Cool the solution to the desired reaction temperature (e.g., 0 °C, -20 °C, or -78 °C) using an appropriate cooling bath.

  • Reagent Addition: Add the purified 1-octene (1.0 equivalent) to the catalyst solution via syringe.

  • Chlorination: Slowly bubble HCl gas through the solution or add the solid HCl source portion-wise.

  • Reaction Monitoring: Stir the mixture at the set temperature and monitor the progress of the reaction by taking aliquots and analyzing them via a suitable technique (e.g., GC or chiral GC).

  • Work-up: Once the reaction is complete, quench any remaining reagents as appropriate (e.g., by washing with a saturated aqueous solution of NaHCO₃).

  • Extraction & Purification: Extract the product with an organic solvent, dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

  • Analysis: Characterize the product by NMR and MS. Determine the enantiomeric excess by chiral GC or HPLC analysis.[6]

Visualizations

Diagram 1: Troubleshooting Workflow for Catalyst Deactivation

G start Reaction Stalled or Low Conversion check_purity Step 1: Verify Reagent & Solvent Purity start->check_purity check_inert Step 2: Check Inert Atmosphere Integrity check_purity->check_inert Purity Confirmed sub_purify Purify/Distill Reagents & Solvents check_purity->sub_purify Impurities Suspected check_temp Step 3: Evaluate Reaction Temperature check_inert->check_temp Atmosphere is Inert sub_inert Check for Leaks, Use High-Purity Gas check_inert->sub_inert Leaks or O2/H2O Contamination re_optimize Step 4: Re-evaluate Catalyst Loading/Addition check_temp->re_optimize Temp is Optimal sub_temp Screen Lower Temperatures check_temp->sub_temp Decomposition Suspected resolution Reaction Optimized (High Conversion) re_optimize->resolution sub_optimize Increase Loading or Use Slow Addition re_optimize->sub_optimize Gradual Deactivation sub_purify->check_purity sub_inert->check_inert sub_temp->check_temp sub_optimize->re_optimize

Caption: A logical workflow for troubleshooting low reaction conversion.

Diagram 2: Major Catalyst Deactivation Pathways

G cluster_poisoning Chemical Deactivation cluster_thermal Thermal Deactivation cluster_mechanical Mechanical Deactivation ActiveCatalyst Active Chiral Catalyst Poisoning Poisoning ActiveCatalyst->Poisoning Sintering Sintering/ Decomposition ActiveCatalyst->Sintering Fouling Fouling ActiveCatalyst->Fouling InactiveCatalyst Inactive Species Poisoning->InactiveCatalyst Poisons Impurities (S, N, H2O, O2) Poisons->Poisoning Sintering->InactiveCatalyst Heat High Temperature Heat->Sintering Fouling->InactiveCatalyst Byproducts Byproducts/ Polymers Byproducts->Fouling

Caption: The primary pathways leading to catalyst deactivation.

Diagram 3: Decision Tree for Catalyst Regeneration

G start Catalyst Shows Reduced Activity q1 What is the suspected deactivation mechanism? start->q1 a1 Fouling/ Coking q1->a1 a2 Poisoning q1->a2 a3 Thermal Degradation/ Sintering q1->a3 res1 Regenerate via Oxidation/Washing a1->res1 q2 Is poisoning reversible? a2->q2 res3 Discard Catalyst, Use Fresh Batch a3->res3 res2 Attempt Regeneration (e.g., Solvent Wash) q2->res2 Yes q2->res3 No

References

Validation & Comparative

A Comparative Guide to the Reactivity of (-)-2-Chlorooctane and (+)-2-Chlorooctane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the chemical reactivity of the enantiomers of 2-chlorooctane: (-)-2-Chlorooctane and (+)-2-Chlorooctane. While possessing identical physical properties in an achiral environment, their behavior diverges significantly in stereoselective reactions, a critical consideration in the synthesis of chiral molecules and drug development.

Chemical and Physical Properties

This compound and (+)-2-Chlorooctane are enantiomers, meaning they are non-superimposable mirror images of each other. The (-) and (+) designations refer to their levorotatory and dextrorotatory effect on plane-polarized light, respectively. According to the Cahn-Ingold-Prelog (CIP) priority rules, (+)-2-Chlorooctane is assigned the (S) configuration, while this compound is the (R) enantiomer.

As secondary alkyl halides, both enantiomers are susceptible to nucleophilic substitution (SN1 and SN2) and elimination (E1 and E2) reactions. Their reactivity is largely dictated by the nature of the attacking species (nucleophile or base), the solvent, and the reaction conditions. In the absence of other chiral influences, the rate and mechanism of reactions are identical for both enantiomers.

Table 1: General Properties of 2-Chlorooctane Enantiomers

PropertyThis compound(+)-2-Chlorooctane
Configuration (R)(S)
Optical Rotation Levorotatory (-)Dextrorotatory (+)
Molecular Formula C₈H₁₇ClC₈H₁₇Cl
Molecular Weight 148.68 g/mol 148.68 g/mol
Boiling Point ~173 °C~173 °C
Density ~0.87 g/mL~0.87 g/mL
Solubility Insoluble in water, soluble in organic solventsInsoluble in water, soluble in organic solvents

Comparative Reactivity in Stereoselective Reactions

The crucial difference in the reactivity of this compound and (+)-2-Chlorooctane is revealed in their interactions with other chiral molecules or in reactions that produce chiral products. This disparity is fundamental to asymmetric synthesis, where the goal is to selectively produce a single enantiomer of a target molecule.

Nucleophilic Substitution (SN2) Reactions

The SN2 reaction is a cornerstone of stereospecific synthesis. It proceeds through a backside attack by the nucleophile, resulting in an inversion of the stereochemical configuration at the chiral center, a phenomenon known as the Walden inversion.[1]

This stereospecificity means that this compound and (+)-2-Chlorooctane will yield enantiomeric products in an SN2 reaction with an achiral nucleophile. For instance, the reaction with iodide ion proceeds as follows:

  • (-)-(R)-2-Chlorooctane + I⁻ → (+)-(S)-2-Iodooctane + Cl⁻

  • (+)-(S)-2-Chlorooctane + I⁻ → (-)-(R)-2-Iodooctane + Cl⁻

The logical workflow for predicting the stereochemical outcome of an SN2 reaction is illustrated below.

SN2_Stereochemistry cluster_R Starting with (-)-(R)-2-Chlorooctane cluster_S Starting with (+)-(S)-2-Chlorooctane R_start (-)-(R)-2-Chlorooctane R_transition SN2 Transition State (Backside Attack by Nu⁻) R_start->R_transition R_product (+)-(S)-Product (Inversion of Configuration) R_transition->R_product S_start (+)-(S)-2-Chlorooctane S_transition SN2 Transition State (Backside Attack by Nu⁻) S_start->S_transition S_product (-)-(R)-Product (Inversion of Configuration) S_transition->S_product Kinetic_Resolution_Workflow start Racemic (±)-2-Chlorooctane + Chiral Reagent reaction Reaction under controlled conditions start->reaction separation Separation of reacted and unreacted components reaction->separation product Enantiomerically enriched product separation->product unreacted Enantiomerically enriched unreacted starting material separation->unreacted

References

A Spectroscopic Comparison of (R)- and (S)-2-Chlorooctane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the spectroscopic properties of the enantiomers of 2-chlorooctane (B146373): (R)-(-)-2-chlorooctane and (S)-(+)-2-chlorooctane. While enantiomers exhibit identical physical and chemical properties in an achiral environment, their interaction with plane-polarized light and chiral environments reveals their distinct stereochemistry. This guide summarizes the expected outcomes from various spectroscopic techniques and provides standardized experimental protocols for their analysis.

The chirality of 2-chlorooctane arises from the stereocenter at the second carbon atom, which is bonded to four different groups: a chlorine atom, a hydrogen atom, a methyl group, and a hexyl group. The (+) enantiomer has been identified as the (S) configuration, while the (-) enantiomer corresponds to the (R) configuration.

Data Presentation

The following tables summarize the expected spectroscopic data for the enantiomers of 2-chlorooctane.

Table 1: General Properties

Property(R)-(-)-2-Chlorooctane(S)-(+)-2-ChlorooctaneReference
Molecular FormulaC₈H₁₇ClC₈H₁₇Cl
Molecular Weight148.67 g/mol 148.67 g/mol
Boiling PointIdenticalIdentical
DensityIdenticalIdentical
Refractive IndexIdenticalIdentical
Optical RotationLevorotatory (-)Dextrorotatory (+)

Table 2: Spectroscopic Data Comparison

Technique(R)-(-)-2-Chlorooctane(S)-(+)-2-ChlorooctaneKey Differentiator
¹H NMR Identical SpectrumIdentical SpectrumNone in achiral solvent. Chiral shift reagents or solvents are required to induce diastereomeric environments, leading to distinguishable chemical shifts.
¹³C NMR Identical SpectrumIdentical SpectrumNone in achiral solvent. Chiral resolving agents can be used to differentiate the enantiomers.
Infrared (IR) Identical SpectrumIdentical SpectrumNone. The vibrational modes are the same for both enantiomers.
Mass Spectrometry (MS) Identical SpectrumIdentical SpectrumNone. Fragmentation patterns are identical as they are determined by bond strengths, not stereochemistry.
Circular Dichroism (CD) Mirror-image SpectrumMirror-image SpectrumThe key technique for distinguishing enantiomers. The spectra will be equal in magnitude but opposite in sign at all wavelengths.
Vibrational Circular Dichroism (VCD) Mirror-image SpectrumMirror-image SpectrumProvides information on the stereochemistry based on infrared absorption of circularly polarized light.
Gas Chromatography (GC) Identical Retention Time (on achiral column)Identical Retention Time (on achiral column)Enantiomers can be separated and quantified using a chiral stationary phase, resulting in different retention times.

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Chiral Discrimination

Objective: To distinguish between the enantiomers of 2-chlorooctane using a chiral derivatizing agent.

Methodology:

  • Sample Preparation:

    • In a clean, dry NMR tube, dissolve a known quantity (e.g., 5-10 mg) of the 2-chlorooctane sample (either a pure enantiomer or a mixture) in a deuterated solvent (e.g., 0.6 mL of CDCl₃).

    • Acquire a standard ¹H NMR spectrum of the sample.

    • To a separate sample, add a chiral derivatizing agent (CDA) or a chiral solvating agent (CSA). The choice of agent will depend on the functional groups present in the analyte. For an alkyl halide, a chiral solvating agent that can induce a diastereomeric interaction is suitable.

  • Instrumentation and Data Acquisition:

    • Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

    • Acquire the ¹H NMR spectrum of the sample with the chiral agent.

    • Ensure a sufficient number of scans to obtain a good signal-to-noise ratio.

  • Data Analysis:

    • Process the NMR spectrum (Fourier transform, phase correction, and baseline correction).

    • In the presence of the chiral agent, the signals corresponding to the protons near the stereocenter of the two enantiomers should appear as separate peaks due to the formation of transient diastereomeric complexes.

    • The enantiomeric excess (% ee) can be calculated by integrating the signals corresponding to each enantiomer.

Circular Dichroism (CD) Spectroscopy

Objective: To obtain the CD spectra of (R)- and (S)-2-chlorooctane, which are expected to be mirror images.

Methodology:

  • Sample Preparation:

    • Prepare solutions of each enantiomer in a suitable solvent that does not absorb in the wavelength range of interest (e.g., hexane (B92381) or methanol).

    • The concentration should be optimized to give a CD signal in the appropriate range (typically an absorbance of ~0.5-1.0 at the wavelength of maximum absorption). A starting concentration of 0.1 mg/mL can be used.

    • Prepare a blank sample containing only the solvent.

  • Instrumentation and Data Acquisition:

    • Use a calibrated CD spectrometer.

    • Purge the instrument with nitrogen gas to remove oxygen, which absorbs in the far-UV region.

    • Record the baseline spectrum of the solvent in the desired wavelength range (e.g., 190-300 nm).

    • Record the CD spectrum of each enantiomer solution under the same conditions.

  • Data Analysis:

    • Subtract the solvent baseline from each sample spectrum.

    • The resulting spectra for the (R)- and (S)-enantiomers should be mirror images of each other, with positive and negative Cotton effects of equal magnitude.

Gas Chromatography (GC) with a Chiral Stationary Phase

Objective: To separate and quantify the enantiomers of 2-chlorooctane.

Methodology:

  • Sample Preparation:

    • Prepare a dilute solution of the 2-chlorooctane sample in a volatile solvent (e.g., hexane or dichloromethane).

  • Instrumentation and Data Acquisition:

    • Use a gas chromatograph equipped with a flame ionization detector (FID).

    • Install a chiral capillary column (e.g., a cyclodextrin-based column).

    • Set the appropriate GC parameters (injector temperature, oven temperature program, carrier gas flow rate, and detector temperature). These will need to be optimized for the specific column and analyte.

    • Inject a small volume (e.g., 1 µL) of the sample.

  • Data Analysis:

    • The two enantiomers should elute at different retention times.

    • The area under each peak is proportional to the concentration of that enantiomer.

    • The enantiomeric excess can be calculated from the peak areas of the two enantiomers.

Visualizations

Logical Relationship of Spectroscopic Outcomes

The following diagram illustrates the expected outcomes when analyzing the enantiomers of 2-chlorooctane with different spectroscopic techniques.

G cluster_enantiomers 2-Chlorooctane Enantiomers cluster_achiral Achiral Spectroscopic Methods cluster_chiral Chiral Spectroscopic Methods R_enantiomer (R)-(-)-2-Chlorooctane NMR NMR (achiral solvent) R_enantiomer->NMR Identical Spectrum IR IR R_enantiomer->IR Identical Spectrum MS Mass Spectrometry R_enantiomer->MS Identical Spectrum CD Circular Dichroism R_enantiomer->CD Mirror-Image Spectrum GC GC (chiral column) R_enantiomer->GC Different Retention Times S_enantiomer (S)-(+)-2-Chlorooctane S_enantiomer->NMR Identical Spectrum S_enantiomer->IR Identical Spectrum S_enantiomer->MS Identical Spectrum S_enantiomer->CD Mirror-Image Spectrum S_enantiomer->GC Different Retention Times

Caption: Spectroscopic differentiation of 2-chlorooctane enantiomers.

Experimental Workflow for Enantiomer Analysis

This diagram outlines a typical workflow for the spectroscopic analysis and comparison of the 2-chlorooctane enantiomers.

A Comparative Guide to the Biological Activity of (-)-2-Chlorooctane Versus Other Haloalkanes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anticipated biological activity of (-)-2-Chlorooctane with other haloalkanes, drawing upon established principles of structure-activity relationships (SAR). While direct comparative experimental data for this compound is limited in publicly available literature, this document offers a framework for evaluating its potential performance against related compounds, supported by detailed experimental methodologies for key biological assays.

Introduction

Haloalkanes, hydrocarbons containing one or more halogen atoms, are a class of compounds with diverse applications, ranging from industrial solvents to pharmaceutical intermediates. The introduction of a halogen atom into an alkyl chain can significantly alter its physicochemical properties, such as lipophilicity, polarity, and reactivity, which in turn profoundly influences its biological activity. The nature of the halogen (fluorine, chlorine, bromine, or iodine), its position on the alkyl chain, the length and branching of the carbon skeleton, and the stereochemistry of the molecule are all critical determinants of its biological effects.

This guide focuses on this compound, a chiral secondary haloalkane, and explores its potential biological activities, including cytotoxicity, antimicrobial effects, and enzyme inhibition, in comparison to other haloalkanes. The principles discussed herein can guide researchers in designing experiments to directly compare these compounds and to develop novel molecules with desired biological profiles.

Cytotoxicity

The cytotoxic potential of haloalkanes is a critical parameter in drug development and toxicology. It is known that the structure of a haloalkane influences its cytotoxicity. Key factors include:

  • The Halogen Atom: The cytotoxicity of haloalkanes often increases with the polarizability and leaving group ability of the halogen, typically following the trend I > Br > Cl > F. This is attributed to the greater reactivity of iodo- and bromoalkanes in nucleophilic substitution reactions with biological macromolecules like DNA and proteins, leading to cellular damage.

  • Alkyl Chain Length: The length of the carbon chain influences the lipophilicity of the molecule. Increased lipophilicity can enhance the compound's ability to cross cell membranes and accumulate within the cell, which can lead to increased cytotoxicity. However, this relationship is not always linear, and an optimal chain length for maximal activity is often observed.

  • Stereochemistry: The chirality of a molecule can significantly impact its interaction with biological targets, which are themselves chiral. Therefore, it is expected that the (-) and (+) enantiomers of 2-chlorooctane (B146373) may exhibit different cytotoxic profiles.

Quantitative Comparison of Cytotoxicity (Hypothetical Data)

To illustrate how data on the comparative cytotoxicity of 2-halooctanes would be presented, the following table provides a hypothetical set of IC50 values (the concentration of a substance that inhibits a biological process by 50%).

CompoundHalogenIC50 (µM) in HeLa Cells (72h)
This compound Chlorine [Value]
(-)-2-BromooctaneBromine[Lower Value than Chloro]
(-)-2-IodooctaneIodine[Lowest Value]
2-FluorooctaneFluorine[Higher Value than Chloro]
1-ChlorooctaneChlorine (Primary)[Different Value]

Note: The values in this table are hypothetical and are intended for illustrative purposes only, reflecting expected trends based on structure-activity relationships.

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Seed cells (e.g., HeLa, A549) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

  • Compound Treatment: Prepare serial dilutions of the haloalkanes in the appropriate cell culture medium. Replace the old medium with the medium containing the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined by plotting the percentage of viability against the compound concentration.

MTT_Assay_Workflow start Seed Cells in 96-well Plate incubation1 Incubate 24h start->incubation1 treatment Add Haloalkane Dilutions incubation1->treatment incubation2 Incubate 24-72h treatment->incubation2 mtt Add MTT Reagent incubation2->mtt incubation3 Incubate 4h mtt->incubation3 solubilize Add Solubilization Solution incubation3->solubilize read Measure Absorbance at 570 nm solubilize->read analyze Calculate IC50 read->analyze end Results analyze->end

Workflow for the MTT Cytotoxicity Assay.

Antimicrobial Activity

Haloalkanes can exhibit antimicrobial properties by disrupting cell membranes or by alkylating essential biomolecules in microorganisms. The SAR principles for antimicrobial activity are similar to those for cytotoxicity:

  • Halogen Type: Bromo- and iodoalkanes are generally more potent antimicrobial agents than their chloro- and fluoro- counterparts due to their higher reactivity.

  • Chain Length: Lipophilicity conferred by the alkyl chain is crucial for penetrating the microbial cell wall and membrane. An optimal chain length is often required for maximum efficacy.

Quantitative Comparison of Antimicrobial Activity (Hypothetical Data)

The following table presents a hypothetical comparison of the Minimum Inhibitory Concentration (MIC) values for different 2-halooctanes against Staphylococcus aureus. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

CompoundHalogenMIC (µg/mL) against S. aureus
This compound Chlorine [Value]
(-)-2-BromooctaneBromine[Lower Value than Chloro]
(-)-2-IodooctaneIodine[Lowest Value]
2-FluorooctaneFluorine[Higher Value than Chloro]

Note: The values in this table are hypothetical and are intended for illustrative purposes only.

Experimental Protocol: Broth Microdilution for MIC Determination
  • Prepare Inoculum: Culture the test microorganism (e.g., S. aureus) in a suitable broth medium overnight. Dilute the culture to achieve a standardized inoculum density (e.g., 5 x 10^5 CFU/mL).

  • Prepare Compound Dilutions: Perform serial two-fold dilutions of the haloalkanes in a 96-well microtiter plate using the appropriate broth medium.

  • Inoculation: Add the standardized inoculum to each well of the microtiter plate. Include a positive control (inoculum without compound) and a negative control (broth only).

  • Incubation: Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for S. aureus) for 18-24 hours.

  • Determine MIC: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

MIC_Determination_Workflow cluster_prep Preparation cluster_assay Assay cluster_results Results prep_inoculum Prepare Standardized Bacterial Inoculum inoculate Inoculate Microtiter Plate prep_inoculum->inoculate prep_dilutions Prepare Serial Dilutions of Haloalkanes prep_dilutions->inoculate incubate Incubate 18-24h inoculate->incubate read_mic Visually Inspect for Growth incubate->read_mic determine_mic Determine MIC read_mic->determine_mic

Workflow for MIC Determination via Broth Microdilution.

Enzyme Inhibition

Haloalkanes can act as enzyme inhibitors through covalent modification of active site residues or by non-covalently occupying the active site. The efficiency of inhibition will depend on the reactivity of the haloalkane and the specific interactions it can form with the enzyme.

  • Mechanism of Inhibition: Due to the electrophilic nature of the carbon atom bonded to the halogen, haloalkanes are potential substrates for nucleophilic attack by amino acid residues (e.g., cysteine, histidine, serine) in an enzyme's active site, leading to irreversible inhibition. They can also act as competitive inhibitors by binding reversibly to the active site.

  • Structure-Activity Relationship: The principles of halogen reactivity (I > Br > Cl > F) and the importance of the alkyl chain's length and shape for fitting into the enzyme's active site are also applicable here.

Comparative Enzyme Inhibition (Hypothetical Data)

The following table provides a hypothetical comparison of the inhibitory activity of 2-halooctanes against a model enzyme, Papain (a cysteine protease).

CompoundHalogenKi (µM) for Papain Inhibition
This compound Chlorine [Value]
(-)-2-BromooctaneBromine[Lower Value than Chloro]
(-)-2-IodooctaneIodine[Lowest Value]
2-FluorooctaneFluorine[Higher Value than Chloro]

Note: The values in this table are hypothetical and are intended for illustrative purposes only.

Experimental Protocol: Enzyme Inhibition Assay
  • Enzyme and Substrate Preparation: Prepare solutions of the target enzyme and a suitable chromogenic or fluorogenic substrate in an appropriate buffer.

  • Inhibitor Preparation: Prepare serial dilutions of the haloalkane inhibitors.

  • Assay Procedure:

    • Pre-incubate the enzyme with the inhibitor for a specific time to allow for binding.

    • Initiate the reaction by adding the substrate.

    • Monitor the reaction progress by measuring the change in absorbance or fluorescence over time using a plate reader.

  • Data Analysis: Determine the initial reaction velocities at different inhibitor concentrations. The type of inhibition (e.g., competitive, non-competitive) and the inhibition constant (Ki) can be determined by analyzing the data using Michaelis-Menten kinetics and Lineweaver-Burk plots.

Enzyme_Inhibition_Pathway cluster_reversible Reversible Inhibition (Competitive) cluster_irreversible Irreversible Inhibition E_S Enzyme + Substrate ES Enzyme-Substrate Complex E_S->ES k1 E_I Enzyme + Inhibitor ES->E_S k-1 E_P Enzyme + Product ES->E_P k_cat EI Enzyme-Inhibitor Complex E_I->EI Ki E_I_irr Enzyme + Inhibitor EI->E_I EI_cov Covalent Enzyme-Inhibitor Adduct E_I_irr->EI_cov k_inact

Simplified representation of enzyme inhibition mechanisms.

Conclusion

The biological activity of this compound and other haloalkanes is intricately linked to their chemical structure. While this guide provides a framework based on established structure-activity relationships, it is imperative for researchers to conduct direct comparative studies to obtain quantitative data. The experimental protocols outlined herein offer standardized methods for such investigations. A thorough understanding of how the halogen, alkyl chain, and stereochemistry influence cytotoxicity, antimicrobial activity, and enzyme inhibition is essential for the rational design of new therapeutic agents and for assessing the toxicological risks of these compounds.

A Comparative Guide to the Computational Study of (-)-2-Chlorooctane Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the computational methodologies used to study the properties of (-)-2-chlorooctane, a chiral alkyl halide of interest in synthetic chemistry and drug development. Due to a lack of extensive published computational data specifically for this compound, this document outlines a typical computational workflow and compares it with its smaller homolog, (-)-2-chlorobutane. The presented data is representative of what would be obtained from rigorous computational analysis.

Introduction to Computational Studies of Chiral Molecules

Computational chemistry offers powerful tools to investigate the three-dimensional structure, stability, and chiroptical properties of chiral molecules like this compound.[1][2] These studies are crucial for understanding reaction mechanisms, predicting spectroscopic signatures, and informing the design of stereoselective syntheses. The flexible nature of the octyl chain in this compound makes a thorough conformational analysis a critical first step in any computational investigation.

Alternatives for Comparison:

For this guide, we will compare the computational study of this compound with that of (-)-2-chlorobutane . This smaller homolog offers a less computationally intensive system for which the fundamental principles of conformational analysis and property prediction are analogous. This comparison will highlight the impact of chain length on the complexity of the computational study and the resulting properties.

Data Presentation: Predicted Physicochemical and Chiroptical Properties

The following tables summarize the kind of quantitative data that would be generated from typical computational studies on this compound and (-)-2-chlorobutane.

Table 1: Comparison of Calculated Molecular Properties

PropertyThis compound (Representative)(-)-2-Chlorobutane (Representative)
Molecular FormulaC8H17ClC4H9Cl
Molecular Weight ( g/mol )148.6792.57
Dipole Moment (Debye)~1.9 - 2.2~1.8 - 2.1
Lowest Conformer Energy (kcal/mol)0.000.00
Relative Energy of Next Stable Conformer (kcal/mol)~0.5 - 1.5~0.6 - 1.2
Predicted Specific Rotation [α]D (degrees)Variable, dependent on conformer distributionVariable, dependent on conformer distribution

Table 2: Representative Conformational Analysis Data (Relative Energies in kcal/mol)

ConformerThis compound(-)-2-Chlorobutane
Anti (Lowest Energy)0.000.00
Gauche 10.650.62
Gauche 21.201.15
Eclipsed (Transition State)> 4.0> 3.5

Experimental and Computational Protocols

A rigorous computational study of this compound and its analogs involves a multi-step workflow.

Conformational Search

Due to the flexibility of the alkyl chain, identifying all low-energy conformers is essential.

Methodology:

A common approach is to use a combination of molecular mechanics and quantum mechanical methods.

  • Initial Search: A stochastic or systematic search using a molecular mechanics force field (e.g., MMFF94) is performed to generate a large number of possible conformations. Software like GMMX can be utilized for this step.

  • Low-Level Optimization: The geometries of the identified conformers are then optimized using a computationally inexpensive quantum mechanical method, such as Density Functional Theory (DFT) with a small basis set (e.g., B3LYP/6-31G*).

  • High-Level Optimization and Energy Calculation: The unique, low-energy conformers from the previous step are subjected to a final, more accurate geometry optimization and energy calculation using a higher level of theory, for instance, DFT with a larger basis set (e.g., B3LYP/aug-cc-pVDZ).

Calculation of Chiroptical Properties

The specific rotation is a key property for characterizing chiral molecules.

Methodology:

  • Optical Rotation Calculation: For each optimized low-energy conformer, the optical rotation is calculated using time-dependent DFT (TD-DFT). The choice of functional is critical, with CAM-B3LYP often providing good results for chiroptical properties.

  • Solvation Effects: To simulate experimental conditions, solvation effects are typically included using a polarizable continuum model (PCM).

  • Boltzmann Averaging: The final predicted specific rotation is a Boltzmann-weighted average of the specific rotations of all significant conformers at a given temperature.

Visualizations

Computational Workflow

computational_workflow cluster_0 Conformational Analysis cluster_1 Property Calculation cluster_2 Final Output start Initial Structure of This compound conf_search Conformational Search (e.g., GMMX) start->conf_search low_opt Low-Level Optimization (e.g., B3LYP/6-31G*) conf_search->low_opt high_opt High-Level Optimization (e.g., B3LYP/aug-cc-pVDZ) low_opt->high_opt or_calc Optical Rotation Calculation (TD-DFT/CAM-B3LYP) high_opt->or_calc Optimized Conformers solvation Inclusion of Solvation Model (e.g., PCM) or_calc->solvation boltzmann Boltzmann Averaging solvation->boltzmann final_property Predicted Specific Rotation boltzmann->final_property

Caption: A typical workflow for the computational study of this compound.

Conformational Energy Landscape

conformational_energy A Anti Conformer (Lowest Energy) TS1 Transition State A->TS1 ΔE‡ B Gauche Conformer 1 TS2 Transition State B->TS2 ΔE‡ C Gauche Conformer 2 TS1->B TS2->C

References

X-ray crystallography of (-)-2-Chlorooctane derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the X-ray Crystallography of (-)-2-Chlorooctane Derivatives

For researchers, scientists, and drug development professionals, understanding the precise three-dimensional structure of chiral molecules is paramount for elucidating structure-activity relationships. X-ray crystallography stands as the definitive method for determining the absolute configuration of stereoisomers. This guide provides a comparative framework for the X-ray crystallographic analysis of this compound and its derivatives, a class of chiral alkyl halides with potential applications in medicinal chemistry and materials science.

While specific crystallographic data for this compound is not publicly available, this guide presents a comparative analysis using representative data for analogous chiral haloalkanes. This allows for an understanding of the expected structural parameters and provides a practical basis for researchers working with similar compounds.

Comparative Crystallographic Data

The determination of the crystal structure of a chiral molecule like this compound provides invaluable information, including bond lengths, bond angles, and the absolute configuration of the stereocenter. Below is a table summarizing representative crystallographic data for a generic chiral haloalkane, which can be used as a benchmark for comparison with experimentally determined structures of this compound derivatives.

Table 1: Representative Crystal Data and Structure Refinement Parameters for a Chiral Haloalkane

ParameterRepresentative Value (Alternative 1)Representative Value (Alternative 2)
Empirical FormulaC₈H₁₇ClC₉H₁₉Br
Formula Weight148.67 g/mol 207.15 g/mol
Crystal SystemOrthorhombicMonoclinic
Space GroupP2₁2₁2₁P2₁
a (Å)8.57.2
b (Å)10.212.5
c (Å)12.86.8
α (°)9090
β (°)90105.4
γ (°)9090
Volume (ų)1105.9590.3
Z42
Calculated Density (g/cm³)0.8921.164
Absorption Coeff. (mm⁻¹)0.353.88
F(000)328216
Crystal Size (mm³)0.30 x 0.25 x 0.200.40 x 0.30 x 0.15
Theta range for data collection (°)2.5 to 28.03.0 to 25.0
Reflections collected89704520
Independent reflections2540 [R(int) = 0.045]2080 [R(int) = 0.038]
Goodness-of-fit on F²1.051.02
Final R indices [I>2σ(I)]R₁ = 0.042, wR₂ = 0.115R₁ = 0.035, wR₂ = 0.098
Absolute structure parameter0.02(3)-0.01(2)

Experimental Protocols

The successful crystallographic analysis of a small chiral molecule like this compound hinges on obtaining high-quality single crystals. The following is a generalized protocol for the crystallization and subsequent X-ray diffraction analysis.

Crystallization of this compound Derivatives

Obtaining diffraction-quality crystals is often the most challenging step.[1] Since this compound is a liquid at room temperature, crystallization may require derivatization or co-crystallization techniques.

Methods for Crystallization:

  • Slow Evaporation:

    • Dissolve the compound in a suitable solvent (e.g., hexane, ethanol, or a mixture) to create a near-saturated solution.

    • Transfer the solution to a clean vial and cover it loosely to allow for slow evaporation of the solvent over several days to weeks at a constant temperature.

  • Vapor Diffusion:

    • Place a small amount of the concentrated solution of the compound in a small, open vial.

    • Place this vial inside a larger, sealed container that contains a precipitant solvent in which the compound is less soluble.

    • The precipitant vapor will slowly diffuse into the solution, reducing the solubility of the compound and promoting crystal growth.

  • Co-crystallization:

    • If the compound itself does not readily crystallize, co-crystallization with a suitable co-former can be employed.[2][3]

    • This involves dissolving both the target molecule and the co-former in a solvent and allowing them to crystallize together, forming a new crystalline solid with a defined stoichiometry.

X-ray Data Collection and Structure Refinement

Once suitable crystals are obtained, the following steps are undertaken for data collection and analysis:

  • Crystal Mounting: A single crystal of appropriate size is mounted on a goniometer head.

  • Data Collection:

    • The crystal is placed in a diffractometer and cooled to a low temperature (typically 100 K) to minimize thermal vibrations.

    • A monochromatic X-ray beam (e.g., Mo Kα, λ = 0.71073 Å or Cu Kα, λ = 1.54184 Å) is directed at the crystal.

    • The crystal is rotated, and the diffraction pattern is recorded on a detector.

  • Data Processing:

    • The raw diffraction images are processed to determine the unit cell dimensions and space group.

    • The intensities of the reflections are integrated and corrected for various experimental factors.

  • Structure Solution and Refinement:

    • The initial crystal structure is solved using direct methods or Patterson methods.

    • The atomic positions and displacement parameters are refined using full-matrix least-squares on F².

    • The absolute configuration is determined by calculating the Flack parameter, which should be close to zero for the correct enantiomer.[4]

Visualizations

To better illustrate the concepts and workflows discussed, the following diagrams are provided.

Chirality cluster_0 Enantiomers of 2-Chlorooctane cluster_1 Properties S_Chlorooctane (S)-(-)-2-Chlorooctane R_Chlorooctane (R)-(+)-2-Chlorooctane prop1 Non-superimposable mirror images prop2 Identical physical properties (m.p., b.p., solubility) prop3 Opposite rotation of plane-polarized light

Caption: Enantiomers are non-superimposable mirror images.

XRay_Workflow cluster_workflow X-ray Crystallography Workflow start Sample (this compound derivative) crystal Crystallization (e.g., Slow Evaporation) start->crystal mount Crystal Mounting crystal->mount data_collection X-ray Diffraction Data Collection mount->data_collection processing Data Processing (Integration & Scaling) data_collection->processing solution Structure Solution (Direct Methods) processing->solution refinement Structure Refinement (Least-Squares) solution->refinement validation Validation & Analysis (Absolute Configuration) refinement->validation cif Final Structure (CIF) validation->cif

Caption: From sample to structure.

References

A Researcher's Guide to the Chiral Separation of 2-Chlorooctane: A Comparative Analysis of Potential Chiral Columns

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the enantioselective separation of chiral molecules like 2-chlorooctane (B146373) is a critical step in synthesis and analysis. This guide provides a comparative overview of suitable chiral column technologies, supported by available experimental evidence for structurally related compounds, to facilitate the method development process for the successful separation of 2-chlorooctane enantiomers.

While specific experimental data for the chiral separation of 2-chlorooctane is not extensively published, a review of chiral separation principles and data for analogous 2-haloalkanes points to two primary chromatographic techniques: chiral Gas Chromatography (GC) and chiral High-Performance Liquid Chromatography (HPLC). This guide will compare the most promising chiral stationary phases (CSPs) for each technique.

Comparison of Recommended Chiral Column Types

Due to the volatile nature of 2-chlorooctane, chiral Gas Chromatography (GC) with a cyclodextrin-based stationary phase is a highly promising approach. For High-Performance Liquid Chromatography (HPLC), polysaccharide-based columns are a versatile starting point.

Column TypeChiral Selector ExamplePrinciple of SeparationRecommended ForPotential Mobile/Carrier Phase
Cyclodextrin-based (GC) Heptakis(2,3,6-tri-O-pentyl)-β-cyclodextrinInclusion complexation, where enantiomers exhibit different affinities for the chiral cavity of the cyclodextrin (B1172386).Volatile and thermally stable small molecules like 2-chlorooctane.Carrier Gas: Hydrogen or Helium
Polysaccharide-based (HPLC) Amylose tris(3,5-dimethylphenylcarbamate)Formation of transient diastereomeric complexes through hydrogen bonding, π-π interactions, and steric hindrance with the helical polymer structure.Broader range of compounds, including less volatile or thermally labile molecules.Normal Phase: Heptane/Isopropanol

Experimental Data Insights

A pivotal study by König et al. successfully demonstrated the complete enantiomeric separation of a homologous series of 2-chloroalkanes, from 2-chlorobutane (B165301) to 2-chlorooctane, using a capillary gas chromatography column coated with heptakis(2,3,6-tri-O-pentyl)-β-cyclodextrin. This provides strong evidence for the suitability of this type of chiral stationary phase for the target analyte. In this study, the (S)-enantiomers were observed to elute before the (R)-enantiomers.

While direct HPLC application data for 2-chlorooctane is scarce, polysaccharide-based chiral stationary phases, such as those found in Daicel's CHIRALPAK® and CHIRALCEL® series, are widely used for their broad enantioselectivity for a vast range of chiral compounds, including those containing halogen atoms.

Experimental Protocols

Below are detailed starting protocols for method development for the chiral separation of 2-chlorooctane.

Chiral Gas Chromatography (GC) Protocol

This protocol is based on the successful separation of 2-chloroalkanes.

1. Sample Preparation:

2. Chromatographic Conditions:

  • Column: Capillary GC column with a derivatized cyclodextrin stationary phase (e.g., heptakis(2,3,6-tri-O-pentyl)-β-cyclodextrin).

  • Carrier Gas: Hydrogen.

  • Inlet Pressure: 1 bar.

  • Oven Temperature: 60 °C (isothermal).

  • Injector Temperature: 220 °C.

  • Detector (FID) Temperature: 250 °C.

  • Injection: 1 µL, split injection.

Chiral High-Performance Liquid Chromatography (HPLC) Protocol

This protocol provides a starting point for screening on a polysaccharide-based column.

1. Sample Preparation:

  • Prepare a stock solution of racemic 2-chlorooctane in the mobile phase at a concentration of 1 mg/mL.

  • Filter the sample through a 0.45 µm syringe filter prior to injection.

2. Chromatographic Conditions:

  • Column: CHIRALPAK® AD-H (Amylose tris(3,5-dimethylphenylcarbamate)), 250 x 4.6 mm, 5 µm.

  • Mobile Phase: n-Hexane / Isopropanol (90:10, v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: Refractive Index (RI) detector or Evaporative Light Scattering Detector (ELSD), as 2-chlorooctane lacks a strong UV chromophore.

  • Injection Volume: 10 µL.

Experimental Workflow Diagram

The following diagram illustrates a logical workflow for the chiral separation of 2-chlorooctane.

experimental_workflow start Start: Racemic 2-Chlorooctane Sample assess_volatility Assess Analyte Volatility start->assess_volatility is_volatile Is Analyte Volatile? assess_volatility->is_volatile chiral_gc Attempt Chiral GC with Cyclodextrin Column is_volatile->chiral_gc Yes chiral_hplc Attempt Chiral HPLC with Polysaccharide Column is_volatile->chiral_hplc No optimize_gc Optimize GC Method (Temperature, Flow Rate) chiral_gc->optimize_gc optimize_hplc Optimize HPLC Method (Mobile Phase Composition) chiral_hplc->optimize_hplc separation_successful_gc Separation Successful? optimize_gc->separation_successful_gc separation_successful_hplc Separation Successful? optimize_hplc->separation_successful_hplc separation_successful_gc->chiral_hplc No end_success End: Enantiomers Separated separation_successful_gc->end_success Yes separation_successful_hplc->end_success Yes end_failure Consider Alternative Columns or Derivatization separation_successful_hplc->end_failure No

Caption: Experimental workflow for 2-chlorooctane separation.

A Researcher's Guide to the Validation of Analytical Methods for Enantiomeric Excess Determination

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical development and chemical synthesis, the stereochemical composition of a molecule is a critical attribute that can profoundly influence its pharmacological and toxicological properties. The precise determination of enantiomeric excess (ee) is therefore a cornerstone of quality control and regulatory compliance. This guide provides an objective comparison of the principal analytical methods employed for this purpose, supported by experimental data and detailed protocols to assist researchers, scientists, and drug development professionals in selecting the most appropriate technique for their needs.

Core Principles of Enantiomeric Excess

Enantiomeric excess is a measure of the purity of a chiral substance.[1] It is defined as the absolute difference between the mole fractions of two enantiomers and is typically expressed as a percentage.[1] A racemic mixture, which contains equal amounts of both enantiomers, has an ee of 0%, while an enantiomerically pure sample has an ee of 100%.[1] The formula to calculate enantiomeric excess is:

ee (%) = |([R] - [S]) / ([R] + [S])| * 100

Where [R] and [S] are the concentrations or peak areas of the R- and S-enantiomers, respectively.

Comparative Analysis of Key Analytical Methods

The selection of an analytical method for determining enantiomeric excess hinges on a variety of factors, including the chemical nature of the analyte, the required sensitivity and accuracy, sample throughput, and available instrumentation. The most prominent techniques include chiral chromatography (HPLC, GC, and SFC), capillary electrophoresis (CE), and spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Circular Dichroism (CD).

Data Summary of Analytical Methods

The following table summarizes the key performance characteristics of the most common techniques for determining enantiomeric excess.

Method Principle Resolution (Rs) Limit of Detection (LOD) Analysis Time Advantages Disadvantages
Chiral HPLC Differential interaction with a chiral stationary phase (CSP).[2]Typically > 2.0 for baseline separation.[2]~0.15 µg/mL for the minor enantiomer.[2]10 - 30 minutes.[2]High accuracy and precision, robust, and widely applicable.[3][4]Requires specialized and expensive chiral columns; method development can be time-consuming.[2]
Chiral GC Separation of volatile enantiomers on a chiral stationary phase.[2]Generally high, dependent on the column and derivatization.[2]High sensitivity, often in the ng/mL range.[2]15 - 40 minutes.[2]High resolution and efficiency; high sensitivity, especially with MS detection.[2]Limited to volatile and thermally stable analytes; derivatization may be required.[2][3]
Chiral SFC Separation using a supercritical fluid as the mobile phase on a chiral stationary phase.[3]Comparable to or better than HPLC.High sensitivity.3 - 15 minutes.Fast analysis, reduced solvent consumption ("greener" alternative).[3]Requires specialized equipment.[3]
Capillary Electrophoresis (CE) Differential migration of enantiomers in an electric field in the presence of a chiral selector.High efficiency separations are possible.Can be as low as 0.005% with laser-induced fluorescence detection.[5]10 - 20 minutes.Low sample and reagent consumption; high separation efficiency.[6]Lower loading capacity; can be less robust than HPLC.
NMR Spectroscopy Formation of diastereomeric complexes with a chiral solvating agent (CSA), leading to distinct NMR signals.[2][7]Dependent on the CSA and magnetic field strength.[2]Lower sensitivity, typically requires mg of sample.[2]5 - 15 minutes per sample.[2]Rapid, non-destructive, and provides structural information.[2][3]Lower sensitivity; expensive chiral solvating agents; potential for signal overlap.[2]
Circular Dichroism (CD) Differential absorption of left and right circularly polarized light by chiral molecules.[8][9]Not applicable (spectroscopic method).Dependent on the chromophore and instrument.< 5 minutes.Very fast; can be used for high-throughput screening.[10]Requires the analyte to have a suitable chromophore; can be less accurate than chromatographic methods.[10]

Experimental Protocols

Detailed methodologies are essential for achieving reproducible and accurate results. The following are representative experimental protocols for the key techniques discussed.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a robust and widely used method for the accurate determination of enantiomeric excess. It involves the separation of enantiomers on a chiral stationary phase (CSP).[1]

Protocol for Chiral HPLC Analysis of Escitalopram (B1671245): [3]

  • Chromatographic System: High-Performance Liquid Chromatograph with a UV detector.

  • Column: Chiral CD-PH (silica-based phenylcarbamated β-cyclodextrin), 4.6 mm x 250 mm, 5 µm.

  • Mobile Phase: A mixture of ammonium (B1175870) acetate, ethanol, 2-propanol, and methylene (B1212753) dichloride (100:150:70:30 v/v/v/v).

  • Flow Rate: 0.5 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 20 µL.

  • Procedure:

    • Prepare a standard solution of racemic citalopram (B1669093) and a sample solution of escitalopram in the mobile phase.

    • Equilibrate the column with the mobile phase for at least 30 minutes.

    • Inject the standard and sample solutions.

    • Identify the peaks for the (S)- and (R)-enantiomers based on the retention times from the racemic standard.

    • Calculate the enantiomeric excess using the integrated peak areas.

Chiral Gas Chromatography (GC)

This protocol is suitable for the analysis of volatile enantiomers, such as those found in essential oils.[3]

Protocol for Chiral GC Analysis of Carvone Enantiomers: [3]

  • Chromatographic System: Gas Chromatograph with a Flame Ionization Detector (FID).

  • Column: Chiral GC column with a trifluoroacetylated γ-cyclodextrin stationary phase.[11]

  • Carrier Gas: Helium or Hydrogen.

  • Oven Temperature Program: Initial temperature 60°C, hold for 2 minutes; ramp at 5°C/min to 180°C, hold for 5 minutes.

  • Injector Temperature: 250°C.

  • Detector Temperature: 250°C.

  • Injection Volume: 1 µL (split ratio 50:1).

  • Procedure:

    • Prepare standard solutions of (R)-(-)-carvone and (S)-(+)-carvone, and a sample solution in a suitable solvent (e.g., hexane).

    • Inject the standards to determine the retention times for each enantiomer.

    • Inject the sample solution.

    • Calculate the enantiomeric excess based on the integrated peak areas.

Chiral Supercritical Fluid Chromatography (SFC)

Chiral SFC is a fast and "green" alternative to HPLC for enantiomeric separations.[3]

Protocol for Chiral SFC Analysis of Ibuprofen: [12]

  • Chromatographic System: Supercritical Fluid Chromatograph with a UV detector.

  • Column: Chiralcel OX-H, 4.6 mm x 150 mm, 5 µm.

  • Mobile Phase: Carbon dioxide and 0.2% MIPA in methanol.

  • Flow Rate: 2.5 mL/min.

  • Backpressure: 150 bar.

  • Column Temperature: 40°C.

  • Detection: UV at a specified wavelength.

  • Injection Volume: 5 µL.

  • Procedure:

    • Dissolve the sample in a suitable solvent.

    • Equilibrate the system with the mobile phase.

    • Inject the sample.

    • Determine the peak areas for each enantiomer to calculate the enantiomeric excess.

Nuclear Magnetic Resonance (NMR) Spectroscopy

This method utilizes a chiral solvating agent to induce chemical shift differences between enantiomers.[7][13]

Protocol for NMR Analysis using a Chiral Solvating Agent: [13]

  • Spectrometer: ¹H NMR spectrometer (e.g., 400 MHz or higher).

  • Chiral Solvating Agent (CSA): (S)-BINOL or a derivative.

  • Solvent: Chloroform-d (CDCl₃).

  • Procedure:

    • Directly mix the analyte (0.0125–0.2 mmol) and the chiral solvating agent (0.0125–0.1 mmol) in an NMR tube.

    • Dissolve the mixture in approximately 0.6 mL of chloroform-d.

    • Shake the NMR tube for about 30 seconds.

    • Acquire the ¹H NMR spectrum.

    • Integrate the well-resolved signals corresponding to each enantiomer.

    • Calculate the enantiomeric excess from the integration values.

Mandatory Visualizations

Diagrams illustrating the experimental workflows provide a clear and concise overview of the analytical processes.

G General Workflow for Enantiomeric Excess Validation cluster_prep Sample Preparation cluster_analysis Analytical Method cluster_data Data Acquisition & Processing Sample Racemic or Enantioenriched Sample Derivatization Derivatization (Optional) Sample->Derivatization NMR NMR with Chiral Agent Sample->NMR HPLC Chiral HPLC Derivatization->HPLC GC Chiral GC Derivatization->GC Chromatogram Obtain Chromatogram HPLC->Chromatogram GC->Chromatogram Spectrum Obtain Spectrum NMR->Spectrum Integration Peak/Signal Integration Chromatogram->Integration Spectrum->Integration Calculation Calculate Enantiomeric Excess (%) Integration->Calculation

Caption: General workflow for enantiomeric excess validation.

G Decision Logic for Method Selection Start Start: Need to determine ee Volatile Is the analyte volatile & thermally stable? Start->Volatile HighThroughput Is high throughput required? Volatile->HighThroughput No GC Consider Chiral GC Volatile->GC Yes HighSensitivity Is high sensitivity required? HighThroughput->HighSensitivity No CD Consider Circular Dichroism HighThroughput->CD Yes HPLC_SFC Consider Chiral HPLC or SFC HighSensitivity->HPLC_SFC Yes NMR Consider NMR HighSensitivity->NMR No

Caption: Decision-making process for selecting an analytical method.

References

Inter-laboratory Comparison of (-)-2-Chlorooctane Analysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantitative analysis of chiral molecules like (-)-2-Chlorooctane is paramount. Enantiomeric purity can have significant implications for a drug's efficacy and safety. This guide provides a comparative overview of analytical methodologies for this compound, supported by typical performance data found in inter-laboratory studies of chiral compounds.

Introduction to Chiral Analysis and Inter-laboratory Comparisons

Chiral analysis involves the separation and quantification of enantiomers, which are non-superimposable mirror-image molecules.[1][2] Due to their identical physical and chemical properties in an achiral environment, separating enantiomers requires a chiral environment, typically achieved through specialized chromatography columns.[1][2]

Inter-laboratory comparisons, also known as proficiency tests or round-robin tests, are crucial for external quality assurance.[3][4] In these studies, multiple laboratories analyze the same sample to evaluate and compare their analytical performance, ensuring methods are robust and results are comparable across different sites.[5][6] Performance is often statistically assessed using z-scores, which indicate how far a laboratory's result deviates from the consensus value.[7][8]

Analytical Methodologies for this compound

The primary techniques for the chiral separation of volatile compounds like this compound are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), utilizing chiral stationary phases (CSPs).[1][][10] Other noteworthy techniques include Supercritical Fluid Chromatography (SFC) and Capillary Electrophoresis (CE).[][11]

  • Gas Chromatography (GC): Chiral GC is well-suited for volatile and thermally stable compounds. The separation is achieved using a capillary column coated with a chiral stationary phase, often based on cyclodextrin (B1172386) derivatives.[1][12] For less volatile compounds, derivatization might be necessary.[13]

  • High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a versatile and widely used technique. Modern chiral columns are compatible with a range of mobile phases, allowing for the analysis of a broad spectrum of molecules.[][10]

  • Supercritical Fluid Chromatography (SFC): SFC uses a supercritical fluid, typically carbon dioxide, as the mobile phase. This technique can offer faster analyses compared to HPLC.[][11]

  • Capillary Electrophoresis (CE): CE is a high-efficiency separation technique that requires very small sample volumes. Chiral separations are achieved by adding a chiral selector to the background electrolyte.[11][14]

Data Presentation: Comparative Performance

While specific inter-laboratory data for this compound is not publicly available, the following table summarizes typical performance characteristics for chiral analysis methods based on general proficiency testing principles.

ParameterChiral GCChiral HPLCChiral SFCChiral CE
Precision (RSD) < 3%< 2%< 3%< 5%
Accuracy (Bias) ± 5%± 5%± 5%± 10%
Limit of Detection (LOD) ng/mLng/mLng/mLµg/mL
Limit of Quantification (LOQ) ng/mLng/mLµg/mLµg/mL

Note: These are typical values and can vary significantly based on the specific instrumentation, method, and laboratory.

Experimental Protocols

Below is a detailed, representative protocol for the analysis of this compound using Chiral Gas Chromatography with a Flame Ionization Detector (GC-FID).

1. Sample Preparation

  • Accurately weigh and dissolve the this compound sample in a suitable solvent (e.g., hexane) to a final concentration of approximately 1 mg/mL.

  • Prepare a series of calibration standards of known concentrations.

  • If necessary, perform a derivatization step to improve volatility and chromatographic performance.

2. GC-FID Instrumentation and Conditions

  • GC System: A gas chromatograph equipped with a flame ionization detector (FID) and a split/splitless injector.

  • Chiral Column: A capillary column with a chiral stationary phase suitable for separating halogenated alkanes (e.g., a derivative of cyclodextrin).

  • Carrier Gas: Helium or Hydrogen at a constant flow rate.

  • Injector Temperature: 250 °C

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp: 5 °C/min to 150 °C.

    • Hold: 5 minutes at 150 °C.

  • Detector Temperature: 280 °C

3. Data Analysis

  • Integrate the peak areas for both the (+) and (-) enantiomers of 2-Chlorooctane.

  • Calculate the enantiomeric excess (% ee) using the formula: % ee = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] * 100

  • Quantify the amount of this compound using the calibration curve generated from the standards.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Chiral GC Analysis cluster_data Data Processing Sample This compound Sample Dissolve Dissolve and Dilute Sample->Dissolve Solvent Hexane Solvent->Dissolve Standard Calibration Standards Prepared_Standard Prepared Standard Solutions Standard->Prepared_Standard Prepared_Sample Prepared Sample Solution Dissolve->Prepared_Sample Injector GC Injector Prepared_Sample->Injector Prepared_Standard->Injector Chiral_Column Chiral GC Column (Cyclodextrin-based) Injector->Chiral_Column Vaporization Detector Flame Ionization Detector (FID) Chiral_Column->Detector Separation of Enantiomers Data_System Data Acquisition System Detector->Data_System Integration Peak Integration Data_System->Integration Chromatogram Calculation Quantification & Enantiomeric Excess Calculation Integration->Calculation Report Final Report Calculation->Report

Caption: Experimental workflow for the chiral analysis of this compound.

Method_Selection Start Start: Need for Chiral Analysis Volatile Is the analyte volatile & thermally stable? Start->Volatile GC Chiral GC Volatile->GC Yes HPLC Chiral HPLC Volatile->HPLC No High_Throughput High throughput needed? High_Throughput->HPLC No SFC Chiral SFC High_Throughput->SFC Yes Minimal_Sample Minimal sample volume? Minimal_Sample->HPLC No CE Chiral CE Minimal_Sample->CE Yes HPLC->High_Throughput HPLC->Minimal_Sample

Caption: Decision tree for selecting a suitable chiral analysis method.

References

Navigating the Synthesis of (-)-2-Chlorooctane: A Cost-Benefit Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the efficient and stereoselective synthesis of chiral molecules is a critical endeavor. (-)-2-Chlorooctane, a valuable chiral building block, is no exception. This guide provides a comparative analysis of common synthetic methods for this compound, offering a cost-benefit perspective supported by experimental data to aid in methodological selection.

At a Glance: Comparison of Synthesis Methods

MethodKey ReagentsYieldEnantiomeric Excess (ee)Reaction TimeTemperature (°C)Estimated Reagent Cost per Mole of Product
Nucleophilic Substitution with Thionyl Chloride (R)-(-)-2-Octanol, Thionyl Chloride (SOCl₂)~65-85%>98% (with inversion)2-4 hours0 to refluxModerate
Appel Reaction (R)-(-)-2-Octanol, Triphenylphosphine (B44618) (PPh₃), Carbon Tetrachloride (CCl₄)~70-90%>98% (with inversion)1-3 hours0 to RTHigh
Biocatalytic Kinetic Resolution Racemic 2-Chlorooctane (B146373), Lipase (B570770) (e.g., Novozym 435)~45-50% (of desired enantiomer)>95%24-72 hours25-45Variable (enzyme cost is a key factor)
Biocatalytic Dehalogenation (Kinetic Resolution) Racemic 2-Chlorooctane, Haloalkane Dehalogenase~45-50% (of desired enantiomer)>99%4-24 hours25-37High (enzyme cost and availability)

Note: The estimated reagent cost is a qualitative assessment and can vary significantly based on supplier, purity, and scale. This analysis does not include costs associated with solvents, workup, purification, or labor.

In Detail: Methodologies and Protocols

Nucleophilic Substitution with Thionyl Chloride

This classical method relies on the conversion of the hydroxyl group of an alcohol into a good leaving group, followed by nucleophilic attack by a chloride ion. The reaction of (R)-(-)-2-octanol with thionyl chloride typically proceeds with inversion of stereochemistry, yielding (S)-(+)-2-chlorooctane. To obtain the desired this compound, one would start with (S)-(+)-2-octanol. However, for the purpose of this guide, we will describe the general procedure which can be adapted. The reaction can proceed via an Sₙ2 or Sₙi (internal nucleophilic substitution) mechanism, the latter leading to retention of configuration. The presence of a base like pyridine (B92270) favors the Sₙ2 pathway and thus inversion.[1]

Experimental Protocol:

  • To a stirred solution of (R)-(-)-2-octanol (1.0 eq) in a suitable solvent (e.g., diethyl ether or dichloromethane) at 0 °C, add pyridine (1.2 eq) dropwise.

  • Slowly add thionyl chloride (1.2 eq) to the reaction mixture while maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by carefully adding ice-cold water.

  • Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, and dry over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure and purify the crude product by distillation to obtain this compound.

Workflow Diagram:

thionyl_chloride start Start reactants (R)-(-)-2-Octanol Pyridine Solvent start->reactants add_socl2 Add Thionyl Chloride (SOCl2) at 0 °C reactants->add_socl2 reaction Stir at RT (2-4 hours) add_socl2->reaction quench Quench with ice-cold water reaction->quench workup Aqueous Workup (Separation, Washing, Drying) quench->workup purification Distillation workup->purification product This compound purification->product

Synthesis of this compound via Thionyl Chloride
The Appel Reaction

The Appel reaction provides a mild and efficient method for converting alcohols to alkyl halides with inversion of stereochemistry, operating under neutral conditions.[2][3] It utilizes triphenylphosphine and a carbon tetrahalide, in this case, carbon tetrachloride, to generate a phosphonium (B103445) salt in situ, which then facilitates the nucleophilic substitution.

Experimental Protocol:

  • Dissolve triphenylphosphine (1.5 eq) in anhydrous dichloromethane (B109758) and cool the solution to 0 °C.

  • Add carbon tetrachloride (1.5 eq) to the cooled solution.

  • Add a solution of (R)-(-)-2-octanol (1.0 eq) in dichloromethane dropwise to the reaction mixture at 0 °C.[4]

  • Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC.[5]

  • After the reaction is complete, concentrate the mixture under reduced pressure.

  • Add pentane (B18724) or hexane (B92381) to precipitate the triphenylphosphine oxide byproduct.

  • Filter the mixture and wash the solid with cold pentane.

  • Combine the filtrates and concentrate under reduced pressure.

  • Purify the resulting crude product by column chromatography or distillation to yield this compound.[6]

Workflow Diagram:

appel_reaction start Start reactants (R)-(-)-2-Octanol Triphenylphosphine Carbon Tetrachloride Dichloromethane start->reactants reaction_setup Combine reagents at 0 °C reactants->reaction_setup reaction Stir at RT (1-3 hours) reaction_setup->reaction precipitation Add Pentane/Hexane to precipitate PPh3=O reaction->precipitation filtration Filtration precipitation->filtration purification Column Chromatography or Distillation filtration->purification product This compound purification->product

Synthesis of this compound via the Appel Reaction
Biocatalytic Kinetic Resolution

Biocatalytic methods offer a green and highly selective alternative for the synthesis of enantiomerically pure compounds.[7] Kinetic resolution involves the use of an enzyme to selectively react with one enantiomer of a racemic mixture, allowing for the separation of the unreacted, desired enantiomer. For the production of this compound, a lipase can be used to selectively hydrolyze the ester of (+)-2-chlorooctane from a racemic mixture of 2-chlorooctyl esters, or selectively acylate (+)-2-chlorooctane from racemic 2-chlorooctane.

Experimental Protocol (Illustrative for Acylation):

  • To a solution of racemic 2-chlorooctane (1.0 eq) in an organic solvent (e.g., hexane or toluene), add an acyl donor (e.g., vinyl acetate, 1.5 eq).

  • Add an immobilized lipase, such as Novozym 435 (Candida antarctica lipase B), to the mixture.

  • Incubate the reaction at a controlled temperature (e.g., 30-45 °C) with gentle agitation for 24-72 hours.

  • Monitor the reaction progress by chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC) until approximately 50% conversion is reached.

  • Once the desired conversion is achieved, filter off the immobilized enzyme.

  • Remove the solvent and excess acyl donor under reduced pressure.

  • Separate the unreacted this compound from the acylated (+)-2-chlorooctane by column chromatography.

Workflow Diagram:

kinetic_resolution start Start reactants Racemic 2-Chlorooctane Acyl Donor Immobilized Lipase Organic Solvent start->reactants incubation Incubate with agitation (24-72 hours) reactants->incubation monitoring Monitor conversion by Chiral GC/HPLC incubation->monitoring separation_enzyme Filter to remove enzyme monitoring->separation_enzyme separation_products Column Chromatography separation_enzyme->separation_products product This compound separation_products->product byproduct (+)-2-Chlorooctyl Acetate separation_products->byproduct

Biocatalytic Kinetic Resolution of 2-Chlorooctane

Cost-Benefit Analysis

Nucleophilic Substitution with Thionyl Chloride:

  • Benefits: This method utilizes relatively inexpensive and common laboratory reagents. The procedure is straightforward and can be completed within a standard laboratory workday. It offers high enantiomeric excess when the appropriate starting material and conditions are used.

  • Costs: Thionyl chloride is corrosive and moisture-sensitive, requiring careful handling. The reaction produces corrosive HCl and SO₂ gas, necessitating a well-ventilated fume hood and appropriate safety precautions. The use of pyridine, which is toxic and has an unpleasant odor, is often required for high inversion.

Appel Reaction:

  • Benefits: The Appel reaction proceeds under mild and neutral conditions, making it suitable for substrates with acid- or base-sensitive functional groups.[2] It generally provides high yields and excellent inversion of stereochemistry.[3]

  • Costs: The primary drawback is the cost of triphenylphosphine and the formation of triphenylphosphine oxide as a byproduct, which can sometimes be challenging to remove completely from the desired product. Carbon tetrachloride is a regulated and toxic substance, limiting its use in some settings.

Biocatalytic Kinetic Resolution:

  • Benefits: This method is highly enantioselective and operates under mild, environmentally friendly conditions (lower temperatures, neutral pH).[7] The use of immobilized enzymes allows for easy separation and potential reuse of the catalyst, which can reduce overall costs in the long run.

  • Costs: The main disadvantage is that the theoretical maximum yield of the desired enantiomer is 50%. The cost of commercial enzymes can be high, although their reusability can offset this. Reaction times are typically longer than for chemical methods. A significant effort in method development may be required to find the optimal enzyme, solvent, and acyl donor.

Biocatalytic Dehalogenation (Kinetic Resolution):

  • Benefits: Haloalkane dehalogenases can exhibit extremely high enantioselectivity for the hydrolysis of one enantiomer of a racemic haloalkane, leading to very high enantiomeric excess of the remaining substrate.[8] The reaction is performed in aqueous media under mild conditions.

  • Costs: Similar to lipase-based resolution, the maximum theoretical yield is 50%. The availability and cost of suitable haloalkane dehalogenases can be a significant barrier for large-scale synthesis.

Conclusion

The choice of synthesis method for this compound depends heavily on the specific requirements of the project, including scale, budget, available equipment, and desired purity.

  • For cost-effective, lab-scale synthesis where high enantiopurity is crucial and handling of corrosive reagents is manageable, nucleophilic substitution with thionyl chloride is a viable option.

  • The Appel reaction is an excellent choice for high-yield, stereospecific synthesis under mild conditions , particularly if the cost of reagents and byproduct removal are not major constraints.

  • Biocatalytic methods are ideal for "green" chemistry approaches and when extremely high enantiomeric purity is the primary goal . While the yield is inherently limited to 50% in a standard kinetic resolution, these methods avoid harsh reagents and byproducts. The cost of the enzyme is a critical factor, but for high-value applications, the exceptional selectivity may justify the expense.

Ultimately, a thorough evaluation of the factors outlined in this guide will enable researchers and drug development professionals to select the most appropriate and efficient synthetic route for their specific needs.

References

A Comparative Guide to the Synthesis of (-)-2-Chlorooctane: Evaluating Environmental Impact and Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and chemical synthesis, the selection of a synthetic route is a critical decision that balances efficiency with environmental responsibility. This guide provides a comparative analysis of three common methods for the synthesis of (-)-2-Chlorooctane, a valuable chiral intermediate, from (R)-octan-2-ol. The Appel reaction, chlorination with thionyl chloride, and the Mitsunobu reaction are evaluated based on their reaction mechanisms, stereochemical outcomes, and environmental impact.

Comparison of Synthesis Routes

The synthesis of this compound from (R)-octan-2-ol requires a nucleophilic substitution reaction that ideally proceeds with inversion of stereochemistry. The three methods discussed—the Appel reaction, thionyl chloride, and the Mitsunobu reaction—achieve this transformation through different mechanisms and with varying environmental footprints.

Synthesis RouteKey ReagentsPrimary ByproductsStereochemistryKey Environmental Concerns
Appel Reaction Triphenylphosphine (B44618) (PPh₃), Carbon Tetrachloride (CCl₄)Triphenylphosphine oxide (TPPO), Chloroform (CHCl₃)InversionUse of ozone-depleting CCl₄; generation of persistent TPPO waste.[1]
Thionyl Chloride Thionyl Chloride (SOCl₂)Sulfur Dioxide (SO₂), Hydrogen Chloride (HCl)Inversion (with pyridine)Use of a corrosive and toxic reagent; release of acidic gases.[2][3][4][5]
Mitsunobu Reaction Triphenylphosphine (PPh₃), Diethyl Azodicarboxylate (DEAD)Triphenylphosphine oxide (TPPO), Diethyl hydrazodicarboxylateInversionGeneration of persistent TPPO waste; use of hazardous DEAD.[6][7]

Detailed Experimental Protocols

1. Appel Reaction

The Appel reaction converts an alcohol to an alkyl chloride using triphenylphosphine and carbon tetrachloride. The reaction proceeds with an inversion of configuration, making it suitable for the synthesis of this compound from (R)-octan-2-ol.[1][8]

Experimental Protocol:

To a solution of (R)-octan-2-ol (1 equivalent) in anhydrous carbon tetrachloride, triphenylphosphine (1.1 equivalents) is added portion-wise at room temperature. The reaction mixture is stirred and gently heated to reflux until the reaction is complete (monitored by TLC). The mixture is then cooled, and the precipitated triphenylphosphine oxide is removed by filtration. The filtrate is concentrated under reduced pressure, and the crude this compound is purified by distillation.

2. Chlorination with Thionyl Chloride

Thionyl chloride is a widely used reagent for the conversion of alcohols to alkyl chlorides. The stereochemical outcome of the reaction is dependent on the reaction conditions. In the presence of a base such as pyridine (B92270), the reaction proceeds with inversion of configuration via an Sₙ2 mechanism.[2][3]

Experimental Protocol:

(R)-octan-2-ol (1 equivalent) is dissolved in anhydrous pyridine and the solution is cooled to 0°C. Thionyl chloride (1.2 equivalents) is added dropwise with stirring, maintaining the temperature below 5°C.[2] After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred until completion. The mixture is then poured into ice-water and extracted with a suitable organic solvent (e.g., diethyl ether). The organic layer is washed with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine, then dried over anhydrous magnesium sulfate. The solvent is removed by distillation, and the resulting this compound is purified by fractional distillation.

3. Mitsunobu Reaction

The Mitsunobu reaction allows for the conversion of a primary or secondary alcohol to a variety of functional groups, including chlorides, with inversion of stereochemistry.[6] A source of chloride ions, such as lithium chloride, is required.

Experimental Protocol:

To a cooled (0°C) solution of (R)-octan-2-ol (1 equivalent), triphenylphosphine (1.5 equivalents), and lithium chloride (1.5 equivalents) in anhydrous tetrahydrofuran (B95107) (THF), diethyl azodicarboxylate (DEAD) (1.5 equivalents) is added dropwise. The reaction is stirred at 0°C for a period and then allowed to warm to room temperature overnight. The solvent is removed under reduced pressure, and the residue is triturated with a non-polar solvent (e.g., hexane) to precipitate triphenylphosphine oxide and the reduced DEAD by-product. After filtration, the filtrate is concentrated, and the crude this compound is purified by column chromatography or distillation.

Environmental Impact and Green Alternatives

A significant drawback of both the Appel and Mitsunobu reactions is the generation of stoichiometric amounts of triphenylphosphine oxide (TPPO) as a byproduct. TPPO is a persistent environmental pollutant, and its removal from reaction mixtures can be challenging.[9] Recent research has focused on developing catalytic versions of the Appel reaction to reduce the amount of phosphine (B1218219) reagent required.[1]

The use of carbon tetrachloride in the Appel reaction is a major environmental concern due to its ozone-depleting properties and toxicity.[1] Greener alternatives to halogenated solvents are actively being explored for this reaction.

Thionyl chloride is a corrosive and toxic reagent that reacts violently with water, releasing hazardous gases such as sulfur dioxide and hydrogen chloride.[4][5] Proper handling and quenching procedures are essential to mitigate these risks.

The Mitsunobu reaction traditionally uses diethyl azodicarboxylate (DEAD), which is a hazardous and potentially explosive reagent.[7] Greener alternatives to DEAD are being developed to improve the safety and environmental profile of this reaction.[6][10]

Visualizing the Synthesis Workflows

To aid in the comparison of these synthetic routes, the following diagrams illustrate the general workflow for each method.

Synthesis_Workflows cluster_Appel Appel Reaction cluster_ThionylChloride Thionyl Chloride cluster_Mitsunobu Mitsunobu Reaction A_start (R)-octan-2-ol A_process Reaction & Reflux A_start->A_process A_reagents PPh₃, CCl₄ A_reagents->A_process A_workup Filtration & Distillation A_process->A_workup A_waste TPPO, CHCl₃ A_process->A_waste Byproducts A_product This compound A_workup->A_product T_start (R)-octan-2-ol T_process Reaction at 0°C to RT T_start->T_process T_reagents SOCl₂, Pyridine T_reagents->T_process T_workup Extraction & Distillation T_process->T_workup T_waste SO₂, HCl, Pyridinium salt T_process->T_waste Byproducts T_product This compound T_workup->T_product M_start (R)-octan-2-ol M_process Reaction at 0°C to RT M_start->M_process M_reagents PPh₃, DEAD, LiCl M_reagents->M_process M_workup Filtration & Chromatography/Distillation M_process->M_workup M_waste TPPO, Reduced DEAD M_process->M_waste Byproducts M_product This compound M_workup->M_product

Caption: Comparative workflow of the Appel, Thionyl Chloride, and Mitsunobu reactions.

Logical Relationship for Route Selection

The choice of a particular synthetic route often involves a trade-off between various factors. The following diagram illustrates a simplified decision-making process.

Route_Selection start Select Synthesis Route for this compound q_green Is 'Greenness' a Top Priority? start->q_green q_cost Is Cost a Major Constraint? q_green->q_cost Yes q_stereocontrol Is High Stereochemical Inversion Critical? q_green->q_stereocontrol No green_appel Catalytic/Modified Appel q_cost->green_appel No green_mitsunobu Modified Mitsunobu q_cost->green_mitsunobu Yes appel Appel Reaction q_stereocontrol->appel Yes so_cl2 Thionyl Chloride q_stereocontrol->so_cl2 No mitsunobu Mitsunobu Reaction q_stereocontrol->mitsunobu Yes

Caption: Decision matrix for selecting a synthesis route for this compound.

Conclusion

The synthesis of this compound can be achieved through several methods, each with distinct advantages and disadvantages. The Appel and Mitsunobu reactions generally provide reliable inversion of stereochemistry but suffer from the generation of persistent triphenylphosphine oxide waste and the use of hazardous reagents. The thionyl chloride method can be effective and avoids phosphine-based reagents, but requires careful control of conditions to ensure stereochemical inversion and to manage the hazardous nature of the reagent and byproducts. For researchers prioritizing green chemistry, exploring catalytic versions of the Appel reaction or newer, safer modifications of the Mitsunobu reaction is recommended. The selection of the optimal synthetic route will ultimately depend on a careful consideration of factors including yield, stereoselectivity, cost, scale, and, critically, environmental impact.

References

A Comparative Guide to (-)-2-Chlorooctane and Other Chiral Alkyl Halides in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of asymmetric synthesis, the selection of a chiral starting material is a critical decision that profoundly influences reaction outcomes. Chiral alkyl halides are fundamental building blocks, serving as electrophilic partners in a myriad of carbon-carbon and carbon-heteroatom bond-forming reactions. This guide provides an objective comparison of (-)-2-Chlorooctane with its bromo and iodo counterparts, focusing on their performance in nucleophilic substitution reactions. The information presented herein is supported by established principles of physical organic chemistry and illustrative experimental data to aid researchers in making informed decisions for their synthetic strategies.

Performance in Nucleophilic Substitution: A Comparative Analysis

The reactivity of alkyl halides in bimolecular nucleophilic substitution (Sₙ2) reactions is intrinsically linked to the nature of the leaving group. The general trend for halide leaving group ability is I⁻ > Br⁻ > Cl⁻ > F⁻. This is attributed to a combination of factors, including the strength of the carbon-halogen bond and the stability of the resulting halide anion. Weaker bases are better leaving groups, and iodide is the weakest base among the common halides.

Table 1: Comparison of Chiral 2-Halooctanes in the Sₙ2 Reaction with Sodium Azide (B81097)

Alkyl HalideRelative Rate Constant (k_rel)Typical YieldEnantiomeric Excess (ee)
This compound (S)-enantiomer1Moderate to Good>98%
(-)-2-Bromooctane (S)-enantiomer~200Good to Excellent>98%
(-)-2-Iodooctane (S)-enantiomer~6,000Excellent>98%

Note: Relative rate constants are estimates based on the known reactivity trends of alkyl halides in Sₙ2 reactions and may vary depending on specific reaction conditions.

As the data illustrates, while all three halides can lead to the desired product with high stereochemical fidelity, there are significant differences in reaction rates. (-)-2-Iodooctane is the most reactive substrate due to the excellent leaving group ability of the iodide ion. This heightened reactivity can translate to milder reaction conditions and shorter reaction times. Conversely, this compound is the least reactive, often requiring more forcing conditions (e.g., higher temperatures, longer reaction times) to achieve comparable conversions. (-)-2-Bromooctane offers a good balance between reactivity and stability.

Experimental Protocols

The following is a representative protocol for the synthesis of (+)-2-Azidooctane from this compound, which can be adapted for the bromo and iodo analogues by adjusting the reaction time and temperature according to their relative reactivities.

Synthesis of (+)-(R)-2-Azidooctane from (-)-(S)-2-Chlorooctane

Materials:

  • (-)-(S)-2-Chlorooctane

  • Sodium azide (NaN₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • To a solution of (-)-(S)-2-Chlorooctane (1.0 eq) in anhydrous DMF, add sodium azide (1.5 eq).

  • Heat the reaction mixture to 80-90 °C and stir vigorously.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction typically requires 24-48 hours for completion.

  • Upon completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing water.

  • Extract the aqueous layer three times with diethyl ether.

  • Combine the organic extracts and wash successively with water, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude (+)-(R)-2-azidooctane.

  • Purify the product by vacuum distillation or column chromatography on silica (B1680970) gel.

Characterization:

The enantiomeric excess of the product can be determined by chiral GC or HPLC analysis.

Visualizing the Reaction Pathway and Workflow

To provide a clearer understanding of the processes involved, the following diagrams illustrate the Sₙ2 reaction mechanism and a general experimental workflow.

Caption: The Sₙ2 reaction mechanism proceeds via a backside attack, leading to an inversion of stereochemistry.

Experimental_Workflow cluster_synthesis Synthesis cluster_workup Work-up & Purification cluster_analysis Analysis A 1. React (-)-2-Halooctane with Sodium Azide in DMF B 2. Heat and Stir A->B C 3. Monitor Reaction Progress (TLC/GC) B->C D 4. Quench with Water C->D Reaction Complete E 5. Extract with Diethyl Ether D->E F 6. Wash Organic Layer E->F G 7. Dry and Concentrate F->G H 8. Purify (Distillation/Chromatography) G->H I 9. Characterize Product H->I J 10. Determine Enantiomeric Excess (Chiral GC/HPLC) I->J

A Comparative Guide to Theoretical and Experimental Optical Rotation of Chiral Alkanes: A Case Study Approach

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

Abstract: The determination of the absolute configuration of chiral molecules is a cornerstone of stereochemistry, with significant implications for the pharmaceutical and chemical industries. A key technique in this endeavor is the comparison of experimentally measured optical rotation with theoretically calculated values. This guide provides a comprehensive overview of the methodologies involved in both experimental measurement and theoretical prediction of optical rotation. Due to the current unavailability of a consistent, peer-reviewed experimental value for the specific rotation of (-)-2-Chlorooctane, this guide will use the closely related molecule, (-)-2-chlorobutane (B1260068), as an illustrative example. The principles and protocols outlined herein are directly applicable to the study of this compound and other chiral molecules once experimental data becomes available.

Introduction to Optical Rotation

Chiral molecules possess the unique property of rotating the plane of plane-polarized light, a phenomenon known as optical activity. The direction and magnitude of this rotation are characteristic of a specific enantiomer under defined conditions (temperature, wavelength, solvent, and concentration). The specific rotation, [α], is a standardized measure of this property and is a crucial parameter in the characterization of chiral compounds.

The comparison between the experimentally determined specific rotation and the value predicted by computational chemistry methods serves as a powerful tool for the assignment of the absolute configuration (R/S) of a stereocenter. However, this comparison is not always straightforward, as both experimental and theoretical determinations are subject to various influencing factors.

Data Presentation: A Comparative Overview

The following table summarizes the kind of data required for a comparative analysis of experimental and theoretical optical rotation. While data for this compound is pending the availability of reliable experimental values, data for a pure sample of (-)-2-chlorobutane is presented for illustrative purposes.

ParameterThis compound(-)-2-Chlorobutane (Illustrative Example)
Experimental Specific Rotation [α]D25 Data not available-34.5° (neat)
Theoretical Specific Rotation [α]D25 Calculation dependent on methodologyVaries with computational method (e.g., DFT, HF) and basis set
Experimental Conditions To be determined25 °C, Sodium D-line (589 nm), neat liquid
Theoretical Model To be determinede.g., B3LYP/aug-cc-pVDZ in the gas phase

Note: The theoretical value for 2-chlorobutane (B165301) can vary significantly based on the computational model and parameters used.

Experimental Protocol: Measurement of Optical Rotation via Polarimetry

The experimental determination of specific rotation is conducted using a polarimeter. The following protocol outlines the general procedure.

Objective: To measure the observed rotation of a neat liquid sample of a chiral compound and calculate its specific rotation.

Apparatus:

  • Polarimeter

  • Polarimeter cell (1 dm path length)

  • Syringe for sample loading

  • Temperature control unit

Procedure:

  • Instrument Calibration: Calibrate the polarimeter using a blank solvent or air to establish a zero point.

  • Sample Preparation: Ensure the liquid sample is pure and free of any particulate matter.

  • Cell Loading: Carefully fill the polarimeter cell with the neat liquid sample, ensuring no air bubbles are present in the light path.

  • Temperature Equilibration: Place the filled cell in the polarimeter's sample chamber and allow it to equilibrate to the desired temperature (e.g., 25 °C).

  • Measurement: Measure the observed rotation (α) of the sample at the sodium D-line (589 nm). Modern polarimeters will provide a direct digital reading.

  • Data Recording: Record the observed rotation, the path length of the cell (l, in dm), and the temperature.

  • Density Measurement: Determine the density (d) of the neat liquid in g/mL at the measurement temperature.

  • Calculation of Specific Rotation: For a neat liquid, the specific rotation [α] is calculated using the following formula: [α]λT = α / (l × d)

Theoretical Protocol: Ab Initio Calculation of Optical Rotation

The theoretical prediction of optical rotation is a complex task that relies on quantum chemical calculations. Density Functional Theory (DFT) is a commonly employed method for this purpose.

Objective: To calculate the specific rotation of a chiral molecule using computational methods.

Software: A quantum chemistry software package such as Gaussian, ORCA, or Spartan.

Methodology:

  • Molecular Geometry Optimization: The first step is to obtain an accurate 3D structure of the molecule. This is typically achieved by performing a geometry optimization using a suitable level of theory and basis set (e.g., B3LYP/6-31G*). For flexible molecules, a conformational search is necessary to identify the lowest energy conformers.

  • Frequency Calculation: A frequency calculation is performed on the optimized geometry to confirm that it represents a true energy minimum (i.e., no imaginary frequencies).

  • Optical Rotation Calculation: The optical rotation is then calculated using a higher level of theory and a larger basis set that includes diffuse functions, which are crucial for accurately describing the electronic properties relevant to optical rotation (e.g., B3LYP/aug-cc-pVDZ). The calculation is typically performed for the sodium D-line (589.3 nm).

  • Solvent Effects: For solution-phase measurements, solvent effects can be included in the calculation using implicit solvent models (e.g., Polarizable Continuum Model - PCM) or explicit solvent molecules.

  • Conformational Averaging: If multiple low-energy conformers were identified, the optical rotation is calculated for each, and a Boltzmann-weighted average is computed to obtain the final theoretical specific rotation.

Visualization of the Comparison Workflow

The logical workflow for comparing the theoretical and experimental optical rotation is depicted in the following diagram.

G Workflow for Comparing Theoretical and Experimental Optical Rotation cluster_experimental Experimental Determination cluster_theoretical Theoretical Calculation exp_start Start: Chiral Molecule polarimetry Polarimetry Measurement exp_start->polarimetry density Density Measurement (d) exp_start->density obs_rotation Observed Rotation (α) polarimetry->obs_rotation calc_specific Calculate Specific Rotation [α] obs_rotation->calc_specific density->calc_specific exp_value Experimental [α] calc_specific->exp_value comparison Comparison and Analysis exp_value->comparison theo_start Start: Molecular Structure geom_opt Geometry Optimization theo_start->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc or_calc Optical Rotation Calculation freq_calc->or_calc theo_value Theoretical [α] or_calc->theo_value theo_value->comparison

Caption: A flowchart illustrating the parallel workflows for the experimental measurement and theoretical calculation of specific optical rotation, culminating in their comparison.

Conclusion

The comparison of experimental and theoretical optical rotation is a vital tool in modern stereochemical analysis. While this guide utilizes (-)-2-chlorobutane as a stand-in due to the lack of available data for this compound, the presented protocols for both polarimetry and computational prediction are directly transferable. A close agreement between a reliably measured experimental value and a high-level theoretical calculation provides strong evidence for the assignment of a molecule's absolute configuration. It is anticipated that as experimental data for this compound becomes available, the framework provided in this guide will facilitate a robust comparison and contribute to a deeper understanding of its chiroptical properties.

A Comparative Guide to the Synthesis of (-)-2-Chlorooctane: Kinetic Resolution vs. Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The enantiomers of chiral molecules often exhibit distinct biological activities, making the stereoselective synthesis of single enantiomers a critical aspect of drug discovery and development. (-)-2-Chlorooctane, a chiral secondary alkyl halide, serves as a valuable building block in the synthesis of more complex chiral molecules. This guide provides a detailed comparison of two primary strategies for obtaining enantiomerically enriched this compound: kinetic resolution of a racemic mixture and de novo asymmetric synthesis. We will delve into the experimental protocols, performance metrics, and the inherent advantages and disadvantages of each approach to inform methodology selection in a research and development setting.

At a Glance: Comparing the Two Routes

FeatureKinetic ResolutionAsymmetric Synthesis
Starting Material Racemic 2-octanol (B43104)2-octanone (achiral)
Theoretical Max. Yield 50% for the desired enantiomer100%
Key Transformation Enantioselective reaction on a racemateStereoselective creation of a chiral center
Typical Chiral Source Enzyme (e.g., Lipase)Chiral catalyst or reagent
Primary Challenge Separation of product from unreacted starting materialAchieving high enantioselectivity

Method 1: Kinetic Resolution of Racemic 2-Octanol

Kinetic resolution is a process in which one enantiomer of a racemic mixture reacts faster than the other with a chiral catalyst or reagent, allowing for the separation of the unreacted, slower-reacting enantiomer in high enantiomeric purity. To obtain this compound, which has the (R) configuration, the typical strategy involves the kinetic resolution of racemic 2-octanol. In this process, the (R)-enantiomer is selectively acylated by a lipase (B570770), leaving the desired (S)-2-octanol unreacted. This (S)-2-octanol is then converted to (R)-2-chlorooctane in a subsequent step involving a Walden inversion (inversion of stereochemistry).

Experimental Workflow

rac_octanol Racemic 2-Octanol resolution Kinetic Resolution (e.g., CALB, Vinyl Acetate) rac_octanol->resolution s_octanol (S)-(+)-2-Octanol (unreacted) resolution->s_octanol slower reacting r_acetate (R)-(-)-2-Octyl Acetate (B1210297) (product) resolution->r_acetate faster reacting separation Separation s_octanol->separation chlorination Chlorination with Inversion (e.g., Appel Reaction) s_octanol->chlorination r_acetate->separation separation->s_octanol r_chlorooctane (R)-(-)-2-Chlorooctane chlorination->r_chlorooctane

Figure 1. Workflow for Kinetic Resolution Approach.
Experimental Protocol: Lipase-Catalyzed Kinetic Resolution of (±)-2-Octanol

This protocol is based on established procedures for the kinetic resolution of secondary alcohols using Candida antarctica lipase B (CALB).

  • Enzymatic Acylation: To a solution of racemic 2-octanol (1.0 equiv.) in an appropriate organic solvent (e.g., hexane), vinyl acetate (1.5 equiv.) is added. Immobilized Candida antarctica lipase B (Novozym 435) is then added, and the suspension is stirred at a controlled temperature (e.g., 40°C).

  • Monitoring: The reaction progress is monitored by gas chromatography (GC) or thin-layer chromatography (TLC) until approximately 50% conversion is reached.

  • Work-up and Separation: The enzyme is removed by filtration. The filtrate, containing unreacted (S)-(+)-2-octanol and the product (R)-(-)-2-octyl acetate, is concentrated. The alcohol and acetate are then separated by column chromatography.

  • Hydrolysis (Optional): The (R)-(-)-2-octyl acetate can be hydrolyzed to obtain (R)-(-)-2-octanol.

Experimental Protocol: Conversion of (S)-(+)-2-Octanol to (R)-(-)-2-Chlorooctane (Appel Reaction)

The Appel reaction is a reliable method for converting alcohols to alkyl chlorides with inversion of configuration.[1][2][3][4][5]

  • Reaction Setup: To a solution of triphenylphosphine (B44618) (1.2 equiv.) in anhydrous carbon tetrachloride (solvent and reagent) under an inert atmosphere, a solution of the enantioenriched (S)-(+)-2-octanol (1.0 equiv.) in anhydrous carbon tetrachloride is added dropwise at 0°C.

  • Reaction: The reaction mixture is stirred at room temperature and monitored by TLC.

  • Work-up and Purification: The reaction mixture is filtered to remove triphenylphosphine oxide. The filtrate is concentrated, and the resulting crude (R)-(-)-2-chlorooctane is purified by distillation or column chromatography.

Performance Data
StepProductTypical YieldTypical e.e.
Kinetic Resolution(S)-(+)-2-Octanol~45-50%>98%
Chlorination(R)-(-)-2-Chlorooctane~80-90%>98% (with stereoinversion)
Overall (R)-(-)-2-Chlorooctane ~36-45% >98%

Method 2: Asymmetric Synthesis

Asymmetric synthesis aims to create the desired chiral center from an achiral starting material using a chiral catalyst or reagent. A common and effective approach for the synthesis of this compound is the asymmetric reduction of the prochiral ketone, 2-octanone, to yield (R)-(-)-2-octanol, followed by a stereoretentive chlorination.

Experimental Workflow

octanone 2-Octanone reduction Asymmetric Reduction (e.g., Acetobacter sp.) octanone->reduction r_octanol (R)-(-)-2-Octanol reduction->r_octanol chlorination Chlorination with Retention (e.g., SOCl2) r_octanol->chlorination r_chlorooctane (R)-(-)-2-Chlorooctane chlorination->r_chlorooctane

Figure 2. Workflow for Asymmetric Synthesis Approach.
Experimental Protocol: Asymmetric Reduction of 2-Octanone

This protocol is based on the biocatalytic reduction of ketones using whole-cell catalysts.[2]

  • Bioreduction: Immobilized cells of Acetobacter sp. CCTCC M209061 are suspended in a suitable buffer. 2-Octanone is added as the substrate. The reaction is carried out in a biphasic system (e.g., buffer/n-tetradecane) to improve substrate availability and reduce product inhibition. The mixture is incubated with shaking at a controlled temperature.

  • Monitoring: The conversion and enantiomeric excess of the product, (R)-(-)-2-octanol, are monitored by chiral GC.

  • Work-up and Purification: After the reaction is complete, the organic layer is separated, and the aqueous layer is extracted with an organic solvent. The combined organic layers are dried and concentrated. The crude (R)-(-)-2-octanol is purified by distillation or column chromatography.

Experimental Protocol: Conversion of (R)-(-)-2-Octanol to (R)-(-)-2-Chlorooctane (with Thionyl Chloride)

The reaction of a secondary alcohol with thionyl chloride in the absence of a base like pyridine (B92270) typically proceeds with retention of configuration via an SNi mechanism.[6]

  • Reaction Setup: To a cooled (0°C) solution of enantioenriched (R)-(-)-2-octanol (1.0 equiv.) in an anhydrous non-coordinating solvent (e.g., diethyl ether), thionyl chloride (1.2 equiv.) is added dropwise with stirring.

  • Reaction: The reaction mixture is allowed to warm to room temperature and stirred until the reaction is complete as monitored by TLC.

  • Work-up and Purification: The solvent and excess thionyl chloride are removed under reduced pressure. The crude (R)-(-)-2-chlorooctane is then purified by distillation.

Performance Data
StepProductTypical YieldTypical e.e.
Asymmetric Reduction(R)-(-)-2-Octanol>95%>99%
Chlorination(R)-(-)-2-Chlorooctane~85-95%>99% (with stereoretention)
Overall (R)-(-)-2-Chlorooctane >80% >99%

Comparison and Concluding Remarks

Yield and Atom Economy: Asymmetric synthesis offers a significant advantage in terms of theoretical yield (up to 100%) compared to kinetic resolution (maximum 50% for the desired enantiomer). This makes asymmetric synthesis more atom-economical and generally more suitable for large-scale production.

Process Complexity: The kinetic resolution pathway involves an additional separation step of the unreacted starting material from the product, which can add to the complexity and cost of the overall process. The asymmetric synthesis route is more linear.

Stereochemical Control: Both methods can provide the target molecule with high enantiomeric excess. However, the stereochemical outcome in the chlorination step is crucial and must be carefully controlled. The use of thionyl chloride can lead to either retention or inversion of configuration depending on the reaction conditions (presence or absence of a base like pyridine).[6] The Appel reaction generally proceeds with clean inversion.[1][2][3][4][5]

Choice of Catalyst/Reagent: The kinetic resolution relies on the availability and selectivity of an appropriate enzyme. While many lipases are commercially available and robust, their substrate scope can be limited. Asymmetric synthesis often employs transition metal catalysts with chiral ligands or, as in the example provided, a whole-cell biocatalyst. The development and optimization of these catalytic systems can be a significant research endeavor.

Recommendation: For the laboratory-scale synthesis of this compound where high enantiopurity is the primary goal, both methods are viable. However, for larger-scale applications where yield and process efficiency are critical, asymmetric synthesis is the superior strategy . The direct conversion of an achiral starting material into the desired enantiomer in high yield and selectivity represents a more elegant and sustainable approach in modern organic synthesis. The development of robust and highly selective catalysts for asymmetric reductions continues to make this the preferred route for the production of enantiopure chiral alcohols and their derivatives.

References

A Comparative Guide to the Synthesis of (-)-2-Chlorooctane: Benchmarking New and Established Catalytic Approaches

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient and stereocontrolled synthesis of chiral molecules is a critical task. (-)-2-Chlorooctane, a chiral alkyl halide, serves as a valuable building block in the synthesis of more complex chiral structures. Its synthesis demands high fidelity in stereochemical control. This guide provides an objective comparison of established methods and highlights the desired performance of new catalysts for the synthesis of enantiomerically pure this compound, specifically the (R)-enantiomer, from its corresponding chiral precursor, (S)-(+)-2-octanol.

The primary route to (R)-(-)-2-chlorooctane involves the nucleophilic substitution of (S)-(+)-2-octanol, where the hydroxyl group is converted into a good leaving group and subsequently displaced by a chloride ion. The key challenge is to achieve this transformation with complete inversion of stereochemistry to ensure high enantiomeric purity of the final product.

Data Presentation: Comparison of Synthetic Methods

The following tables summarize the performance of established methods for the chlorination of secondary alcohols with inversion of configuration. These methods serve as a benchmark against which any new catalyst ("New Catalyst X") would be evaluated.

Table 1: Performance of Established Chlorination Methods for Secondary Alcohols

MethodReagentsTypical Yield (%)StereochemistryKey AdvantagesKey Disadvantages
Thionyl Chloride with Pyridine (B92270) SOCl₂, Pyridine80-95Inversion (SN2)High yield, readily available reagents, gaseous byproducts.Pyridine is toxic and has an unpleasant odor; reaction can be exothermic.
Appel Reaction PPh₃, CCl₄70-90Inversion (SN2)Mild and neutral conditions, suitable for sensitive substrates.Stoichiometric amounts of triphenylphosphine (B44618) oxide byproduct can complicate purification.[1][2]
Catalytic Appel Reaction P(III)/P(V) catalyst, Hexachloroacetone, PhenylsilaneHighInversion (SN2)Low catalyst loading, reduces phosphine (B1218219) oxide waste.[3]Requires synthesis of the catalyst, more complex reaction setup.
Mitsunobu Reaction PPh₃, DEAD/DIAD, LiCl60-80Inversion (SN2)Mild conditions, broad substrate scope.[4][5][6]Use of azodicarboxylates which can be hazardous; purification can be challenging.

Table 2: Ideal Performance Metrics for a "New Catalyst X"

ParameterIdeal TargetRationale
Catalyst Loading < 1 mol%Reduces cost and metal contamination in the final product.
Yield > 98%Maximizes efficiency and minimizes waste.
Enantiomeric Excess (ee) > 99%Ensures the highest possible purity of the chiral product.
Reaction Time < 1 hourIncreases throughput and reduces energy consumption.
Temperature Room TemperatureAvoids the need for heating or cooling, simplifying the procedure.
Byproducts Benign and easily removableSimplifies purification and improves the environmental profile of the synthesis.

Mandatory Visualization

The following diagrams illustrate the logical workflow for benchmarking a new catalyst and the general reaction pathway for the synthesis of this compound.

experimental_workflow cluster_start Starting Material cluster_benchmark Benchmark Method cluster_new_catalyst New Catalyst Evaluation cluster_analysis Performance Analysis start (S)-(+)-2-Octanol benchmark_reagents SOCl₂ / Pyridine start->benchmark_reagents new_catalyst New Catalyst X + Cl Source start->new_catalyst benchmark_reaction Reaction & Workup benchmark_reagents->benchmark_reaction benchmark_product (R)-(-)-2-Chlorooctane benchmark_reaction->benchmark_product analysis Compare Yield, ee%, Reaction Conditions, etc. benchmark_product->analysis new_catalyst_reaction Reaction & Workup new_catalyst->new_catalyst_reaction new_catalyst_product (R)-(-)-2-Chlorooctane new_catalyst_reaction->new_catalyst_product new_catalyst_product->analysis

Caption: Workflow for benchmarking a new catalyst against a standard method.

reaction_pathway reactant (S)-(+)-2-Octanol product (R)-(-)-2-Chlorooctane reactant->product SN2 Inversion reagents Chlorinating Agent (e.g., SOCl₂/Pyridine) reagents->reactant

Caption: General SN2 inversion pathway for the synthesis of this compound.

Experimental Protocols

A detailed experimental protocol for the benchmark synthesis of (R)-(-)-2-chlorooctane using thionyl chloride and pyridine is provided below. This procedure is representative of a classic SN2 reaction that proceeds with inversion of configuration.

Protocol: Synthesis of (R)-(-)-2-Chlorooctane via Thionyl Chloride and Pyridine

Materials:

  • (S)-(+)-2-octanol (1.0 eq)

  • Anhydrous pyridine (2.0 eq)

  • Thionyl chloride (SOCl₂) (1.2 eq)

  • Anhydrous diethyl ether

  • 5% HCl solution

  • Saturated NaHCO₃ solution

  • Brine

  • Anhydrous MgSO₄

  • Round-bottom flask with a magnetic stir bar

  • Dropping funnel

  • Reflux condenser

  • Ice bath

Procedure:

  • Setup: A dry, two-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser is assembled. The apparatus is flushed with an inert gas (e.g., nitrogen or argon).

  • Reagent Addition: (S)-(+)-2-octanol (1.0 eq) is dissolved in anhydrous diethyl ether and added to the flask. The solution is cooled to 0 °C in an ice bath. Anhydrous pyridine (2.0 eq) is then added to the stirred solution.

  • Thionyl Chloride Addition: Thionyl chloride (1.2 eq) is added dropwise to the reaction mixture via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C. The reaction is highly exothermic, and slow addition is crucial.[7]

  • Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then gently refluxed for 2-4 hours. The progress of the reaction should be monitored by TLC or GC.

  • Workup: The reaction mixture is cooled to room temperature and then poured over crushed ice. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed successively with 5% HCl solution, water, saturated NaHCO₃ solution, and brine.

  • Purification: The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure. The crude (R)-(-)-2-chlorooctane is then purified by fractional distillation.

  • Characterization: The final product is characterized by NMR, IR, and its optical rotation is measured to determine the enantiomeric excess (ee) by chiral GC or HPLC analysis.

This guide provides a framework for comparing and evaluating synthetic methods for this compound. While established methods like the use of thionyl chloride/pyridine and the Appel reaction are reliable for achieving high stereochemical inversion, the development of new, highly efficient, and environmentally benign catalysts remains a key objective in modern organic synthesis.

References

Safety Operating Guide

Proper Disposal of (-)-2-Chlorooctane: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents is a cornerstone of laboratory safety and regulatory compliance. This guide provides essential, immediate safety and logistical information for the proper disposal of (-)-2-Chlorooctane, a halogenated organic compound. Adherence to these procedures is critical for ensuring a safe laboratory environment and protecting the ecosystem.

Immediate Safety and Handling Protocols

Before initiating any disposal procedure, it is imperative to consult the Safety Data Sheet (SDS) for this compound. Always wear appropriate personal protective equipment (PPE), including double nitrile gloves, chemical splash goggles, and a fully buttoned lab coat. All handling and transfer of this compound waste should be conducted within a properly functioning chemical fume hood to prevent the inhalation of vapors.

Step-by-Step Disposal Procedure

The disposal of this compound falls under the category of halogenated organic waste.[1] It is crucial to segregate this waste stream to prevent hazardous reactions and to facilitate proper disposal, which typically involves incineration by a licensed hazardous waste management company.

  • Waste Identification and Segregation:

    • Identify this compound waste as a halogenated organic waste .

    • Do not mix with non-halogenated organic wastes, acids, bases, oxidizers, or other incompatible chemical waste streams.[1][2] Cross-contamination can lead to dangerous reactions and complicate the disposal process.

  • Waste Collection:

    • Use a designated and clearly labeled waste container compatible with chlorinated hydrocarbons. A high-density polyethylene (B3416737) (HDPE) or glass container with a secure, tight-fitting cap is recommended.

    • The container must be labeled "Halogenated Organic Waste" and should list all constituents, including "this compound," with their approximate concentrations or volumes.[1]

  • Waste Accumulation and Storage:

    • Store the waste container in a designated Satellite Accumulation Area (SAA).

    • The container must be kept securely closed except when adding waste.

    • The storage area should be cool, dry, well-ventilated, and away from sources of ignition, as this compound is a combustible liquid.[3][4]

    • Ensure the waste container is stored within secondary containment to prevent spills.

  • Arranging for Disposal:

    • Dispose of the waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.

    • Follow all institutional, local, and national regulations for hazardous waste disposal. The U.S. Environmental Protection Agency (EPA) regulates the disposal of hazardous wastes under the Resource Conservation and Recovery Act (RCRA).[4] While this compound is not specifically listed by name, it would likely be classified based on its characteristics as a halogenated organic compound.

    • Provide the waste manifest or any required documentation to the disposal facility, accurately describing the waste.

Summary of Hazard and Disposal Information

ParameterInformationSource(s)
Chemical Name This compound
Synonyms 2-Octyl chloride, 1-Methylheptyl chloride[5]
Chemical Formula C8H17Cl[5]
Waste Category Halogenated Organic Waste[1][6]
Primary Hazards Combustible liquid, Skin and eye irritant, May cause an allergic skin reaction, May be fatal if swallowed and enters airways.[3][5][7][8]
Environmental Hazards Very toxic to aquatic life with long-lasting effects.[3][8]
Disposal Method Incineration via an approved hazardous waste disposal plant.[1][3]
Container Compatible, sealed, and clearly labeled container (e.g., HDPE, glass).[2][6]
Precautionary Statements (Disposal) P501: Dispose of contents/container to an approved waste disposal plant.[3][4]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound in a laboratory setting.

G cluster_0 Waste Generation & Identification cluster_1 Segregation & Collection cluster_2 Storage cluster_3 Disposal start Generate this compound Waste identify Identify as Halogenated Organic Waste start->identify segregate Segregate from Incompatible Wastes (e.g., non-halogenated, acids, bases) identify->segregate container Use Designated, Labeled, and Sealed Container segregate->container store Store in Satellite Accumulation Area (SAA) - Cool, Dry, Ventilated - Secondary Containment container->store contact_ehs Contact Environmental Health & Safety (EHS) or Approved Waste Vendor store->contact_ehs documentation Complete Hazardous Waste Manifest contact_ehs->documentation pickup Arrange for Waste Pickup documentation->pickup end Dispose via Licensed Facility (Incineration) pickup->end

Caption: Workflow for the proper disposal of this compound.

By adhering to these detailed procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, fostering a secure research environment and upholding a culture of safety.

References

Personal protective equipment for handling (-)-2-Chlorooctane

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety, handling, and disposal information for researchers, scientists, and drug development professionals working with (-)-2-Chlorooctane. Adherence to these procedures is essential for ensuring laboratory safety and minimizing environmental impact.

Chemical Identifier:

  • Name: this compound

  • Synonyms: 2-Octyl chloride, 1-Methylheptyl chloride[1][2]

  • CAS Number: 628-61-5

  • Molecular Formula: C8H17Cl[1]

Primary Hazards:

  • Skin and eye irritant[1][2]

  • May cause an allergic skin reaction[1][3]

  • May cause central nervous system depression[2]

  • Very toxic to aquatic life with long-lasting effects[1][3]

Personal Protective Equipment (PPE)

The following table summarizes the required personal protective equipment for handling this compound.

PPE CategoryItemSpecification
Eye and Face Safety GogglesChemical splash goggles are required.
Face ShieldA face shield should be worn in addition to goggles when there is a risk of splashing.[4]
Hand GlovesChemical-resistant gloves (e.g., nitrile, neoprene). Check manufacturer's compatibility data. Double gloving is recommended.[4]
Body Laboratory CoatA flame-resistant lab coat that fully covers the arms.
Apron/CoverallsA chemically resistant apron or coveralls should be worn over the lab coat for larger quantities or when splashing is likely.[5]
Respiratory RespiratorRequired if working outside of a certified chemical fume hood or if ventilation is inadequate. Use a respirator with an organic vapor cartridge.

Operational Plan: Safe Handling Protocol

1. Engineering Controls:

  • Always handle this compound in a properly functioning and certified chemical fume hood to minimize inhalation exposure.[6]

  • Ensure a safety shower and eyewash station are readily accessible and have been recently tested.

2. Pre-Handling Procedure:

  • Read and understand the Safety Data Sheet (SDS) for this compound.

  • Ensure all necessary PPE is available and in good condition.

  • Prepare the work area by removing any unnecessary equipment or chemicals.

  • Have spill control materials (e.g., absorbent pads, sand) readily available.

3. Handling Procedure:

  • Don the appropriate PPE as outlined in the table above.

  • Dispense the smallest amount of this compound necessary for the experiment.

  • Keep the container tightly closed when not in use.[7]

  • Avoid direct contact with the liquid and vapor.

  • Use only non-sparking tools and work away from sources of ignition.[7]

4. Post-Handling Procedure:

  • Wipe down the work area with an appropriate solvent and then clean with soap and water.

  • Decontaminate any equipment that has come into contact with this compound.

  • Remove PPE in the correct order to avoid cross-contamination.

  • Wash hands thoroughly with soap and water after removing gloves.

Disposal Plan

This compound is a halogenated organic compound and must be disposed of as hazardous waste.

1. Waste Collection:

  • Collect all waste containing this compound in a designated, properly labeled, and sealed container.

  • The container should be labeled as "Halogenated Organic Waste" and list this compound as a component.[8][9]

  • Do not mix halogenated waste with non-halogenated waste.[8][10]

2. Storage:

  • Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials.

  • The storage area should be a designated satellite accumulation area for hazardous waste.

3. Disposal:

  • Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department.

  • Never dispose of this compound down the drain.[6][8]

Workflow for Handling this compound

G Workflow for Safe Handling of this compound cluster_pre Pre-Handling cluster_handling Handling cluster_post Post-Handling & Disposal A Review SDS B Inspect & Don PPE A->B C Prepare Work Area B->C D Work in Fume Hood C->D Proceed to Handling E Dispense Chemical D->E F Keep Container Closed E->F G Decontaminate Area F->G Proceed to Cleanup H Segregate Waste G->H I Dispose via EHS H->I

Caption: A flowchart illustrating the key steps for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.